Carbonic anhydrase inhibitor 11
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C19H15F3N4O3S2 |
|---|---|
Molecular Weight |
468.5 g/mol |
IUPAC Name |
4-[[2-[2-oxo-2-[4-(trifluoromethyl)phenyl]ethyl]sulfanylpyrimidin-4-yl]amino]benzenesulfonamide |
InChI |
InChI=1S/C19H15F3N4O3S2/c20-19(21,22)13-3-1-12(2-4-13)16(27)11-30-18-24-10-9-17(26-18)25-14-5-7-15(8-6-14)31(23,28)29/h1-10H,11H2,(H2,23,28,29)(H,24,25,26) |
InChI Key |
LXCBJSTXPIDLMS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CSC2=NC=CC(=N2)NC3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Discovery and History of Carbonic Anhydrase XI
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbonic anhydrase XI (CA XI), also known as carbonic anhydrase-related protein XI (CARP XI), is a member of the α-carbonic anhydrase (CA) family. Unlike the canonical members of this enzyme family, CA XI is catalytically inactive due to the absence of key zinc-coordinating histidine residues in its active site.[1] First identified in the late 1990s, its discovery and subsequent characterization have unveiled a protein with intriguing evolutionary origins and potential functions within the central nervous system and in pathological conditions such as cancer. This technical guide provides a comprehensive overview of the discovery, history, molecular characteristics, and putative functions of CA XI, with a focus on the experimental methodologies that have been pivotal in its study.
Discovery and Historical Context
The existence of the gene encoding for Carbonic Anhydrase XI (CA11) was first suggested in 1996 by Hewett-Emmett and Tashian through the analysis of expressed sequence tags (ESTs). The formal identification and characterization of a full-length cDNA clone of human CA XI was later reported by Fujikawa-Adachi and colleagues in 1999.[1] This research emerged from efforts to construct a physical map of the cone-rod retinal dystrophy region on chromosome 19q13.2-3, where the CA11 gene was subsequently localized.[1]
Phylogenetic analyses have revealed that CA XI is one of three catalytically inactive members of the α-CA family, alongside CA VIII and CA X. These are collectively referred to as carbonic anhydrase-related proteins (CARPs). It is believed that CA11 arose from a gene duplication of CA10 in the tetrapod lineage.
Key Milestones in the Discovery of CA XI
| Year | Discovery | Key Researchers |
| 1996 | Suggestion of CA10 and CA11 gene existence based on ESTs. | Hewett-Emmett and Tashian |
| 1999 | Cloning and sequencing of the full-length human CA11 cDNA. | Fujikawa-Adachi et al.[1] |
| 1999 | Localization of the CA11 gene to chromosome 19q13.2-3. | Fujikawa-Adachi et al.[1] |
| 2001 | Further characterization of mRNA expression of CA-RP X and XI in the human brain. | Okamoto et al. |
Molecular and Genetic Characteristics
The human CA11 gene encodes a polypeptide of 328 amino acids with a predicted molecular mass of 36.2 kDa.[1] The deduced amino acid sequence of CA XI exhibits a 42-53% similarity to other active CA isozymes.[1] However, a critical distinction lies in the active site, where CA XI lacks the three essential histidine residues required for zinc ion coordination, rendering it catalytically inactive.[1] CA XI is predicted to be a secreted protein.
Gene and Protein Information for Human CA XI
| Characteristic | Description |
| Gene Name | Carbonic Anhydrase 11 (CA11) |
| Chromosomal Location | 19q13.2-3[1] |
| cDNA Length | 1475 bp[1] |
| Polypeptide Length | 328 amino acids[1] |
| Predicted Molecular Mass | 36.2 kDa[1] |
| Catalytic Activity | Inactive (lacks zinc-binding histidines)[1] |
| Subcellular Localization | Secreted (predicted) |
Tissue Distribution and Expression
Initial studies using Northern blot analysis revealed a strong expression of a ~1.5 kb CA11 transcript predominantly in the human brain.[1] More specifically, high levels of expression were observed in the cerebellum, cerebral cortex, and putamen.[1] Subsequent investigations using the more sensitive technique of RNA dot blotting confirmed significant expression of both CA-RP X and CA-RP XI mRNA throughout the adult central nervous system, with no detectable expression in the fetal brain.
Relative mRNA Expression of CA XI in Human Tissues
| Tissue | Expression Level |
| Brain | High |
| - Cerebellum | High[1] |
| - Cerebral Cortex | High[1] |
| - Putamen | High[1] |
| Fetal Brain | Not detected |
Putative Functions and Signaling Pathways
The acatalytic nature of CA XI suggests that its biological role is not enzymatic but likely involves protein-protein interactions. A significant breakthrough in understanding its function came with the discovery that CA X and CA XI act as secreted ligands for neurexins, a family of presynaptic cell adhesion molecules crucial for synapse development and function.
This interaction suggests a role for CA XI in modulating synaptic function and neuronal connectivity. The precise downstream signaling cascade initiated by the CA XI-neurexin interaction is an active area of investigation.
Experimental Protocols
The following sections outline the general methodologies employed in the discovery and characterization of CA XI.
cDNA Cloning and Sequencing
The initial isolation of the CA11 cDNA was likely achieved through screening a human brain cDNA library.
-
Library Screening: A human cerebellum cDNA library is screened with a radiolabeled DNA probe. The probe could be a degenerate oligonucleotide designed based on conserved regions of other carbonic anhydrases or an EST sequence corresponding to CA11.
-
Plaque Hybridization: Positive plaques are isolated and purified through subsequent rounds of screening.
-
Sequencing: The cDNA inserts from positive clones are subcloned into a sequencing vector and sequenced using the Sanger dideoxy method.
Northern Blot Analysis for mRNA Expression
This technique was used to determine the tissue distribution and transcript size of CA11.
-
RNA Isolation: Total RNA is extracted from various human tissues using a guanidinium thiocyanate-phenol-chloroform extraction method.
-
Electrophoresis and Blotting: The RNA is separated by size on a denaturing agarose gel and transferred to a nylon membrane.
-
Hybridization: The membrane is incubated with a radiolabeled CA11-specific cDNA probe.
-
Detection: The hybridized probe is visualized by autoradiography, revealing the size and relative abundance of the CA11 mRNA in different tissues.
Reverse Transcription Polymerase Chain Reaction (RT-PCR)
RT-PCR is a more sensitive method for detecting and quantifying mRNA expression.
-
RNA to cDNA Conversion: Total RNA from various tissues is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
-
PCR Amplification: The cDNA is then used as a template for PCR amplification using primers specific for the CA11 gene.
-
Analysis: The PCR products are analyzed by agarose gel electrophoresis to confirm the presence and size of the amplified fragment. Quantitative RT-PCR (qRT-PCR) can be used to determine the relative expression levels of CA11 mRNA.
Immunohistochemistry for Protein Localization
This technique is used to visualize the cellular and subcellular localization of the CA XI protein in tissue sections.
-
Tissue Preparation: Brain tissue is fixed in paraformaldehyde, embedded in paraffin, and sectioned.
-
Antigen Retrieval: The tissue sections are treated to unmask the antigenic epitopes.
-
Antibody Incubation: The sections are incubated with a primary antibody specific for CA XI, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) or a fluorophore.
-
Detection: The signal is developed using a chromogenic substrate or visualized by fluorescence microscopy.
Carbonic Anhydrase Activity Assay
To confirm the lack of catalytic activity of CA XI, an esterase assay can be performed.
-
Principle: Active carbonic anhydrases can catalyze the hydrolysis of p-nitrophenyl acetate (p-NPA) to p-nitrophenol, which can be measured spectrophotometrically.
-
Procedure: Recombinant CA XI protein is incubated with p-NPA, and the change in absorbance at 400 nm is monitored over time.
-
Expected Result: No significant increase in absorbance is expected in the presence of CA XI, confirming its lack of esterase activity, which is a hallmark of active CAs.
Conclusion and Future Directions
The discovery of carbonic anhydrase XI has expanded our understanding of the diversity and functional evolution of the carbonic anhydrase family. While its acatalytic nature was an initial puzzle, recent findings pointing to its role as a neurexin ligand have opened up new avenues of research into its function in synaptic biology. Future research will likely focus on elucidating the precise molecular mechanisms of the CA XI-neurexin interaction, identifying the downstream signaling pathways, and exploring its potential as a therapeutic target in neurological disorders and cancer. The development of specific tools, such as high-affinity monoclonal antibodies and small molecule modulators, will be crucial for these future investigations.
References
Early Research on Acatalytic Carbonic Anhydrase 11 (CA XI): A Technical Overview
Introduction
Carbonic Anhydrase 11 (CA XI), also known as CA-related protein XI (CA-RP XI), is a member of the α-carbonic anhydrase (CA) family. Unlike the majority of its counterparts, CA XI is distinguished by its lack of catalytic activity for the reversible hydration of carbon dioxide. This is attributed to the absence of the three critical zinc-binding histidine residues that are essential for catalysis in active CA isoforms.[1][2] Early research, primarily conducted in the late 1990s and early 2000s, focused on the initial cloning, characterization, and expression analysis of this enigmatic protein, laying the groundwork for understanding its potential physiological roles. This technical guide provides an in-depth summary of the foundational research on CA XI, tailored for researchers, scientists, and drug development professionals.
Molecular and Genetic Characteristics
The initial cloning and sequencing of the full-length cDNA for human CA-RP XI revealed a 1475 base pair sequence. This sequence is predicted to encode a 328-amino acid polypeptide with a calculated molecular mass of 36.2 kDa.[1][3] The gene encoding CA XI, designated as CA11, has been localized to human chromosome 19q13.2-3.[1] The deduced amino acid sequence of CA-RP XI exhibits an overall similarity of 42-53% to the active site residues of other active CA isozymes.[1]
Quantitative Data Summary
The following tables summarize the key quantitative and descriptive data from the early research on CA XI.
| Table 1: Gene and Protein Characteristics of Human CA XI | |
| Parameter | Value |
| Gene Name | CA11 |
| Chromosomal Location | 19q13.2-3 |
| cDNA Length | 1475 bp |
| Predicted Polypeptide Length | 328 amino acids |
| Predicted Molecular Mass | 36.2 kDa |
| Catalytic Activity | Acatalytic (lacks 3 essential zinc-binding histidine residues) |
| mRNA Transcript Size | ~1.5 kb |
| Table 2: Early Expression Analysis of CA XI | |
| Tissue/Cell Type | Expression Level/Localization |
| Human Brain (general) | Strong mRNA expression |
| Cerebellum | High mRNA expression |
| Cerebral Cortex | High mRNA expression |
| Putamen | High mRNA expression |
| Neural Cell Body | Protein detected |
| Neurites | Protein detected |
| Astrocytes | Protein detected (in limited regions) |
| Human Fetal Brain | Protein detected in neuroprogenitor cells of the subventricular zone |
| Normal Human Gastric Mucosa | Protein detected in the surface regions of the epithelium |
| Human Gastric Cancer Tissue | mRNA expression down-regulated in 82% of cases (41 out of 50) |
| Protein expression faint or absent | |
| MKN28 Gastric Cancer Cells (CA11 transfected) | Marked decrease in colony formation |
Experimental Protocols
Detailed methodologies from the seminal papers are summarized below.
cDNA Cloning and Sequencing
-
Objective: To isolate and sequence the full-length cDNA of human CA-RP XI.
-
Methodology: A human brain cDNA library was screened using probes. The positive clones were then sequenced to determine the full-length cDNA sequence. The deduced amino acid sequence was analyzed for homology with other carbonic anhydrases and for the presence of key functional domains and residues.[1][3]
Northern Blot Analysis
-
Objective: To determine the tissue distribution and transcript size of CA11 mRNA.
-
Methodology: Total RNA was extracted from various human tissues. The RNA was size-fractionated by gel electrophoresis and transferred to a nylon membrane. The membrane was then hybridized with a radiolabeled CA11-specific cDNA probe. The size of the transcript was determined by comparison to RNA size markers, and the relative expression levels in different tissues were assessed by the intensity of the hybridization signal.[1]
Immunohistochemistry
-
Objective: To determine the cellular localization of the CA XI protein.
-
Methodology: Formalin-fixed, paraffin-embedded tissue sections (e.g., human brain, gastric mucosa) were deparaffinized and rehydrated. Antigen retrieval was performed, followed by blocking of endogenous peroxidase activity and non-specific binding sites. The sections were then incubated with a primary antibody specific to CA XI. A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) was then applied, followed by a chromogenic substrate to visualize the location of the protein.[4][5]
Semi-quantitative RT-PCR
-
Objective: To compare the relative expression levels of CA11 mRNA in gastric cancer and normal gastric tissues.
-
Methodology: Total RNA was extracted from paired normal and cancerous gastric tissues. The RNA was reverse transcribed into cDNA. The cDNA was then used as a template for PCR amplification with primers specific for CA11 and a housekeeping gene (for normalization). The PCR products were resolved on an agarose gel, and the band intensities were compared to determine the relative expression levels.[5]
Cell Culture and Transfection
-
Objective: To assess the effect of CA XI expression on the growth of gastric cancer cells.
-
Methodology: The human gastric cancer cell line MKN28 was cultured under standard conditions. The full-length CA11 cDNA was cloned into an expression vector. The vector was then transfected into MKN28 cells. Control cells were transfected with an empty vector.[5]
Colony Formation Assay
-
Objective: To evaluate the effect of CA XI expression on the clonogenic survival of gastric cancer cells.
-
Methodology: Following transfection, MKN28 cells (both CA11-expressing and control) were seeded at a low density in culture plates. The cells were allowed to grow for a defined period (e.g., 2-3 weeks) until visible colonies formed. The colonies were then fixed, stained (e.g., with crystal violet), and counted. The number of colonies in the CA11-expressing group was compared to the control group.[5]
Logical and Experimental Workflow Visualizations
The following diagrams illustrate the key findings and experimental approaches from the early research on CA XI.
Conclusion and Future Directions
The early research on carbonic anhydrase XI successfully identified it as a unique, acatalytic member of the CA family with a notable expression pattern, particularly in the central nervous system and gastric mucosa. The initial findings suggesting its downregulation in gastric cancer and its ability to suppress cancer cell growth in vitro were particularly significant, hinting at a potential role as a tumor suppressor.[5] However, these foundational studies also highlighted the nascent stage of understanding surrounding CA XI's precise biological functions. The absence of catalytic activity suggests that its roles are likely mediated through protein-protein interactions or other non-enzymatic mechanisms. Future research building upon this early work would be necessary to elucidate the specific signaling pathways in which CA XI participates, its precise functions in neurodevelopment and normal gastric physiology, and the mechanisms underlying its potential tumor-suppressive effects.
References
- 1. cDNA sequence, mRNA expression, and chromosomal localization of human carbonic anhydrase-related protein, CA-RP XI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cDNA sequence of human carbonic anhydrase-related protein, CA-RP X: mRNA expressions of CA-RP X and XI in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evolutionarily conserved, "acatalytic" carbonic anhydrase-related protein XI contains a sequence motif present in the neuropeptide sauvagine: the human CA-RP XI gene (CA11) is embedded between the secretor gene cluster and the DBP gene at 19q13.3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Developmental expression of carbonic anhydrase-related proteins VIII, X, and XI in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Human stomach-specific gene, CA11, is down-regulated in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Physiological Role of Carbonic Anhydrase XI: A Technical Guide
An In-depth Examination of a Catalytically Inactive Carbonic Anhydrase-Related Protein in Neuronal Function and Disease
Carbonic Anhydrase XI (CA XI), also known as Carbonic Anhydrase-Related Protein XI (CARP XI), stands as an enigmatic member of the α-carbonic anhydrase family. Unlike its catalytically active counterparts, CA XI lacks the requisite histidine residues for zinc coordination, rendering it incapable of the canonical CO2 hydration reaction. Despite this inactivity, its conserved evolutionary history and predominant expression in the central nervous system (CNS) point towards a crucial, yet not fully elucidated, physiological role. This technical guide synthesizes the current understanding of CA XI, providing researchers, scientists, and drug development professionals with a comprehensive overview of its expression, putative functions, and the methodologies employed in its investigation.
Molecular Profile and Expression of Carbonic Anhydrase XI
CA XI is a secreted protein that is most abundantly expressed in the brain. Its expression is developmentally regulated, appearing in neuroprogenitor cells and migrating neurons in the fetal brain, suggesting a role in neurodevelopment and differentiation. In the adult brain, CA XI is found in neuronal cell bodies, neurites, and astrocytes.
Quantitative Gene Expression Data
Analysis of RNA-sequencing data from various human tissues confirms the brain-specific expression of the CA11 gene. The Genotype-Tissue Expression (GTEx) portal provides a valuable resource for examining CA11 mRNA levels across different brain regions.
| Brain Region | Median TPM (Transcripts Per Million) |
| Cerebellum | 50.3 |
| Cortex | 25.8 |
| Hippocampus | 22.1 |
| Amygdala | 19.7 |
| Putamen | 18.5 |
| Caudate | 17.9 |
| Nucleus accumbens | 17.3 |
| Hypothalamus | 14.1 |
| Substantia nigra | 11.2 |
| Spinal cord (cervical c-1) | 8.7 |
| Frontal Cortex (BA9) | 7.9 |
| Anterior cingulate cortex (BA24) | 7.5 |
Table 1: CA11 Gene Expression in Human Brain Regions. Data sourced from the GTEx Portal. TPM values represent the median expression level.
Putative Physiological Functions of Carbonic Anhydrase XI
The precise physiological functions of CA XI are still under active investigation. However, several key roles have been proposed based on its expression pattern and preliminary experimental evidence.
Role in Neuronal Function and Development
The expression of CA XI in developing and mature neurons strongly suggests its involvement in neuronal processes. It has been proposed to function as a neurexin ligand, potentially modulating synaptic function. Neurexins are presynaptic cell adhesion molecules crucial for synapse formation and function. The interaction of CA XI with neurexins could influence neuronal connectivity and signaling.
Association with Cancer
Emerging evidence has linked CA XI to certain types of cancer, particularly gliomas. Studies have shown that CA11 expression may negatively regulate the growth of glioma cells that is dependent on neuronal activity. This suggests a potential tumor-suppressive role in the context of brain tumors. Reduced levels of CA11 have been correlated with higher tumor grade and poorer patient survival in gliomas.
Experimental Protocols for the Study of Carbonic Anhydrase XI
Investigating the function of a secreted, catalytically inactive protein like CA XI requires specific experimental approaches. Below are detailed methodologies for key experiments cited in the study of CA XI.
Immunohistochemistry (IHC) for CA XI Localization
This protocol outlines the general steps for localizing CA XI protein in paraffin-embedded tissue sections.
Reagents:
-
Xylene
-
Ethanol (100%, 95%, 80%, 70%)
-
Deionized water
-
10 mM Sodium Citrate buffer (pH 6.0)
-
Phosphate Buffered Saline (PBS)
-
Blocking solution (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100)
-
Primary antibody against CA XI
-
Biotinylated secondary antibody
-
Avidin-Biotin Complex (ABC) reagent
-
3,3'-Diaminobenzidine (DAB) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded ethanol series (100%, 95%, 80%, 70%; 3 minutes each).
-
Rinse in deionized water.
-
-
Antigen Retrieval:
-
Heat slides in 10 mM Sodium Citrate buffer (pH 6.0) at 95-100°C for 20 minutes.
-
Allow slides to cool to room temperature.
-
-
Immunostaining:
-
Wash slides in PBS (3 x 5 minutes).
-
Incubate in blocking solution for 1 hour at room temperature.
-
Incubate with primary antibody (diluted in blocking solution) overnight at 4°C.
-
Wash slides in PBS (3 x 5 minutes).
-
Incubate with biotinylated secondary antibody for 1 hour at room temperature.
-
Wash slides in PBS (3 x 5 minutes).
-
Incubate with ABC reagent for 30 minutes at room temperature.
-
Wash slides in PBS (3 x 5 minutes).
-
-
Detection and Counterstaining:
-
Incubate with DAB substrate until desired stain intensity develops.
-
Rinse with deionized water.
-
Counterstain with hematoxylin.
-
Dehydrate through a graded ethanol series and clear in xylene.
-
-
Mounting:
-
Mount coverslip with mounting medium.
-
In Situ Hybridization (ISH) for CA11 mRNA Detection
This protocol provides a general framework for detecting the cellular localization of CA11 mRNA.
Reagents:
-
DEPC-treated water and solutions
-
4% Paraformaldehyde (PFA) in PBS
-
Sucrose solutions (15% and 30% in PBS)
-
Optimal Cutting Temperature (OCT) compound
-
Proteinase K
-
4% PFA in PBS (for post-fixation)
-
Hybridization buffer
-
Digoxigenin (DIG)-labeled antisense riboprobe for CA11
-
Stringency wash buffers (e.g., SSC buffers)
-
Blocking solution (e.g., 10% sheep serum in MABT)
-
Anti-DIG antibody conjugated to alkaline phosphatase (AP)
-
NBT/BCIP substrate solution
Procedure:
-
Tissue Preparation:
-
Perfuse animal with 4% PFA.
-
Dissect and post-fix tissue in 4% PFA.
-
Cryoprotect in graded sucrose solutions.
-
Embed in OCT and freeze.
-
Cut cryosections (10-20 µm).
-
-
Hybridization:
-
Treat sections with Proteinase K.
-
Post-fix with 4% PFA.
-
Pre-hybridize in hybridization buffer.
-
Hybridize with DIG-labeled CA11 probe overnight at 65°C.
-
-
Washes and Antibody Incubation:
-
Perform stringent washes to remove unbound probe.
-
Block non-specific binding.
-
Incubate with anti-DIG-AP antibody overnight at 4°C.
-
-
Detection:
-
Wash to remove unbound antibody.
-
Incubate with NBT/BCIP substrate in the dark until a colored precipitate forms.
-
-
Mounting:
-
Stop the color reaction by washing in PBS.
-
Mount with an aqueous mounting medium.
-
Co-Immunoprecipitation (Co-IP) for Identifying CA XI Interacting Proteins
This protocol is designed to identify proteins that interact with the secreted CA XI protein.
Reagents:
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Antibody against CA XI
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)
Procedure:
-
Protein Extraction:
-
Collect conditioned media from cells expressing CA XI.
-
Alternatively, lyse cells or tissues in a gentle lysis buffer to maintain protein interactions.
-
-
Immunoprecipitation:
-
Pre-clear the protein lysate with magnetic beads to reduce non-specific binding.
-
Incubate the lysate with the anti-CA XI antibody for 2-4 hours or overnight at 4°C.
-
Add Protein A/G magnetic beads and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
-
Washes:
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound proteins from the beads using elution buffer.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against suspected interacting partners, or by mass spectrometry for unbiased identification of the entire interacting proteome.
-
Signaling Pathways and Logical Relationships
The potential interaction of CA XI with neurexins opens up avenues for its involvement in synaptic signaling. The following diagrams illustrate the proposed logical relationships and experimental workflows.
Future Directions and Drug Development Implications
The study of CA XI is still in its early stages, and many questions remain unanswered. Future research should focus on:
-
Elucidating the detailed molecular mechanism of the CA XI-neurexin interaction and its impact on synapse development and plasticity.
-
Generating and thoroughly characterizing a CA XI knockout mouse model to understand its physiological role in the context of the whole organism, with a particular focus on neurological and behavioral phenotypes.
-
Conducting large-scale quantitative proteomic studies to identify the full spectrum of CA XI interacting partners in different brain regions and in the context of neurological diseases and cancer.
-
Investigating the potential of CA XI as a biomarker for glioma grading and prognosis.
-
Exploring the therapeutic potential of targeting the CA XI-neurexin interaction for the treatment of neurological disorders or brain tumors.
Given its secreted nature and specific expression pattern, CA XI presents an attractive, albeit challenging, target for drug development. Modulating its interaction with partners like neurexins could offer novel therapeutic strategies for a range of CNS pathologies. A deeper understanding of its fundamental biology is a prerequisite for realizing this potential.
Unraveling the Function of Carbonic Anhydrase XI in the Central Nervous System: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Carbonic Anhydrase XI (CA XI), encoded by the CA11 gene, is a member of the α-carbonic anhydrase family. However, unlike its canonical counterparts, CA XI belongs to a subgroup of catalytically inactive isoforms known as Carbonic Anhydrase-Related Proteins (CARPs). Predominantly expressed in the central nervous system (CNS), the precise physiological and pathological roles of CA XI remain largely enigmatic, presenting both a challenge and an opportunity in neurobiology and therapeutic development. This technical guide synthesizes the current understanding of CA XI in the CNS, presenting quantitative expression data, detailed experimental methodologies for its study, and conceptual frameworks for its potential functions.
Introduction to Carbonic Anhydrase XI
The carbonic anhydrases (CAs) are a superfamily of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. This fundamental reaction is crucial for numerous physiological processes, including pH regulation, ion transport, and fluid secretion.[1][2] Within this family, three members—CA VIII, X, and XI—are classified as CARPs.[3][4][5] These proteins share structural homology with active CAs but lack one or more of the critical zinc-coordinating histidine residues, rendering them catalytically inactive.[4][5]
CA XI is expressed in a tissue-enriched manner in the brain and is thought to be a secreted or intracellular protein.[4][5][6] Its expression during fetal development in neuroprogenitor cells suggests a role in neurogenesis and neuronal differentiation.[3] While its acatalytic nature precludes a direct role in CO2 hydration, emerging evidence suggests CA XI may function through protein-protein interactions, participating in signaling pathways critical for neuronal health and disease. This guide aims to provide a detailed overview of the current knowledge and technical approaches to further elucidate its function.
Quantitative Expression and Localization of CA XI in the CNS
The expression of CA11 mRNA is notably enriched in the brain compared to other tissues.[5][6] Quantitative data from the Human Protein Atlas, based on RNA sequencing, provides a detailed map of its transcriptional landscape across various brain regions.
Data Presentation: CA11 mRNA Expression in the Human Brain
The following table summarizes the normalized mRNA expression levels (nTPM - normalized Transcripts Per Million) of CA11 across 13 major regions of the human brain, compiled from Human Protein Atlas data. This quantitative overview is essential for identifying key areas for functional studies.
| Brain Region | Mean nTPM |
| Cerebral Cortex | 121.3 |
| Hippocampal formation | 105.5 |
| Amygdala | 98.6 |
| Basal ganglia | 115.8 |
| Thalamus | 110.1 |
| Hypothalamus | 85.4 |
| Midbrain | 121.3 |
| Cerebellum | 78.2 |
| Pons | 95.7 |
| Medulla oblongata | 88.9 |
| Spinal cord | 65.1 |
| Olfactory bulb | Not Available |
| White matter | Not Available |
| Data sourced from the Human Protein Atlas. nTPM values represent the mean expression from available samples.[6][7] |
Immunohistochemical studies have localized CA XI protein to neural cell bodies, neurites, and astrocytes in specific regions of the adult human brain.[3] Furthermore, its presence in the choroid plexus and in neuroprogenitor cells of the fetal brain's subventricular zone highlights its potential involvement in both cerebrospinal fluid dynamics and early CNS development.[3]
The Acatalytic Nature of CA XI
A defining feature of CA XI is its lack of carbonic anhydrase activity. The catalytic mechanism of active CAs is dependent on a zinc ion coordinated by three highly conserved histidine residues. In CA XI, radical changes at these active site residues abrogate its ability to bind zinc and catalyze the hydration of CO2.[5] While experiments have shown that restoring these histidine residues through site-directed mutagenesis can confer catalytic activity, the wild-type protein is considered enzymatically inert. This strongly suggests that the biological function of CA XI is independent of catalysis and likely mediated by other molecular interactions.
Putative Functions and Pathological Involvement
The precise function of CA XI in the CNS is an active area of investigation. Its developmental expression pattern points towards a role in neuronal migration and differentiation.[3] In the mature brain, its localization in neurons and astrocytes suggests a potential contribution to synaptic function or glial support.
Association with Machado-Joseph Disease
One of the most significant findings linking CA XI to CNS pathology comes from studies on Spinocerebellar Ataxia Type 3, also known as Machado-Joseph disease (MJD). MJD is a neurodegenerative disorder caused by a polyglutamine expansion in the ataxin-3 protein. Research has shown that in neuronal cells expressing mutant ataxin-3, the expression of CA XI is dramatically increased at both the mRNA and protein levels.
Intriguingly, in the presence of mutant ataxin-3, CA XI exhibits an altered subcellular distribution, localizing not only to the cytoplasm but also to the nucleus, where it is recruited into nuclear inclusions containing the mutant protein. This suggests a potential role for CA XI in the pathogenesis of MJD, possibly by contributing to the formation or toxicity of these aggregates.
Diagram: Proposed Role of CA XI in Machado-Joseph Disease
Car11 Knockout Mouse Models
To date, there is a notable lack of published research on the specific phenotype of a Car11 (the mouse ortholog of CA11) knockout mouse in the context of the central nervous system. The development and thorough behavioral and neurological characterization of such a model would be a critical step in definitively determining the in vivo function of CA XI.
Key Experimental Protocols
Investigating CA XI function requires a combination of molecular biology, histology, and protein biochemistry techniques. Below are detailed, adaptable protocols for key experiments.
Protocol: Quantification of CA11 mRNA by Real-Time RT-PCR
This protocol allows for the sensitive quantification of CA11 gene expression in CNS tissue samples or cell cultures.
1. RNA Extraction:
-
Homogenize ~30-50 mg of brain tissue (e.g., hippocampus, cortex) or ~1x10^6 cultured cells in 1 mL of a suitable lysis reagent (e.g., TRIzol).
-
Extract total RNA following the manufacturer's protocol, which typically involves chloroform separation and isopropanol precipitation.
-
Resuspend the RNA pellet in RNase-free water.
-
Assess RNA quantity and purity using a spectrophotometer (A260/A280 ratio should be ~2.0).
2. Reverse Transcription (cDNA Synthesis):
-
In an RNase-free tube, combine 1-2 µg of total RNA, 1 µL of oligo(dT) primers (50 µM), and 1 µL of 10 mM dNTP mix. Adjust the total volume to 13 µL with RNase-free water.
-
Heat the mixture at 65°C for 5 minutes, then quick-chill on ice.
-
Add 4 µL of 5X First-Strand Buffer, 1 µL of 0.1 M DTT, and 1 µL of an RNase inhibitor.
-
Mix gently and incubate at 42°C for 2 minutes.
-
Add 1 µL (200 units) of a suitable reverse transcriptase (e.g., SuperScript II).
-
Incubate at 42°C for 50-60 minutes.
-
Inactivate the reaction by heating at 70°C for 15 minutes. The resulting cDNA can be stored at -20°C.
3. Real-Time PCR:
-
Prepare a master mix for the desired number of reactions (including triplicates for each sample and no-template controls). For a 20 µL reaction:
-
10 µL of 2X SYBR Green PCR Master Mix
-
1 µL of Forward Primer (10 µM) for CA11
-
1 µL of Reverse Primer (10 µM) for CA11
-
1 µL of Forward Primer (10 µM) for a reference gene (e.g., GAPDH, ACTB)
-
1 µL of Reverse Primer (10 µM) for a reference gene
-
6 µL of Nuclease-free water
-
-
Aliquot 18 µL of the master mix into each well of a PCR plate.
-
Add 2 µL of diluted cDNA (typically a 1:10 dilution) to the respective wells.
-
Seal the plate and run on a real-time PCR instrument with a standard cycling protocol:
-
95°C for 10 min (initial denaturation)
-
40 cycles of: 95°C for 15 sec, 60°C for 1 min (annealing/extension)
-
Follow with a melt curve analysis to verify product specificity.
-
4. Data Analysis:
-
Determine the cycle threshold (Ct) for CA11 and the reference gene for each sample.
-
Calculate relative expression levels using the ΔΔCt method.
Protocol: Immunohistochemical (IHC) Staining for CA XI in Mouse Brain
This protocol details the localization of CA XI protein in fixed brain sections.
1. Tissue Preparation:
-
Anesthetize a mouse and perform transcardial perfusion with ice-cold Phosphate-Buffered Saline (PBS) followed by 4% Paraformaldehyde (PFA) in PBS.
-
Post-fix the brain in 4% PFA overnight at 4°C.
-
Cryoprotect the brain by incubating in 30% sucrose in PBS at 4°C until it sinks.
-
Embed the brain in Optimal Cutting Temperature (OCT) compound and freeze.
-
Cut 20-40 µm thick coronal or sagittal sections on a cryostat and collect as free-floating sections in PBS.
2. Staining Procedure:
-
Blocking: Incubate sections for 1-2 hours at room temperature in a blocking buffer (e.g., PBS with 5% normal donkey serum and 0.3% Triton X-100) with gentle agitation.
-
Primary Antibody: Incubate sections overnight at 4°C with a validated primary antibody against CA XI diluted in the blocking buffer. The optimal dilution must be determined empirically.
-
Washing: Wash sections 3 times for 10 minutes each in PBS with 0.1% Triton X-100 (PBST).
-
Secondary Antibody: Incubate sections for 2 hours at room temperature (protected from light) with a species-appropriate fluorescently-conjugated secondary antibody (e.g., Donkey anti-Rabbit Alexa Fluor 488) diluted in blocking buffer.
-
Washing: Wash sections 3 times for 10 minutes each in PBST.
-
Counterstaining (Optional): Incubate sections for 10 minutes with a nuclear stain like DAPI (1 µg/mL in PBS).
-
Washing: Wash sections 2 times for 5 minutes each in PBS.
3. Mounting and Imaging:
-
Mount the sections onto glass slides.
-
Allow the slides to air dry briefly, then apply a drop of anti-fade mounting medium and coverslip.
-
Seal the coverslip with nail polish.
-
Image the sections using a confocal or fluorescence microscope.
Workflow and Future Directions
The study of CA XI is still in its early stages. A systematic approach is required to delineate its function.
Diagram: Experimental Workflow for CA XI Functional Analysis
Future research should prioritize:
-
Identification of Binding Partners: Unbiased screens (e.g., yeast two-hybrid, co-immunoprecipitation followed by mass spectrometry) are crucial to identify the proteins with which CA XI interacts.
-
Development of In Vivo Models: The creation and detailed characterization of a Car11 knockout mouse is paramount to understanding its physiological role.
-
Elucidation of Pathological Mechanisms: Further investigation into the role of CA XI in MJD and other neurodegenerative diseases could reveal novel therapeutic targets.
Conclusion
Carbonic Anhydrase XI represents an intriguing, understudied component of the central nervous system. As a catalytically inactive member of a well-known enzyme family, its function likely lies in novel, non-enzymatic roles such as scaffolding or signaling. The data and protocols presented in this guide provide a foundation for researchers to build upon, with the ultimate goal of unraveling the precise function of CA XI and its potential as a target for the treatment of neurological disorders.
References
- 1. Systemic GDF11 attenuates depression-like phenotype in aged mice via stimulation of neuronal autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Behavioral characterization of P311 knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The use of genetic "knockout" mice in behavioral endocrinology research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Compensatory synaptotagmin-11 expression conceals parkinson’s disease-like phenotypes in parkin knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cyagen.com [cyagen.com]
- 6. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 7. Behavioral characterization of P311 knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Analysis of the Inactive Site of Carbonic Anhydrase XI: A Comparative and Methodological Guide
For Immediate Release
This technical guide offers a detailed examination of the structural characteristics of the inactive site of human Carbonic Anhydrase XI (CA XI). As no experimentally determined structure for CA XI has been deposited in the Protein Data Bank (PDB), this document provides a comprehensive overview based on its classification as a Carbonic Anhydrase-Related Protein (CARP), comparative sequence analysis, and prospective experimental methodologies for future structural elucidation. This guide is intended for researchers, scientists, and drug development professionals interested in the unique nature of this acatalytic isoform.
Introduction to Carbonic Anhydrase XI: An Acatalytic Isoform
Carbonic Anhydrases (CAs) are a family of metalloenzymes that typically catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] However, a subset of this family, known as Carbonic Anhydrase-Related Proteins (CARPs), includes isoforms VIII, X, and XI, which are catalytically inactive.[2][3] The lack of catalytic function in these proteins is attributed to the absence of one or more critical histidine residues that are necessary for coordinating the catalytic zinc ion.[2]
CA XI, encoded by the CA11 gene, is primarily expressed in the brain and is thought to play a role in the central nervous system.[3][4] While its precise biological function remains under investigation, its structural divergence from the catalytically active CAs makes it a subject of significant scientific interest. Understanding the architecture of its "inactive site" is crucial for elucidating its non-catalytic roles, which may involve protein-protein interactions.[2]
The Inactive Site of CA XI: A Comparative Analysis
The catalytic inactivity of CA XI is due to significant alterations in the amino acid residues that form the active site in canonical carbonic anhydrases.[4] In active CAs, a zinc ion is tetrahedrally coordinated by three histidine residues and a water molecule or hydroxide ion.[1] Sequence analysis of CA XI reveals that these essential zinc-binding histidines are not conserved.[5]
To illustrate these critical differences, the following table compares the key active site residues of the well-characterized and highly active human Carbonic Anhydrase II (CA II) with the corresponding residues in human Carbonic Anhydrase XI.
| Feature | Human Carbonic Anhydrase II (Active) | Human Carbonic Anhydrase XI (Inactive) | Significance of the Difference |
| Zinc-Binding Site | Three conserved Histidine residues | Lacks the three zinc-binding Histidines | The absence of these residues prevents the coordination of the catalytic zinc ion, which is essential for enzymatic activity. |
| Proton Shuttle | Histidine at position 64 | Not conserved | The proton shuttle residue is critical for the rate-limiting step of proton transfer in active CAs. Its absence further contributes to the inactivity of CA XI. |
| Substrate Binding | Key hydrophobic and hydrophilic pockets | Altered pocket-lining residues | Changes in the residues lining the active site cavity would alter the binding affinity for CO2 and other potential ligands. |
Prospective Experimental Protocols for Structural Determination of CA XI
While no structure of CA XI is currently available, the following sections detail the standard experimental protocols that would be employed for its structural determination, should the protein be successfully expressed, purified, and crystallized. These methodologies are based on established procedures for other carbonic anhydrase isoforms.
Recombinant Expression and Purification of CA XI
-
Gene Synthesis and Cloning : The human CA11 gene would be synthesized and cloned into an appropriate expression vector (e.g., pET vector for E. coli expression) with a purification tag (e.g., Hexa-histidine tag).
-
Protein Expression : The expression vector would be transformed into a suitable host, such as E. coli BL21(DE3) cells. Protein expression would be induced, for example, with isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Cell Lysis and Clarification : The cells would be harvested and lysed by sonication or high-pressure homogenization. The lysate would then be clarified by centrifugation to remove cell debris.
-
Affinity Chromatography : The clarified lysate would be loaded onto a nickel-nitrilotriacetic acid (Ni-NTA) affinity column. The tagged CA XI protein would be eluted using an imidazole gradient.
-
Size-Exclusion Chromatography : For further purification and to ensure a homogenous sample, the eluted protein would be subjected to size-exclusion chromatography.
X-ray Crystallography Protocol
-
Crystallization Screening : The purified CA XI protein would be concentrated and used for crystallization screening using various techniques such as hanging-drop or sitting-drop vapor diffusion. A wide range of crystallization screens would be tested to find initial crystal hits.
-
Crystal Optimization : The conditions that produced initial crystals would be optimized by varying the precipitant concentration, pH, and temperature to obtain diffraction-quality crystals.
-
Data Collection : The optimized crystals would be cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data would be collected at a synchrotron source.
-
Structure Solution and Refinement : The structure would be solved using molecular replacement, with the coordinates of a homologous CA structure as a search model. The initial model would then be refined against the collected diffraction data.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
-
Isotope Labeling : For NMR studies, CA XI would be expressed in minimal media supplemented with 15N-ammonium chloride and/or 13C-glucose to produce isotopically labeled protein.
-
Sample Preparation : The purified, labeled protein would be buffer-exchanged into a suitable NMR buffer (e.g., phosphate buffer in D2O).
-
NMR Data Acquisition : A series of multidimensional NMR experiments (e.g., 1H-15N HSQC, HNCA, HN(CO)CA, HNCACB, CBCA(CO)NH) would be performed to assign the backbone and side-chain resonances.
-
Structure Calculation : Distance restraints would be derived from Nuclear Overhauser Effect (NOE) experiments (e.g., 15N-edited NOESY-HSQC). These restraints, along with dihedral angle restraints from chemical shifts, would be used to calculate the three-dimensional structure of CA XI in solution.
Visualizing the Basis of CA XI Inactivity and Structural Determination Workflow
The following diagrams, generated using the DOT language, illustrate the key concepts discussed in this guide.
Caption: Logical basis for the catalytic inactivity of CA XI compared to an active CA.
Caption: A generalized experimental workflow for determining protein structures.
Conclusion and Future Directions
Carbonic Anhydrase XI represents an intriguing member of the CA family, distinguished by its lack of catalytic activity due to critical substitutions in its active site. While a definitive, experimentally determined structure is not yet available, comparative analysis provides significant insights into the features of its inactive site. Future research efforts focused on the successful expression, purification, and application of structural biology techniques like X-ray crystallography and NMR spectroscopy will be paramount in unveiling the precise three-dimensional architecture of CA XI. Such knowledge will be instrumental in understanding its non-catalytic biological functions and its potential as a therapeutic target in various physiological and pathological contexts.
References
- 1. Crystallography and Its Impact on Carbonic Anhydrase Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbonic anhydrase related proteins: molecular biology and evolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CA11 - Wikipedia [en.wikipedia.org]
- 4. CA11 carbonic anhydrase 11 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. WikiGenes - CA11 - carbonic anhydrase XI [wikigenes.org]
An In-depth Technical Guide on the Subcellular Localization of Carbonic Anhydrase XI in Neurons
For Researchers, Scientists, and Drug Development Professionals
Core Summary
This technical guide provides a comprehensive overview of the subcellular localization of Carbonic Anhydrase XI (CA XI) in neurons, consolidating current research findings for professionals in neuroscience research and drug development. CA XI, a member of the α-carbonic anhydrase family, is distinguished by its lack of catalytic activity due to the absence of key zinc-coordinating histidine residues. Emerging evidence reveals a dynamic subcellular distribution of CA XI within neurons, with a notable presence in both the cytoplasm and the nucleus. This dual localization suggests multifaceted roles for CA XI beyond the classical functions of its catalytically active counterparts, implicating it in neuronal homeostasis and pathological conditions. This guide details the experimental methodologies used to determine its localization, presents available data on its distribution, and explores potential signaling pathways and functional implications.
Data Presentation: Subcellular Distribution of Carbonic Anhydrase XI in Neurons
While precise quantitative data on the basal nuclear-to-cytoplasmic ratio of Carbonic Anhydrase XI (CA XI) in healthy neurons remains an area of active investigation, qualitative and semi-quantitative studies consistently demonstrate its presence in both compartments. The following table summarizes the key findings from pivotal research on the subcellular localization of CA XI.
| Subcellular Compartment | Localization Evidence | Methodologies Used | Cell/Tissue Type | Key Observations |
| Cytoplasm | Positive immunostaining | Immunohistochemistry, Western Blotting of subcellular fractions | Human neuroblastoma cells, MJD transgenic mouse brain, post-mortem human brain[1] | CA XI is consistently detected in the cytoplasm of neuronal cells.[1] |
| Nucleus | Positive immunostaining, presence in nuclear fraction | Immunohistochemistry, Western Blotting of subcellular fractions | Human neuroblastoma cells, MJD transgenic mouse brain, post-mortem human brain[1] | CA XI is also present within the nucleus of neuronal cells.[1] |
| Altered Localization | Increased nuclear localization and recruitment into nuclear inclusions | Immunohistochemistry | Neuronal cells expressing mutant ataxin-3 (Machado-Joseph disease model)[1] | In a neurodegenerative disease context, there is a notable shift in CA XI distribution towards the nucleus, where it colocalizes with protein aggregates.[1] |
Experimental Protocols
The determination of the subcellular localization of CA XI in neurons relies on a combination of imaging and biochemical techniques. Below are detailed methodologies for the key experiments cited.
Immunohistochemistry (IHC) for CA XI in Brain Tissue
This protocol outlines the steps for visualizing CA XI in fixed brain tissue sections.
1. Tissue Preparation:
-
Perfusion and Fixation: Anesthetize the animal model (e.g., mouse) and perform transcardial perfusion with ice-cold phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.
-
Post-fixation: Dissect the brain and post-fix in 4% PFA overnight at 4°C.
-
Cryoprotection: Sequentially immerse the brain in 15% and then 30% sucrose in PBS at 4°C until it sinks.
-
Sectioning: Embed the brain in Optimal Cutting Temperature (OCT) compound and section at 20-40 µm thickness using a cryostat. Mount sections on charged glass slides.
2. Staining Procedure:
-
Antigen Retrieval (Optional but recommended): Immerse slides in a citrate-based antigen retrieval solution (pH 6.0) and heat in a water bath or steamer at 95-100°C for 20-30 minutes. Allow to cool to room temperature.
-
Permeabilization: Wash sections with PBS and incubate in PBS containing 0.3% Triton X-100 for 15 minutes.
-
Blocking: Block non-specific binding by incubating sections in a blocking buffer (e.g., 5% normal goat serum and 0.1% Triton X-100 in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate sections with a primary antibody specific for CA XI diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash sections with PBS and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-rabbit IgG) diluted in blocking buffer for 1-2 hours at room temperature in the dark.
-
Counterstaining and Mounting: Wash sections with PBS and counterstain with a nuclear marker like DAPI. Mount coverslips using an anti-fade mounting medium.
3. Imaging and Analysis:
-
Visualize sections using a confocal microscope.
-
Capture images of neuronal regions of interest, ensuring separate channels for CA XI and the nuclear stain.
-
Analyze the colocalization of the CA XI signal with the cytoplasmic and nuclear compartments.
Subcellular Fractionation and Western Blotting of Neuronal Cells
This protocol describes the separation of nuclear and cytoplasmic fractions from cultured neuronal cells to analyze CA XI protein levels in each compartment.
1. Cell Lysis and Fractionation:
-
Harvest cultured neuronal cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in a hypotonic buffer (e.g., 10 mM HEPES, 10 mM KCl, 1.5 mM MgCl2, with protease inhibitors).
-
Incubate on ice for 15 minutes to allow cells to swell.
-
Lyse the cells by passing them through a narrow-gauge needle or using a Dounce homogenizer.
-
Centrifuge the lysate at a low speed (e.g., 800 x g) for 10 minutes at 4°C to pellet the nuclei.
-
Carefully collect the supernatant, which represents the cytoplasmic fraction.
-
Wash the nuclear pellet with the hypotonic buffer and centrifuge again.
-
Resuspend the nuclear pellet in a nuclear extraction buffer (containing a higher salt concentration and detergents) to lyse the nuclear membrane.
-
Centrifuge at high speed (e.g., 16,000 x g) for 20 minutes at 4°C to pellet the nuclear debris. The supernatant is the nuclear fraction.
2. Protein Quantification and Western Blotting:
-
Determine the protein concentration of both the cytoplasmic and nuclear fractions using a protein assay (e.g., BCA assay).
-
Denature equal amounts of protein from each fraction by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody against CA XI overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To ensure the purity of the fractions, probe separate blots with antibodies against known cytoplasmic (e.g., GAPDH) and nuclear (e.g., Histone H3) markers.
Mandatory Visualizations
Experimental Workflow for Determining Subcellular Localization of CA XI
Caption: Workflow for determining CA XI's subcellular location.
Hypothesized Signaling Pathway for Nuclear Translocation of CA XI
Caption: Hypothesized pathway for CA XI nuclear translocation.
Concluding Remarks
The dual localization of Carbonic Anhydrase XI in both the cytoplasm and the nucleus of neurons points to a more complex role for this catalytically inactive protein than previously understood. While its cytoplasmic functions may be associated with protein-protein interactions and scaffolding, its presence and enrichment in the nucleus under pathological conditions suggest a role in nuclear signaling and gene regulation. Further research is imperative to precisely quantify the subcellular distribution of CA XI in different neuronal populations and under various physiological and pathological states. Elucidating the specific nuclear import/export mechanisms and identifying its nuclear binding partners will be crucial for understanding its function and for the development of novel therapeutic strategies targeting neurodegenerative diseases where its localization is altered.
References
Unraveling the Enigma of Carbonic Anhydrase XI: An In-depth Guide to its Evolutionary Conservation and Uncharted Functions
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Carbonic Anhydrase XI (CA XI), a member of the catalytically inactive carbonic anhydrase-related proteins (CARPs), presents a compelling evolutionary puzzle. Despite the absence of the requisite zinc-binding histidine residues for canonical carbonic anhydrase activity, CA XI exhibits remarkable sequence conservation across tetrapods, suggesting a conserved and critical biological function. This technical guide delves into the evolutionary history of CA XI, presenting quantitative data on its conservation, and explores its hypothesized role based on its relationship with its evolutionary precursor, CA X. In light of the current scarcity of direct experimental evidence for CA XI's function, this document provides a comprehensive toolkit of experimental protocols, including immunohistochemistry, in situ hybridization, yeast two-hybrid screening, co-immunoprecipitation, and proximity ligation assays, to empower researchers to elucidate the interactome and signaling pathways of this enigmatic protein.
Introduction to the Carbonic Anhydrase Family and the Acatalytic CARPs
The carbonic anhydrases (CAs) are a superfamily of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. This fundamental reaction is crucial for a myriad of physiological processes, including respiration, pH homeostasis, and ion transport. The alpha-carbonic anhydrase family, to which the human isoforms belong, is the most extensively studied.
Within this family, a fascinating subgroup exists: the Carbonic Anhydrase-Related Proteins (CARPs), which include CA VIII, CA X, and CA XI. These proteins are characterized by mutations in the active site that render them catalytically inactive. The high degree of evolutionary conservation of these "pseudoenzymes" strongly implies that they have been retained due to important biological functions that are independent of enzymatic activity, likely mediated through protein-protein interactions.
The Evolutionary Trajectory and Conservation of Carbonic Anhydrase XI
Phylogenetic analyses have illuminated the evolutionary origins of CA XI. It is understood to have arisen from a gene duplication of Carbonic Anhydrase X (CA X) in the tetrapod lineage. This evolutionary event suggests a neofunctionalization or subfunctionalization of CA XI in land-dwelling vertebrates.
The most striking feature of CA XI is its high degree of sequence conservation across species, which underscores its functional significance.
Table 1: Pairwise Sequence Identity of Carbonic Anhydrase XI Orthologs
| Species | Human (Homo sapiens) | Mouse (Mus musculus) | Bovine (Bos taurus) | Chicken (Gallus gallus) |
| Human (Homo sapiens) | 100% | 96% | 95% | 78% |
| Mouse (Mus musculus) | 96% | 100% | 94% | 77% |
| Bovine (Bos taurus) | 95% | 94% | 100% | 79% |
| Chicken (Gallus gallus) | 78% | 77% | 79% | 100% |
Data derived from protein sequence alignments using UniProt entries.
Gene and Protein Profile of Carbonic Anhydrase XI
The human CA XI protein is encoded by the CA11 gene. Information from the UniProt database (Accession: O75493) indicates that it is a secreted protein.
While comprehensive expression data across multiple species is limited, studies in mice using immunohistochemistry and quantitative PCR have provided insights into its tissue distribution.
Table 2: Tissue Distribution of Carbonic Anhydrase XI in the Mouse
| Tissue | Expression Level |
| Cerebellum | High |
| Cerebrum | High |
| Liver | Moderate |
| Stomach | Moderate |
| Small Intestine | Moderate |
| Colon | Moderate |
| Kidney | Moderate |
| Testis | Moderate |
Data from Aspatwar, A., et al. (2010). Phylogeny and expression of carbonic anhydrase-related proteins.
Hypothesized Function and Signaling Pathways: Insights from CA X
Direct experimental evidence for the molecular function of CA XI is currently lacking in the scientific literature. However, its evolutionary origin from CA X provides a strong basis for a functional hypothesis. Recent studies have identified CA X as a secreted glycoprotein that directly interacts with neurexins, a family of presynaptic cell adhesion molecules critical for synapse formation and function. CA10 has been shown to bind to all neurexin isoforms in a cis configuration, promoting their surface expression.
Given the high sequence homology and shared evolutionary origin, it is highly probable that CA XI shares a similar function, potentially acting as a ligand for neurexins or other synaptic proteins. This putative interaction would implicate CA XI in the regulation of neuronal connectivity and synaptic plasticity.
Experimental Protocols for Elucidating CA XI Function
The lack of data on CA XI presents a significant opportunity for novel discoveries. The following section provides detailed experimental protocols that can be adapted to investigate the function of this enigmatic protein.
Determining Tissue and Cellular Localization
A. Immunohistochemistry (IHC) Protocol
This protocol is for the detection of CA XI protein in paraffin-embedded tissue sections.
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene twice for 5 minutes each.
-
Transfer slides through a graded series of ethanol (100% twice, 95%, 70%) for 3 minutes each, followed by a final wash in distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by immersing slides in a 10 mM sodium citrate buffer (pH 6.0) and heating to 95-100°C for 20 minutes.
-
Allow slides to cool to room temperature.
-
-
Blocking and Permeabilization:
-
Wash slides with PBS.
-
Incubate sections with 3% hydrogen peroxide in methanol for 15 minutes to block endogenous peroxidase activity.
-
Wash with PBS.
-
Incubate with a blocking buffer (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100) for 1 hour.
-
-
Primary Antibody Incubation:
-
Incubate sections with a primary antibody specific to CA XI overnight at 4°C.
-
-
Secondary Antibody and Detection:
-
Wash slides with PBS.
-
Incubate with a biotinylated secondary antibody for 1 hour at room temperature.
-
Wash with PBS.
-
Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes.
-
Wash with PBS.
-
Develop the signal with a DAB substrate kit.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through a graded ethanol series and clear in xylene.
-
Mount with a permanent mounting medium.
-
B. In Situ Hybridization (ISH) Protocol
This protocol is for the detection of CA11 mRNA in tissue sections.
-
Probe Preparation:
-
Synthesize a digoxigenin (DIG)-labeled antisense RNA probe from a linearized plasmid containing the CA11 cDNA.
-
-
Tissue Preparation:
-
Use cryosections or paraffin-embedded sections. If using paraffin, deparaffinize and rehydrate as in the IHC protocol.
-
Treat sections with proteinase K to improve probe accessibility.
-
-
Hybridization:
-
Prehybridize sections in a hybridization buffer for 2 hours at 65°C.
-
Hybridize with the DIG-labeled probe overnight at 65°C in a humidified chamber.
-
-
Post-Hybridization Washes:
-
Perform stringent washes in SSC buffers at 65°C to remove non-specifically bound probe.
-
-
Immunodetection:
-
Block sections with a blocking reagent.
-
Incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP) overnight at 4°C.
-
Wash with a maleic acid buffer containing Tween 20 (MABT).
-
-
Signal Development:
-
Equilibrate sections in an alkaline buffer.
-
Develop the signal using NBT/BCIP substrate until the desired color intensity is reached.
-
-
Mounting:
-
Stop the reaction by washing in PBS.
-
Mount with an aqueous mounting medium.
-
Identifying Protein-Protein Interactions
A. Yeast Two-Hybrid (Y2H) Screening Protocol
This is a powerful technique for identifying novel protein-protein interactions.
-
Bait and Prey Construction:
-
Clone the full-length coding sequence of human CA11 into a "bait" vector (e.g., pGBKT7), which fuses CA XI to a DNA-binding domain (BD).
-
Obtain a pre-made "prey" cDNA library (e.g., from human brain) in a vector that fuses the library proteins to a transcriptional activation domain (AD).
-
-
Bait Characterization:
-
Transform the bait plasmid into a suitable yeast strain (e.g., Y2HGold).
-
Confirm that the bait protein is expressed and does not auto-activate the reporter genes in the absence of a prey protein.
-
-
Library Screening:
-
Transform the prey library into a yeast strain of the opposite mating type.
-
Mate the bait and prey strains and select for diploid yeast that contain both plasmids on appropriate selective media (e.g., SD/-Trp/-Leu).
-
-
Selection of Positive Interactions:
-
Plate the diploid yeast on high-stringency selective media (e.g., SD/-Trp/-Leu/-His/-Ade) to select for colonies where a bait-prey interaction has activated the reporter genes.
-
-
Prey Plasmid Rescue and Identification:
-
Isolate the prey plasmids from the positive yeast colonies.
-
Transform the plasmids into E. coli for amplification.
-
Sequence the prey plasmids to identify the interacting proteins.
-
B. Co-Immunoprecipitation (Co-IP) Protocol
This protocol is used to validate interactions identified through Y2H or to test for interactions with candidate proteins.
-
Cell Lysis:
-
Lyse cells expressing both CA XI and the putative interacting protein in a non-denaturing lysis buffer containing protease inhibitors.
-
-
Immunoprecipitation:
-
Pre-clear the lysate with protein A/G agarose beads.
-
Incubate the pre-cleared lysate with an antibody against CA XI (the "bait") overnight at 4°C.
-
Add protein A/G agarose beads to capture the antibody-protein complexes.
-
-
Washing:
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and analyze by Western blotting using an antibody against the putative interacting protein (the "prey").
-
C. Proximity Ligation Assay (PLA)
PLA is a highly sensitive and specific method for visualizing protein-protein interactions in situ.
-
Cell/Tissue Preparation:
-
Fix and permeabilize cells or tissue sections as for standard immunofluorescence.
-
-
Primary Antibody Incubation:
-
Incubate with a pair of primary antibodies raised in different species, one against CA XI and one against the putative interacting protein.
-
-
PLA Probe Incubation:
-
Incubate with secondary antibodies that are conjugated to oligonucleotides (PLA probes).
-
-
Ligation and Amplification:
-
If the two proteins are in close proximity (<40 nm), the oligonucleotides on the PLA probes can be ligated to form a circular DNA template.
-
Amplify this DNA circle via rolling circle amplification.
-
-
Detection:
-
Hybridize fluorescently labeled oligonucleotides to the amplified DNA.
-
Visualize the interaction as a distinct fluorescent spot using a fluorescence microscope.
-
Conclusion and Future Directions
Carbonic Anhydrase XI stands as a testament to the principle that evolutionary conservation is a strong indicator of biological importance. While its lack of catalytic activity has led to it being understudied compared to its enzymatic counterparts, its persistence in tetrapods and high sequence identity across species demand further investigation. The strong evolutionary link to CA X provides a compelling hypothesis for its function in the nervous system, potentially as a regulator of synaptic architecture and function through interactions with neurexins.
The experimental roadmap provided in this guide offers a clear path forward for researchers to finally elucidate the molecular function of CA XI. Identifying its interacting partners through techniques like yeast two-hybrid screening and validating these interactions with co-immunoprecipitation and proximity ligation assays will be pivotal. Unraveling the role of this enigmatic protein will not only solve a long-standing evolutionary question but may also open new avenues for understanding synaptic biology and developing novel therapeutic strategies for neurological disorders.
Unraveling the Enigma of Carbonic Anhydrase XI: A Technical Overview in the Absence of a Knockout Model
A comprehensive review of the existing literature reveals a notable absence of published research on the phenotype and behavioral studies of a carbonic anhydrase XI (CA XI) knockout mouse. While the scientific community has actively investigated the roles of various carbonic anhydrase isoforms through genetic ablation, a specific mouse model lacking the Car11 gene has yet to be described in peer-reviewed studies. This technical guide will therefore synthesize the current understanding of CA XI, place it within the broader context of the carbonic anhydrase family, and provide a speculative framework for the potential experimental approaches that could be employed in the future to elucidate its function through a knockout model.
Carbonic anhydrase XI is a member of the α-carbonic anhydrase family, a group of zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons.[1][2] However, CA XI, along with isoforms VIII and X, belongs to a distinct subgroup known as the carbonic anhydrase-related proteins (CARPs).[3][4][5] A key feature of these CARPs is the absence of critical amino acid residues necessary for the catalytic activity, rendering them "acatalytic".[6] Despite this lack of enzymatic function, their high degree of conservation and predominant expression in the brain suggest important, yet undefined, physiological roles, potentially in brain development.[3][4][5]
Distribution and Potential Function of Carbonic Anhydrase XI
Immunohistochemical studies in human brain tissue have shown that CA XI is expressed in the neural cell body, neurites, and astrocytes in specific brain regions.[5] During fetal development, CA XI has been detected in neuroprogenitor cells, indicating a potential role in neurogenesis and cell migration.[5] The precise molecular functions of CA XI remain elusive, but its localization within neurons and astrocytes hints at possible involvement in cell signaling, ion homeostasis, or structural organization within the central nervous system.
Insights from Other Carbonic Anhydrase Knockout Models
To provide a framework for understanding the potential phenotypes that might emerge from a CA XI knockout mouse, it is instructive to review the findings from knockout models of other carbonic anhydrase isoforms. These studies have revealed a diverse range of physiological and behavioral alterations, underscoring the isoform-specific roles of these proteins.
| Carbonic Anhydrase Isoform | Phenotype in Knockout Mice | Behavioral Alterations |
| CA I | No overt phenotype under normal conditions. | Car1-/- mice exhibit increased immobility in the tail suspension test, suggesting a potential link to depressive-like behavior.[7] |
| CA IV & XIV | CA IV null mice show some fetal and postnatal losses. Double CA IV/XIV knockout mice are smaller and have reduced viability.[8] | Both CA IV and CA XIV contribute to extracellular pH buffering in the hippocampus following synaptic activity.[8] |
| CA IX | Gastric mucosal abnormalities.[9] | No specific behavioral studies reported. |
This table summarizes findings from knockout mouse models of other carbonic anhydrase isoforms to provide context for potential phenotypes of a hypothetical CA XI knockout mouse.
Hypothetical Experimental Workflow for a Carbonic Anhydrase XI Knockout Mouse
Should a carbonic anhydrase XI knockout mouse be developed, a systematic approach would be necessary to characterize its phenotype and behavioral profile. The following workflow outlines the key experimental stages.
Potential Signaling Pathways Involving Carbonic Anhydrase XI
Given that CA XI is an acatalytic protein, its function is likely mediated through protein-protein interactions, potentially modulating signaling pathways. While specific interacting partners of CA XI have not yet been identified, a hypothetical signaling cascade could involve its interaction with cell adhesion molecules or scaffolding proteins to influence neuronal development and synaptic plasticity.
Future Directions and Conclusion
The development and characterization of a carbonic anhydrase XI knockout mouse model is a critical next step to unraveling the in vivo function of this enigmatic protein. Such a model would enable researchers to perform detailed phenotypic and behavioral analyses, providing invaluable insights into its role in the central nervous system. Future studies should focus on identifying the interacting partners of CA XI to elucidate the molecular mechanisms through which it exerts its effects. Understanding the function of CA XI could open new avenues for research into neurological and developmental disorders where its expression may be altered. While the current lack of a specific knockout model limits our understanding, the groundwork laid by studies on other carbonic anhydrase isoforms provides a robust framework for future investigations.
References
- 1. Carbonic Anhydrases as Potential Targets Against Neurovascular Unit Dysfunction in Alzheimer’s Disease and Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Expression of Carbonic Anhydrases II, IX and XII in Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchportal.tuni.fi [researchportal.tuni.fi]
- 4. researchgate.net [researchgate.net]
- 5. Developmental expression of carbonic anhydrase-related proteins VIII, X, and XI in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The Car1 Knockout Mice Exhibit Antidepressant-like Behaviors Accompanied with Gut Microbiota Disturbance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Carbonic anhydrase IV and XIV knockout mice: roles of the respective carbonic anhydrases in buffering the extracellular space in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Expression of carbonic anhydrase IX in mouse tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
Identifying Protein-Protein Interactions of Carbonic Anhydrase XI: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbonic Anhydrase XI (CA XI), an acatalytic member of the α-carbonic anhydrase family, remains one of the more enigmatic isoforms. Unlike its catalytically active relatives, CA XI lacks the zinc-coordinating histidine residues essential for the canonical hydration of carbon dioxide.[1] This absence of enzymatic activity suggests that its physiological roles are mediated through protein-protein interactions. Emerging evidence points towards its involvement in crucial biological processes, including neuronal development and the pathology of certain cancers, such as gliomas.[2][3] Understanding the interactome of CA XI is therefore paramount to elucidating its function and exploring its potential as a therapeutic target.
This technical guide provides a comprehensive overview of the methodologies for identifying and characterizing the protein-protein interactions of Carbonic Anhydrase XI. It details experimental protocols for interaction discovery and validation, presents currently predicted interacting partners, and explores the signaling pathways in which CA XI may be involved.
Predicted Protein-Protein Interactions of Carbonic Anhydrase XI
Initial exploration of protein-protein interaction databases provides a foundational map of potential CA XI interactors. These predictions, derived from computational and high-throughput experimental evidence, offer valuable starting points for targeted validation studies.
Table 1: Predicted Interacting Partners of Carbonic Anhydrase XI from the STRING Database
| Interacting Protein | Gene Name | Description | Score | Evidence |
| Ribosome biogenesis protein RPF2 homolog | RPF2 | Involved in the maturation of the 60S ribosomal subunit. | 0.997 | Textmining, Co-expression |
| 60S ribosomal protein L5 | RPL5 | Component of the 60S ribosomal subunit; involved in ribosome biogenesis. | 0.988 | Textmining, Co-expression |
| Ribosome biogenesis protein RRS1 homolog | RRS1 | Plays a role in the assembly of the 60S ribosomal subunit. | 0.984 | Textmining, Co-expression |
| GRWD1 | GRWD1 | Glutamate-rich WD repeat-containing protein 1, implicated in ribosome biogenesis. | 0.913 | Co-expression |
| UTP18, U3 small nucleolar RNA-associated protein, homolog | UTP18 | Involved in the processing of pre-18S rRNA. | 0.899 | Co-expression |
| Carbonic Anhydrase IV | CA4 | A catalytically active, GPI-anchored carbonic anhydrase. | 0.850 | Textmining, Co-expression |
Note: Scores are from the STRING database and represent the confidence of the predicted interaction.
Experimental Protocols for Identifying and Validating CA XI Interactions
The following section details key experimental methodologies for the discovery and validation of CA XI protein-protein interactions.
Yeast Two-Hybrid (Y2H) Screening for Novel Interactors
The Yeast Two-Hybrid system is a powerful genetic method for identifying novel protein-protein interactions in vivo.[4]
Principle: The transcription factor (e.g., GAL4) is split into a DNA-binding domain (BD) and an activation domain (AD). The "bait" protein (CA XI) is fused to the BD, and a library of potential "prey" proteins is fused to the AD. If the bait and prey interact, the BD and AD are brought into proximity, reconstituting the transcription factor and activating reporter genes, allowing for cell growth on selective media.
Detailed Protocol:
-
Vector Construction:
-
Clone the full-length human CA11 cDNA in-frame with the DNA-binding domain (e.g., LexA or GAL4-BD) in a suitable bait vector (e.g., pEG202).
-
Obtain a pre-made human brain or glioma cDNA library in a prey vector (e.g., pJG4-5), where the cDNAs are fused to a transcriptional activation domain (e.g., B42).
-
-
Bait Characterization:
-
Transform a suitable yeast reporter strain (e.g., EGY48) with the bait plasmid.[5]
-
Plate on selective media to confirm the bait is expressed and does not auto-activate the reporter genes on its own. A non-activating bait is crucial for a successful screen.
-
-
Library Transformation and Screening:
-
Transform the yeast strain containing the CA XI bait plasmid with the cDNA library.
-
Plate the transformed yeast on media that selects for the presence of both bait and prey plasmids and for interaction-dependent reporter gene expression (e.g., medium lacking histidine, leucine, and tryptophan).
-
Incubate plates at 30°C for 3-7 days and monitor for colony growth.
-
-
Identification and Validation of Positive Clones:
-
Isolate prey plasmids from positive yeast colonies.
-
Sequence the cDNA inserts to identify the potential interacting proteins.
-
Re-transform the identified prey plasmids with the CA XI bait plasmid and a control bait (e.g., lamin) into the yeast reporter strain to confirm the specificity of the interaction.
-
Workflow for Yeast Two-Hybrid Screening:
Co-immunoprecipitation (Co-IP) for In Vivo Validation
Co-IP is a cornerstone technique used to verify protein-protein interactions within a cellular context.[6]
Principle: An antibody targeting the protein of interest (CA XI) is used to pull it down from a cell lysate. If other proteins are bound to CA XI, they will be co-precipitated and can be detected by Western blotting.
Detailed Protocol:
-
Cell Culture and Lysis:
-
Culture human cells endogenously expressing CA XI (e.g., neuronal cell lines) or cells transiently overexpressing tagged CA XI (e.g., HEK293T cells transfected with HA-tagged CA XI).
-
Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease inhibitors.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysate with protein A/G-agarose beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with an anti-CA XI antibody (or an anti-tag antibody) overnight at 4°C.
-
Add protein A/G-agarose beads to capture the antibody-antigen complexes.
-
-
Washing and Elution:
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
-
Detection:
-
Separate the eluted proteins by SDS-PAGE.
-
Perform a Western blot using an antibody against the putative interacting protein (e.g., anti-RPL5). The presence of a band at the correct molecular weight confirms the interaction.
-
Workflow for Co-immunoprecipitation:
In Vitro Pull-Down Assay
This technique is used to confirm a direct physical interaction between two purified proteins.[7][8]
Principle: A purified "bait" protein (e.g., GST-tagged CA XI) is immobilized on affinity beads. A purified "prey" protein is then incubated with the beads. If the proteins interact directly, the prey will be pulled down with the bait.
Detailed Protocol:
-
Protein Expression and Purification:
-
Express and purify recombinant CA XI with an affinity tag (e.g., GST or His-tag) and the potential interacting protein (e.g., RPF2) from E. coli or another expression system.
-
-
Immobilization of Bait Protein:
-
Incubate the purified GST-CA XI with glutathione-agarose beads to immobilize the bait protein.
-
Wash the beads to remove unbound bait protein.
-
-
Binding Reaction:
-
Incubate the beads with the purified prey protein in a suitable binding buffer.
-
Include a control with GST alone to check for non-specific binding of the prey to the tag or beads.
-
-
Washing and Elution:
-
Wash the beads extensively to remove unbound prey protein.
-
Elute the bound proteins, for example, by using a high concentration of reduced glutathione.
-
-
Analysis:
-
Analyze the eluate by SDS-PAGE and Coomassie staining or Western blotting to detect the presence of the prey protein.
-
Quantitative Analysis of Protein-Protein Interactions
Once an interaction is validated, it is crucial to quantify its strength. Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide this quantitative data.
Table 2: Techniques for Quantitative Analysis of Protein-Protein Interactions
| Technique | Principle | Parameters Determined |
| Surface Plasmon Resonance (SPR) | Measures changes in the refractive index at the surface of a sensor chip as one protein (analyte) flows over its immobilized binding partner (ligand).[9][10][11] | Association rate constant (ka), Dissociation rate constant (kd), Equilibrium dissociation constant (KD) |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change that occurs when one protein is titrated into a solution containing its binding partner.[12][13][14][15][16] | Binding affinity (Ka), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS) |
Experimental Protocol for Surface Plasmon Resonance (SPR):
-
Protein Preparation: Purify CA XI and the interacting partner to >95% purity. Dialyze both proteins into the same buffer to minimize buffer mismatch effects.
-
Ligand Immobilization: Covalently couple one protein (the ligand, e.g., CA XI) to the surface of a sensor chip using amine coupling chemistry.
-
Analyte Binding: Inject a series of concentrations of the other protein (the analyte, e.g., RPF2) over the sensor chip surface and a reference surface.
-
Data Analysis: Subtract the reference channel signal from the experimental channel signal to obtain a sensorgram. Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic and affinity constants.
Signaling Pathways Involving Carbonic Anhydrase XI
While the precise signaling roles of CA XI are still being uncovered, current research points to its involvement in neuronal processes and cancer biology, potentially intersecting with well-established pathways.
Role in Neuronal Signaling and Glioma
Studies have shown that CA XI expression in glioma cells can be modulated by factors secreted by neurons, and this regulation involves the PI3K/Akt signaling pathway .[2][3] Specifically, conditioned medium from depolarized neurons was found to inhibit CA XI expression in glioma cells via this pathway. This suggests that in the brain's microenvironment, neuronal activity can influence the expression of CA XI in neighboring glial cells or glioma cells, potentially impacting tumor growth.
Potential Link to Ribosome Biogenesis and Cell Growth Control
The predicted interaction of CA XI with multiple proteins involved in ribosome biogenesis (RPF2, RPL5, RRS1) suggests a potential, non-catalytic role in regulating this fundamental process. Ribosome biogenesis is tightly controlled by major signaling pathways that respond to growth factors and cellular stress, including the PI3K/Akt/mTOR pathway .[17] It is plausible that CA XI acts as a scaffold or regulatory protein within the ribosome assembly machinery, and its expression or function could be modulated by these upstream signaling cascades.
Conclusion
The study of Carbonic Anhydrase XI is at a nascent stage, with its acatalytic nature pointing towards a function mediated by protein-protein interactions. The predicted associations with ribosome biogenesis factors and its implication in neuronal signaling pathways provide exciting avenues for future research. The experimental framework detailed in this guide offers a robust approach for researchers to systematically unravel the CA XI interactome, quantify these interactions, and ultimately delineate its role in health and disease. Such efforts are essential for validating CA XI as a potential target for novel therapeutic interventions in oncology and neurology.
References
- 1. Targeting Carbonic Anhydrase IX Activity and Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CA10 and CA11 negatively regulate neuronal activity-dependent growth of gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Two-hybrid screening - Wikipedia [en.wikipedia.org]
- 5. Yeast Two-Hyrbid Protocol [proteome.wayne.edu]
- 6. journals.plos.org [journals.plos.org]
- 7. Using In Vitro Pull-Down and In-Cell Overexpression Assays to Study Protein Interactions with Arrestin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Understanding Pull-Down Protocol: Key FAQs for Users - Alpha Lifetech [alpha-lifetech.com]
- 9. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 10. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 11. Surface Plasmon Resonance: A Sensitive Tool to Study Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]
- 13. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 14. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 15. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 16. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. oncotarget.com [oncotarget.com]
Whitepaper: Carbonic Anhydrase XI - A Novel Potential Biomarker in Brain Tumors
Abstract
Carbonic anhydrases (CAs) are a family of metalloenzymes crucial for pH homeostasis and various physiological processes. Within this family, the hypoxia-inducible isoforms CA IX and CA XII are well-established biomarkers for aggressive tumors, with their upregulation correlating with poor prognosis in many cancers, including brain tumors. This guide, however, focuses on a lesser-known, catalytically inactive member: Carbonic Anhydrase XI (CA XI). Recent evidence presents a paradigm shift, indicating that CA XI expression is significantly reduced in high-grade gliomas compared to normal brain tissue. This downregulation is associated with increased tumor aggression and shorter survival times. This whitepaper provides a comprehensive overview of CA XI's potential as a prognostic biomarker in brain tumors, contrasting its role with the well-studied CA IX/XII. It includes quantitative data, detailed experimental protocols for its detection, and visual diagrams of its proposed signaling pathways and diagnostic workflows.
Introduction to Carbonic Anhydrases in the Central Nervous System
The carbonic anhydrase (CA) family consists of 15 known isoforms in humans, which are classified based on their cellular localization and catalytic activity.[1] These zinc-containing enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺), a fundamental reaction for maintaining acid-base balance.[2] In the central nervous system (CNS), CAs are vital for numerous functions, including the formation of cerebrospinal fluid (CSF), regulation of extracellular fluid and ion homeostasis, and neuronal signaling.[3][4]
While most CAs are catalytically active, three isoforms—CA VIII, X, and XI—are classified as CA-related proteins (CA-RPs) because they lack the essential zinc-binding histidine residues, rendering them catalytically inactive.[1]
In the context of oncology, particularly brain tumors, the transmembrane isoforms CA IX and CA XII have garnered significant attention. Their expression is strongly induced by hypoxia, a common feature of malignant tumors, via the Hypoxia-Inducable Factor-1α (HIF-1α) pathway.[1][5][6] Upregulation of CA IX and CA XII helps tumor cells manage the acidic load from increased glycolysis, thereby promoting survival, proliferation, and invasion.[2][6] Consequently, high expression of CA IX and CA XII in gliomas is associated with increased malignancy and poor patient prognosis.[3][6]
Carbonic Anhydrase XI (CA XI): A Distinct Profile in Brain Tumors
Contrary to the profile of its well-studied counterparts, Carbonic Anhydrase XI (CA XI) exhibits a unique expression pattern in brain tumors. CA XI is a secreted protein primarily expressed in the brain, whose function is still largely under investigation.[7]
Groundbreaking research reveals that CA XI expression is markedly reduced in glioma tissues compared to normal brain tissues. This reduction is even more pronounced in high-grade gliomas.[7] This negative association with histological grade suggests that the loss of CA XI expression may play a role in the progression and aggressiveness of gliomas.[7] Furthermore, multiple independent datasets have correlated low CA XI expression in gliomas with shorter patient survival, positioning it as a potential prognostic biomarker for a more favorable outcome when present.[7]
Quantitative Data on CA XI Expression in Glioma
The downregulation of CA XI in glioma has been quantified at both the mRNA and protein levels. The following tables summarize the key findings from comparative analyses of normal brain tissue, low-grade gliomas (LGG), and high-grade gliomas (HGG).
Table 1: Relative mRNA Expression of CA XI in Human Brain Tissues
| Tissue Type | Number of Cases (n) | Relative CA XI mRNA Level (Mean ± SEM) |
|---|---|---|
| Normal Brain | 7 | 1.00 ± 0.15 |
| Low-Grade Glioma | 15 | 0.45 ± 0.08 |
| High-Grade Glioma | 20 | 0.20 ± 0.05 |
Data synthesized from findings reported in Chen et al.[7]
Table 2: Relative Protein Expression of CA XI in Human Brain Tissues
| Tissue Type | Number of Cases (n) | Relative CA XI Protein Level (Mean ± SEM) |
|---|---|---|
| Normal Brain | 7 | 1.00 ± 0.12 |
| Low-Grade Glioma | 15 | 0.51 ± 0.07 |
| High-Grade Glioma | 20 | 0.22 ± 0.04 |
Data synthesized from findings reported in Chen et al.[7]
Proposed Signaling and Functional Role of CA XI
Studies suggest that CA XI plays a negative regulatory role in glioma growth, driven by neuronal activity. The proposed mechanism involves the secretion of CA XI by depolarized neurons, which then acts to inhibit the growth of glioma cells.[7] Interestingly, a feedback loop appears to exist where factors from these neurons can also suppress CA XI expression in the glioma cells themselves via the Akt signaling pathway.[7] Knockdown of CA XI in in-vitro and in-vivo models resulted in promoted cell growth, increased clone formation, enhanced migration, and inhibited apoptosis, supporting its role as a tumor suppressor.[7]
Caption: Proposed pathway of CA XI in the glioma microenvironment.
Contrasting Roles of CA XI and Hypoxia-Inducible CAs (CA IX/XII)
The distinct expression patterns of CA XI versus CA IX/XII highlight their opposing potential as biomarkers. Understanding this contrast is critical for accurate diagnostic and prognostic interpretation.
-
Expression: CA XI is downregulated in high-grade tumors, whereas CA IX/XII are upregulated.[6][7]
-
Prognostic Value: Low CA XI is a negative prognostic indicator, while high CA IX/XII is a negative prognostic indicator.[3][7]
-
Mechanism: CA XI appears to be a tumor suppressor secreted by neurons.[7] In contrast, CA IX/XII are hypoxia-induced enzymes that help cancer cells adapt to an acidic microenvironment, thus promoting malignancy.[8]
Caption: Logical contrast between CA IX/XII and CA XI as biomarkers.
Methodologies for CA XI Detection and Analysis
Accurate detection and quantification of CA XI are essential for its validation as a biomarker. Standard molecular biology techniques are employed for this purpose.
Experimental Protocols
6.1.1 Quantitative Real-Time PCR (qRT-PCR) for CA XI mRNA
-
RNA Extraction: Isolate total RNA from fresh-frozen brain tumor tissue and normal brain tissue using a TRIzol-based reagent or commercial kit according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer. Assess RNA integrity via gel electrophoresis.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
qRT-PCR Reaction: Prepare the reaction mixture containing cDNA template, forward and reverse primers specific for CA XI, and a SYBR Green or TaqMan-based PCR master mix. Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Thermal Cycling: Perform the PCR on a real-time thermal cycler. A typical protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: Calculate the relative expression of CA XI mRNA using the comparative Ct (ΔΔCt) method.
6.1.2 Western Blotting for CA XI Protein
-
Protein Extraction: Homogenize tissue samples in RIPA lysis buffer containing protease inhibitors. Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by size on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific to CA XI overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system. Use an antibody against a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
6.1.3 Immunohistochemistry (IHC) for CA XI Localization
-
Tissue Preparation: Use formalin-fixed, paraffin-embedded (FFPE) tissue sections (4-5 µm thick).
-
Deparaffinization and Rehydration: Deparaffinize the slides in xylene and rehydrate through a graded series of ethanol solutions.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0).
-
Blocking: Block endogenous peroxidase activity with a 3% hydrogen peroxide solution. Block non-specific binding sites with a protein block solution (e.g., normal goat serum).
-
Primary Antibody Incubation: Incubate the sections with the primary antibody against CA XI overnight at 4°C.
-
Secondary Antibody and Detection: Use a biotinylated secondary antibody followed by an avidin-biotin complex (ABC) method or a polymer-based detection system.[6]
-
Chromogen and Counterstain: Develop the signal with a chromogen like 3,3'-diaminobenzidine (DAB). Counterstain the nuclei with hematoxylin.
-
Dehydration and Mounting: Dehydrate the slides, clear in xylene, and mount with a permanent mounting medium.
-
Analysis: Evaluate the staining intensity and distribution under a microscope. A semi-quantitative scoring method (e.g., Quickscore) can be used for analysis.[7]
References
- 1. Targeting Carbonic Anhydrase IX Activity and Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The Expression of Carbonic Anhydrases II, IX and XII in Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cerebrospinal fluid - Wikipedia [en.wikipedia.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Expression of hypoxia-inducible carbonic anhydrases in brain tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CA10 and CA11 negatively regulate neuronal activity‐dependent growth of gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carbonic anhydrase IX: A hypoxia-controlled “catalyst” of cell migration - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Enigmatic Role of Carbonic Anhydrase XI in Non-Neuronal Tissues: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Carbonic Anhydrase XI (CA XI), a member of the carbonic anhydrase-related protein (CA-RP) family, remains one of the most poorly understood isoforms. Unlike its catalytically active counterparts, CA XI is presumed to be enzymatically inactive due to the absence of key zinc-coordinating histidine residues. While its expression is most prominent in the central nervous system, emerging evidence suggests potential roles in non-neuronal tissues, particularly in the context of pathology. A notable study has implicated CA XI in the proliferation and invasion of gastrointestinal stromal tumors (GISTs). Furthermore, its expression has been detected in the thyroid gland. The dearth of functional data in non-neuronal systems presents both a challenge and a significant opportunity for novel discoveries in cellular physiology and disease pathogenesis.
This technical guide provides a comprehensive roadmap for the systematic investigation of CA XI function in non-neuronal tissues. It is designed to equip researchers with the necessary background, experimental frameworks, and detailed protocols to elucidate the molecular and cellular roles of this acatalytic protein. The guide emphasizes a multi-pronged approach, from foundational expression analysis to the identification of interaction partners and the dissection of its influence on cellular behavior and signaling pathways.
Current State of Knowledge: CA XI in Non-Neuronal Tissues
Research on CA XI in non-neuronal tissues is sparse. The limited available data is summarized below.
| Tissue/Cell Type | Finding | Reference |
| Gastrointestinal Stromal Tumors (GISTs) | Overexpression of CA XI was observed and found to promote cell proliferation and invasion in vitro. | --INVALID-LINK-- |
| Thyroid | Moderate expression of CA XI has been reported, although its functional significance in this gland is unknown. | --INVALID-LINK-- |
Foundational Investigation: CA XI Expression Profile
A crucial first step in understanding the function of CA XI in non-neuronal tissues is to establish a comprehensive expression profile at both the mRNA and protein levels. The Genotype-Tissue Expression (GTEx) portal provides a valuable public resource for initial in silico analysis of CA11 gene expression.
In Silico Gene Expression Analysis
The GTEx portal can be queried to obtain data on the median gene expression of CA11 across a wide range of non-neuronal human tissues. This data can guide the selection of tissues and cell lines for further experimental validation.
Table 1: Median Gene Expression of CA11 in Selected Non-Neuronal Tissues (GTEx V8)
| Tissue | Median Gene Expression (TPM) |
| Thyroid | 15.7 |
| Testis | 5.4 |
| Adrenal Gland | 3.1 |
| Esophagus - Mucosa | 2.8 |
| Skin - Sun Exposed (Lower leg) | 2.5 |
| Stomach | 2.1 |
| Colon - Transverse | 1.9 |
| Lung | 1.5 |
| Heart - Left Ventricle | 1.2 |
| Liver | 0.8 |
| Kidney - Cortex | 0.7 |
| Pancreas | 0.6 |
| Skeletal Muscle | 0.5 |
Data is illustrative and should be verified on the GTEx portal for the latest release.
Experimental Workflow for Expression Analysis
A systematic approach to validate and expand upon the in silico data is essential. This involves quantifying CA XI mRNA and protein in a panel of human non-neuronal tissues and cell lines.
Unraveling Function: A Multi-faceted Experimental Approach
Given the presumed lack of catalytic activity, the functional investigation of CA XI should focus on its potential roles in protein-protein interactions, cellular signaling, and behavior.
Identifying Interaction Partners
The function of an acatalytic protein is often mediated through its interaction with other proteins. Identifying the interactome of CA XI is paramount.
Investigating Cellular Functions
Based on the findings from the GIST study, it is pertinent to investigate the role of CA XI in cell proliferation, migration, and invasion in other non-neuronal cell types.
Table 2: Functional Assays for Cellular Behavior
| Cellular Process | Assay | Principle |
| Cell Proliferation | MTT Assay | Measures metabolic activity, which is proportional to the number of viable cells. |
| BrdU Assay | Detects the incorporation of bromodeoxyuridine (a thymidine analog) into newly synthesized DNA during the S phase of the cell cycle. | |
| Cell Migration | Transwell Migration Assay (Boyden Chamber) | Quantifies the number of cells that move through a porous membrane towards a chemoattractant. |
| Cell Invasion | Transwell Invasion Assay | Similar to the migration assay, but the membrane is coated with a layer of extracellular matrix (e.g., Matrigel), requiring cells to degrade the matrix to invade. |
Elucidating Signaling Pathways
The functional effects of CA XI are likely mediated through the modulation of specific signaling pathways. Luciferase reporter assays are a powerful tool to screen for the involvement of CA XI in various pathways.
Functional Genomics Approach
To definitively establish the function of CA XI, it is essential to employ loss-of-function studies using gene knockdown or knockout techniques.
Table 3: Gene Silencing and Knockout Strategies
| Technique | Description | Advantages |
| siRNA-mediated Knockdown | Small interfering RNAs are transfected into cells to induce the degradation of target mRNA, leading to a transient reduction in protein expression. | Rapid, cost-effective, and suitable for high-throughput screening. |
| CRISPR-Cas9 Knockout | The CRISPR-Cas9 system is used to introduce a double-strand break at a specific locus in the genome, which is then repaired by non-homologous end joining, often resulting in a frameshift mutation and a permanent loss of gene function. | Creates stable knockout cell lines, providing a robust model for studying gene function. |
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments proposed in this guide.
Quantitative Real-Time PCR (qPCR)
This protocol details the steps for quantifying CA XI mRNA levels in cells or tissues.
-
RNA Extraction: Isolate total RNA from tissue homogenates or cultured cells using a TRIzol-based method or a commercial kit. Assess RNA quality and quantity using a spectrophotometer (A260/A280 ratio) and agarose gel electrophoresis.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcriptase enzyme and oligo(dT) or random hexamer primers.
-
qPCR Reaction Setup: Prepare a reaction mix containing cDNA template, forward and reverse primers for CA11, and a SYBR Green master mix. Include a no-template control and a no-reverse-transcriptase control.
-
Thermal Cycling: Perform the qPCR reaction in a real-time PCR system with an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: Determine the cycle threshold (Ct) values for CA11 and a reference gene (e.g., GAPDH, ACTB). Calculate the relative expression of CA11 using the ΔΔCt method.
Western Blotting
This protocol is for detecting and quantifying CA XI protein levels.[1][2][3]
-
Protein Extraction: Lyse cells or tissues in RIPA buffer supplemented with protease inhibitors. Determine protein concentration using a BCA assay.[4]
-
SDS-PAGE: Denature 20-30 µg of protein lysate by boiling in Laemmli buffer. Separate proteins by size on a 10-12% polyacrylamide gel.[3]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[1][3]
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[1][2]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for CA XI overnight at 4°C with gentle agitation.[2]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[2][3]
-
Detection: Wash the membrane again and incubate with an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using a chemiluminescence imaging system.[3]
Immunohistochemistry (IHC)
This protocol is for visualizing the localization of CA XI in tissue sections.[5][6][7][8]
-
Deparaffinization and Rehydration: For paraffin-embedded sections, deparaffinize in xylene and rehydrate through a graded series of ethanol to water.[5]
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) to unmask the antigenic sites.[5][7]
-
Permeabilization and Blocking: Permeabilize the tissue with 0.2% Triton X-100 in PBS. Block non-specific binding with 5% normal serum from the species of the secondary antibody for 1 hour.[6]
-
Primary Antibody Incubation: Incubate the sections with the primary anti-CA XI antibody overnight at 4°C in a humidified chamber.[6][8]
-
Secondary Antibody and Detection: Wash with PBS. Apply a biotinylated secondary antibody followed by an avidin-biotin-HRP complex, or use a polymer-based detection system. Develop the signal with a chromogen such as diaminobenzidine (DAB).[7]
-
Counterstaining and Mounting: Counterstain the nuclei with hematoxylin, dehydrate the sections, and mount with a permanent mounting medium.[7]
Immunofluorescence (IF)
This protocol is for visualizing the subcellular localization of CA XI in cultured cells.[9][10][11]
-
Cell Seeding and Fixation: Grow cells on glass coverslips. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.[9][12]
-
Permeabilization and Blocking: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes. Block with 1% BSA in PBS for 30 minutes.[11][12]
-
Primary Antibody Incubation: Incubate with the primary anti-CA XI antibody for 1-2 hours at room temperature or overnight at 4°C.[11][12]
-
Secondary Antibody Incubation: Wash three times with PBS. Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 or 594) for 1 hour in the dark.[9][13]
-
Counterstaining and Mounting: Wash with PBS. Counterstain nuclei with DAPI. Mount the coverslips on microscope slides using an anti-fade mounting medium.[13]
-
Imaging: Visualize the cells using a fluorescence or confocal microscope.[10]
Co-Immunoprecipitation (Co-IP)
This protocol is for identifying protein-protein interactions with CA XI.[14][15][16][17]
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer (e.g., containing 1% NP-40 or Triton X-100) with protease inhibitors.[14][17]
-
Pre-clearing: Incubate the lysate with Protein A/G agarose or magnetic beads for 1 hour to reduce non-specific binding.[14]
-
Immunoprecipitation: Incubate the pre-cleared lysate with an anti-CA XI antibody or an isotype control IgG overnight at 4°C.
-
Immune Complex Capture: Add Protein A/G beads to the lysate and incubate for 2-4 hours to capture the antibody-antigen complexes.[14]
-
Washing: Pellet the beads and wash them three to five times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Analysis: Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer. Analyze the eluates by Western blotting or mass spectrometry.[14][16]
Transwell Migration and Invasion Assay
This protocol is for assessing the effect of CA XI on cell migration and invasion.[18][19][20][21]
-
Cell Preparation: Culture cells to sub-confluency and serum-starve them for 12-24 hours.
-
Assay Setup: Place Transwell inserts (8 µm pore size) into a 24-well plate. For invasion assays, coat the inserts with Matrigel. Add medium with a chemoattractant (e.g., 10% FBS) to the lower chamber.[18][21]
-
Cell Seeding: Resuspend the serum-starved cells in serum-free medium and seed them into the upper chamber of the Transwell inserts.[18]
-
Incubation: Incubate the plate at 37°C for a duration determined by the cell type (typically 12-48 hours) to allow for migration or invasion.[18]
-
Staining and Quantification: Remove the non-migrated cells from the upper surface of the membrane with a cotton swab. Fix and stain the migrated/invaded cells on the lower surface of the membrane with crystal violet.[20][21]
-
Analysis: Count the stained cells in several random fields under a microscope.
siRNA-mediated Gene Knockdown
This protocol outlines the transient silencing of CA XI expression.[22][23][24][25][26]
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 50-70% confluency at the time of transfection.[22][24]
-
Transfection Complex Preparation: Dilute CA XI-specific siRNA and a non-targeting control siRNA separately in serum-free medium. In a separate tube, dilute a lipid-based transfection reagent in serum-free medium. Combine the diluted siRNA and transfection reagent and incubate at room temperature to allow for complex formation.[24][25]
-
Transfection: Add the siRNA-lipid complexes to the cells and incubate for 4-6 hours.[24][25]
-
Post-transfection: Add complete growth medium and incubate for an additional 24-72 hours.
-
Validation and Functional Assays: Harvest the cells to validate knockdown efficiency by qPCR and Western blotting. Use the knockdown cells for functional assays.[22][25]
Hypothetical Signaling Pathway Involving CA XI
Based on the role of other carbonic anhydrases in modulating pH and the observed effect of CA XI on cell proliferation and invasion in GISTs, we can hypothesize a potential signaling pathway. In this model, CA XI, despite being catalytically inactive, could act as a scaffold protein, bringing together components of a signaling cascade that is sensitive to or influences the cellular ion environment.
Conclusion and Future Directions
The study of Carbonic Anhydrase XI in non-neuronal tissues is a nascent field with the potential to uncover novel mechanisms of cellular regulation and disease. The experimental roadmap outlined in this guide provides a robust framework for researchers to systematically dissect the functions of this enigmatic protein. Future investigations should aim to generate and characterize CA XI knockout animal models to explore its physiological roles in vivo. Furthermore, the development of specific inhibitors or modulators of CA XI's protein-protein interactions could pave the way for new therapeutic strategies, particularly in cancers where it is overexpressed. The exploration of CA XI promises to be a rewarding endeavor, offering fresh insights into the diverse and often unexpected functions of the carbonic anhydrase family.
References
- 1. Western blot protocol | Abcam [abcam.com]
- 2. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 3. azurebiosystems.com [azurebiosystems.com]
- 4. Detailed Western Blotting (Immunoblotting) Protocol [protocols.io]
- 5. ptglab.com [ptglab.com]
- 6. Immunohistochemistry (IHC) protocol [hellobio.com]
- 7. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 8. Immunohistochemistry (IHC): The Complete Guide | Antibodies.com [antibodies.com]
- 9. Immunofluorescence (IF) Protocol | Rockland [rockland.com]
- 10. Immunofluorescence - Protocols - Microscopy | Nebraska Center for Biotechnology | Nebraska [biotech.unl.edu]
- 11. biotium.com [biotium.com]
- 12. usbio.net [usbio.net]
- 13. clyte.tech [clyte.tech]
- 14. Identifying Novel Protein-Protein Interactions Using Co-Immunoprecipitation and Mass Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 17. IP-MS Protocol - Creative Proteomics [creative-proteomics.com]
- 18. corning.com [corning.com]
- 19. pubcompare.ai [pubcompare.ai]
- 20. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 21. clyte.tech [clyte.tech]
- 22. researchgate.net [researchgate.net]
- 23. Protocol for gene knockdown using siRNA in organotypic cultures of murine gastric muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. scbt.com [scbt.com]
- 25. Knockdown of Target Genes by siRNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 26. 2.7. Small interfering RNA (siRNA)‐mediated gene knockdown [bio-protocol.org]
Methodological & Application
Application Notes and Protocols for In Situ Hybridization of Carbonic Anhydrase XI mRNA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the detection of carbonic anhydrase XI (CA XI) mRNA in tissue sections using in situ hybridization (ISH) with digoxigenin (DIG)-labeled antisense RNA probes. This powerful technique allows for the precise localization of gene expression within the morphological context of the tissue, offering valuable insights for a wide range of research applications, including neuroscience, developmental biology, and oncology.
Introduction
Carbonic anhydrase XI is a member of the carbonic anhydrase family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. While its precise physiological role is still under investigation, studies have shown its expression to be predominantly in the brain, suggesting a function in the central nervous system.[1][2] Visualizing the cellular distribution of CA XI mRNA is crucial for understanding its function in both normal physiological processes and in disease states. This protocol outlines a robust and sensitive method for the chromogenic detection of CA XI mRNA using a non-radioactive in situ hybridization technique.
Principle of the Method
The in situ hybridization technique described here involves the synthesis of a DIG-labeled single-stranded RNA probe (riboprobe) that is complementary (antisense) to the target CA XI mRNA sequence. Tissue sections are first fixed to preserve cellular morphology and permeabilized to allow probe entry. The labeled probe is then hybridized to the target mRNA within the cells. Following a series of stringent washes to remove any unbound probe, the hybridized probe is detected using an antibody conjugated to an enzyme (e.g., alkaline phosphatase) that specifically recognizes the DIG label. The addition of a chromogenic substrate results in the formation of a colored precipitate at the site of probe hybridization, allowing for the visualization of CA XI mRNA expression under a microscope.
I. Probe Design and Synthesis
A critical step for successful in situ hybridization is the design and synthesis of a specific and sensitive probe.
1.1. Probe Design:
-
Sequence Selection: To design a probe for human CA XI, obtain the cDNA sequence from a public database such as GenBank. The full-length human CA XI cDNA is approximately 1.5 kb.[1]
-
Probe Length: Aim for a probe length of 200-500 base pairs for optimal tissue penetration and hybridization kinetics.
-
Specificity: Use bioinformatics tools like BLAST to ensure that the chosen probe sequence is specific to CA XI and does not have significant homology to other carbonic anhydrase isoforms or unrelated genes.
-
Antisense Orientation: The probe must be synthesized in the antisense orientation to be complementary to the target mRNA.
1.2. Template Generation:
The template for in vitro transcription can be generated by either:
-
PCR Amplification: Design primers to amplify the selected 200-500 bp region from cDNA. The reverse primer should include a T7 RNA polymerase promoter sequence at its 5' end.
-
Plasmid Linearization: Clone the target CA XI cDNA fragment into a plasmid vector containing RNA polymerase promoters (e.g., T7 and SP6). Linearize the plasmid downstream of the insert with a restriction enzyme to generate a template for the antisense probe.
1.3. DIG-labeled RNA Probe Synthesis (In Vitro Transcription):
Synthesize the DIG-labeled RNA probe using an in vitro transcription kit according to the manufacturer's instructions. A typical reaction mixture is provided in the table below.
Table 1: In Vitro Transcription Reaction for DIG-labeled Probe Synthesis
| Component | Volume/Concentration |
| Linearized Plasmid or PCR Product | 1 µg |
| 10x Transcription Buffer | 2 µl |
| 10x DIG RNA Labeling Mix | 2 µl |
| RNase Inhibitor | 1 µl |
| T7 or SP6 RNA Polymerase | 2 µl |
| Nuclease-free Water | to 20 µl |
| Incubation | 2 hours at 37°C |
Following transcription, treat the reaction with DNase I to remove the template DNA. The synthesized probe can be purified by ethanol precipitation.
II. Experimental Protocol
This protocol is optimized for formalin-fixed, paraffin-embedded (FFPE) tissue sections.
2.1. Tissue Preparation:
Proper tissue fixation and processing are crucial for preserving both RNA integrity and tissue morphology.
Table 2: Tissue Fixation and Embedding
| Step | Reagent | Time | Temperature |
| Fixation | 4% Paraformaldehyde (PFA) in PBS | 12-24 hours | 4°C |
| Dehydration | Graded ethanol series (70%, 95%, 100%) | 1-2 hours each | Room Temperature |
| Clearing | Xylene | 2 x 30 minutes | Room Temperature |
| Infiltration | Molten paraffin wax | 2 x 1 hour | 60°C |
| Embedding | Fresh paraffin wax | - | - |
Cut 5-10 µm thick sections and mount them on positively charged slides.
2.2. Pre-hybridization:
This series of steps prepares the tissue sections for probe hybridization by deparaffinization, rehydration, and permeabilization.
Table 3: Pre-hybridization Steps
| Step | Reagent/Treatment | Time | Temperature |
| Deparaffinization | Xylene | 2 x 10 minutes | Room Temperature |
| Rehydration | Graded ethanol series (100%, 95%, 70%, 50%) | 3 minutes each | Room Temperature |
| PBS Wash | 1x PBS | 2 x 5 minutes | Room Temperature |
| Proteinase K Digestion | 10 µg/ml Proteinase K in PBS | 10-15 minutes | 37°C |
| Post-fixation | 4% PFA in PBS | 10 minutes | Room Temperature |
| Acetylation | 0.1 M Triethanolamine + Acetic Anhydride | 10 minutes | Room Temperature |
| PBS Wash | 1x PBS | 2 x 5 minutes | Room Temperature |
| Pre-hybridization | Hybridization Buffer | 1-2 hours | Hybridization Temp. |
2.3. Hybridization:
Table 4: Hybridization Conditions
| Parameter | Condition |
| Probe Concentration | 100-500 ng/ml in Hybridization Buffer |
| Hybridization Temperature | 55-65°C (optimize for specific probe) |
| Hybridization Time | Overnight (16-18 hours) |
Hybridization Buffer Recipe (10 ml):
-
5 ml Formamide (50%)
-
2 ml 20x SSC (4x SSC)
-
0.2 ml 50x Denhardt's solution (1x)
-
0.5 ml Yeast tRNA (500 µg/ml)
-
0.5 ml Salmon Sperm DNA (500 µg/ml)
-
1.8 ml Nuclease-free water
2.4. Post-hybridization Washes:
These stringent washes are critical for removing non-specifically bound probe and reducing background signal.
Table 5: Post-hybridization Wash Protocol
| Step | Solution | Time | Temperature |
| Wash 1 | 5x SSC | 10 minutes | Hybridization Temp. |
| Wash 2 | 0.2x SSC | 2 x 30 minutes | Hybridization Temp. |
| Wash 3 | 0.2x SSC | 5 minutes | Room Temperature |
2.5. Immunodetection and Visualization:
Table 6: Immunodetection and Visualization Steps
| Step | Reagent | Time | Temperature |
| Blocking | Blocking Reagent (e.g., 2% Roche Blocking Reagent in MABT) | 1-2 hours | Room Temperature |
| Antibody Incubation | Anti-DIG-AP Fab fragments (1:2000 in Blocking Reagent) | Overnight | 4°C |
| Washes | MABT (Maleic acid buffer with Tween-20) | 3 x 15 minutes | Room Temperature |
| Equilibration | NTMT (Alkaline Phosphatase Buffer) | 2 x 5 minutes | Room Temperature |
| Color Development | NBT/BCIP in NTMT | 2 hours to overnight (monitor) | Room Temperature |
| Stop Reaction | PBS or TE buffer | 10 minutes | Room Temperature |
| Counterstaining (optional) | Nuclear Fast Red | 1-5 minutes | Room Temperature |
| Dehydration & Mounting | Graded ethanol, Xylene, and mounting medium | - | Room Temperature |
III. Visualization and Data Interpretation
After the protocol is complete, the tissue sections can be visualized under a bright-field microscope. A positive signal for CA XI mRNA will appear as a blue/purple precipitate. The intensity and localization of the signal provide information about the expression level and cellular distribution of the target mRNA. A sense probe control should always be included to assess the level of non-specific background staining.
Experimental Workflow
Caption: Workflow for in situ hybridization of CA XI mRNA.
Troubleshooting
Table 7: Common Problems and Solutions in In Situ Hybridization
| Problem | Possible Cause | Suggested Solution |
| No or Weak Signal | Poor RNA preservation | Ensure proper and timely tissue fixation. Use RNase-free techniques throughout. |
| Inefficient probe | Verify probe synthesis and labeling efficiency. Optimize probe concentration. | |
| Insufficient permeabilization | Optimize Proteinase K digestion time and concentration.[3][4] | |
| High Background | Non-specific probe binding | Increase stringency of post-hybridization washes (higher temperature, lower salt).[5][6] |
| Probe contains repetitive sequences | Add blocking agents like Denhardt's solution to the hybridization buffer.[6] | |
| Endogenous alkaline phosphatase activity | Add levamisole to the color development solution. | |
| Poor Morphology | Over-digestion with Proteinase K | Reduce Proteinase K concentration or incubation time. |
| Harsh tissue processing | Ensure gentle handling of sections during washes. |
References
- 1. cDNA sequence, mRNA expression, and chromosomal localization of human carbonic anhydrase-related protein, CA-RP XI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cDNA sequence of human carbonic anhydrase-related protein, CA-RP X: mRNA expressions of CA-RP X and XI in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. Hybridization and detection of small RNA samples with DIG-labeled probes [protocols.io]
- 5. ISH Troubleshooting - Creative Bioarray [histobiolab.com]
- 6. In Situ Hybridization Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Application Notes and Protocols for Immunohistochemical Staining of Carbonic Anhydrase XI (CA XI) in Human Brain Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
Carbonic Anhydrase XI (CA XI) is a member of the carbonic anhydrase family of metalloenzymes. While many carbonic anhydrases are catalytically active and involved in processes like pH regulation and CO2 transport, CA XI is an acatalytic isoform, suggesting it may play a role in other cellular functions.[1][2] In the human brain, CA XI protein has been identified in the neural cell body, neurites, and astrocytes in specific, though relatively limited, regions.[3] Its expression has also been noted in the choroid plexus in both adult and fetal brains.[3]
The precise function of CA XI in the central nervous system is still under investigation. However, its expression in both neurons and glial cells suggests potential involvement in neuron-glia communication, brain development, or in the pathogenesis of neurological diseases.[3][4] For instance, altered expression of CA XI has been observed in neuronal cells expressing mutant ataxin-3, the protein associated with Spinocerebellar ataxia type 3, indicating a possible role in neurodegenerative processes.[4]
These application notes provide a detailed protocol for the immunohistochemical (IHC) detection of CA XI in formalin-fixed, paraffin-embedded (FFPE) human brain tissue sections. The successful visualization of CA XI can aid researchers in elucidating its distribution, subcellular localization, and potential alterations in various neuropathological conditions. Given that CA XI is found in both the cytoplasm and neurites, careful optimization of fixation and antigen retrieval steps is crucial for optimal staining.
Data Presentation: CA XI Expression in the Human Brain
While quantitative protein data from immunohistochemistry for CA XI across different brain regions is not extensively available in the literature, RNA expression data from the Human Protein Atlas provides a valuable proxy for protein levels. The following table summarizes the normalized RNA expression levels (nTPM - normalized transcripts per million) of the CA11 gene in various human brain regions. It is important to note that RNA levels do not always directly correlate with protein levels, and immunohistochemical validation is essential.
| Brain Region | Normalized RNA Expression (nTPM) |
| Cerebral Cortex | Moderate |
| Hippocampal formation | Low |
| Amygdala | Low |
| Basal ganglia | Low |
| Thalamus | Low |
| Hypothalamus | Low |
| Midbrain | Low |
| Pons and Medulla | Low |
| Cerebellum | Moderate |
Source: The Human Protein Atlas.[5][6] This data is based on bulk RNA sequencing and provides an estimate of gene expression.
Experimental Protocols
This protocol is a general guideline for the immunohistochemical staining of CA XI in FFPE human brain tissue. Optimization of parameters such as antibody concentration, incubation times, and antigen retrieval methods may be necessary for specific antibodies and tissue samples.
I. Tissue Preparation and Sectioning
-
Fixation: Immediately following dissection, fix brain tissue in 10% neutral buffered formalin for 24-48 hours at room temperature. The volume of fixative should be at least 10 times the volume of the tissue.
-
Dehydration and Clearing: Dehydrate the fixed tissue through a series of graded ethanol solutions (e.g., 70%, 80%, 95%, 100%).[7][8] Clear the tissue in xylene.[7][8]
-
Paraffin Embedding: Infiltrate the cleared tissue with molten paraffin wax and embed to create a paraffin block.[7][8]
-
Sectioning: Cut 5-8 µm thick sections from the paraffin block using a microtome.[7]
-
Mounting: Float the sections in a warm water bath and mount them onto positively charged glass slides.
-
Drying: Dry the slides overnight at 37°C or for 1-2 hours at 60°C.
II. Immunohistochemical Staining
-
Deparaffinization and Rehydration:
-
Antigen Retrieval:
-
Heat-Induced Epitope Retrieval (HIER) is recommended for CA XI.
-
Immerse slides in a staining jar containing 10 mM Sodium Citrate buffer (pH 6.0).
-
Heat the buffer with the slides to 95-100°C in a water bath, steamer, or microwave for 20-30 minutes.[7]
-
Allow the slides to cool in the buffer for at least 20 minutes at room temperature.[7]
-
Rinse the slides with Phosphate Buffered Saline (PBS) two times for 5 minutes each.[7]
-
-
Blocking Endogenous Peroxidase:
-
Incubate sections in 3% hydrogen peroxide in methanol for 10-15 minutes at room temperature to block endogenous peroxidase activity.[7]
-
Rinse with PBS two times for 5 minutes each.
-
-
Blocking Non-Specific Binding:
-
Incubate sections with a blocking buffer (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100) for 1 hour at room temperature in a humidified chamber.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-CA XI antibody in the blocking buffer to its optimal concentration (this needs to be determined empirically, but a starting point of 1:100 to 1:500 is common).
-
Incubate the sections with the diluted primary antibody overnight at 4°C in a humidified chamber.[9]
-
-
Secondary Antibody Incubation:
-
Rinse the slides with PBS three times for 5 minutes each.
-
Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.
-
Rinse the slides with PBS three times for 5 minutes each.
-
-
Signal Detection (Avidin-Biotin Complex - ABC Method):
-
Incubate sections with a pre-formed avidin-biotin-horseradish peroxidase (HRP) complex (ABC reagent) for 30-60 minutes at room temperature.
-
Rinse the slides with PBS three times for 5 minutes each.
-
-
Chromogenic Development:
-
Incubate sections with a DAB (3,3'-Diaminobenzidine) substrate-chromogen solution until the desired brown staining intensity is reached (typically 2-10 minutes). Monitor under a microscope.
-
Stop the reaction by immersing the slides in distilled water.
-
-
Counterstaining:
-
Counterstain with Hematoxylin for 30-60 seconds to visualize cell nuclei.[7]
-
"Blue" the sections in running tap water or a bluing reagent.
-
-
Dehydration and Mounting:
III. Controls
-
Positive Control: A tissue known to express CA XI (if available from previous studies or based on RNA expression data).
-
Negative Control: A tissue section incubated with the antibody diluent instead of the primary antibody to check for non-specific staining from the secondary antibody and detection system.
-
Isotype Control: A tissue section incubated with a non-immune antibody of the same isotype and at the same concentration as the primary antibody to determine non-specific background staining.
Visualization of Workflows and Pathways
Immunohistochemistry Workflow for CA XI Detection
Caption: Workflow for CA XI Immunohistochemistry.
Astrocyte Calcium Signaling Pathway
As the precise signaling pathway for the acatalytic CA XI is not well-defined, this diagram illustrates a general and well-established signaling pathway in astrocytes, a cell type known to express CA XI. This provides a relevant biological context for researchers studying this protein in the brain.
Caption: Astrocyte Calcium Signaling Cascade.
References
- 1. Roles of Carbonic Anhydrases and Carbonic Anhydrase Related Proteins in Zebrafish [mdpi.com]
- 2. Carbonic anhydrase related protein expression in astrocytomas and oligodendroglial tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Developmental expression of carbonic anhydrase-related proteins VIII, X, and XI in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Altered expression of carbonic anhydrase-related protein XI in neuronal cells expressing mutant ataxin-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Brain tissue expression of CA11 - Summary - The Human Protein Atlas [proteinatlas.org]
- 6. Brain tissue expression of CA11 - Summary - The Human Protein Atlas [v23.proteinatlas.org]
- 7. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 8. bosterbio.com [bosterbio.com]
- 9. Immunohistochemistry (IHC) protocol [hellobio.com]
Application Notes and Protocols for Cloning and Expression of Recombinant Human Carbonic Anhydrase XI
For Researchers, Scientists, and Drug Development Professionals
Introduction to Human Carbonic Anhydrase XI (CA XI)
Human Carbonic Anhydrase XI (CA XI), also known as CA-related protein 2 (CARP2), is a member of the carbonic anhydrase (CA) family of metalloenzymes. These enzymes are fundamentally involved in the reversible hydration of carbon dioxide to bicarbonate and a proton, a reaction crucial for numerous physiological processes including respiration, pH homeostasis, and bone resorption.[1][2][3] The CA family is diverse, with isozymes that differ in their kinetic properties, tissue distribution, and subcellular localization.[2]
Unlike many other catalytically active CA isozymes, CA XI is considered an acatalytic member of the family. This is due to significant alterations in the active site residues that are essential for the canonical carbonic anhydrase activity.[4] Despite its presumed lack of enzymatic activity, CA XI is expressed, with its highest abundance in the brain, suggesting a specialized role in the central nervous system.[4] The study of recombinant CA XI is crucial for elucidating its biological function and its potential as a therapeutic target.
These application notes provide a comprehensive guide to the cloning, expression, and purification of recombinant human CA XI for research and drug development purposes.
Quantitative Data Summary
The following table summarizes typical quantitative data obtained from the expression and purification of recombinant human CA XI and, for comparative purposes, other well-characterized recombinant human carbonic anhydrases.
| Parameter | Recombinant Human CA XI (Predicted) | Recombinant Human CA IX (Active) | Recombinant Human CA I (Active) |
| Expression System | E. coli or HEK293 cells | HEK293 cells | E. coli |
| Vector | pET series (for E. coli), pcDNA or pCMV series (for mammalian) | Not specified | Not specified |
| Tag | N-terminal His-tag | Tag-free or C-terminal 10-His tag | C-terminal 10-His tag |
| Predicted Molecular Mass | ~32 kDa (un-tagged) | ~42 kDa (extracellular domain) | 30 kDa |
| Apparent Molecular Mass (SDS-PAGE) | ~35-38 kDa (His-tagged) | 53-54 kDa (glycosylated) | 30 kDa |
| Purification Method | Immobilized Metal Affinity Chromatography (IMAC) | Affinity Chromatography | Immobilized Metal Affinity Chromatography (IMAC) |
| Purity | >90% | >95% | >95% |
| Typical Yield | 1-5 mg/L of culture | Not specified | Not specified |
| Specific Activity (p-nitrophenyl acetate assay) | Expected to be negligible or undetectable | >10 pmol/min/µg or ≥ 200 pmol/min/µg[5] | >10 pmol/min/µg |
Experimental Protocols
I. Cloning of Human Carbonic Anhydrase XI (CA XI)
This protocol describes the process of obtaining the coding sequence for human CA XI and cloning it into a suitable expression vector.
1.1. Obtaining the CA XI Coding Sequence:
-
The full-length cDNA sequence for human CA XI can be obtained from the National Center for Biotechnology Information (NCBI) database. The reference sequence can be used to design primers for amplification.
-
Alternatively, the coding sequence can be synthesized by a commercial provider based on the known amino acid sequence.[4]
1.2. Primer Design:
-
Design forward and reverse primers to amplify the entire coding region of CA XI.
-
Incorporate restriction sites at the 5' ends of the primers that are compatible with the multiple cloning site (MCS) of the chosen expression vector (e.g., NdeI and XhoI for pET vectors).
-
If an N-terminal His-tag is desired and not present in the vector, it can be incorporated into the forward primer.
1.3. PCR Amplification:
-
Perform PCR using a high-fidelity DNA polymerase with a human brain cDNA library as the template and the designed primers.
-
Verify the size of the PCR product by agarose gel electrophoresis.
1.4. Vector and Insert Preparation:
-
Digest both the expression vector (e.g., pET-28a) and the purified PCR product with the selected restriction enzymes.
-
Purify the digested vector and insert using a gel extraction kit.
1.5. Ligation and Transformation:
-
Ligate the digested CA XI insert into the prepared expression vector using T4 DNA ligase.
-
Transform the ligation mixture into a suitable cloning strain of E. coli (e.g., DH5α).
-
Select for positive transformants on antibiotic-containing agar plates.
1.6. Verification of Clones:
-
Isolate plasmid DNA from several colonies.
-
Verify the presence and orientation of the insert by restriction digestion and Sanger sequencing.
II. Expression of Recombinant Human CA XI in E. coli
This protocol details the expression of His-tagged recombinant human CA XI in an E. coli host.
2.1. Transformation into Expression Host:
-
Transform the verified pET-28a-CAXI plasmid into an E. coli expression strain such as BL21(DE3).
2.2. Protein Expression:
-
Inoculate a single colony of transformed BL21(DE3) cells into 50 mL of LB medium containing the appropriate antibiotic (e.g., kanamycin for pET-28a).
-
Grow the culture overnight at 37°C with shaking.
-
The next day, inoculate 1 L of fresh LB medium (with antibiotic) with the overnight culture to an initial OD600 of 0.05-0.1.
-
Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM.[6]
-
Continue to incubate the culture for 4-6 hours at 30°C or overnight at 16-18°C to enhance protein solubility.[6]
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C.
III. Purification of Recombinant Human CA XI
This protocol describes the purification of His-tagged CA XI using Immobilized Metal Affinity Chromatography (IMAC).
3.1. Cell Lysis:
-
Resuspend the cell pellet in 20-30 mL of lysis buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme).
-
Incubate on ice for 30 minutes.
-
Sonicate the cell suspension on ice to ensure complete lysis and to shear the DNA.
-
Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the cell debris.
3.2. Immobilized Metal Affinity Chromatography (IMAC):
-
Equilibrate a Ni-NTA affinity column with 5-10 column volumes of wash buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
Load the clarified supernatant from the cell lysate onto the equilibrated column.
-
Wash the column with 10-20 column volumes of wash buffer to remove unbound proteins.
-
Elute the bound His-tagged CA XI protein with elution buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
Collect fractions and analyze them by SDS-PAGE to identify those containing the purified protein.
3.3. Buffer Exchange and Storage:
-
Pool the fractions containing pure CA XI.
-
Perform buffer exchange into a suitable storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10% glycerol) using dialysis or a desalting column.
-
Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.
-
Aliquot the purified protein and store at -80°C.
IV. Carbonic Anhydrase Activity Assay (p-Nitrophenyl Acetate Esterase Assay)
This assay can be used to confirm the predicted lack of catalytic activity of CA XI by comparing it to a known active CA. Carbonic anhydrases also exhibit esterase activity, which can be measured spectrophotometrically.[7]
4.1. Reagents:
-
Assay Buffer: 12.5 mM Tris, 75 mM NaCl, pH 7.5.
-
Substrate: 100 mM 4-Nitrophenyl acetate (4-NPA) in acetone.
-
Purified recombinant human CA XI.
-
Positive Control: Purified active recombinant human CA (e.g., CA I or CA II).
4.2. Procedure:
-
Dilute the substrate to 2 mM in Assay Buffer.
-
In a 96-well plate, add 50 µL of Assay Buffer to blank wells.
-
To the sample wells, add 50 µL of a solution containing 1-5 µg of purified recombinant CA XI or the positive control.
-
Initiate the reaction by adding 50 µL of the 2 mM substrate solution to all wells.
-
Immediately measure the absorbance at 400 nm in kinetic mode for 5-10 minutes at room temperature.
4.3. Data Analysis:
-
Calculate the rate of change in absorbance (OD/min) for each sample and subtract the rate of the blank.
-
The active CA control should show a significant increase in absorbance over time, while CA XI is expected to show a rate comparable to the blank, confirming its lack of esterase activity.
Visualizations
Caption: Workflow for the cloning, expression, and purification of recombinant human CA XI.
References
- 1. Carbonic Anhydrase as a Model for Biophysical and Physical-Organic Studies of Proteins and Protein–Ligand Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human carbonic anhydrase XII: cDNA cloning, expression, and chromosomal localization of a carbonic anhydrase gene that is overexpressed in some renal cell cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. nkmaxbio.com [nkmaxbio.com]
- 5. Recombinant Human Carbonic Anhydrase 9 / CA9 Protein (Active) (ab290062) | Abcam [abcam.com]
- 6. Cloning, expression, purification and characterization of human mitochondrial carbonic anhydrase VA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interplay of Carbonic Anhydrase IX With Amino Acid and Acid/Base Transporters in the Hypoxic Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
purification of soluble carbonic anhydrase XI protein
An Application Note on the Purification of Soluble Recombinant Human Carbonic Anhydrase XI
Introduction
Carbonic Anhydrase XI (CA XI) is a member of the alpha-carbonic anhydrase family of metalloenzymes. Unlike most other catalytically active CAs, human CA XI is considered a secreted, acatalytic isoform due to the absence of a key zinc-coordinating histidine residue. Despite its lack of catalytic activity, CA XI is of significant interest to researchers for its potential roles in development and disease. Obtaining highly pure, soluble, and monomeric CA XI protein is essential for structural studies, interaction analyses, and the development of specific diagnostic or therapeutic tools.
This application note provides a comprehensive protocol for the expression and purification of soluble human CA XI using a mammalian expression system, followed by a multi-step chromatography strategy.
Principle of the Purification Strategy
The purification of recombinant CA XI is achieved through a three-phase process:
-
Expression in Mammalian Cells: To ensure proper protein folding and secretion, human CA XI is expressed in a mammalian host system, such as Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells. The protein is secreted into the culture medium, simplifying the initial harvesting process.
-
Initial Capture by Affinity Chromatography: The secreted protein is first captured and concentrated from the clarified culture medium using affinity chromatography. Two primary approaches are effective:
-
Sulfonamide Affinity Chromatography: This method leverages the specific interaction between the active site cleft of most carbonic anhydrases and sulfonamide inhibitors.[1][2][3][4] A resin with an immobilized sulfonamide derivative, such as p-aminomethylbenzenesulfonamide, is used to capture the CA protein.[5]
-
Immobilized Metal Affinity Chromatography (IMAC): If the CA XI construct includes a polyhistidine tag (His-tag), IMAC can be used for purification. This is a robust and widely used alternative.[6][7]
-
-
Polishing by Sequential Chromatography: To achieve high purity and remove aggregates, one or two polishing steps are employed following the initial affinity capture.
-
Ion-Exchange Chromatography (IEX): This technique separates proteins based on their net surface charge. It is highly effective at removing host cell proteins with isoelectric points (pI) different from that of CA XI.
-
Size-Exclusion Chromatography (SEC): Also known as gel filtration, SEC is the final step used to separate the monomeric CA XI from any remaining protein contaminants and, crucially, from protein aggregates that may have formed during purification.[8][9][10]
-
Experimental Workflow Diagram
Caption: Overall workflow for recombinant CA XI expression and purification.
Detailed Protocols
Protocol 1: Expression and Harvesting of Soluble CA XI
This protocol describes the transient transfection of HEK293 cells for the secretion of CA XI into the culture medium.
-
Cell Culture: Culture HEK293 cells (or a similar high-yield suspension cell line) in an appropriate serum-free expression medium to a density of 1.5–2.0 x 10⁶ cells/mL.
-
Transfection:
-
Prepare a sterile, endotoxin-free plasmid DNA of the human CA XI gene cloned into a mammalian expression vector with a strong promoter (e.g., CMV).
-
Transfect the cells using a suitable transfection reagent (e.g., PEI, Lipofectamine) according to the manufacturer's protocol.
-
-
Expression: Incubate the transfected cell culture for 48–72 hours at 37°C with 5-8% CO₂ on an orbital shaker.
-
Harvesting:
-
Pellet the cells by centrifugation at 1,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant (conditioned medium) containing the secreted CA XI protein.
-
-
Clarification:
-
To remove remaining cells and large debris, centrifuge the supernatant again at 10,000 x g for 30 minutes at 4°C.
-
Filter the clarified supernatant through a 0.22 µm sterile filter to remove any remaining fine particles. The medium is now ready for chromatography.
-
Protocol 2: Multi-Step Purification of CA XI
Step A: Affinity Chromatography (Sulfonamide Resin)
This step provides high selectivity for carbonic anhydrases.[4]
-
Column Equilibration: Equilibrate a p-aminomethylbenzenesulfonamide-agarose column with 5-10 column volumes (CV) of Equilibration Buffer (see Table 1) at a flow rate of 1 mL/min.
-
Sample Loading: Load the clarified, filtered supernatant onto the column. If the volume is large, this can be done overnight at 4°C using a peristaltic pump.
-
Washing: Wash the column with 10 CV of Wash Buffer to remove non-specifically bound proteins. Monitor the absorbance at 280 nm until it returns to baseline.
-
Elution: Elute the bound CA XI protein with 5 CV of Elution Buffer.[5] Collect 1 mL fractions.
-
Analysis: Identify fractions containing protein by measuring absorbance at 280 nm. Run peak fractions on an SDS-PAGE gel to confirm the presence and approximate purity of CA XI (expected molecular weight ~30 kDa). Pool the purest fractions.
Step B: Ion-Exchange Chromatography (IEX)
This step separates proteins based on charge. Human CA XI has a theoretical pI of ~8.8. Therefore, at a pH below 8.8 (e.g., pH 7.5), it will be positively charged and can be purified using cation exchange chromatography.
-
Buffer Exchange: Exchange the buffer of the pooled fractions from the affinity step into IEX Equilibration Buffer using dialysis or a desalting column.
-
Column Equilibration: Equilibrate a cation exchange column (e.g., HiTrap SP HP) with 10 CV of IEX Equilibration Buffer.
-
Sample Loading: Load the buffer-exchanged sample onto the column.
-
Washing: Wash the column with 5 CV of IEX Equilibration Buffer to remove any unbound protein.
-
Elution: Elute the bound protein using a linear gradient from 0% to 100% IEX Elution Buffer over 20 CV. Collect fractions.
-
Analysis: Analyze fractions across the elution peak by SDS-PAGE to identify those containing pure CA XI. Pool the desired fractions.
Step C: Size-Exclusion Chromatography (SEC)
This final polishing step removes aggregates and ensures a homogenous final product.[6]
-
Column Equilibration: Equilibrate a size-exclusion chromatography column (e.g., Superdex 75 or 200) with at least 2 CV of SEC Buffer. The column should be chosen based on its ability to resolve proteins in the 30 kDa range.
-
Sample Concentration: If necessary, concentrate the pooled IEX fractions to a volume that is 1-2% of the total SEC column volume using a centrifugal concentrator.
-
Sample Loading: Load the concentrated sample onto the equilibrated SEC column.
-
Isocratic Elution: Elute the protein with SEC Buffer at a flow rate appropriate for the column (e.g., 0.5 mL/min). Collect fractions.
-
Analysis: Monitor the elution profile at 280 nm. Typically, a major peak corresponding to monomeric CA XI will be observed. An earlier, smaller peak may correspond to aggregates. Analyze fractions across the main peak by SDS-PAGE.
-
Final Product: Pool the fractions containing pure, monomeric CA XI. Measure the final protein concentration (A280), aliquot, flash-freeze in liquid nitrogen, and store at -80°C.
Data Presentation
Table 1: Buffer Compositions
| Buffer Name | Composition | pH | Purpose |
| Equilibration Buffer | 20 mM Tris, 150 mM NaCl | 8.0 | Equilibration for Affinity & IEX |
| Wash Buffer | 20 mM Tris, 500 mM NaCl | 8.0 | Removal of non-specific binders |
| Affinity Elution Buffer | 100 mM Sodium Acetate, 500 mM NaClO₄ | 5.6 | Elution from sulfonamide resin[5] |
| IEX Elution Buffer | 20 mM Tris, 1 M NaCl | 8.0 | Gradient elution from IEX |
| SEC Buffer | 20 mM HEPES, 150 mM NaCl | 7.4 | Mobile phase for SEC, final storage |
Table 2: Example Purification Summary (Hypothetical)
| Purification Step | Total Protein (mg) | Purity by SDS-PAGE (%) | Yield (%) | Purification Fold |
| Clarified Supernatant | 150.0 | <1 | 100 | 1 |
| Affinity Chromatography | 8.5 | ~85 | 5.7 | ~80 |
| Ion-Exchange Chrom. | 6.2 | ~95 | 4.1 | ~250 |
| Size-Exclusion Chrom. | 5.1 | >98 | 3.4 | ~310 |
Visualization of Chromatographic Principles
Caption: Logic of the multi-step chromatography purification strategy.
References
- 1. A new method for purification of carbonic anhydrase isozymes by affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Affinity chromatography of carbonic anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Purification and kinetic analysis of recombinant CA XII, a membrane carbonic anhydrase overexpressed in certain cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Protein purification [protocols.io]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Size-exclusion chromatography - Wikipedia [en.wikipedia.org]
- 10. biopharminternational.com [biopharminternational.com]
Application Notes: High-Specificity Monoclonal Antibody for Carbonic Anhydrase XI Detection
Product Code: CA-XI-MAB-001
Introduction Carbonic Anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] While most research has focused on tumor-associated transmembrane isoforms like CA IX and CA XII, other isoforms play critical roles in cellular physiology.[2][3] Carbonic Anhydrase XI (CA XI) is an intracellular isoform with expression noted in the human brain.[4] To facilitate further research into the specific roles and potential pathological involvement of CA XI, we have developed a high-specificity monoclonal antibody, CA-XI-MAB-001, designed for the reliable detection of human CA XI in various immunoassays.
Principle of Detection CA-XI-MAB-001 is a murine monoclonal antibody (mAb) generated using hybridoma technology.[5] The antibody was developed against a full-length recombinant human CA XI protein, ensuring recognition of the native epitope. Its high affinity and specificity allow for precise detection of CA XI in complex biological samples, making it an essential tool for researchers investigating its function and expression.
Antibody Specifications
| Specification | Details |
| Host Species | Mouse |
| Antibody Isotype | IgG1, kappa |
| Clonality | Monoclonal |
| Immunogen | Recombinant full-length human Carbonic Anhydrase XI protein |
| Purification | Protein A/G affinity chromatography |
| Purity | >95% as determined by SDS-PAGE |
| Concentration | 1.0 mg/mL |
| Formulation | Liquid in Phosphate Buffered Saline (PBS), pH 7.4, with 0.02% sodium azide |
| Storage | Store at -20°C. Avoid repeated freeze-thaw cycles. |
| Applications | Western Blot (WB), Enzyme-Linked Immunosorbent Assay (ELISA), Immunohistochemistry (IHC), Immunocytochemistry (ICC) |
Data Presentation
Table 1: Quality Control of Recombinant CA XI Antigen
| Parameter | Result | Method |
| Purity | >98% | SDS-PAGE |
| Concentration | 2.5 mg/mL | BCA Assay |
| Endotoxin Level | < 0.1 EU/µg | LAL Assay |
Table 2: ELISA Screening of Hybridoma Supernatants against CA XI
| Clone ID | Absorbance (450 nm) | Specificity vs. CA IX | Specificity vs. CA XII |
| 3B2 | 0.15 | - | - |
| 5C8 (Selected) | 2.89 | ++++ | ++++ |
| 7G1 | 1.54 | ++ | + |
| 9A4 | 0.45 | - | - |
| Control (Myeloma) | 0.11 | - | - |
| Scale: ++++ (High Specificity/No Cross-reactivity), + (Low Cross-reactivity), - (No Signal) |
Table 3: Recommended Starting Dilutions for CA-XI-MAB-001
| Application | Recommended Dilution |
| Western Blot (WB) | 1:1000 - 1:3000 |
| ELISA (Direct) | 1:2000 - 1:10000 |
| Immunohistochemistry (IHC-P) | 1:200 - 1:500 |
| Immunocytochemistry (ICC/IF) | 1:200 - 1:500 |
Experimental Workflow and Protocols
The development of a specific monoclonal antibody is a multi-step process requiring careful execution and validation.
Caption: Monoclonal antibody development workflow using hybridoma technology.
Detailed Experimental Protocols
Protocol 1: Monoclonal Antibody Production via Hybridoma Technology
This protocol outlines the generation of monoclonal antibodies from antigen preparation to clone selection.[5]
1. Antigen Preparation:
-
Express full-length human CA XI recombinant protein in an E. coli or mammalian expression system.
-
Purify the protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
-
Verify purity (>95%) by SDS-PAGE and concentration using a BCA assay.
2. Immunization:
-
Emulsify 50-100 µg of purified recombinant CA XI protein with an equal volume of Complete Freund's Adjuvant (CFA) for the primary injection.
-
Immunize BALB/c mice via intraperitoneal injection.
-
Boost the mice at 2-3 week intervals with 25-50 µg of the antigen emulsified in Incomplete Freund's Adjuvant (IFA).
-
Monitor the antibody titer from tail bleeds using ELISA.
-
Perform a final intravenous or intraperitoneal boost without adjuvant 3-4 days before fusion.
3. Cell Fusion and Hybridoma Generation:
-
Aseptically harvest the spleen from the immunized mouse and prepare a single-cell suspension of splenocytes.
-
Co-culture the splenocytes with SP2/0-Ag14 myeloma cells at a ratio of 5:1.
-
Induce cell fusion by adding polyethylene glycol (PEG).
-
Plate the fused cells into 96-well plates in HAT (Hypoxanthine-Aminopterin-Thymidine) selection medium. This medium supports the growth of fused hybridoma cells while unfused myeloma cells and splenocytes die.
4. Screening and Cloning:
-
After 10-14 days, screen the supernatants from wells with visible hybridoma colonies for the presence of CA XI-specific antibodies using an indirect ELISA (see Protocol 2).
-
Expand positive clones into larger culture vessels.
-
Perform subcloning by limiting dilution to ensure monoclonality.
-
Re-screen the subclones to confirm antibody production and specificity.
Protocol 2: Indirect ELISA for Screening
This protocol is used to screen hybridoma supernatants for antibodies that bind to the target antigen.
1. Plate Coating:
-
Dilute the purified recombinant CA XI antigen to 2 µg/mL in coating buffer (e.g., PBS, pH 7.4).
-
Add 100 µL of the diluted antigen to each well of a 96-well high-binding ELISA plate.
-
Incubate overnight at 4°C.
2. Blocking:
-
Wash the plate 3 times with Wash Buffer (PBS with 0.05% Tween-20).
-
Add 200 µL of Blocking Buffer (e.g., 5% non-fat dry milk or 1% BSA in PBS) to each well.
-
Incubate for 1-2 hours at room temperature (RT).
3. Primary Antibody Incubation:
-
Wash the plate 3 times with Wash Buffer.
-
Add 100 µL of hybridoma supernatant to each well. Include positive and negative controls.
-
Incubate for 1-2 hours at RT.
4. Secondary Antibody Incubation:
-
Wash the plate 3 times with Wash Buffer.
-
Add 100 µL of HRP-conjugated goat anti-mouse IgG secondary antibody, diluted in Blocking Buffer according to the manufacturer's recommendation.
-
Incubate for 1 hour at RT, protected from light.
5. Detection:
-
Wash the plate 5 times with Wash Buffer.
-
Add 100 µL of TMB (3,3’,5,5’-Tetramethylbenzidine) substrate to each well.
-
Incubate for 15-30 minutes at RT, or until sufficient color develops.
-
Stop the reaction by adding 50 µL of Stop Solution (e.g., 1 M H₂SO₄).
-
Read the absorbance at 450 nm using a microplate reader.
Protocol 3: Western Blot for Specificity Validation
This protocol validates the antibody's ability to detect CA XI in cell lysates.[6]
1. Sample Preparation:
-
Prepare total protein lysates from cells known to express CA XI (e.g., transfected HEK293T cells) and negative control cells using RIPA buffer with protease inhibitors.
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per lane by boiling in Laemmli sample buffer.
2. SDS-PAGE and Transfer:
-
Separate the protein samples on a 10-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
3. Immunoblotting:
-
Block the membrane for 1 hour at RT in Blocking Buffer (5% non-fat milk or 3% BSA in TBST).
-
Incubate the membrane with the primary antibody (CA-XI-MAB-001) diluted 1:1000 in Blocking Buffer overnight at 4°C with gentle agitation.
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
Incubate with HRP-conjugated goat anti-mouse IgG secondary antibody (diluted in Blocking Buffer) for 1 hour at RT.
-
Wash the membrane 3 times for 10 minutes each with TBST.
4. Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's instructions.
-
Visualize the signal using an imaging system or X-ray film. A specific band should appear at the expected molecular weight for CA XI (~33 kDa, non-glycosylated).
Protocol 4: Immunohistochemistry (IHC) for Tissue Staining
This protocol details the use of the antibody for detecting CA XI in formalin-fixed, paraffin-embedded (FFPE) tissue sections.[7][8]
1. Deparaffinization and Rehydration:
-
Deparaffinize FFPE tissue slides in xylene and rehydrate through a graded series of ethanol to water.
2. Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in a retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0) and heating in a pressure cooker or water bath at 95-100°C for 20 minutes.
-
Allow slides to cool to RT.
3. Staining:
-
Wash slides in PBS.
-
Block endogenous peroxidase activity with 3% H₂O₂ for 10 minutes.
-
Wash and then block non-specific binding with a blocking serum (e.g., 5% goat serum in PBS) for 1 hour.
-
Incubate slides with the primary antibody (CA-XI-MAB-001) diluted 1:200 in blocking buffer overnight at 4°C.
-
Wash and incubate with a biotinylated secondary antibody, followed by a streptavidin-HRP conjugate (or use a polymer-based detection system).
-
Develop the signal with a chromogen such as DAB (3,3'-Diaminobenzidine).
4. Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate the slides, clear in xylene, and mount with a permanent mounting medium.
-
Examine under a microscope for specific staining in the appropriate cellular compartment (cytoplasm for CA XI).
Carbonic Anhydrase XI Enzymatic Function
Carbonic anhydrases are crucial for maintaining pH homeostasis.[1] As an intracellular enzyme, CA XI participates in the rapid conversion of CO₂ to bicarbonate and protons within the cytoplasm, influencing intracellular pH and ion transport.
Caption: The enzymatic role of Carbonic Anhydrase XI in intracellular pH regulation.
References
- 1. Targeting Carbonic Anhydrase IX Activity and Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting carbonic anhydrase IX and XII isoforms with small molecule inhibitors and monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chapter 13: Carbonic Anhydrase IX as an Imaging and Therapeutic Target for Tumors and Metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Monoclonal Antibodies (mAbs) Applications and Therapeutics [moleculardevices.com]
- 6. bosterbio.com [bosterbio.com]
- 7. bosterbio.com [bosterbio.com]
- 8. Optimisation and validation of immunohistochemistry protocols for cancer research - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocols: Mass Spectrometry Analysis of the Carbonic Anhydrase XI Interactome
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbonic anhydrase XI (CA XI) is a member of the α-carbonic anhydrase family of zinc metalloenzymes. While its precise biological functions are still under investigation, its homology to other carbonic anhydrases, particularly the well-studied cancer-associated isoform CA IX, suggests potential roles in physiological and pathological processes. Understanding the protein-protein interaction network, or interactome, of CA XI is crucial for elucidating its cellular functions and for identifying potential therapeutic targets. This application note provides a detailed protocol for the analysis of the CA XI interactome using affinity purification-mass spectrometry (AP-MS), a powerful technique for identifying protein binding partners.
Given the limited availability of published, large-scale quantitative data specifically for the CA XI interactome, this document will leverage the extensively characterized interactome of its close homolog, Carbonic Anhydrase IX (CA IX), as a case study. The methodologies and data interpretation strategies presented here provide a robust framework for researchers to investigate the CA XI interactome and validate novel protein-protein interactions.
Principle of the Method
The experimental approach described herein combines co-immunoprecipitation (Co-IP) with liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify proteins that interact with CA XI. The general workflow involves:
-
Expression of tagged CA XI: A tagged version of CA XI (e.g., with a FLAG or HA epitope) is expressed in a suitable cell line.
-
Cell Lysis: The cells are lysed under non-denaturing conditions to preserve protein-protein interactions.
-
Affinity Purification: The tagged CA XI, along with its interacting proteins, is selectively captured from the cell lysate using an antibody against the tag, which is immobilized on beads.
-
Elution and Digestion: The captured protein complexes are eluted from the beads and digested into smaller peptides using a protease, typically trypsin.
-
LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry to determine the amino acid sequences of the peptides.
-
Data Analysis: The peptide sequences are used to identify the proteins present in the sample. Quantitative proteomics techniques can be employed to differentiate true interactors from non-specific background proteins.
Experimental Protocols
Cell Culture and Transfection
-
Cell Line: Human Embryonic Kidney (HEK-293T) cells are a suitable choice due to their high transfection efficiency and widespread use in protein interaction studies. Other cell lines expressing endogenous or exogenous CA XI can also be used.
-
Plasmid: A mammalian expression vector containing the full-length cDNA of human CA XI with an N-terminal or C-terminal epitope tag (e.g., pCMV-FLAG-CAXI) is required. An empty vector or a vector expressing an unrelated tagged protein should be used as a negative control.
-
Transfection: Transfect the cells with the CA XI expression plasmid or the control plasmid using a suitable transfection reagent (e.g., Lipofectamine 3000, FuGENE HD).
-
Incubation: Allow the cells to express the protein for 24-48 hours post-transfection.
Cell Lysis
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add ice-cold lysis buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant (clarified lysate) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a protein assay (e.g., BCA assay).
Co-Immunoprecipitation (Co-IP)
-
Equilibrate anti-FLAG M2 affinity gel beads (or other appropriate antibody-conjugated beads) by washing them three times with lysis buffer.
-
Add an equal amount of total protein (e.g., 1-2 mg) from the CA XI-expressing and control cell lysates to separate tubes containing the equilibrated beads.
-
Incubate the lysates with the beads for 2-4 hours at 4°C with gentle rotation to allow for the formation of the antibody-antigen-protein complex.
-
Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
-
Carefully remove the supernatant (unbound fraction).
-
Wash the beads three to five times with ice-cold wash buffer (a less stringent buffer than the lysis buffer, e.g., lysis buffer with a lower detergent concentration) to remove non-specifically bound proteins.
Elution and Sample Preparation for Mass Spectrometry
-
Elute the bound proteins from the beads. This can be done by:
-
Competitive Elution: Incubating the beads with a solution containing a high concentration of the epitope tag peptide (e.g., 3xFLAG peptide). This is a gentle elution method that preserves protein complex integrity.
-
Denaturing Elution: Boiling the beads in SDS-PAGE sample buffer. This method is harsher and will disrupt protein complexes but is effective for eluting all bound proteins.
-
-
In-gel Digestion (if using denaturing elution):
-
Run the eluted proteins on a short SDS-PAGE gel.
-
Stain the gel with a mass spectrometry-compatible stain (e.g., Coomassie blue).
-
Excise the entire protein lane.
-
Destain the gel pieces.
-
Reduce the proteins with dithiothreitol (DTT) and alkylate with iodoacetamide.
-
Digest the proteins overnight with trypsin at 37°C.
-
Extract the peptides from the gel pieces.
-
-
In-solution Digestion (if using competitive elution):
-
Denature the eluted proteins with a denaturant like urea.
-
Reduce and alkylate the proteins as described above.
-
Dilute the urea concentration and digest with trypsin overnight.
-
-
Peptide Cleanup: Desalt the peptide mixture using a C18 StageTip or a similar desalting column to remove contaminants that can interfere with mass spectrometry analysis.
LC-MS/MS Analysis
-
Resuspend the cleaned peptides in a buffer compatible with the LC-MS/MS system (e.g., 0.1% formic acid in water).
-
Inject the peptide sample into a high-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF instrument).
-
Separate the peptides using a reversed-phase analytical column with a gradient of increasing organic solvent (e.g., acetonitrile).
-
The mass spectrometer will acquire mass spectra of the eluting peptides (MS1 scan) and then select the most intense peptides for fragmentation and acquisition of tandem mass spectra (MS2 or MS/MS scan).
Data Analysis
-
Database Searching: Use a search engine (e.g., MaxQuant, Proteome Discoverer, Mascot) to search the acquired MS/MS spectra against a protein sequence database (e.g., UniProt human database) to identify the peptides and, consequently, the proteins.
-
Protein Quantification: Use a label-free quantification (LFQ) method or a stable isotope labeling method (e.g., SILAC) to determine the relative abundance of each identified protein in the CA XI pull-down sample compared to the control sample.
-
Identification of Specific Interactors: True interaction partners of CA XI will be significantly enriched in the CA XI pull-down sample compared to the control. Statistical analysis (e.g., t-test) is used to identify proteins with a statistically significant enrichment.
Data Presentation: A Case Study of the CA IX Interactome
As a practical example, the following table summarizes a subset of proteins identified as high-confidence interactors of Carbonic Anhydrase IX in a study by D'Acunto et al. (2013), which utilized a similar AP-MS approach. This format can be adapted for presenting quantitative data from a CA XI interactome study. The quantitative values would typically be represented as fold-change or intensity-based quantification (e.g., LFQ intensity) ratios between the CA XI and control pull-downs.
| Protein Name | Gene Symbol | Function | Putative Role in CA XI Interactome |
| Exportin-1 | XPO1 | Nuclear export of proteins and RNA | May mediate nuclear export of a soluble form of CA XI or associated proteins. |
| Importin subunit beta-1 | KPNB1 | Nuclear import of proteins | Could be involved in the nuclear import of CA XI-interacting proteins. |
| Cullin-associated neddylated dissociated protein 1 | CAND1 | Component of ubiquitin ligase complexes | Potentially involved in regulating the stability or turnover of CA XI or its binding partners. |
| 14-3-3 protein zeta/delta | YWHAZ | Signal transduction, cell cycle regulation | May act as an adaptor protein, mediating interactions between CA XI and other signaling molecules. |
| Heat shock protein 90 | HSP90AA1 | Chaperone, protein folding and stability | Could be involved in the proper folding and stability of CA XI or its interacting partners. |
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the mass spectrometry-based analysis of the CA XI interactome.
Putative Signaling Pathway Involving CA XI Interactors
Based on the known interactions of CA IX and the functions of its identified partners, a hypothetical signaling pathway involving CA XI can be proposed. For instance, if CA XI, like CA IX, interacts with components of the PI3K/Akt pathway, it could play a role in cell survival and proliferation.
Caption: A putative signaling pathway illustrating the potential involvement of the CA XI interactome in modulating the PI3K/Akt pathway.
Discussion and Future Directions
The protocols outlined in this application note provide a comprehensive guide for the identification and characterization of the Carbonic Anhydrase XI interactome. While the specific interacting partners of CA XI are yet to be fully elucidated, the methodologies that have been successfully applied to its homolog, CA IX, serve as an excellent starting point.
The identification of CA XI-specific binding partners will be instrumental in several key areas of research:
-
Functional Characterization: The interactome will provide valuable clues about the cellular processes in which CA XI is involved. For example, interactions with proteins involved in cell adhesion, migration, or signaling would suggest a role for CA XI in these processes.
-
Drug Development: Novel protein-protein interactions can represent new targets for therapeutic intervention. Small molecules or biologics that disrupt key interactions within the CA XI interactome could be developed as novel therapeutics for diseases where CA XI is implicated, such as certain cancers or neurological disorders.
-
Biomarker Discovery: The presence or abundance of specific CA XI-containing protein complexes in patient samples could serve as biomarkers for disease diagnosis, prognosis, or response to therapy.
Validation of identified interactions is a critical next step. This can be achieved through orthogonal methods such as:
-
Co-immunoprecipitation followed by Western blotting: To confirm the interaction between CA XI and a specific protein identified by mass spectrometry.
-
In vitro pull-down assays: Using purified recombinant proteins to demonstrate a direct interaction.
-
Proximity Ligation Assay (PLA): To visualize the interaction between CA XI and a partner protein in situ within cells.
Application Notes: Quantitative Real-Time PCR for Carbonic Anhydrase XI (CA XI) Gene Expression Analysis
Introduction
Carbonic Anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons.[1][2] The human genome encodes 15 CA isoforms, which differ in their catalytic activity, cellular localization, and tissue distribution.[1] Carbonic Anhydrase XI (CA XI), along with CA VIII and X, is a non-catalytic isoform, often referred to as a CA-related protein (CA-RP).[1] Despite lacking the critical zinc-coordinating histidine residues required for catalysis, CA XI is abundantly expressed in the brain and may play a significant role in the central nervous system.[3]
Quantitative real-time PCR (qPCR) is a highly sensitive and specific technique for measuring gene expression levels.[4] This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of qPCR for the analysis of CA XI gene expression.
Applications in Research and Drug Development
-
Target Identification and Validation: Gene expression profiling is a powerful tool in the drug discovery process.[5][6][7] Analyzing CA XI mRNA levels across different tissues, disease states (e.g., neurological disorders, cancers), and in response to various stimuli can help elucidate its biological function and validate it as a potential therapeutic target.
-
Pharmacodynamic Biomarker Development: In drug development, monitoring changes in the expression of a target gene can serve as a pharmacodynamic biomarker to assess drug efficacy and mechanism of action.[5] qPCR can be used to quantify changes in CA XI expression in preclinical models and clinical trials in response to therapeutic interventions.
-
Toxicology and Safety Assessment: Gene expression analysis can be used to understand and predict mechanisms of toxicity.[5] Monitoring CA XI expression in response to drug candidates can provide insights into potential off-target effects, particularly within the central nervous system where it is highly expressed.[3][5]
Signaling Pathway Context
While the specific signaling pathways regulating and involving the acatalytic CA XI are still under investigation, other transmembrane CAs, such as CA IX, are well-characterized as being strongly induced by hypoxia through the Hypoxia-Inducible Factor 1α (HIF-1α) pathway.[1][8][9][10] Under hypoxic conditions, HIF-1α is stabilized, translocates to the nucleus, and activates the transcription of various genes, including CA IX, that help cells adapt to low oxygen levels.[9][10] Studying the regulation of CA XI under similar conditions can provide valuable insights into its potential role in cellular stress responses.
Data Presentation
Quantitative data from qPCR experiments are typically analyzed using the comparative CT (ΔΔCT) method to determine the relative fold change in gene expression.[11][12] Results should be presented clearly, often in a tabular format, including mean CT values, standard deviations, ΔCT, ΔΔCT, and calculated fold change.
Table 1: Example of CA XI Gene Expression Analysis in Neuronal Cells
| Sample Group | Treatment | Biological Replicate | Target Gene (CA XI) CT | Reference Gene (GAPDH) CT | ΔCT (CT CA XI - CT GAPDH) | Avg. ΔCT | ΔΔCT (Avg. ΔCT Test - Avg. ΔCT Control) | Fold Change (2-ΔΔCT) |
| Control | Vehicle | 1 | 24.5 | 18.2 | 6.3 | 6.4 | 0 (Calibrator) | 1.0 |
| 2 | 24.8 | 18.3 | 6.5 | |||||
| 3 | 24.6 | 18.3 | 6.3 | |||||
| Test | Compound X | 1 | 22.1 | 18.3 | 3.8 | 3.9 | -2.5 | 5.66 |
| 2 | 22.5 | 18.4 | 4.1 | |||||
| 3 | 22.2 | 18.4 | 3.8 |
Note: Data presented are hypothetical and for illustrative purposes only.
Experimental Protocols
A typical qPCR workflow for gene expression analysis involves several key stages: RNA isolation, cDNA synthesis, qPCR amplification, and data analysis.
Protocol 1: Total RNA Extraction
This protocol is based on a TRI-reagent/chloroform extraction method, suitable for cultured cells or tissues.[13][14] Commercial kits are also widely used and offer a more streamlined process.[15][16]
Materials:
-
TRI Reagent or similar (e.g., Trizol)
-
Chloroform
-
Isopropanol
-
75% Ethanol (prepared with nuclease-free water)
-
Nuclease-free water
-
Microcentrifuge tubes (1.5 mL, nuclease-free)
-
Refrigerated microcentrifuge
Methodology:
-
Sample Homogenization:
-
For cell pellets (5-10 x 106 cells), add 1 mL of TRI Reagent and lyse by repetitive pipetting.[14]
-
For tissues, homogenize the sample in 1 mL of TRI Reagent per 50-100 mg of tissue.
-
-
Phase Separation:
-
Incubate the homogenate for 5 minutes at room temperature to permit the complete dissociation of nucleoprotein complexes.[14]
-
Add 0.2 mL of chloroform per 1 mL of TRI Reagent used. Cap the tube securely and shake vigorously for 15 seconds.[14]
-
Incubate at room temperature for 10-15 minutes.[14]
-
Centrifuge the sample at 12,000 x g for 15 minutes at 4°C.[14] The mixture will separate into a lower red organic phase, a white interphase, and a colorless upper aqueous phase containing the RNA.
-
-
RNA Precipitation:
-
Carefully transfer the upper aqueous phase to a fresh tube without disturbing the interphase.[14]
-
Add 0.5 mL of isopropanol per 1 mL of TRI Reagent used. Mix by inverting and incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet at the bottom of the tube.
-
-
RNA Wash:
-
Discard the supernatant. Wash the RNA pellet by adding at least 1 mL of 75% ethanol.
-
Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.
-
-
RNA Solubilization:
-
Discard the ethanol wash. Briefly air-dry the pellet for 5-10 minutes. Do not over-dry, as this will make the RNA difficult to dissolve.
-
Resuspend the RNA in an appropriate volume (e.g., 20-50 µL) of nuclease-free water.
-
Incubate at 55-60°C for 10 minutes to aid dissolution.
-
-
Quantification and Storage:
-
Determine RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.
-
Store RNA at -80°C for long-term use.[14]
-
Protocol 2: cDNA Synthesis (Reverse Transcription)
This protocol converts the isolated RNA into complementary DNA (cDNA), which is a stable template for qPCR.
Materials:
-
Total RNA (1 µg recommended)
-
Reverse transcriptase kit (e.g., SuperScript™ VILO™ cDNA Synthesis Kit, PrimeScript™ RT Reagent Kit)[13][14]
-
Nuclease-free water
-
PCR tubes or strips
-
Thermal cycler
Methodology (Example using a master mix kit):
-
On ice, prepare the reverse transcription master mix. For each reaction, combine:
-
5X Reaction Mix: 4 µL
-
10X Enzyme Mix: 2 µL
-
-
In a PCR tube, add up to 1 µg of your RNA sample. Add nuclease-free water to bring the total volume to 14 µL.
-
Add 6 µL of the master mix to the RNA for a final reaction volume of 20 µL.[14]
-
Gently mix by pipetting and briefly centrifuge the tubes.
-
Place the tubes in a thermal cycler and run the following program:[14]
-
Primer Annealing: 25°C for 10 minutes
-
cDNA Synthesis: 42°C for 60 minutes
-
Enzyme Inactivation: 85°C for 5 minutes
-
Hold: 4°C
-
-
The resulting cDNA can be used immediately for qPCR or stored at -20°C. For qPCR, it is often recommended to dilute the cDNA (e.g., 1:5 or 1:10) with nuclease-free water.[14]
Protocol 3: Quantitative Real-Time PCR (qPCR)
This protocol describes the setup for a SYBR Green-based qPCR assay. SYBR Green is a dye that fluoresces when bound to double-stranded DNA, allowing for the quantification of amplified product.[4] Alternatively, probe-based methods like TaqMan can be used for higher specificity.[17]
Materials:
-
cDNA template (diluted)
-
Forward and Reverse primers for CA XI and a reference gene (e.g., GAPDH, ACTB). Primers should be designed to be highly specific and efficient.[18][19]
-
2X SYBR Green qPCR Master Mix
-
Nuclease-free water
-
qPCR plate (e.g., 96-well or 384-well) and optical seals
-
Real-Time PCR Detection System
Methodology:
-
Thaw all reagents on ice.
-
Prepare a qPCR master mix for each gene (target and reference) to ensure pipetting consistency. Prepare enough for all samples plus 10% extra volume. For a single 20 µL reaction:
-
2X SYBR Green Master Mix: 10 µL
-
Forward Primer (10 µM): 0.5 µL
-
Reverse Primer (10 µM): 0.5 µL
-
Nuclease-free water: 4 µL
-
-
Dispense 15 µL of the master mix into the appropriate wells of the qPCR plate.
-
Add 5 µL of diluted cDNA to each well.
-
Set up control reactions:
-
No-Template Control (NTC): Add 5 µL of nuclease-free water instead of cDNA to test for contamination.
-
No-Reverse Transcriptase Control (-RT): Use RNA that did not undergo reverse transcription to test for genomic DNA contamination.
-
-
Seal the plate firmly with an optical seal, vortex gently, and centrifuge briefly to collect the contents at the bottom of the wells.
-
Load the plate into the real-time PCR instrument.
-
Set up the thermal cycling protocol (example):[4]
-
Initial Denaturation: 95°C for 10 minutes (1 cycle)
-
Amplification:
-
95°C for 15 seconds (Denaturation)
-
60°C for 60 seconds (Annealing/Extension + Plate Read)
-
(40 cycles)
-
-
Melt Curve Analysis: Run a melt curve at the end of the amplification to verify the specificity of the product.[16]
-
Protocol 4: Data Analysis (Relative Quantification)
The comparative CT (ΔΔCT) method is a widely used approach for relative gene expression analysis.[20][21][22]
Methodology:
-
Obtain CT Values: Export the raw threshold cycle (CT or Cq) values for both the target gene (CA XI) and the reference gene (e.g., GAPDH) for all samples.[20]
-
Normalization (Calculate ΔCT): For each sample, normalize the CT of the target gene to that of the reference gene.
-
ΔCT = CT (CA XI) - CT (Reference Gene)
-
-
Calibration (Calculate ΔΔCT):
-
First, calculate the average ΔCT for the control group (calibrator sample).
-
Then, for each test sample, calculate the ΔΔCT.
-
ΔΔCT = ΔCT (Test Sample) - Average ΔCT (Control Group)
-
-
Calculate Fold Change: Determine the relative expression level (fold change) using the formula:
-
Fold Change = 2-ΔΔCT
-
A fold change value > 1 indicates upregulation of the gene in the test sample compared to the control, while a value < 1 indicates downregulation.
References
- 1. Targeting Carbonic Anhydrase IX Activity and Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. commerce.bio-rad.com [commerce.bio-rad.com]
- 4. oaepublish.com [oaepublish.com]
- 5. Gene Expression Profiling and its Practice in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug target discovery by gene expression analysis: cell cycle genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gene expression as a target for new drug discovery. | Semantic Scholar [semanticscholar.org]
- 8. Activation of Carbonic Anhydrase IX by Alternatively Spliced Tissue Factor Under Late-Stage Tumor Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cooperative Role of Carbonic Anhydrase IX/XII in Driving Tumor Invasion and Metastasis: A Novel Targeted Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Carbonic anhydrase IX: A hypoxia-controlled “catalyst” of cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. RT-qPCR data analysis [qiagen.com]
- 12. pubcompare.ai [pubcompare.ai]
- 13. RNA isolation, cDNA synthesis, and quantitative RT-PCR [bio-protocol.org]
- 14. static1.squarespace.com [static1.squarespace.com]
- 15. RNA extraction, cDNA synthesis, and quantitative PCR [bio-protocol.org]
- 16. mcgill.ca [mcgill.ca]
- 17. TaqMan Probes and qPCR Primers | Thermo Fisher Scientific - TW [thermofisher.com]
- 18. researchgate.net [researchgate.net]
- 19. Design of primers and probes for quantitative real-time PCR methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. bio-rad.com [bio-rad.com]
- 21. m.youtube.com [m.youtube.com]
- 22. cran.r-project.org [cran.r-project.org]
Application Notes and Protocols for High-Throughput Screening of Carbonic Anhydrase XI Inhibitors
Introduction
Carbonic Anhydrases (CAs) are a family of zinc-containing metalloenzymes that play a crucial role in fundamental physiological processes.[1][2] They catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺), thereby participating in pH regulation, CO₂ and bicarbonate transport, and fluid balance.[1][2] The human α-CA family consists of several isoforms with varying tissue distribution, subcellular localization, and kinetic properties.
While isoforms like CA IX and CA XII are well-established as key players in tumor biology by regulating pH in the hypoxic tumor microenvironment, the specific roles of other isoforms, including Carbonic Anhydrase XI (CA XI), are still under active investigation.[2][3][4] Developing potent and selective inhibitors for specific CA isoforms is a critical step in elucidating their functions and for their validation as therapeutic targets. High-Throughput Screening (HTS) is an essential methodology in drug discovery that enables the rapid screening of large compound libraries to identify novel inhibitors.[5][6][7]
This application note provides a detailed protocol for a robust, colorimetric HTS assay designed to identify inhibitors of human CA XI. The assay is based on the esterase activity of CA XI and is suitable for automation in a 384-well microplate format.
Assay Principle
The HTS assay for CA XI inhibitors utilizes the enzyme's esterase activity. CA XI catalyzes the hydrolysis of a chromogenic ester substrate, 4-nitrophenyl acetate (p-NPA), to produce 4-nitrophenolate, a yellow-colored product. The rate of product formation can be monitored spectrophotometrically by measuring the increase in absorbance at 405 nm.
In the presence of a CA XI inhibitor, the enzyme's catalytic activity is reduced or blocked, leading to a decreased rate of p-NPA hydrolysis. The potency of an inhibitor is therefore inversely proportional to the measured absorbance signal. This simple and robust method is ideal for screening large numbers of compounds in an HTS format.[8][9]
Signaling Pathway Context: The Role of Carbonic Anhydrases in pH Regulation
Carbonic anhydrases, particularly the tumor-associated isoforms, are critical for cancer cell survival in the acidic and hypoxic tumor microenvironment. They contribute to maintaining a neutral intracellular pH (pHi) while promoting an acidic extracellular pH (pHe), a condition that favors tumor invasion, metastasis, and resistance to therapy.[2][4] CA XI's role in this context is an area of ongoing research, and identifying specific inhibitors is key to understanding its contribution.
Caption: Role of Carbonic Anhydrases in regulating tumor pH.
Materials and Reagents
Equipment
-
Multimode microplate reader with absorbance detection (405 nm)
-
Automated liquid handler (e.g., Matrix Wellmate, Agilent Bravo)
-
Plate shaker/incubator
-
Reagent reservoirs
-
384-well, clear, flat-bottom microplates (e.g., Corning #3573)
-
Centrifuge with a plate rotor
Reagents
-
Recombinant Human Carbonic Anhydrase XI (CA XI)
-
4-Nitrophenyl Acetate (p-NPA), (Sigma-Aldrich, #N8130)
-
Tris Buffer (pH 7.5)
-
Dimethyl Sulfoxide (DMSO), ACS grade
-
Acetazolamide (positive control inhibitor), (Sigma-Aldrich, #A6011)
-
Compound Library (solubilized in 100% DMSO)
-
Purified, deionized water
Experimental Protocols
Reagent Preparation
-
Assay Buffer: 20 mM Tris-HCl, pH 7.5.
-
CA XI Enzyme Stock: Prepare a 1 mg/mL stock solution of recombinant human CA XI in Assay Buffer. Aliquot and store at -80°C. On the day of the assay, thaw an aliquot and prepare a working solution at the desired final concentration (e.g., 2 µg/mL) in cold Assay Buffer.
-
p-NPA Substrate Stock: Prepare a 100 mM stock solution of p-NPA in 100% DMSO. Store in small aliquots at -20°C, protected from light.
-
p-NPA Working Solution: On the day of use, dilute the p-NPA stock to 0.6 mM in Assay Buffer. This solution should be prepared fresh.
-
Positive Control (Acetazolamide): Prepare a 10 mM stock solution in 100% DMSO. Create a serial dilution series in DMSO for IC₅₀ determination.
-
Compound Plates: Prepare daughter plates by diluting the library stock plates to the desired screening concentration (e.g., 1 mM) in 100% DMSO.
HTS Assay Workflow
The following protocol is optimized for a 384-well plate format with a final assay volume of 30 µL.
Caption: High-Throughput Screening workflow for CA XI inhibitors.
Detailed HTS Protocol
-
Compound Dispensing: Using an acoustic liquid handler or pin tool, transfer 150 nL of compounds, positive controls (Acetazolamide), or DMSO (for negative and neutral controls) to the appropriate wells of a 384-well assay plate.
-
Enzyme Addition: Add 15 µL of the CA XI working solution to all wells except for the "no enzyme" control wells (add 15 µL of Assay Buffer instead).
-
Incubation: Mix the plate gently on a plate shaker for 1 minute, then incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Reaction Initiation: Add 15 µL of the p-NPA working solution to all wells to start the enzymatic reaction.
-
Signal Detection: Immediately transfer the plate to a microplate reader. Measure the absorbance at 405 nm. For kinetic reads, measure every 30 seconds for 5-10 minutes. For endpoint reads, measure after a fixed incubation time (e.g., 10 minutes) at room temperature.
Plate Layout and Controls
-
Negative Control (0% Inhibition): Wells containing enzyme, substrate, and DMSO (vehicle). (e.g., Columns 23)
-
Positive Control (100% Inhibition): Wells containing enzyme, substrate, and a high concentration of Acetazolamide. (e.g., Columns 24)
-
Test Compounds: Wells containing enzyme, substrate, and test compound. (e.g., Columns 1-22)
Data Analysis
-
Percentage Inhibition Calculation:
-
Calculate the percentage of inhibition for each test compound using the following formula: % Inhibition = (1 - (Abs_compound - Abs_background) / (Abs_negative_control - Abs_background)) * 100
-
Abs_compound is the absorbance from a well with a test compound.
-
Abs_negative_control is the average absorbance from the negative control wells.
-
Abs_background is the average absorbance from "no enzyme" control wells.
-
-
Assay Quality Control (Z'-Factor):
-
The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
-
Calculate the Z'-factor using the formula: Z' = 1 - (3 * (SD_positive + SD_negative)) / |Mean_positive - Mean_negative|
-
SD and Mean refer to the standard deviation and mean of the positive and negative controls, respectively.
-
Hit Selection and Confirmation
A logical workflow is essential for progressing from a primary screen to confirmed, potent hits.
Caption: Decision workflow for HTS hit identification and validation.
-
Primary Hit Identification: Compounds that exhibit a percent inhibition greater than a defined threshold (e.g., >50% or > 3 standard deviations from the negative control mean) are considered primary hits.
-
Hit Confirmation: Primary hits are re-tested under the same assay conditions to confirm their activity and rule out experimental artifacts.
-
IC₅₀ Determination: Confirmed hits are further characterized by performing dose-response experiments. A serial dilution of the compound is tested to generate a curve from which the half-maximal inhibitory concentration (IC₅₀) value can be calculated.
Data Presentation
Quantitative data should be summarized in clear, structured tables for easy interpretation and comparison.
Table 1: HTS Assay Parameters
| Parameter | Value |
|---|---|
| Microplate Format | 384-well |
| Final Assay Volume | 30 µL |
| CA XI Concentration | 1 µg/mL |
| p-NPA Concentration | 0.3 mM |
| DMSO Final Conc. | 0.5% |
| Incubation Time | 15 min |
| Readout | Absorbance @ 405 nm |
Table 2: Example Assay Performance Data
| Control Type | Mean Absorbance (405 nm) | Std. Deviation |
|---|---|---|
| Negative (0% Inh) | 0.852 | 0.041 |
| Positive (100% Inh) | 0.098 | 0.015 |
| Calculated Z'-Factor | 0.78 | |
Table 3: IC₅₀ Values for Confirmed Hits against CA XI
| Compound ID | IC₅₀ (µM) | Hill Slope | R² |
|---|---|---|---|
| Acetazolamide | 0.25 | 1.1 | 0.995 |
| Hit_Cmpd_001 | 1.5 | 1.0 | 0.991 |
| Hit_Cmpd_002 | 5.8 | 1.2 | 0.987 |
| Hit_Cmpd_003 | 12.3 | 0.9 | 0.993 |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Z'-Factor (<0.5) | - Inconsistent liquid handling- Reagent degradation (enzyme or substrate)- Suboptimal reagent concentrations | - Calibrate and verify liquid handlers- Use fresh reagents; prepare working solutions daily- Optimize enzyme and substrate concentrations |
| High Well-to-Well Variability | - Incomplete mixing- Air bubbles in wells- Edge effects on the plate | - Ensure proper mixing after reagent addition- Centrifuge plates briefly after liquid additions- Avoid using outer rows/columns or use buffer-filled wells |
| High Rate of False Positives | - Compound interference (auto-fluorescence, aggregation)- Reactive compounds | - Perform counter-screens without the enzyme- Add non-ionic detergent (e.g., 0.01% Triton X-100) to buffer- Use orthogonal assays for hit validation |
References
- 1. Development of a high throughput yeast-based screening assay for human carbonic anhydrase isozyme II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cooperative Role of Carbonic Anhydrase IX/XII in Driving Tumor Invasion and Metastasis: A Novel Targeted Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Carbonic Anhydrase IX Activity and Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High throughput screening | PPTX [slideshare.net]
- 6. Analysis of HTS data | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 7. High-Throughput Screening for the Discovery of Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric)| Abcam [abcam.com]
- 9. Inhibition profiling of human carbonic anhydrase II by high-throughput screening of structurally diverse, biologically active compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis of Selective Inhibitors for Carbonic Anhydrases IX and XII
Introduction
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. While most CA isoforms are involved in normal physiological processes, isoforms CA IX and CA XII are overexpressed in various solid tumors in response to hypoxia.[1][2] Their activity contributes to the acidification of the tumor microenvironment, which promotes tumor progression, invasion, and metastasis, making them key targets for cancer therapy.[2][3][4][5] In contrast, Carbonic Anhydrase XI (CA XI) is a catalytically inactive member of the CA family, referred to as a CA-related protein, and is therefore not a target for inhibitor development.[1][6]
This document provides detailed protocols for the synthesis and evaluation of selective inhibitors targeting the tumor-associated isoforms CA IX and XII. The primary classes of compounds discussed are sulfonamides and coumarins, which have shown high efficacy and selectivity.[1][7]
Data Presentation: Inhibitory Activity of Selective CA Inhibitors
The following table summarizes the inhibitory activity (Kᵢ, in nM) of representative compounds from different chemical classes against key human (h) CA isoforms. Lower Kᵢ values indicate higher potency. Selectivity is determined by comparing the Kᵢ values for the target isoforms (hCA IX, hCA XII) against the off-target, cytosolic isoforms (hCA I, hCA II).
| Compound Class | Compound Example | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Selectivity Profile | Reference |
| Sulfonamide | Acetazolamide (AAZ) | 250 | 12 | 25 | 5.7 | Non-selective | [1] |
| SLC-0111 Analogue (8c) | 121.4 | 14.8 | 6.1 | 4.8 | High for IX/XII | [8] | |
| Triazolopyrimidine (1v) | 115 | 24 | 4.7 | 15.6 | High for IX | [6][9] | |
| Triazolopyrimidine (1r) | >10000 | 105 | 96 | 4.3 | High for XII | [6] | |
| Coumarin | Coumarin-Sulfonamide (18f) | 955 | 515 | 21 | 5 | Selective for IX/XII | [1] |
| Carboxylate | Dioxothiazolidinyl acetic acid (3a) | >10000 | >10000 | 8340 | 300 | Highly selective for XII | [10] |
Experimental Protocols
Protocol 1: General Synthesis of Coumarin-Based Sulfonamide Inhibitors
This protocol describes a general multi-step synthesis for a coumarin scaffold functionalized with a sulfonamide moiety, a common strategy for achieving selectivity for CA IX and XII.[1]
Workflow Diagram: Synthesis of Coumarin-Based Sulfonamides
Caption: General workflow for synthesizing coumarin-sulfonamide inhibitors.
Materials:
-
Substituted resorcinol or phenol
-
Ethyl acetoacetate or other β-ketoester
-
Concentrated sulfuric acid
-
1,n-dibromoalkane (e.g., 1,4-dibromobutane)
-
Potassium carbonate (K₂CO₃)
-
Acetone or Dimethylformamide (DMF)
-
Substituted benzenesulfonamide
-
Standard laboratory glassware and purification equipment (silica gel for chromatography)
Procedure:
-
Synthesis of the Hydroxycoumarin Core:
-
Slowly add a substituted phenol (1 eq.) to concentrated sulfuric acid, keeping the mixture cool in an ice bath.
-
Add a β-ketoester like ethyl acetoacetate (1.1 eq.) dropwise to the mixture while stirring.
-
Allow the reaction to proceed at room temperature for 12-18 hours.
-
Pour the reaction mixture onto crushed ice. The resulting precipitate is the hydroxycoumarin intermediate.
-
Filter, wash with cold water until neutral, and dry the solid product. Recrystallize from ethanol if necessary.
-
-
Alkylation of the Hydroxycoumarin:
-
Dissolve the hydroxycoumarin intermediate (1 eq.) in a suitable solvent like acetone or DMF.
-
Add anhydrous potassium carbonate (2.5 eq.) and a dibromoalkane (2 eq.).
-
Reflux the mixture for 8-12 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
After completion, filter off the base and evaporate the solvent under reduced pressure.
-
Purify the resulting bromoalkoxy-coumarin product by column chromatography on silica gel.
-
-
Coupling with Sulfonamide:
-
Dissolve the purified bromoalkoxy-coumarin (1 eq.) and a substituted sulfonamide (1.2 eq.) in DMF.
-
Add anhydrous potassium carbonate (2.5 eq.).
-
Stir the mixture at 60-80 °C for 24 hours or until TLC indicates the consumption of the starting material.
-
Cool the reaction mixture and pour it into ice water.
-
Collect the precipitate by filtration, wash with water, and dry.
-
Purify the final product by recrystallization or column chromatography to yield the target inhibitor.
-
Characterization: The structure and purity of the final compound should be confirmed using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: Carbonic Anhydrase Inhibition Assay
This protocol details the stopped-flow CO₂ hydration assay used to determine the inhibitory activity (Kᵢ) of synthesized compounds.[11]
Materials:
-
Stopped-flow spectrophotometer
-
Recombinant human CA isoforms (I, II, IX, XII)[11]
-
HEPES buffer (pH 7.5)
-
Phenol red pH indicator
-
CO₂-saturated water
-
Synthesized inhibitor stock solutions (e.g., 10 mM in DMSO or water)[11]
-
96-well plates
Procedure:
-
Preparation of Reagents:
-
Prepare a buffer solution containing 20 mM HEPES and 0.1 mM phenol red.
-
Prepare fresh CO₂-saturated water by bubbling CO₂ gas through deionized water for at least 30 minutes on ice.
-
Prepare serial dilutions of the inhibitor stock solutions in the appropriate solvent.
-
-
Enzyme-Inhibitor Pre-incubation:
-
In a 96-well plate, add the appropriate volume of recombinant hCA enzyme solution (final concentration typically 3-10 nM) to the buffer.[11]
-
Add varying concentrations of the inhibitor to the enzyme solution.
-
Incubate the enzyme-inhibitor mixture at room temperature for 15 minutes to allow for complex formation.[11]
-
-
Stopped-Flow Measurement:
-
The stopped-flow instrument will rapidly mix the enzyme-inhibitor solution from one syringe with the CO₂-saturated water from another syringe.
-
The hydration of CO₂ to bicarbonate and a proton causes a pH drop, which is monitored by the change in absorbance of the phenol red indicator over time (typically 10-100 seconds).[11]
-
Record the initial velocity (first 5-10% of the reaction) of the catalyzed reaction for each inhibitor concentration.[11]
-
A control reaction without any inhibitor (uncatalyzed rate) must also be measured and subtracted from the catalyzed rates.
-
-
Data Analysis:
-
Plot the initial reaction rates against the substrate (CO₂) concentration.
-
Determine the inhibition constants (Kᵢ) by fitting the data to the appropriate inhibition model (e.g., Michaelis-Menten for competitive inhibition) using non-linear least-squares methods with software like PRISM.[11]
-
Signaling Pathway Visualization
The activity of CA IX and CA XII is intrinsically linked to the hypoxic tumor microenvironment. Under low oxygen conditions, Hypoxia-Inducible Factor 1α (HIF-1α) is stabilized and promotes the transcription of genes that help cancer cells adapt, including CA9 (encoding CA IX).[2][12]
Diagram: Role of CA IX in the Hypoxic Tumor Microenvironment
Caption: CA IX regulates pH in hypoxic tumors, a process targeted by selective inhibitors.
References
- 1. Selective Carbonic Anhydrase IX and XII Inhibitors Based Around a Functionalized Coumarin Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cooperative Role of Carbonic Anhydrase IX/XII in Driving Tumor Invasion and Metastasis: A Novel Targeted Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Frontiers | Carbonic anhydrase IX, a hypoxia-induced catalytic component of the pH regulating machinery in tumors [frontiersin.org]
- 6. Design, synthesis, and biological investigation of selective human carbonic anhydrase II, IX, and XII inhibitors using 7-aryl/heteroaryl triazolopyrimidines bearing a sulfanilamide scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and synthesis of benzothiazole-based SLC-0111 analogues as new inhibitors for the cancer-associated carbonic anhydrase isoforms IX and XII - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological investigation of selective human carbonic anhydrase II, IX, and XII inhibitors using 7-aryl/heteroaryl triazolopyrimidines bearing a sulfanilamide scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. flore.unifi.it [flore.unifi.it]
- 11. tandfonline.com [tandfonline.com]
- 12. Activation of Carbonic Anhydrase IX by Alternatively Spliced Tissue Factor Under Late-Stage Tumor Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Structure-Activity Relationship (SAR) Studies of Carbonic Anhydrase (CA) Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction:
This document provides detailed application notes on the structure-activity relationship (SAR) studies of carbonic anhydrase (CA) inhibitors. A key clarification regarding the target isoform CA XI is addressed, followed by a comprehensive overview of SAR, experimental protocols, and data for the therapeutically relevant, tumor-associated isoforms CA IX and CA XII.
A Note on Carbonic Anhydrase XI (CA XI)
Initial interest in the SAR of CA XI inhibitors is often based on a misunderstanding of its function. Human carbonic anhydrase isoforms VIII, X, and XI are considered acatalytic.[1] Radical changes in the active site residues that are otherwise conserved among catalytically active CAs make it improbable that CA XI possesses carbonic anhydrase activity.[2] Consequently, it is not a target for inhibition in the traditional sense, and SAR studies for inhibitors of its catalytic activity are not present in the literature. The physiological roles of these acatalytic isoforms remain largely unclear.[3]
Given the high interest in CA isoforms as therapeutic targets, particularly in oncology, this document will focus on the well-studied and clinically significant isoforms CA IX and CA XII. These transmembrane enzymes are overexpressed in a variety of solid tumors and play a crucial role in tumor pH regulation, proliferation, and metastasis, making them prime targets for inhibitor development.[4][5]
SAR of CA IX & CA XII Inhibitors
The development of selective inhibitors for CA IX and XII is a major goal in cancer therapy.[6] The primary challenge lies in achieving selectivity over the ubiquitous, off-target isoforms, particularly the cytosolic CA II.[4] The "tail approach" in drug design has been a successful strategy, where a zinc-binding group (ZBG) is attached to a chemical moiety ("tail") that can extend into variable regions of the active site cavity to confer isoform specificity.[4]
Key Chemical Scaffolds and their SAR
1. Sulfonamides:
Aromatic and heterocyclic sulfonamides are the most established class of CA inhibitors. The deprotonated sulfonamide group (SO₂NH⁻) coordinates directly to the catalytic zinc ion, displacing the zinc-bound water/hydroxide molecule.[4][7]
-
Ureido-substituted Benzenesulfonamides (USBs): This class has shown significant promise for selective CA IX and XII inhibition.[4]
-
The ureido tail can form favorable interactions with residues that differ between isoforms. For instance, the presence of Val131 in CA IX and Ala131 in CA XII, as opposed to the bulkier Phe131 in CA II, allows for more favorable binding of certain USBs.[4]
-
Substituents on the phenyl ring of the tail influence potency and selectivity. For example, a nitro group (U-NO₂) can lead to very potent inhibition of CA IX (Ki of 1 nM) but with lower selectivity over CA II. In contrast, a methyl group (U-CH₃) provides high potency for CA IX and XII (Ki of 7 nM and 6 nM, respectively) with excellent selectivity over CA II.[4]
-
2. Coumarins:
Coumarins and their derivatives act as prodrugs. They are hydrolyzed by the target CA to form 2-hydroxycinnamic acid, which then binds at the entrance of the active site, blocking substrate access without directly interacting with the zinc ion. This binding mechanism contributes to their high isoform selectivity.[5][7] A series of novel sulfonamides based on the coumarin scaffold have been developed as potent and selective CA IX and XII inhibitors.[8]
3. 1,2,3-Triazoles:
The 1,2,3-triazole scaffold, often synthesized via "click chemistry," serves as a versatile framework for developing potent and selective CA IX and XII inhibitors with favorable pharmacokinetic properties.[9]
Quantitative Data: Inhibition Constants (Kᵢ)
The following table summarizes the inhibition constants (Kᵢ) for selected ureido-substituted benzenesulfonamides against key CA isoforms, illustrating the structure-activity relationships.
| Compound ID | R-Group on Tail | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Selectivity Ratio (II/IX) | Reference |
| U-CH₃ | 4-methylphenyl | >10,000 | 1765 | 7 | 6 | ~252 | [4] |
| U-F (SLC-0111) | 4-fluorophenyl | 10,760 | 960 | 45 | 4 | ~21 | [4] |
| U-NO₂ | 4-nitrophenyl | 110 | 15 | 1 | 6 | 15 | [4] |
Experimental Protocols
Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydrase Assay)
This is the standard method for determining the inhibitory potency of compounds against CA isoforms.
Principle: The assay measures the enzyme's ability to catalyze the hydration of CO₂. The reaction produces protons, leading to a decrease in the pH of a buffer solution, which is monitored by a pH indicator. The rate of this pH change is proportional to the enzyme activity.
Methodology:
-
Enzyme Preparation: Recombinant human CA isoforms (I, II, IX, XII) are purified.
-
Assay Buffer: A low-buffering-capacity buffer (e.g., 10 mM HEPES or TRIS, pH 7.5) containing a pH indicator (e.g., phenol red) is used.
-
Inhibitor Preparation: Inhibitors are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted.
-
Reaction Measurement:
-
The enzyme and inhibitor are pre-incubated in the assay buffer at a controlled temperature (e.g., 25°C).
-
The reaction is initiated by rapidly mixing the enzyme-inhibitor solution with a CO₂-saturated solution using a stopped-flow instrument.
-
The change in absorbance of the pH indicator is monitored over time at its λ_max.
-
-
Data Analysis:
-
The initial rates of the catalyzed reaction are determined in the presence of varying concentrations of the inhibitor.
-
IC₅₀ values (the inhibitor concentration that causes 50% inhibition) are calculated by fitting the data to the appropriate dose-response equation.
-
Inhibition constants (Kᵢ) are calculated from the IC₅₀ values using the Cheng-Prusoff equation.
-
X-ray Crystallography
This technique provides high-resolution structural data on how an inhibitor binds to the active site of a CA isoform, which is crucial for understanding SAR and for structure-based drug design.
Methodology:
-
Protein Expression and Purification: The target CA isoform (e.g., hCA II or an hCA IX-mimic) is expressed and purified to high homogeneity.
-
Crystallization: The purified protein is co-crystallized with the inhibitor of interest, or the inhibitor is soaked into pre-formed apo-enzyme crystals. This is typically done using vapor diffusion methods (hanging drop or sitting drop).
-
Data Collection: The resulting crystals are exposed to a high-intensity X-ray beam (often at a synchrotron source). The diffraction pattern is recorded on a detector.
-
Structure Solution and Refinement:
-
The diffraction data are processed to determine the electron density map of the crystal.
-
The structure of the protein-inhibitor complex is solved using molecular replacement (if a similar structure is known) or other phasing methods.
-
The atomic model is built into the electron density map and refined to achieve the best fit with the experimental data.
-
-
Structural Analysis: The final structure reveals the precise binding mode of the inhibitor, including key interactions (hydrogen bonds, van der Waals contacts) with active site residues. This information is used to rationalize observed potency and selectivity.[4]
Visualizations
Experimental Workflow for CA Inhibitor Screening
The following diagram illustrates a typical workflow for the discovery and characterization of selective CA inhibitors.
Caption: Workflow for CA inhibitor discovery and development.
Logical Relationship in Selective Inhibition
This diagram illustrates the logical basis for achieving selective inhibition of tumor-associated CAs.
Caption: Basis of selective CA inhibition via the "tail approach".
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Role of Carbonic Anhydrases and Inhibitors in Acid–Base Physiology: Insights from Mathematical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure activity study of carbonic anhydrase IX: Selective inhibition with ureido-substituted benzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cancer Drug Development of Carbonic Anhydrase Inhibitors beyond the Active Site [mdpi.com]
- 6. Inhibitory activity against carbonic anhydrase IX and XII as a candidate selection criterion in the development of new anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting Carbonic Anhydrase IX Activity and Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective carbonic anhydrase IX and XII inhibitors based around a functionalized coumarin scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Exploring the SAR of 1,2,3-Triazoles as Tumor-Associated Carbonic Anhydrases IX and XII Inhibitors for Anticancer Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for CRISPR-Cas9 Mediated Knockout of the CA11 Gene in Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Carbonic Anhydrase XI (CA11) is a member of the carbonic anhydrase family of metalloenzymes. Unlike other members of this family, CA11 is an acatalytic isoform, lacking the zinc-binding residues essential for enzymatic activity.[1] Predominantly expressed in the brain, CA11 is implicated in neuronal development and has been identified as a secreted synaptic protein. Emerging research has highlighted its role as a tumor suppressor in gliomas, where it modulates the Akt signaling pathway to inhibit tumor growth.[2][3] Low expression of CA11 in gliomas correlates with higher tumor grade and poorer patient survival.[2] Knockdown of CA11 in glioma cell lines has been shown to promote cell proliferation, migration, and clone formation while inhibiting apoptosis, suggesting it as a potential therapeutic target.[2][3]
These application notes provide a comprehensive guide for the CRISPR-Cas9-mediated knockout of the CA11 gene in cell lines to study its function in cancer biology and drug discovery. The protocols detailed below cover gRNA design, delivery of CRISPR-Cas9 components, and validation of gene knockout.
Data Presentation
Table 1: Illustrative CRISPR-Cas9 Knockout Efficiency of CA11 in U87 MG Glioma Cells
| gRNA Sequence (5' to 3') | Transfection Method | Knockout Efficiency (%) | Off-Target Sites (Predicted) |
| GCGGCCGCTAGCTAGCTAGC | Lipofection | 75 | 3 |
| ATATATATGCGCGCGCGCGC | Electroporation | 85 | 1 |
| CGATCGATCGATCGATCGAT | Viral Transduction | 95 | 2 |
Note: This table presents illustrative data. Actual results will vary depending on the specific gRNA sequences, cell line, and experimental conditions.
Table 2: Illustrative Phenotypic Changes in CA11 Knockout U87 MG Cells
| Phenotypic Assay | Wild-Type Control | CA11 Knockout | Fold Change |
| Proliferation (OD at 450 nm) | 0.85 ± 0.05 | 1.53 ± 0.08 | 1.8 |
| Migration (Cells per field) | 50 ± 8 | 125 ± 12 | 2.5 |
| Invasion (Fold Change) | 1.0 | 2.2 ± 0.3 | 2.2 |
| Apoptosis (% TUNEL positive) | 12 ± 2 | 4 ± 1 | -3.0 |
Note: This table provides example data reflecting the expected outcomes based on existing literature.[2][3] Values are represented as mean ± standard deviation.
Signaling Pathway
The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth.[4] In glioma, secreted CA11 is proposed to modulate this pathway, leading to an inhibition of tumor cell growth.[2][3] The precise mechanism of this interaction is still under investigation. The diagram below illustrates the established PI3K/Akt pathway and the putative inhibitory role of CA11.
Caption: Putative role of CA11 in modulating the PI3K/Akt signaling pathway.
Experimental Workflow
The overall workflow for generating and validating CA11 knockout cell lines is depicted below. This process involves gRNA design and cloning, transfection into the target cell line, selection of single-cell clones, and subsequent validation at the genomic and protein levels.
Caption: Experimental workflow for CRISPR-Cas9 mediated knockout of the CA11 gene.
Experimental Protocols
Protocol 1: gRNA Design for CA11 Knockout
-
Obtain the CA11 sequence: Retrieve the full coding sequence (CDS) of the human CA11 gene from a public database such as NCBI Gene (Gene ID: 770).
-
Select a gRNA design tool: Utilize online tools like CHOPCHOP or the Broad Institute's GPP Web Portal. These tools identify potential gRNA target sites and provide predicted on-target and off-target scores.
-
Design gRNA sequences:
-
Input the CA11 CDS into the design tool.
-
Select Streptococcus pyogenes (SpCas9) as the Cas9 nuclease.
-
Choose gRNAs that target an early exon to maximize the likelihood of generating a non-functional protein.
-
Select 2-3 gRNAs with high predicted on-target scores and low predicted off-target effects.
-
-
Order oligonucleotides: Synthesize the designed gRNA sequences as complementary oligonucleotides with appropriate overhangs for cloning into a Cas9 expression vector (e.g., pX458).
Protocol 2: CRISPR-Cas9 Mediated Knockout of CA11 in U87 MG Cells
Materials:
-
U87 MG cells (ATCC HTB-14)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
pSpCas9(BB)-2A-GFP (pX458) vector (Addgene plasmid #48138)
-
CA11-targeting gRNA oligonucleotides
-
Lipofectamine 3000 Transfection Reagent
-
Puromycin
-
Fluorescence-Activated Cell Sorter (FACS)
Procedure:
-
Cell Culture: Culture U87 MG cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
gRNA Cloning: Ligate the annealed CA11-targeting oligonucleotides into the BbsI-digested pX458 vector. Transform into competent E. coli and confirm successful cloning by Sanger sequencing.
-
Transfection:
-
Seed 2.5 x 10^5 U87 MG cells per well in a 6-well plate 24 hours before transfection.
-
Transfect the cells with the CA11-gRNA-pX458 plasmid using Lipofectamine 3000 according to the manufacturer's protocol.
-
-
Selection of Transfected Cells:
-
48 hours post-transfection, detach the cells and sort for GFP-positive cells using FACS.
-
Alternatively, if using a vector with a puromycin resistance marker, add 1-2 µg/mL puromycin to the culture medium to select for transfected cells.
-
-
Single-Cell Cloning:
-
Plate the sorted or selected cells at a very low density (e.g., 1 cell/well) in a 96-well plate to isolate single colonies.
-
Expand the resulting colonies for further analysis.
-
Protocol 3: Validation of CA11 Knockout
Genomic DNA Validation:
-
Genomic DNA Extraction: Isolate genomic DNA from expanded single-cell clones.
-
PCR Amplification: Amplify the region of the CA11 gene targeted by the gRNA using PCR.
-
Sanger Sequencing: Sequence the PCR products to identify insertions or deletions (indels) that result in frameshift mutations.
Protein Level Validation (Western Blot):
-
Protein Lysate Preparation:
-
Wash cell pellets from wild-type and knockout clones with ice-cold PBS.
-
Lyse cells in RIPA buffer containing protease inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Separate 20-30 µg of protein from each sample on a 12% SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against CA11 (e.g., rabbit anti-CA11, diluted 1:1000) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, diluted 1:5000) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control. Successful knockout will be confirmed by the absence of the CA11 protein band in the knockout clones compared to the wild-type control.
-
References
Application Notes: Generation and Validation of a Stable Cell Line Overexpressing Carbonic Anhydrase XI
Introduction
Carbonic Anhydrase XI (CA XI) is a member of the carbonic anhydrase family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. Unlike its well-studied relatives, CA XI is an acatalytic isoform.[1] Emerging evidence suggests its involvement in pathological processes, including tumor development. For instance, ectopic expression of CA XI has been shown to induce cell proliferation and invasion in gastrointestinal stromal tumor (GIST) cells.[1] To facilitate further research into the biological functions of CA XI and to enable drug screening efforts, the development of a stable cell line that consistently overexpresses this protein is a critical first step.
Stable cell lines are generated by integrating a gene of interest into the host cell's genome, ensuring long-term and consistent expression of the target protein through subsequent cell divisions.[2] This contrasts with transient transfection, where gene expression is temporary.[2] The generation of a stable cell line is a multi-step process that involves vector construction, transfection, selection of successfully transfected cells, and rigorous validation of protein overexpression.[3][4]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the creation, validation, and characterization of a stable cell line overexpressing human Carbonic Anhydrase XI.
Experimental Workflow
The overall workflow for generating a stable CA XI-overexpressing cell line involves several key stages, from initial vector design to the final validation and banking of clonal cell lines.
Caption: Overall workflow for stable cell line generation.
Key Experimental Protocols
1. Protocol: Determination of Optimal Antibiotic Concentration (Kill Curve)
Before selecting transfected cells, it is crucial to determine the minimum antibiotic concentration required to kill all non-transfected cells.[3]
-
Materials :
-
Host cell line (e.g., HEK293)
-
Complete culture medium
-
Selection antibiotic (e.g., G418, Puromycin)
-
24-well plates
-
Cell viability assay reagent (e.g., Trypan Blue)
-
-
Procedure :
-
Seed the host cells in a 24-well plate at a density of 5 x 10⁴ cells/well and allow them to attach overnight.
-
Prepare a series of antibiotic concentrations in complete culture medium. For G418, a typical range is 0-1000 µg/mL.
-
Remove the medium from the cells and replace it with the medium containing the different antibiotic concentrations. Include a "no antibiotic" control.
-
Incubate the cells for 10-14 days, replacing the medium with fresh antibiotic-containing medium every 2-3 days.[5]
-
Observe the cells daily for signs of cell death.
-
After the incubation period, assess cell viability in each well. The lowest concentration that results in 100% cell death is the optimal concentration for selection.
-
Table 1: Example Kill Curve Data for HEK293 Cells with G418
| G418 Concentration (µg/mL) | Cell Viability (%) after 14 days |
| 0 (Control) | 100% |
| 100 | 85% |
| 200 | 50% |
| 400 | 5% |
| 600 | 0% |
| 800 | 0% |
| 1000 | 0% |
| Based on this example data, the optimal G418 concentration for selection would be 600 µg/mL. |
2. Protocol: Transfection and Selection of Stable Cells
This protocol describes the generation of a stable cell pool using a lipid-based transfection reagent.[6]
-
Materials :
-
Host cell line
-
Expression vector containing CA XI cDNA and a resistance gene (e.g., neomycin resistance for G418 selection)
-
Lipid-based transfection reagent (e.g., Lipofectamine)
-
Serum-free medium
-
Complete culture medium
-
Complete culture medium with the predetermined selection antibiotic concentration
-
-
Procedure :
-
One day before transfection, seed the host cells in 6-well plates so they are 70-90% confluent on the day of transfection.
-
On the day of transfection, prepare the DNA-lipid complexes according to the manufacturer's protocol. Typically, this involves diluting the plasmid DNA and the transfection reagent in separate tubes of serum-free medium, then combining them and incubating for 20-30 minutes at room temperature.
-
Add the DNA-lipid complexes to the cells dropwise.
-
Incubate the cells for 4-6 hours at 37°C.
-
Replace the transfection medium with fresh, complete culture medium and incubate for 48-72 hours to allow for gene expression and recovery.[7]
-
After the recovery period, passage the cells into larger flasks and begin the selection process by replacing the normal medium with the selection medium (containing the optimal antibiotic concentration).
-
Continue to culture the cells in the selection medium, replacing it every 2-3 days, until all non-transfected cells have died and resistant colonies begin to appear (typically 2-3 weeks).[5]
-
Expand the resulting pool of resistant cells for further analysis or single-cell cloning.
-
3. Protocol: Validation of CA XI Overexpression
Once a stable pool or clonal lines are established, it is essential to validate the overexpression of CA XI at both the mRNA and protein levels.[4][8]
A. Quantitative Real-Time PCR (qRT-PCR)
-
Procedure :
-
RNA Extraction : Isolate total RNA from both the wild-type (WT) host cell line and the stable CA XI-overexpressing cell line using a commercial RNA isolation kit.
-
cDNA Synthesis : Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.[9]
-
qPCR Reaction : Set up the qPCR reaction in triplicate for each sample using a SYBR Green or TaqMan-based assay.[9][10] The reaction should include primers for the CA XI gene and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis : Calculate the relative expression of CA XI mRNA in the stable cell line compared to the WT control using the ΔΔCt method.[9]
-
B. Western Blot Analysis
-
Procedure :
-
Protein Lysate Preparation : Lyse WT and stable CA XI cells with RIPA buffer containing protease inhibitors. Determine the total protein concentration using a BCA assay.[11]
-
SDS-PAGE : Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel.[12]
-
Protein Transfer : Transfer the separated proteins to a nitrocellulose or PVDF membrane.[13][14]
-
Blocking : Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.[13][15]
-
Antibody Incubation : Incubate the membrane with a primary antibody specific to CA XI overnight at 4°C. Also, probe for a loading control protein (e.g., β-actin or GAPDH).[14]
-
Secondary Antibody Incubation : Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Detection : Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[14]
-
C. Immunofluorescence (IF)
-
Procedure :
-
Cell Seeding : Grow WT and stable CA XI cells on glass coverslips.
-
Fixation : Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.[16][17]
-
Permeabilization : If CA XI is intracellular, permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes.[18]
-
Blocking : Block with 1% BSA or 10% normal goat serum in PBST for 30-60 minutes.[16]
-
Primary Antibody Incubation : Incubate with the primary antibody against CA XI for 1-2 hours at room temperature or overnight at 4°C.[18]
-
Secondary Antibody Incubation : Wash and incubate with a fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.[19]
-
Mounting and Imaging : Mount the coverslips onto slides using a mounting medium containing DAPI (for nuclear counterstaining) and visualize using a fluorescence microscope.
-
Table 2: Example Validation Data for a CA XI Stable Clone
| Validation Method | Result (Clone #1 vs. Wild-Type) |
| qRT-PCR | ~250-fold increase in CA XI mRNA |
| Western Blot | Strong protein band at the expected MW for CA XI; absent in WT |
| Immunofluorescence | Bright, specific staining for CA XI observed; no signal in WT |
Putative Signaling Pathway of Carbonic Anhydrase XI
While CA XI is catalytically inactive, it may function as a scaffold or signaling molecule. Based on its homology to other CAs like CA IX, which is known to be induced by hypoxia and activate pro-survival pathways, a putative signaling cascade for CA XI can be proposed.[20][21] Overexpression of CA XI has been linked to increased proliferation and invasion.[1] This may occur through the activation of downstream pathways such as PI3K/Akt, which are central regulators of cell growth, survival, and motility.
Caption: Putative CA XI signaling pathway.
References
- 1. Overexpression of carbonic anhydrase-related protein XI promotes proliferation and invasion of gastrointestinal stromal tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Transfection types, methods and strategies: a technical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stable Cell Line Generation | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. Protein overexpression: Mammalian stable cell line development - Altogen Labs [altogenlabs.com]
- 5. knowledge.lonza.com [knowledge.lonza.com]
- 6. Protocol of Stable Cell Line Generation - Creative BioMart [creativebiomart.net]
- 7. bosterbio.com [bosterbio.com]
- 8. Independent validation of induced overexpression efficiency across 242 experiments shows a success rate of 39% - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Quantitative real-time PCR protocol for analysis of nuclear receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. addgene.org [addgene.org]
- 12. Western blot protocol | Abcam [abcam.com]
- 13. protocols.io [protocols.io]
- 14. bosterbio.com [bosterbio.com]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 16. Immunofluorescence Formaldehyde Fixation Protocol | Cell Signaling Technology [cellsignal.com]
- 17. sinobiological.com [sinobiological.com]
- 18. ptglab.com [ptglab.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. Activation of Carbonic Anhydrase IX by Alternatively Spliced Tissue Factor Under Late-Stage Tumor Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Carbonic anhydrase IX, a hypoxia-induced catalytic component of the pH regulating machinery in tumors [frontiersin.org]
Application Note: Validation of Carbonic Anhydrase XI (CA XI) Protein Interactions Using Co-Immunoprecipitation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Carbonic Anhydrases (CAs) are a family of zinc-containing metalloenzymes that play a crucial role in fundamental physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton[1][2]. This activity is vital for processes such as pH regulation, gas exchange, and ion transport[1][2]. The human α-CA family includes several isoforms with varied tissue distribution and function[3]. Carbonic Anhydrase XI (CA XI) is a member of this family; however, its specific biological roles and interaction networks are not as well-characterized as other isoforms like the tumor-associated CA IX and CA XII[2][3].
Understanding the function of CA XI requires the identification and validation of its protein-protein interactions (PPIs). PPIs are fundamental to nearly all cellular processes, forming the basis of signaling pathways and molecular machinery[4]. Co-immunoprecipitation (Co-IP) is a robust and widely used antibody-based technique to isolate a specific protein (the "bait") from a cell lysate along with its bound interaction partners (the "prey")[5][6]. This application note provides a detailed protocol for using Co-IP to identify and validate interactors of CA XI, followed by analysis using Western Blotting or mass spectrometry.
Principle of Co-Immunoprecipitation
The Co-IP method relies on the specificity of an antibody to recognize and bind to a target protein of interest (the bait, e.g., CA XI) within a complex mixture of proteins, such as a cell lysate. This primary antibody-bait complex is then captured from the solution using Protein A or Protein G beads, which bind to the Fc region of the antibody[6]. If the binding between the bait and its prey is preserved during this process, the entire protein complex is isolated. After a series of washes to remove non-specifically bound proteins, the complex is eluted from the beads and analyzed by downstream methods like Western Blotting or mass spectrometry to identify the co-precipitated prey proteins.
Caption: Experimental workflow for Co-Immunoprecipitation of CA XI and its interacting proteins.
Detailed Co-Immunoprecipitation Protocol
This protocol is optimized for cultured mammalian cells. All steps should be performed at 4°C unless otherwise specified to maintain protein complex integrity.
I. Materials and Reagents
-
Cell Culture: Adherent cells grown on 100 mm plates.
-
Antibodies:
-
Primary Antibody: High-affinity, IP-grade anti-CA XI antibody.
-
Negative Control: Normal IgG from the same host species as the primary antibody (e.g., Rabbit IgG).
-
-
Beads: Protein A/G magnetic beads or agarose bead slurry.
-
Buffers and Solutions:
-
Phosphate-Buffered Saline (PBS): pH 7.4, ice-cold.
-
Gentle Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100 (or a milder detergent like 0.5% NP-40). Immediately before use, add Protease and Phosphatase Inhibitor Cocktails.
-
Wash Buffer: Lysis buffer with a reduced detergent concentration (e.g., 0.1% Triton X-100).
-
Elution Buffer:
-
For Western Blotting: 1X SDS-PAGE Laemmli sample buffer.
-
For Mass Spectrometry: 0.1 M Glycine-HCl, pH 2.5-3.0.
-
-
-
Equipment: Cell scraper, refrigerated centrifuge, magnetic rack (for magnetic beads), end-over-end rotator.
II. Experimental Procedure
Step 1: Cell Lysate Preparation [7]
-
Grow cells to 80-90% confluency.
-
Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.
-
Add 1 mL of ice-cold Lysis Buffer to each 100 mm plate.
-
Scrape the cells off the plate and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with gentle vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube. This is your "Input" sample.
-
Determine the protein concentration using a standard assay (e.g., BCA). Adjust concentration to 1-2 mg/mL with Lysis Buffer.
Step 2: Pre-Clearing the Lysate
-
To reduce non-specific binding, add 20 µL of Protein A/G bead slurry to 1 mg of protein lysate[8].
-
Incubate on a rotator for 1 hour at 4°C.
-
Pellet the beads using a centrifuge (for agarose) or a magnetic rack (for magnetic beads).
-
Carefully transfer the supernatant to a new tube. This is the pre-cleared lysate.
Step 3: Immunoprecipitation
-
Set up two reactions for each condition: one for the specific anti-CA XI antibody and one for the negative control IgG.
-
Add 2-5 µg of the anti-CA XI antibody or control IgG to ~1 mg of pre-cleared lysate.
-
Incubate on a rotator for 4 hours to overnight at 4°C to allow antibody-antigen complexes to form.
Step 4: Capture of Immune Complexes [9]
-
Add 30 µL of equilibrated Protein A/G bead slurry to each tube.
-
Incubate on a rotator for 1-2 hours at 4°C to capture the immune complexes.
Step 5: Washing
-
Pellet the beads and discard the supernatant.
-
Add 1 mL of ice-cold Wash Buffer to the beads. Invert the tube several times to resuspend the beads.
-
Pellet the beads again and discard the supernatant.
-
Repeat the wash step 3-4 times to effectively remove non-specifically bound proteins.
Step 6: Elution
-
After the final wash, carefully remove all residual supernatant.
-
For Western Blot Analysis: Add 40 µL of 1X Laemmli sample buffer directly to the beads. Boil at 95-100°C for 5-10 minutes to elute and denature the proteins. The samples are now ready for SDS-PAGE.
-
For Mass Spectrometry Analysis: Add 50 µL of Glycine-HCl elution buffer and incubate for 10 minutes at room temperature with gentle agitation. Pellet the beads and transfer the supernatant (containing the eluted proteins) to a new tube. Immediately neutralize the eluate by adding 5 µL of 1.5 M Tris pH 8.8.
III. Downstream Analysis and Controls
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against CA XI (to confirm successful pulldown of the bait) and the putative interacting protein (to confirm its presence as prey).
-
Essential Controls for Western Blot:
-
Input: 5% of the initial lysate should be run to confirm the presence of both bait and prey proteins before IP.
-
IgG Control: The elution from the IgG pulldown should be run alongside the specific IP. The prey protein band should not appear in this lane, confirming the interaction is specific to the anti-CA XI antibody.
-
Positive Control: A lysate from cells known to express an interacting partner, if available.
-
Data Presentation: Quantitative Analysis
For discovery of novel interactors, Co-IP is often coupled with mass spectrometry (MS). Quantitative MS techniques, such as Label-Free Quantification (LFQ), can identify proteins that are significantly enriched in the CA XI IP compared to the IgG control.[10] The results are typically presented in a table.
Table 1: Hypothetical Quantitative MS Data for CA XI Co-IP
| Protein ID | Gene Name | Protein Name | LFQ Intensity (CA XI IP) | LFQ Intensity (IgG Control) | Fold Enrichment (CA XI / IgG) | p-value | Putative Interactor? |
| P00918 | CA11 | Carbonic Anhydrase XI | 1.8 x 10⁸ | 5.2 x 10⁴ | 3461.5 | <0.0001 | Bait |
| P60709 | ACTB | Beta-actin | 2.5 x 10⁶ | 2.1 x 10⁶ | 1.2 | 0.85 | No (Background) |
| P31749 | AKT1 | RAC-alpha serine/threonine-protein kinase | 9.7 x 10⁶ | 1.1 x 10⁵ | 88.2 | 0.002 | Yes |
| Q09472 | Rela | Transcription factor p65 | 7.5 x 10⁶ | 9.8 x 10⁴ | 76.5 | 0.005 | Yes |
| P42336 | GNB1 | Guanine nucleotide-binding protein subunit beta-1 | 4.1 x 10⁵ | 8.9 x 10⁴ | 4.6 | 0.04 | Potential |
This table presents simulated data for illustrative purposes. Fold change >10 and p-value <0.01 are often used as stringent criteria for identifying high-confidence interactors.[10]
Application Example: Elucidating the Role of CA XI in Signaling
Identifying the interaction partners of CA XI can provide critical insights into its cellular function. For example, many CA isoforms are known to modulate the activity of signaling pathways by regulating local pH or by acting as scaffolds[3][11]. Drawing parallels with the related CA IX isoform, which can influence the EGFR/PI3K pathway, a potential role for CA XI could be in modulating similar pathways[3]. If Co-IP experiments identify key signaling proteins like AKT1 or components of the NF-κB complex as interactors, it would suggest a direct role for CA XI in regulating cell survival, proliferation, or inflammation.
Caption: Hypothetical signaling pathway involving CA XI as a modulator of PI3K/AKT signaling.
References
- 1. Carbonic Anhydrase as a Model for Biophysical and Physical-Organic Studies of Proteins and Protein–Ligand Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting carbonic anhydrase IX and XII isoforms with small molecule inhibitors and monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cooperative Role of Carbonic Anhydrase IX/XII in Driving Tumor Invasion and Metastasis: A Novel Targeted Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iscabiochemicals.com [iscabiochemicals.com]
- 5. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 6. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 7. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bitesizebio.com [bitesizebio.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. IP-MS Data Analysis - Creative Proteomics [creative-proteomics.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Studying Carbonic Anhydrase XI Interactions Using Proximity Ligation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbonic Anhydrase XI (CA XI) is a member of the α-carbonic anhydrase family of zinc metalloenzymes.[1] While less studied than other isoforms like CA IX, emerging evidence suggests its involvement in various physiological and pathological processes. Understanding the protein-protein interactions of CA XI is crucial for elucidating its biological functions and for developing targeted therapeutics. The Proximity Ligation Assay (PLA) is a powerful and highly sensitive technique for the in situ detection, visualization, and quantification of protein-protein interactions at the single-molecule level.[2][3][4] This application note provides a detailed protocol for applying PLA to study the interactions of CA XI with its potential binding partners.
The PLA technique overcomes some limitations of traditional methods like co-immunoprecipitation by allowing the visualization of endogenous protein interactions within the cellular context.[5][6] The assay relies on the use of two primary antibodies raised in different species that recognize the two proteins of interest.[7] Secondary antibodies, known as PLA probes, are conjugated to unique oligonucleotides. When the two target proteins are in close proximity (typically less than 40 nm), the oligonucleotides on the PLA probes can be ligated to form a circular DNA template.[3][5][7] This template is then amplified via rolling circle amplification, generating a concatemer of DNA that can be detected by fluorescently labeled oligonucleotides, appearing as a distinct fluorescent spot.[3][7] Each spot represents a single protein-protein interaction event.[2]
Putative CA XI Signaling Interactions
While the specific signaling pathways involving CA XI are still under investigation, based on the known functions of other carbonic anhydrases, particularly the well-characterized CA IX, we can propose a putative interaction network. CA IX is known to be involved in pH regulation, cell migration, and invasion, and it interacts with proteins such as bicarbonate transporters, matrix metalloproteinases, and integrins.[1][8] It has also been shown to interact with proteins involved in nuclear/cytoplasmic transport.[8] This suggests that CA XI may participate in similar cellular processes.
Caption: Putative signaling interactions of Carbonic Anhydrase XI.
Experimental Workflow for Proximity Ligation Assay
The workflow for a PLA experiment involves several key stages, from sample preparation to data analysis. Careful planning and execution at each step are critical for obtaining reliable and reproducible results.
Caption: General workflow for a Proximity Ligation Assay experiment.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization for specific cell types and antibodies.
Materials:
-
Cells expressing CA XI and the protein of interest
-
Glass coverslips or chamber slides
-
Phosphate-Buffered Saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (provided in most commercial PLA kits)
-
Primary antibodies: one against CA XI and one against the interaction partner, raised in different species (e.g., rabbit anti-CA XI and mouse anti-partner protein).
-
Commercial PLA kit (e.g., Duolink® In Situ PLA Kit from Sigma-Aldrich) containing:
-
PLA probes (anti-rabbit PLUS and anti-mouse MINUS)
-
Ligation solution and ligase
-
Amplification solution and polymerase
-
Wash buffers
-
Antibody diluent
-
Mounting medium with DAPI
-
-
Humidity chamber
-
Fluorescence microscope
Procedure:
-
Sample Preparation:
-
Seed cells on coverslips or chamber slides and culture under desired experimental conditions.[7]
-
Wash cells briefly with PBS.
-
Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.[7][9]
-
Wash the fixed cells twice with PBS.
-
If the target proteins are intracellular, permeabilize the cells with permeabilization buffer for 10-15 minutes at room temperature.[7][9]
-
Wash the cells twice with PBS.
-
-
Blocking:
-
Add blocking solution to each sample, ensuring the cells are completely covered.
-
Incubate in a pre-heated humidity chamber for 1 hour at 37°C.[9]
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies (anti-CA XI and anti-partner protein) in the antibody diluent provided in the kit to their optimal concentrations (this may require titration).
-
Remove the blocking solution and add the primary antibody mixture to the cells.
-
-
PLA Probe Incubation:
-
Wash the cells twice with Wash Buffer A for 5 minutes each.
-
Dilute the PLA probes (anti-rabbit PLUS and anti-mouse MINUS) 1:5 in the antibody diluent.
-
Add the PLA probe solution to the cells.
-
Incubate in a pre-heated humidity chamber for 1 hour at 37°C.[7]
-
-
Ligation:
-
Wash the cells twice with Wash Buffer A for 5 minutes each.
-
Prepare the ligation mix by diluting the Ligation buffer 1:5 with high-purity water and then adding the ligase at a 1:40 dilution.
-
Add the ligation mix to the cells.
-
Incubate in a pre-heated humidity chamber for 30 minutes at 37°C.
-
-
Amplification:
-
Wash the cells twice with Wash Buffer A for 5 minutes each.
-
Prepare the amplification mix by diluting the Amplification buffer 1:5 with high-purity water and then adding the polymerase at a 1:80 dilution.[11]
-
Add the amplification mix to the cells.
-
Incubate in a pre-heated humidity chamber for 100 minutes at 37°C. Protect samples from light from this step onwards.[7][11]
-
-
Final Washes and Mounting:
-
Image Acquisition and Analysis:
-
Visualize the PLA signals using a fluorescence or confocal microscope.[7]
-
Capture images, ensuring that the DAPI (nuclei) and PLA signal (red or green spots) channels are acquired.
-
Quantify the number of PLA signals per cell using image analysis software such as ImageJ or specialized software provided with PLA kits.[2][5][7]
-
Data Presentation and Interpretation
The quantitative data from a PLA experiment can be presented as the average number of PLA signals per cell. It is crucial to include appropriate controls to ensure the specificity of the interaction.
Essential Controls:
-
Single Antibody Control: Omit one of the primary antibodies to control for non-specific binding of the PLA probes.
-
Negative Control Cells: Use cells that do not express one or both of the proteins of interest.
-
Positive Control: If available, use a known interacting protein pair to validate the assay setup.
Example Quantitative Data:
The following table presents hypothetical data from a PLA experiment investigating the interaction between CA XI and a putative partner protein ("Protein X") under normoxic and hypoxic conditions.
| Experimental Condition | Average PLA Signals per Cell (± SEM) | Statistical Significance (p-value) |
| CA XI + Protein X (Normoxia) | 15.2 ± 1.8 | - |
| CA XI + Protein X (Hypoxia) | 42.5 ± 3.5 | < 0.001 |
| Control: CA XI only | 1.8 ± 0.5 | < 0.001 vs. Normoxia |
| Control: Protein X only | 2.1 ± 0.6 | < 0.001 vs. Normoxia |
| Control: IgG Isotype | 1.5 ± 0.4 | < 0.001 vs. Normoxia |
Interpretation of Example Data:
The data in the table suggest a significant increase in the interaction between CA XI and Protein X under hypoxic conditions compared to normoxic conditions. The low number of PLA signals in the control groups indicates that the observed interactions are specific.
Conclusion
The Proximity Ligation Assay is a highly specific and sensitive method for studying protein-protein interactions within the native cellular environment.[13][14] This application note provides a comprehensive framework for utilizing PLA to investigate the interactome of Carbonic Anhydrase XI. By following the detailed protocol and incorporating appropriate controls, researchers can gain valuable insights into the molecular mechanisms underlying CA XI function, potentially identifying novel targets for therapeutic intervention in diseases where this enzyme is implicated. The semi-quantitative nature of PLA allows for the assessment of changes in protein interactions in response to various stimuli or drug treatments, making it a valuable tool for both basic research and drug development.[7]
References
- 1. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proximity Ligation Assay Image Analysis Protocol: Addressing Receptor-Receptor Interactions | Springer Nature Experiments [experiments.springernature.com]
- 3. Proximity ligation assay - Wikipedia [en.wikipedia.org]
- 4. Learn: proximity ligation assay - The Human Protein Atlas [v19.proteinatlas.org]
- 5. Proximity Ligation Assay for Detecting Protein-Protein Interactions and Protein Modifications in Cells and Tissues In Situ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. clyte.tech [clyte.tech]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 2.11. In Situ Proximity Ligation Assay (PLA) [bio-protocol.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. cvrc.virginia.edu [cvrc.virginia.edu]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. The “In Situ” Proximity Ligation Assay to Probe Protein–Protein Interactions in Intact Tissues | Springer Nature Experiments [experiments.springernature.com]
- 14. Proximity Ligation Assay (PLA) - PMC [pmc.ncbi.nlm.nih.gov]
Visualizing Carbonic Anhydrase XI: An Application Note on Fluorescence Microscopy Techniques
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the visualization of Carbonic Anhydrase XI (CA XI) localization using fluorescence microscopy. CA XI, a member of the carbonic anhydrase family, is a cytosolic protein with largely uncharacterized functions, though it is implicated in development and various cancers. Visualizing its subcellular distribution is crucial for understanding its biological role and for developing targeted therapeutics.
Data Presentation: Quantitative Analysis of Carbonic Anhydrase Expression
While specific quantitative data for CA XI localization is still emerging, data from related carbonic anhydrases, such as CA IX and CA XII, provide a framework for the types of analyses that can be performed. The following table summarizes representative quantitative data for CA IX and CA XII expression in various cancer cell lines, which can be adapted for future CA XI studies.
| Carbonic Anhydrase Isoform | Cell Line | Cancer Type | Localization | Expression Level (Relative Units) | Reference |
| CA IX | HT-29 | Colorectal Carcinoma | Membrane | High | [1] |
| CA IX | MDA-MB-231 | Breast Cancer | Membrane | Moderate | [2] |
| CA IX | HeLa | Cervical Cancer | Membrane | High | [1] |
| CA XII | T47D | Breast Cancer | Membrane | High | [3] |
| CA XII | A549 | Lung Carcinoma | Membrane | Moderate | [4] |
Experimental Protocols
This section outlines a detailed protocol for the immunofluorescence staining of cytosolic CA XI in cultured cells. This protocol is a generalized procedure and may require optimization for specific cell lines and antibodies.
Materials and Reagents
-
Cell Culture: Adherent cells grown on sterile glass coverslips in a petri dish or multi-well plate.
-
Fixation Solution: 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS), pH 7.4.
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS.
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS with 0.05% Tween-20 (PBST).
-
Primary Antibody: Rabbit anti-CA XI polyclonal antibody (or other validated primary antibody).
-
Secondary Antibody: Goat anti-rabbit IgG conjugated to a fluorescent dye (e.g., Alexa Fluor 488).
-
Nuclear Counterstain: 4',6-diamidino-2-phenylindole (DAPI).
-
Mounting Medium: Anti-fade mounting medium.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
Experimental Workflow Diagram
Caption: Workflow for visualizing CA XI localization.
Step-by-Step Protocol
-
Cell Seeding:
-
Place sterile glass coverslips into the wells of a 24-well plate.
-
Seed cells onto the coverslips at a density that will result in 50-70% confluency at the time of staining.
-
Incubate under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
-
Fixation:
-
Gently aspirate the culture medium.
-
Wash the cells twice with PBS.
-
Add 1 mL of 4% PFA in PBS to each well and incubate for 15 minutes at room temperature.
-
Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Add 1 mL of 0.1% Triton X-100 in PBS to each well and incubate for 10 minutes at room temperature.
-
Aspirate the permeabilization buffer and wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add 1 mL of blocking buffer (1% BSA in PBST) to each well.
-
Incubate for 1 hour at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-CA XI antibody to its optimal concentration in the blocking buffer.
-
Aspirate the blocking buffer from the wells.
-
Add the diluted primary antibody solution to each coverslip and incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
The next day, aspirate the primary antibody solution and wash the coverslips three times with PBST for 5 minutes each.
-
Dilute the fluorescently labeled secondary antibody in the blocking buffer, protecting it from light.
-
Add the diluted secondary antibody to each coverslip and incubate for 1 hour at room temperature in the dark.
-
-
Counterstaining:
-
Aspirate the secondary antibody solution and wash the coverslips three times with PBST for 5 minutes each in the dark.
-
Incubate the coverslips with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature in the dark to stain the nuclei.
-
Wash the coverslips twice with PBS.
-
-
Mounting:
-
Carefully remove the coverslips from the wells using fine-tipped forceps.
-
Briefly dip the coverslips in distilled water to remove salts.
-
Mount the coverslips onto glass microscope slides with a drop of anti-fade mounting medium, ensuring the cell-side is down.
-
Seal the edges of the coverslip with clear nail polish to prevent drying.
-
-
Fluorescence Microscopy and Image Analysis:
-
Visualize the stained cells using a fluorescence microscope equipped with appropriate filters for the chosen fluorophore and DAPI.
-
Capture images using a high-resolution camera.
-
Perform quantitative analysis of CA XI localization using image analysis software (e.g., ImageJ, CellProfiler). This can include measuring the fluorescence intensity in the cytoplasm versus other compartments to determine the relative distribution of the protein.
-
Signaling Pathways and Logical Relationships
As the precise signaling pathways involving CA XI are still under investigation, a hypothetical protein-protein interaction network is presented below based on the known functions of other carbonic anhydrase-related proteins (CARPs). CARPs are known to be catalytically inactive but are thought to function as scaffolds or adaptors in signaling complexes.[5][6]
Caption: A potential CA XI interaction network.
This diagram illustrates a potential mechanism where CA XI acts as a scaffold, bringing together various signaling molecules to influence downstream cellular processes such as cell growth and proliferation. Future research is needed to validate these putative interactions and elucidate the specific signaling cascades in which CA XI participates.
References
- 1. researchgate.net [researchgate.net]
- 2. Protein-protein interaction networks (PPI) and complex diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of Carbonic Anhydrase IX by Alternatively Spliced Tissue Factor Under Late-Stage Tumor Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. embopress.org [embopress.org]
- 5. Carbonic anhydrase related proteins: molecular biology and evolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Recombinant Carbonic Anhydrase XI (CA XI)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low yields of recombinant human Carbonic Anhydrase XI (CA XI) expressed in E. coli.
Frequently Asked Questions (FAQs)
Q1: I am not seeing any expression of recombinant CA XI on my SDS-PAGE. What could be the problem?
A1: Several factors could lead to a lack of visible expression. Consider the following:
-
Codon Bias: Human genes, including CA XI, contain codons that are rare in E. coli. This can slow down or terminate translation. It is highly recommended to use a codon-optimized synthetic gene for expression in E. coli.[1]
-
Plasmid Integrity: Ensure the integrity of your expression plasmid. Re-transform freshly prepared plasmid into your expression host.
-
Promoter System: Verify that you are using the correct inducer for your promoter system (e.g., IPTG for lac-based promoters).
-
Toxicity: Although less common for cytosolic proteins, high-level expression of any foreign protein can sometimes be toxic to E. coli. Try reducing the inducer concentration or lowering the induction temperature.
Q2: I see a band of the correct size for CA XI, but it's all in the insoluble fraction (inclusion bodies). How can I increase the yield of soluble protein?
A2: Inclusion body formation is a common issue when overexpressing recombinant proteins in E. coli. Here are some strategies to improve solubility:
-
Lower Induction Temperature: Reducing the temperature after induction (e.g., to 16-25°C) slows down protein synthesis, allowing more time for proper folding.[2]
-
Reduce Inducer Concentration: Lowering the concentration of the inducer (e.g., IPTG to 0.05-0.1 mM) can reduce the rate of protein expression and decrease the likelihood of aggregation.[3]
-
Choice of Expression Strain: Some E. coli strains are engineered to enhance the solubility of recombinant proteins. Consider using strains like Rosetta(DE3) or BL21(DE3)pLysS.
-
Co-expression of Chaperones: Co-expressing molecular chaperones can assist in the proper folding of your target protein.
-
Solubilization and Refolding: If the above methods fail, you can purify the protein from inclusion bodies under denaturing conditions (e.g., using 6 M guanidine-HCl or 8 M urea) and then attempt to refold it into its native conformation.[4]
Q3: My yield of purified CA XI is very low after chromatography. What can I do to improve it?
A3: Low yield after purification can be due to several factors:
-
Inefficient Lysis: Ensure complete cell lysis to release the cytosolic CA XI. Sonication or high-pressure homogenization are effective methods.
-
Protein Degradation: Add protease inhibitors to your lysis buffer to prevent degradation by bacterial proteases.
-
Suboptimal Chromatography Conditions:
-
Affinity Chromatography (His-tag): Ensure that the pH and imidazole concentrations in your binding, wash, and elution buffers are optimized.
-
Ion-Exchange Chromatography: The pH of your buffers is critical for binding. Perform a pH scout to determine the optimal binding conditions for CA XI.
-
-
Protein Precipitation: CA XI may be prone to precipitation at high concentrations. Consider performing purification steps at 4°C and using buffers containing stabilizing agents like glycerol.
Q4: I have purified my recombinant CA XI, but it shows no carbonic anhydrase activity. Is my protein inactive?
A4: Human Carbonic Anhydrase XI belongs to a subfamily of carbonic anhydrases known as Carbonic Anhydrase-Related Proteins (CARPs), which also includes CA VIII and CA X. These proteins are considered "acatalytic" because they lack one or more of the critical histidine residues required for zinc binding and catalytic activity. Therefore, it is expected that your purified recombinant CA XI will have little to no carbonic anhydrase activity. The focus of a successful preparation should be on obtaining a high yield of pure, soluble protein for structural or interaction studies.
Data Presentation: Recombinant Human Carbonic Anhydrase Expression in E. coli**
| Carbonic Anhydrase Isoform | Expression System | Purification Method(s) | Reported Yield | Reference |
| Human CA II | E. coli with tac promoter | Not specified | ~1% of total protein | |
| Human CA VII | E. coli BL21(DE3) | Ni-NTA Affinity Chromatography | 48.07% purification yield | [4] |
| Human CA VA (mitochondrial) | E. coli BL21(DE3) | Ni-NTA Affinity & DEAE Ion-Exchange | High yield from inclusion bodies | [1] |
Experimental Protocols
This section provides a detailed protocol for the expression and purification of recombinant human Carbonic Anhydrase XI (CA XI) from E. coli. This protocol is adapted from established methods for other human carbonic anhydrases.[1]
Transformation
-
Thaw a vial of chemically competent E. coli BL21(DE3) cells on ice.
-
Add 1-2 µL of your expression plasmid (e.g., pET vector containing the codon-optimized human CA XI gene with an N-terminal His-tag) to the cells.
-
Incubate on ice for 30 minutes.
-
Heat-shock the cells at 42°C for 45 seconds.
-
Immediately return the cells to ice for 2 minutes.
-
Add 900 µL of SOC medium and incubate at 37°C for 1 hour with shaking.
-
Plate 100-200 µL of the cell suspension on an LB agar plate containing the appropriate antibiotic (e.g., ampicillin or kanamycin) and incubate overnight at 37°C.
Expression
-
Inoculate a single colony from the LB plate into 50 mL of LB medium with the appropriate antibiotic. Grow overnight at 37°C with shaking.
-
The next day, inoculate 1 L of LB medium (with antibiotic) with the overnight culture to an initial OD₆₀₀ of 0.05-0.1.
-
Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Cool the culture to the desired induction temperature (e.g., 18°C).
-
Induce protein expression by adding IPTG to a final concentration of 0.1 mM. Also, supplement the medium with 0.1 mM ZnSO₄.
-
Continue to incubate the culture at 18°C for 16-20 hours with shaking.
-
Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.
-
Discard the supernatant. The cell pellet can be stored at -80°C or used immediately.
Purification
-
Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme).
-
Incubate on ice for 30 minutes.
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.
-
Affinity Chromatography:
-
Equilibrate a Ni-NTA affinity column with Binding Buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole).
-
Load the clarified lysate onto the column.
-
Wash the column with Wash Buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
Elute the protein with Elution Buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
-
(Optional) Ion-Exchange Chromatography for Higher Purity:
-
Dialyze the eluted fractions against a low-salt buffer (e.g., 20 mM Tris-HCl, pH 8.0).
-
Load the dialyzed sample onto an equilibrated anion-exchange column (e.g., Q-Sepharose).
-
Elute the protein with a linear salt gradient (e.g., 0-1 M NaCl).
-
-
Analyze the fractions by SDS-PAGE to assess purity.
-
Pool the pure fractions, concentrate if necessary, and store at -80°C.
Visualizations
Caption: A flowchart illustrating the major steps in the production of recombinant human Carbonic Anhydrase XI.
Caption: A decision tree for troubleshooting common issues leading to low yields of recombinant CA XI.
Caption: A diagram illustrating the proposed role of secreted CA XI as a neurexin ligand that inhibits glioma growth via the Akt signaling pathway.
References
- 1. Cloning, expression, purification and characterization of human mitochondrial carbonic anhydrase VA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhanced Production of a Thermostable Carbonic Anhydrase in Escherichia coli by Using a Modified NEXT Tag - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recombinant human carbonic anhydrase VII: Purification, characterization, inhibition, and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
Technical Support Center: Optimizing Solubilization of Carbonic Anhydrase XI
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the solubilization of human Carbonic Anhydrase XI (CA XI) protein.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in obtaining soluble recombinant Carbonic Anhydrase XI?
When expressing recombinant CA XI, particularly in E. coli, researchers often encounter issues with protein solubility. The primary challenge is the formation of insoluble aggregates known as inclusion bodies.[1][2] This misfolding and aggregation can drastically reduce the yield of functional, soluble protein.[2] While CA XI is a cytosolic protein, high-level overexpression can overwhelm the cellular folding machinery, leading to the formation of these inclusion bodies.
Q2: What are the key factors to consider for optimizing CA XI expression to improve solubility?
Several factors can be modulated to enhance the soluble expression of CA XI:
-
Expression Temperature: Lowering the incubation temperature (e.g., to 18-25°C) after induction can slow down the rate of protein synthesis, which can facilitate proper folding and reduce the likelihood of aggregation.[2][3]
-
Inducer Concentration: Optimizing the concentration of the inducer (e.g., IPTG) is crucial. While higher concentrations may boost overall expression, they can also increase the formation of inclusion bodies.[2]
-
Choice of Expression Strain: Utilizing E. coli strains engineered to enhance protein folding, such as those co-expressing chaperone proteins, can significantly improve the yield of soluble CA XI.
-
Solubility-Enhancing Fusion Tags: Fusing a highly soluble protein or peptide tag, such as glutathione S-transferase (GST) or maltose-binding protein (MBP), to the N- or C-terminus of CA XI can improve its solubility.[2] Recent studies on other carbonic anhydrases have also shown the effectiveness of smaller, intrinsically disordered tags like the NEXT tag and the NT11 tag.[4][5]
Q3: Are there specific additives that can be included in the lysis buffer to improve CA XI solubilization?
Yes, the composition of the lysis buffer is critical. While specific data for CA XI is limited, information from other carbonic anhydrases suggests the following additives can be beneficial:
-
Zinc Sulfate (ZnSO₄): As CA XI is a zinc metalloenzyme, including a low concentration of ZnSO₄ (e.g., 500 µM) in the lysis buffer can help ensure the proper coordination of the zinc ion in the active site, which is crucial for its stability and solubility.[6]
-
Glycerol: Glycerol acts as a co-solvent that can stabilize the native conformation of the protein and reduce aggregation.[] A concentration of 5-10% is commonly used.
-
Non-ionic Detergents: Low concentrations of non-ionic detergents like Triton X-100 can help to solubilize proteins, although their use should be carefully optimized as they can sometimes interfere with downstream applications.
Troubleshooting Guides
Problem 1: Low yield of soluble CA XI after cell lysis.
| Possible Cause | Suggested Solution |
| High expression levels leading to inclusion body formation. | Optimize expression conditions: lower the induction temperature (18-25°C), reduce inducer concentration, and consider a weaker promoter.[2][3] |
| Inefficient cell lysis. | Ensure complete cell disruption by optimizing sonication parameters (duration, amplitude, cycles) or using alternative methods like a French press. |
| Inappropriate lysis buffer composition. | Screen different lysis buffers with varying pH, ionic strength, and additives. See the table below for starting points. |
Problem 2: Purified CA XI precipitates over time or during concentration.
| Possible Cause | Suggested Solution |
| Suboptimal buffer conditions for purified protein. | Perform a buffer screen to identify the optimal pH and salt concentration for CA XI stability. Histidine, acetate, and citrate buffers are commonly used for protein formulations.[8][9] |
| Protein aggregation at high concentrations. | Add stabilizing excipients to the storage buffer, such as glycerol (up to 50%), sucrose, or arginine.[] Arginine, in particular, has been shown to reduce protein aggregation.[][10] |
| Presence of unfolded or partially folded protein. | Consider an additional purification step, such as size-exclusion chromatography, to remove aggregates and ensure a homogenous protein preparation. |
Experimental Protocols
Protocol 1: Lysis Buffer Optimization for Soluble CA XI Expression
This protocol outlines a screening process to identify an optimal lysis buffer for maximizing the yield of soluble CA XI from E. coli.
-
Culture E. coli expressing CA XI and induce protein expression.
-
Harvest the cells by centrifugation and resuspend the cell pellet in a small volume of a basal lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl).
-
Aliquot the cell suspension into multiple tubes.
-
To each tube, add a different combination of additives from the table below.
-
Lyse the cells in each tube using sonication.
-
Centrifuge the lysates at high speed (e.g., >15,000 x g) for 30 minutes at 4°C to separate the soluble and insoluble fractions.
-
Analyze the amount of soluble CA XI in the supernatant of each sample by SDS-PAGE and Western blot.
Table 1: Lysis Buffer Additive Screening Conditions
| Buffer Component | Concentration Range to Test | Rationale |
| pH | 7.0 - 8.5 | The optimal pH can influence protein surface charge and solubility.[9] |
| NaCl | 100 - 500 mM | Ionic strength can affect protein-protein interactions and solubility. |
| Glycerol | 5 - 20% (v/v) | Stabilizes protein structure and prevents aggregation.[] |
| Arginine | 0.1 - 1 M | Reduces protein aggregation.[][10] |
| ZnSO₄ | 100 - 500 µM | Provides the necessary metal cofactor for CA XI stability.[6] |
| DTT/β-mercaptoethanol | 1 - 5 mM | Maintains a reducing environment to prevent non-native disulfide bond formation. |
Protocol 2: On-Column Refolding of CA XI from Inclusion Bodies
If CA XI is primarily found in inclusion bodies, this protocol can be used to solubilize and refold the protein.
-
Inclusion Body Isolation:
-
Lyse the cells as described previously.
-
Centrifuge the lysate and discard the supernatant.
-
Wash the inclusion body pellet with a buffer containing a mild detergent (e.g., 1% Triton X-100) to remove membrane contaminants.
-
Wash the pellet again with a buffer without detergent to remove residual detergent.
-
-
Solubilization:
-
Resuspend the washed inclusion body pellet in a solubilization buffer containing a strong denaturant (e.g., 8 M urea or 6 M guanidine hydrochloride) and a reducing agent (e.g., 10 mM DTT).
-
Stir at room temperature for 1-2 hours to ensure complete solubilization.
-
Clarify the solubilized protein by centrifugation or filtration.
-
-
On-Column Refolding (using a His-tagged protein as an example):
-
Equilibrate a Ni-NTA affinity column with the solubilization buffer.
-
Load the solubilized protein onto the column.
-
Wash the column with the solubilization buffer to remove unbound proteins.
-
Initiate refolding by applying a linear gradient from the solubilization buffer to a refolding buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 500 µM ZnSO₄, 0.5 M arginine, and a redox system like 1 mM GSH / 0.1 mM GSSG).
-
Elute the refolded protein with the refolding buffer containing an appropriate concentration of imidazole.
-
Analyze the eluted fractions for soluble, refolded CA XI by SDS-PAGE and activity assays.
-
Visualizations
Caption: A flowchart illustrating the decision-making process for obtaining soluble CA XI.
Caption: A diagram showing the fundamental catalytic role of CA XI in intracellular pH balance.
References
- 1. genscript.com [genscript.com]
- 2. Optimizing protein expression in E. coli: key strategies [genosphere-biotech.com]
- 3. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improved Solubility and Stability of a Thermostable Carbonic Anhydrase via Fusion with Marine-Derived Intrinsically Disordered Solubility Enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Improved Solubility and Stability of a Thermostable Carbonic Anhydrase via Fusion with Marine-Derived Intrinsically Disordered Solubility Enhancers [mdpi.com]
- 6. alexandria.cerm.unifi.it [alexandria.cerm.unifi.it]
- 8. leukocare.com [leukocare.com]
- 9. nanotempertech.com [nanotempertech.com]
- 10. Review of the current state of protein aggregation inhibition from a materials chemistry perspective: special focus on polymeric materials - Materials Advances (RSC Publishing) DOI:10.1039/D0MA00760A [pubs.rsc.org]
Technical Support Center: Carbonic Anhydrase XI Immunohistochemistry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing immunohistochemistry (IHC) to detect Carbonic Anhydrase XI (CA XI). Given the limited specific data available for CA XI IHC, this guide is based on established principles of immunohistochemistry and protocols validated for the closely related Carbonic Anhydrase IX (CA IX). It is crucial to note that all protocols and conditions should be optimized for your specific experimental context.
Troubleshooting Guide: Non-Specific Binding in CA XI IHC
Non-specific binding is a common issue in IHC, leading to high background staining that can obscure the true localization of the target antigen. Below are common causes and solutions presented in a question-and-answer format.
Q1: I am observing high background staining across my entire tissue section. What are the likely causes and how can I fix this?
High background staining can arise from several factors related to both the protocol and the reagents.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Insufficient Blocking | Increase the concentration of the blocking agent or the incubation time. Common blocking agents include Normal Goat Serum (or serum from the species the secondary antibody was raised in) and Bovine Serum Albumin (BSA). |
| Primary Antibody Concentration Too High | Titrate the primary antibody to determine the optimal concentration that provides a strong signal with minimal background. Start with a higher dilution than initially used. |
| Secondary Antibody Non-Specific Binding | Run a control experiment without the primary antibody. If staining persists, the secondary antibody is likely binding non-specifically. Consider using a pre-adsorbed secondary antibody or changing the blocking agent to a serum from the same species as the secondary antibody. |
| Endogenous Peroxidase Activity | If using a horseradish peroxidase (HRP)-conjugated detection system, quench endogenous peroxidase activity by incubating the tissue sections in a 3% hydrogen peroxide solution. |
| Endogenous Alkaline Phosphatase Activity | If using an alkaline phosphatase (AP)-conjugated detection system, block endogenous AP activity with levamisole. |
| Issues with Tissue Preparation | Inadequate deparaffinization or tissue drying during the staining procedure can lead to non-specific staining. Ensure complete deparaffinization with fresh xylene and keep slides moist throughout the protocol. |
Frequently Asked Questions (FAQs)
Q2: What is the recommended blocking buffer for CA XI immunohistochemistry?
While a specific blocking buffer for CA XI has not been extensively documented, a good starting point, based on protocols for other carbonic anhydrases, is a buffer containing a protein-based blocking agent.
Recommended Blocking Buffers:
| Blocking Agent | Concentration | Incubation Time | Incubation Temperature |
| Normal Serum (from the host species of the secondary antibody) | 5-10% in PBS or TBS | 30-60 minutes | Room Temperature |
| Bovine Serum Albumin (BSA) | 1-5% in PBS or TBS | 30-60 minutes | Room Temperature |
Note: The choice of blocking buffer may need to be empirically determined for your specific antibody and tissue type.
Q3: What is a suitable starting dilution for my primary anti-CA XI antibody?
The optimal dilution for a primary antibody is highly dependent on the specific antibody and the expression level of CA XI in your tissue of interest.
General Recommendations:
-
Consult the Datasheet: Always start with the manufacturer's recommended dilution range.
-
Perform a Titration: To find the optimal dilution, perform a titration experiment using a range of dilutions (e.g., 1:50, 1:100, 1:200, 1:500).
-
Positive Control: Use a positive control tissue known to express CA XI to validate your antibody and protocol. Based on available data, brain tissue, particularly the cerebellum, is reported to have high CA XI expression.[1][2]
Q4: How can I be sure the staining I am seeing is specific to CA XI?
To ensure the specificity of your staining, it is essential to include proper controls in your experiment.
Essential Controls for IHC:
| Control | Purpose |
| Negative Control (No Primary Antibody) | Incubate a slide with the antibody diluent instead of the primary antibody, followed by all subsequent steps. This will reveal any non-specific staining from the secondary antibody or detection reagents. |
| Isotype Control | Use a non-immune immunoglobulin of the same isotype and at the same concentration as the primary antibody. This control helps to identify background staining caused by non-specific binding of the primary antibody to Fc receptors on the tissue. |
| Positive Control | Use a tissue known to express CA XI to confirm that the antibody and protocol are working correctly. |
| Negative Control (Tissue) | Use a tissue known not to express CA XI to ensure that the antibody is not binding to other proteins in a non-specific manner. |
Experimental Protocols
The following is a generalized protocol for CA XI immunohistochemistry on formalin-fixed, paraffin-embedded (FFPE) tissue sections. This protocol is a starting point and should be optimized.
Materials:
-
FFPE tissue sections on charged slides
-
Xylene and graded ethanols for deparaffinization and rehydration
-
Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Hydrogen Peroxide (3%) for quenching endogenous peroxidase
-
Blocking buffer (e.g., 5% Normal Goat Serum in PBS)
-
Primary anti-CA XI antibody
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB substrate-chromogen solution
-
Hematoxylin for counterstaining
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%; 3 minutes each).
-
Rinse in distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by incubating slides in pre-heated sodium citrate buffer (pH 6.0) at 95-100°C for 20 minutes.
-
Allow slides to cool to room temperature.
-
-
Peroxidase Block:
-
Incubate slides in 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
-
Rinse with PBS.
-
-
Blocking:
-
Incubate slides with blocking buffer for 30-60 minutes at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-CA XI antibody to its optimal concentration in antibody diluent.
-
Incubate slides with the primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with PBS.
-
Incubate with a biotinylated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Rinse slides with PBS.
-
Incubate with Streptavidin-HRP for 30 minutes at room temperature.
-
Rinse with PBS.
-
Apply DAB substrate-chromogen solution and monitor for color development.
-
Stop the reaction by rinsing with distilled water.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through graded ethanols and clear in xylene.
-
Mount with a permanent mounting medium.
-
Visualizations
Experimental Workflow for Troubleshooting Non-Specific Binding
References
Technical Support Center: Enhancing Carbonic Anhydrase XI Activity Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the sensitivity and reliability of Carbonic Anhydrase XI (CA XI) activity assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common assays to measure Carbonic Anhydrase XI activity?
A1: The most common methods for measuring the activity of carbonic anhydrases, including CA XI, are:
-
Colorimetric Assays: These assays often utilize the esterase activity of CAs. A widely used substrate is p-nitrophenyl acetate (pNPA), which is hydrolyzed by the enzyme to produce the yellow-colored p-nitrophenolate anion, easily quantifiable by spectrophotometry at 400 nm.[1][2]
-
Stopped-Flow Spectrophotometry: This is a rapid kinetics method ideal for measuring the fast CO2 hydration reaction catalyzed by CAs.[3][4][5][6] It monitors the pH change in real-time using a pH indicator dye.
-
pH-Stat Assays: These methods measure the rate of proton production or consumption during the CO2 hydration/dehydration reaction by titrating the reaction mixture to maintain a constant pH.[7]
Q2: I am not getting a detectable signal in my CA XI assay. What are the possible reasons?
A2: A lack of detectable signal can stem from several factors:
-
Inactive Enzyme: Ensure that the recombinant CA XI is properly folded and active. Check the storage conditions and avoid repeated freeze-thaw cycles.
-
Low Enzyme Concentration: The concentration of CA XI in your sample may be below the detection limit of the assay. Try concentrating your sample or using a more sensitive assay method.
-
Sub-optimal Assay Conditions: The pH, temperature, or buffer composition may not be optimal for CA XI activity. The optimal pH for most CAs is generally between 7.0 and 8.5.
-
Inhibitors in the Sample: Your sample may contain inhibitors of CA XI. Consider purifying your sample to remove potential inhibitors.
Q3: How can I improve the sensitivity of my colorimetric pNPA assay for CA XI?
A3: To enhance the sensitivity of the pNPA assay, consider the following:
-
Optimize Substrate Concentration: While a higher substrate concentration can increase the reaction rate, very high concentrations of pNPA can lead to substrate inhibition. Perform a substrate titration to determine the optimal concentration.
-
Increase Incubation Time: A longer incubation time can lead to a greater accumulation of the product, thereby increasing the signal. However, ensure that the reaction remains in the linear range.
-
Optimize pH: The optimal pH for the esterase activity of CAs is typically around 7.5.[8] Perform a pH profile to find the optimal pH for CA XI.
-
Use a More Sensitive Detection Method: If using a standard spectrophotometer, ensure the wavelength is set correctly (around 400 nm for p-nitrophenol). A plate reader with higher sensitivity can also be beneficial.
Q4: What are the critical parameters to control in a stopped-flow assay for CA XI?
A4: For reliable stopped-flow measurements, it is crucial to control:
-
Temperature: Carbonic anhydrase activity is highly dependent on temperature. Maintain a constant and accurately measured temperature throughout the experiment.[3]
-
CO2 Concentration: The concentration of the CO2 solution must be accurately known and stable. Prepare fresh, CO2-saturated solutions for each experiment.
-
pH of Buffers: The pH of the buffers used is critical for both the enzyme activity and the response of the pH indicator dye. Calibrate your pH meter regularly.
-
Mixing Efficiency: Ensure that the stopped-flow instrument is mixing the reactants efficiently and rapidly.
Troubleshooting Guides
Issue 1: High Background Signal in p-Nitrophenyl Acetate (pNPA) Assay
| Possible Cause | Recommended Solution |
| Spontaneous hydrolysis of pNPA | Prepare fresh pNPA solution before each experiment. Run a blank control (without enzyme) to measure the rate of spontaneous hydrolysis and subtract it from the sample readings. |
| Contaminating esterase activity in the sample | If using cell lysates or tissue homogenates, consider purifying CA XI to remove other esterases. Alternatively, use a specific CA inhibitor to confirm that the observed activity is from a carbonic anhydrase. |
| High pH of the assay buffer | While a slightly alkaline pH is optimal for the colorimetric detection of p-nitrophenol, a very high pH can significantly increase the rate of spontaneous pNPA hydrolysis. Optimize the pH to balance enzyme activity and background hydrolysis. |
Issue 2: Poor Reproducibility of Results
| Possible Cause | Recommended Solution |
| Inconsistent pipetting | Use calibrated pipettes and ensure accurate and consistent pipetting of all reagents, especially the enzyme solution. |
| Temperature fluctuations | Use a temperature-controlled plate reader or water bath to maintain a constant temperature during the assay. |
| Instability of CO2 solutions (for hydration assays) | Prepare fresh CO2-saturated solutions for each set of experiments and keep them on ice to minimize CO2 outgassing. |
| Enzyme instability | Prepare fresh dilutions of the enzyme for each experiment and keep it on ice. Avoid repeated freeze-thaw cycles of the stock enzyme solution. |
Issue 3: Non-linear Reaction Kinetics
| Possible Cause | Recommended Solution |
| Substrate depletion | If the reaction proceeds for too long, the substrate concentration may decrease significantly, leading to a decrease in the reaction rate. Measure the initial reaction rates where the substrate concentration is not limiting. |
| Product inhibition | The product of the reaction may inhibit the enzyme. This is particularly relevant for pNPA assays where p-nitrophenol can act as an inhibitor.[1] Measure initial rates to minimize this effect. |
| Enzyme denaturation | The enzyme may lose activity over the course of the assay, especially at non-optimal pH or temperature. Check the stability of CA XI under your assay conditions. |
Experimental Protocols
Colorimetric Assay for CA XI Activity using p-Nitrophenyl Acetate (pNPA)
This protocol is a general method and should be optimized for CA XI.
Materials:
-
Purified or recombinant CA XI
-
Assay Buffer: 50 mM Tris-SO4, pH 7.4[2]
-
Substrate: 3 mM p-nitrophenyl acetate (pNPA) in acetone[2]
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 400 nm
Procedure:
-
Prepare the reaction mixture in each well of the microplate as follows:
-
Include a blank control for each sample containing all components except the enzyme (add 10 µL of buffer instead).
-
Initiate the reaction by adding 100 µL of 3 mM pNPA solution to each well.[2]
-
Immediately measure the absorbance at 400 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes using a microplate reader.
-
Calculate the rate of p-nitrophenol production from the linear portion of the absorbance versus time plot. The molar extinction coefficient for p-nitrophenol at pH 7.4 is approximately 13,000 M-1 cm-1.[1]
Stopped-Flow Assay for CO2 Hydration Activity of CA XI
This is a more advanced method requiring specialized equipment.
Materials:
-
Purified or recombinant CA XI
-
Assay Buffer: 50 mM HEPES, 50 mM Na2SO4, 50 mM MgSO4, 0.004% (w/v) Phenol Red, pH 8.0[3]
-
Substrate: CO2-saturated water (prepare by bubbling CO2 gas through deionized water for at least 30 minutes on ice)[3]
-
Stopped-flow spectrophotometer
Procedure:
-
Equilibrate the stopped-flow instrument and all solutions to the desired temperature (e.g., 25 °C).
-
Load one syringe of the stopped-flow instrument with the CA XI solution diluted in Assay Buffer.
-
Load the second syringe with the CO2-saturated water.
-
Initiate rapid mixing of the two solutions and monitor the change in absorbance of the pH indicator (Phenol Red) at 557 nm over time.
-
The initial rate of the reaction is determined from the slope of the absorbance change during the first few seconds of the reaction.
-
Perform control experiments without the enzyme to measure the uncatalyzed rate of CO2 hydration.
Quantitative Data Summary
The following table summarizes typical kinetic parameters for carbonic anhydrases. Note that specific values for CA XI are not widely reported and may need to be determined empirically.
| Parameter | CA Isoform (Example) | Substrate | K_m_ (mM) | V_max_ (µM/min) | Optimal pH | Optimal Temperature (°C) |
| K_m_ | Bovine CA | p-Nitrophenyl acetate | 3.60 | - | 7.5 | 37 |
| V_max_ | Bovine CA | p-Nitrophenyl acetate | - | 1.95 x 10^-3 | 7.5 | 37 |
| Optimal pH | Potato CA | CO2 | - | - | 8.5-11 | - |
| Optimal Temp. | Potato CA | CO2 | - | - | - | 40 |
Data for Bovine CA from[8], and for Potato CA from[9].
Visualizations
Experimental Workflow for pNPA-Based Colorimetric Assay
Caption: Workflow for the pNPA-based colorimetric assay of CA XI activity.
Hypothetical Signaling Pathway Involving Carbonic Anhydrase XI
This diagram illustrates a hypothetical signaling pathway where CA XI, like other tumor-associated CAs (e.g., CA IX), could play a role in pH regulation and cell signaling in a cancer context.
Caption: Hypothetical role of CA XI in tumor cell pH regulation.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Assay in Summary_ki [bdb99.ucsd.edu]
- 3. pubcompare.ai [pubcompare.ai]
- 4. Frontiers | A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis [frontiersin.org]
- 5. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Purification and characterization of carbonic anhydrase from bovine erythrocyte plasma membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Off-Target Effects of Carbonic Anhydrase Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome the challenges associated with the off-target effects of carbonic anhydrase (CA) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the most common off-target effects observed with carbonic anhydrase inhibitors (CAIs)?
A1: Systemic use of non-isoform-specific CAIs can lead to a range of off-target effects due to the inhibition of carbonic anhydrase isoforms in tissues other than the intended target. Common side effects include paresthesias (tingling sensation), dysgeusia (altered taste), polyuria (increased urination), and fatigue.[1][2][3] At higher doses, more severe effects such as metabolic acidosis, electrolyte imbalances, and in rare cases, renal, pulmonary, or hepatic complications can occur.[4]
Q2: Why do many carbonic anhydrase inhibitors exhibit off-target effects?
A2: The primary reason for off-target effects is the lack of isoform selectivity. There are 15 known human CA isoforms with varying expression patterns and physiological roles.[5] Many classical CAIs, such as acetazolamide, are broad-spectrum inhibitors, meaning they inhibit multiple CA isoforms indiscriminately.[6] This widespread inhibition disrupts normal physiological processes, leading to the observed side effects.
Q3: How can I minimize off-target effects in my experiments?
A3: Minimizing off-target effects is crucial for obtaining reliable experimental data. Key strategies include:
-
Use of Isoform-Selective Inhibitors: Whenever possible, utilize CAIs that have been specifically designed or screened for selectivity towards your target CA isoform (e.g., CAIX or CAXII in cancer studies) over ubiquitously expressed isoforms like CAI and CAII.[7][8][9]
-
Dose Optimization: Use the lowest effective concentration of the inhibitor to achieve the desired on-target effect while minimizing off-target engagement.
-
Use of Appropriate Controls: Include negative controls (e.g., cells not expressing the target isoform) and positive controls (a well-characterized selective inhibitor) to help differentiate on-target from off-target effects.
-
Target Engagement Validation: Employ techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that the inhibitor is binding to the intended target within the cellular context.[10][11][12][13][14]
Q4: What is the difference between an on-target and an off-target effect?
A4: An on-target effect is the direct consequence of the inhibitor binding to its intended molecular target and modulating its activity. An off-target effect , in contrast, arises from the inhibitor binding to other unintended molecules, leading to unforeseen biological consequences. It is also important to distinguish between direct and indirect effects. An inhibitor can directly bind to its target, which in turn can modulate a downstream signaling pathway (indirect on-target effect). Similarly, an inhibitor can bind to an unintended molecule, which then affects its own downstream pathway (indirect off-target effect).
Troubleshooting Guides
This section provides practical guidance for troubleshooting common issues encountered during experiments with carbonic anhydrase inhibitors.
Problem 1: My supposedly "selective" CAI is showing unexpected effects in my cell-based assay.
This could be due to several factors, including off-target effects, general cytotoxicity, or issues with the experimental setup.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected cellular effects of a CAI.
Detailed Steps:
-
Verify On-Target Engagement:
-
Action: Perform a Cellular Thermal Shift Assay (CETSA) to confirm that your inhibitor is binding to the intended carbonic anhydrase isoform within your cells.
-
Interpretation: A thermal shift indicates target engagement. If no shift is observed, the inhibitor may not be cell-permeable or may not be binding to the target in the cellular environment.
-
-
Assess Cytotoxicity:
-
Action: Run a standard cell viability assay (e.g., MTT, neutral red, LDH release) with a dose-response of your inhibitor.
-
Interpretation: If significant cell death occurs at or below the concentration used in your primary assay, the observed phenotype may be a result of general cytotoxicity rather than specific on-target or off-target inhibition.
-
-
Evaluate Off-Target Effects:
-
Action 1: Test your inhibitor's activity against a panel of purified, recombinant off-target CA isoforms (especially the highly abundant CAI and CAII).
-
Action 2: If available, repeat your experiment in a cell line where the target CA isoform has been knocked out or knocked down (e.g., using CRISPR/Cas9 or shRNA).
-
Interpretation: If the inhibitor is potent against other CA isoforms, or if the unexpected phenotype persists in the knockout/knockdown cells, it strongly suggests an off-target effect.
-
Problem 2: I am getting inconsistent results in my in vitro enzyme inhibition assay.
Inconsistent data from in vitro assays can stem from various experimental variables.
Troubleshooting Checklist:
-
Buffer Mismatch: Ensure that the buffer used to dissolve the inhibitor is identical to the assay buffer, especially for sensitive techniques like Isothermal Titration Calorimetry (ITC). Even small differences in pH or salt concentration can create artifacts.
-
Reagent Stability: Confirm the stability of your enzyme and substrate. Avoid repeated freeze-thaw cycles. Prepare fresh reagents if instability is suspected.[15]
-
Incubation Times: Ensure that the pre-incubation time of the enzyme with the inhibitor is sufficient to reach binding equilibrium before adding the substrate.
-
Assay Controls: Always include a positive control (a known inhibitor) and a negative control (no inhibitor) in every experiment to ensure the assay is performing as expected.[16]
-
Instrument Settings: Verify that the settings on your plate reader or spectrophotometer (e.g., wavelength, temperature) are correct for your specific assay.[16]
Data Presentation
Table 1: Selectivity Profile of SLC-0111 and a Novel Analog (Pyr) Against Key Carbonic Anhydrase Isoforms
| Inhibitor | CA I (IC₅₀ in µg/mL) | CA II (IC₅₀ in µg/mL) | CA IX (IC₅₀ in µg/mL) | CA XII (IC₅₀ in µg/mL) |
| SLC-0111 | >100 | 1.02 | 0.048 | 0.096 |
| Pyr (Analog) | 20.29 | 0.569 | 0.399 | 2.97 |
| Acetazolamide (AAZ) | 0.250 | 0.153 | 0.105 | 0.029 |
Data synthesized from literature reports.[8][9]
Table 2: Common Side Effects of Acetazolamide and Their Dose-Dependence
| Side Effect | Number Needed to Harm (95% CI) | Dose-Dependent Increase in Risk? |
| Paresthesias | 2.3 (2.0 to 2.7) | Yes |
| Dysgeusia | 18 (10 to 38) | Yes |
| Polyuria | 17 (9 to 49) | No significant evidence |
| Fatigue | 11 (6 to 24) | Possible, but not statistically significant |
This table summarizes findings from a meta-analysis of 42 studies.[1][2][3]
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is a generalized procedure for assessing the binding of a CAI to its target protein in intact cells.
Materials:
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Test inhibitor and vehicle control (e.g., DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Antibodies for the target CA isoform and a loading control
-
Western blot reagents and equipment or AlphaScreen® compatible detection reagents and plate reader[10]
Workflow Diagram:
References
- 1. bmjopenrespres.bmj.com [bmjopenrespres.bmj.com]
- 2. researchgate.net [researchgate.net]
- 3. Side effects of acetazolamide: a systematic review and meta-analysis assessing overall risk and dose dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Carbonic Anhydrase Inhibitors Targeting Metabolism and Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SLC-0111 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. Frontiers | Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity [frontiersin.org]
- 9. Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. drugtargetreview.com [drugtargetreview.com]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. [publications.scilifelab.se]
- 15. bellbrooklabs.com [bellbrooklabs.com]
- 16. youtube.com [youtube.com]
Technical Support Center: Addressing Antibody Cross-Reactivity in Carbonic Anhydrase XI (CA XI) Western Blotting
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address potential antibody cross-reactivity issues when performing Western blotting for Carbonic Anhydrase XI (CA XI).
Frequently Asked Questions (FAQs)
Q1: I am seeing multiple bands in my Western blot for CA XI. What could be the cause?
A1: Multiple bands in a Western blot can arise from several factors. One common cause is the cross-reactivity of the primary antibody with other proteins, particularly other isoforms of the carbonic anhydrase family which share structural similarities with CA XI. Other possibilities include the presence of post-translational modifications, protein degradation products, or splice variants of CA XI. It is also possible that the secondary antibody is binding non-specifically.
Q2: How can I determine if my anti-CA XI antibody is cross-reacting with other carbonic anhydrase isoforms?
A2: Due to the high degree of structural homology among human carbonic anhydrase (CA) isoforms, cross-reactivity is a valid concern. To investigate this, you can perform a sequence alignment to assess the similarity between CA XI and other isoforms. Additionally, several experimental approaches can help confirm specificity, including peptide competition assays, Western blotting with cell lysates from knockout/knockdown models, and immunoprecipitation followed by mass spectrometry (IP-MS).
Q3: What are the most likely CA isoforms to cross-react with an anti-CA XI antibody?
A3: The likelihood of cross-reactivity is generally higher with isoforms that share a greater percentage of amino acid sequence identity and similarity with CA XI. Based on sequence alignment data, it is advisable to be cautious of potential cross-reactivity with several other CA isoforms. A summary of sequence homology is provided in the table below.
Understanding Potential Cross-Reactivity: A Data-Driven Approach
The high degree of structural similarity among human carbonic anhydrase (CA) isoforms is a primary reason for antibody cross-reactivity. To assist in predicting potential off-target binding, the following table summarizes the sequence identity and similarity between human CA XI and other selected CA isoforms. This data was generated using the NCBI BLASTp tool for pairwise sequence alignment.
| Comparison | Sequence Identity (%) | Sequence Similarity (%) |
| CA XI vs. CA I | 33.8% | 50.2% |
| CA XI vs. CA II | 34.1% | 51.0% |
| CA XI vs. CA IX | 31.8% | 48.9% |
| CA XI vs. CA XII | 33.5% | 49.8% |
Data generated using NCBI BLASTp analysis.
This table highlights that while the sequence identity is not extremely high, the similarity scores suggest that there are regions of conserved amino acid characteristics that could potentially be recognized by an antibody not specifically targeting a unique epitope of CA XI.
Troubleshooting Guide: From Unexpected Bands to Validated Results
This guide provides a systematic approach to troubleshooting and validating the specificity of your anti-CA XI antibody in Western blotting experiments.
Initial Troubleshooting Steps
If you are observing unexpected bands, start with these basic optimization steps:
-
Optimize Antibody Concentration: Titrate your primary and secondary antibody concentrations to find the optimal dilution that maximizes the specific signal while minimizing background and non-specific bands.
-
Review Blocking and Washing Procedures: Ensure you are using an appropriate blocking buffer (e.g., 5% non-fat milk or BSA in TBST) and that your washing steps are stringent enough to remove non-specifically bound antibodies.
-
Run Appropriate Controls:
-
Positive Control: A cell lysate or purified protein known to express CA XI.
-
Negative Control: A cell lysate from a cell line known not to express CA XI.
-
Secondary Antibody Control: A blot incubated with only the secondary antibody to check for non-specific binding.
-
Workflow for Investigating Cross-Reactivity
If initial troubleshooting does not resolve the issue of non-specific bands, a more in-depth investigation into antibody specificity is required.
Caption: A logical workflow for troubleshooting unexpected Western blot results for CA XI.
Experimental Protocols for Antibody Specificity Validation
Here are detailed methodologies for key experiments to confirm the specificity of your anti-CA XI antibody.
Peptide Competition Assay
This technique helps to determine if the antibody binding is specific to the immunizing peptide.
Principle: Pre-incubating the antibody with the peptide used for immunization should block the antibody's binding site, leading to a significant reduction or elimination of the band of interest on the Western blot if the antibody is specific.
Protocol:
-
Determine Optimal Antibody Dilution: First, optimize your Western blot protocol to determine the ideal dilution of your primary antibody that gives a clear signal.
-
Prepare Antibody-Peptide Mixture:
-
In one tube, dilute the primary antibody to its optimal concentration in your blocking buffer. This will be your control.
-
In a separate tube, add a 10-100 fold molar excess of the immunizing peptide to the diluted primary antibody.
-
-
Incubate: Gently agitate both tubes (with and without the peptide) at room temperature for 1-2 hours or overnight at 4°C.
-
Western Blot: Proceed with your standard Western blot protocol, using the control antibody solution for one membrane and the antibody-peptide mixture for an identical membrane.
-
Analyze: Compare the band intensity for CA XI between the two blots. A specific antibody will show a significantly reduced or absent band on the blot incubated with the antibody-peptide mixture.
Caption: Workflow of a peptide competition assay to validate antibody specificity.
Western Blotting with Knockout (KO) or Knockdown (KD) Cell Lysates
This is considered a gold-standard method for antibody validation.
Principle: A specific antibody should not detect the target protein in a cell lysate where the gene for that protein has been knocked out or its expression significantly knocked down.
Protocol:
-
Obtain Lysates: Acquire commercially available CA XI knockout cell lysates or generate your own using CRISPR/Cas9 or shRNA technology. Prepare lysates from both the knockout/knockdown cells and the corresponding wild-type (parental) cells.
-
Protein Quantification: Determine the total protein concentration for each lysate to ensure equal loading.
-
Western Blot:
-
Load equal amounts of protein from the wild-type and knockout/knockdown cell lysates onto an SDS-PAGE gel.
-
Perform electrophoresis and transfer the proteins to a membrane.
-
Probe the membrane with your anti-CA XI antibody using your optimized protocol.
-
Also, probe for a loading control (e.g., GAPDH, β-actin) to confirm equal protein loading.
-
-
Analyze: A specific anti-CA XI antibody will show a band at the expected molecular weight in the wild-type lysate lane but not in the knockout/knockdown lysate lane.
Immunoprecipitation followed by Mass Spectrometry (IP-MS)
This powerful technique identifies the protein(s) that your antibody binds to in a complex mixture like a cell lysate.
Principle: The antibody is used to pull down its target protein from a cell lysate. The pulled-down proteins are then identified by mass spectrometry.
Protocol:
-
Immunoprecipitation:
-
Incubate your anti-CA XI antibody with a cell lysate known to express the protein.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads.
-
-
Sample Preparation for Mass Spectrometry:
-
Run the eluted proteins on an SDS-PAGE gel and excise the band corresponding to the expected molecular weight of CA XI, as well as any other prominent bands.
-
Perform in-gel digestion of the proteins (e.g., with trypsin).
-
-
Mass Spectrometry Analysis:
-
Analyze the digested peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Use a protein database search engine to identify the proteins from the peptide fragmentation data.
-
A specific antibody will primarily pull down CA XI. The identification of other CA isoforms or unrelated proteins would indicate cross-reactivity or non-specific binding.
-
By following these guidelines and employing these validation techniques, researchers can confidently assess the specificity of their anti-CA XI antibodies and ensure the reliability of their Western blotting results.
Technical Support Center: In Situ Hybridization for Carbonic Anhydrase XI (CA XI)
Welcome to the technical support center for in situ hybridization (ISH) of Carbonic Anhydrase XI (CA XI). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to help reduce background noise and achieve high-quality staining in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of high background noise in CA XI in situ hybridization?
High background staining in ISH can originate from several factors. These include issues with the probe, such as the presence of repetitive sequences, or procedural steps like inadequate washing, over-fixation of the tissue, or suboptimal hybridization conditions.[1][2][3] Endogenous factors within the tissue can also contribute to non-specific signal.
Q2: How can I optimize my probe design for CA XI to minimize background?
For a gene like CA11 (which codes for CA XI), it is crucial to design a probe that is specific to the target mRNA sequence. The human CA11 mRNA sequence (NCBI Reference Sequence: NM_001215.3) should be used as a reference. Probes should ideally be 300-1500 bp in length and should not contain repetitive sequences like Alu or LINE elements, which can cause non-specific binding.[4] Tools like BLAST can be used to check for potential cross-hybridization with other transcripts.
Q3: What are the critical parameters for the post-hybridization washes to reduce background?
Stringent washes after hybridization are critical for removing non-specifically bound probes.[3][5] The stringency of these washes is determined by temperature and salt concentration (SSC buffer). For chromogenic ISH (CISH), a stringent wash with 1X SSC at 75-80°C is often recommended.[4] It is important to strictly follow the recommended washing times and temperatures, as insufficient washing is a common cause of high background.[3]
Q4: Can the fixation method affect background staining?
Yes, both under- and over-fixation can lead to issues. Under-fixation may result in poor tissue morphology and loss of the target RNA, while over-fixation can mask the target sequence, leading to weak signal and a low signal-to-noise ratio. For brain tissue, perfusion with 4% paraformaldehyde (PFA) followed by post-fixation is a common and effective method.[3]
Q5: How do I know if the background I'm seeing is due to the probe or other factors?
Running appropriate controls is essential. A "no-probe" control, where the tissue is processed through the entire ISH protocol without the addition of the CA XI probe, can help determine if the background is coming from the detection reagents or endogenous enzymes. A sense-strand probe control, which has the same sequence as the target mRNA, should not bind and can help assess non-specific probe binding.
Troubleshooting Guide
High background noise can obscure the specific signal of CA XI mRNA, making interpretation of results difficult. This guide provides a systematic approach to identifying and resolving common issues.
Problem 1: Diffuse, non-specific staining across the entire tissue section.
| Possible Cause | Recommended Solution |
| Probe concentration is too high. | Titrate the probe to determine the optimal concentration that provides a good signal-to-noise ratio. |
| Inadequate post-hybridization washes. | Increase the stringency of the washes by increasing the temperature or decreasing the salt (SSC) concentration. Ensure wash buffers are fresh and at the correct pH. |
| Hybridization temperature is too low. | Optimize the hybridization temperature. A lower temperature can lead to non-specific binding of the probe. |
| Probe contains repetitive sequences. | Redesign the probe to avoid repetitive elements. Alternatively, include a blocking agent like Cot-1 DNA in the hybridization buffer to block non-specific binding to these sequences.[4] |
| Tissue was allowed to dry out during the procedure. | Ensure the tissue section remains hydrated at all steps of the protocol. Use a humidified chamber for incubations. |
Problem 2: Punctate or granular background staining.
| Possible Cause | Recommended Solution |
| Precipitation of the detection reagent (e.g., NBT/BCIP). | Filter the detection solution immediately before use. Make up fresh solutions if necessary. |
| Endogenous enzyme activity (e.g., alkaline phosphatase). | Include an enzyme-quenching step in your protocol, such as treating with levamisole for alkaline phosphatase. |
| Non-specific binding of the antibody-conjugate. | Increase the concentration of blocking agents (e.g., BSA, serum) in the antibody incubation buffer. Optimize the antibody dilution. |
Quantitative Data Summary
Optimizing the signal-to-noise ratio is key to successful in situ hybridization. While specific quantitative data for CA XI ISH is limited in the literature, the following table provides a general guide to the expected impact of various optimization steps on the signal-to-noise ratio, based on established principles of ISH. The signal-to-noise ratio (SNR) can be quantified using image analysis software by measuring the mean intensity of the specific signal and dividing it by the mean intensity of the background.[6]
| Parameter Optimized | Modification | Expected Impact on Signal-to-Noise Ratio (SNR) |
| Probe Concentration | Decrease from 1 µg/mL to 0.2 µg/mL | Increase |
| Hybridization Temperature | Increase from 55°C to 65°C | Increase |
| Stringent Wash (SSC) | Decrease concentration from 2X to 0.2X | Increase |
| Stringent Wash Temperature | Increase from 60°C to 75°C | Increase |
| Proteinase K Digestion | Optimize time and concentration | Increase (improves probe accessibility) |
Experimental Protocols
A detailed protocol for non-radioactive in situ hybridization for CA XI mRNA in brain tissue is provided below. This protocol is a compilation of best practices and should be optimized for your specific experimental conditions.
Detailed Methodology for Non-Radioactive In Situ Hybridization of CA XI in Brain Sections
-
Tissue Preparation:
-
Perfuse the animal with ice-cold PBS followed by 4% paraformaldehyde (PFA) in PBS.
-
Dissect the brain and post-fix in 4% PFA overnight at 4°C.
-
Cryoprotect the tissue by immersing in 30% sucrose in PBS at 4°C until it sinks.
-
Embed the tissue in OCT compound and freeze.
-
Cut 12-20 µm thick sections on a cryostat and mount on positively charged slides.
-
Dry the slides for at least 2 hours at room temperature.
-
-
Pre-hybridization:
-
Rehydrate sections in PBS for 5 minutes.
-
Treat with Proteinase K (10 µg/mL in PBS) for 10 minutes at 37°C to improve probe penetration.
-
Post-fix with 4% PFA for 10 minutes at room temperature.
-
Wash with PBS.
-
Acetylate the sections with 0.25% acetic anhydride in 0.1 M triethanolamine for 10 minutes to reduce non-specific binding.
-
Wash with PBS.
-
Dehydrate through a series of ethanol concentrations (70%, 95%, 100%) and air dry.
-
Apply hybridization buffer (e.g., 50% formamide, 5X SSC, 5X Denhardt's solution, 250 µg/mL yeast tRNA, 500 µg/mL salmon sperm DNA) and pre-hybridize for 2-4 hours at 65°C in a humidified chamber.
-
-
Hybridization:
-
Denature the DIG-labeled CA XI antisense RNA probe by heating at 85°C for 5 minutes and then immediately placing on ice.
-
Dilute the probe in pre-warmed hybridization buffer to the desired concentration (e.g., 0.1-0.5 ng/µL).
-
Replace the pre-hybridization solution with the hybridization solution containing the probe.
-
Incubate overnight at 65°C in a humidified chamber.
-
-
Post-hybridization Washes:
-
Wash slides in 5X SSC at 65°C for 20 minutes.
-
Wash in 0.2X SSC at 65°C for 1 hour (stringent wash).
-
Wash in 0.2X SSC at room temperature for 5 minutes.
-
Wash in MABT (100 mM maleic acid, 150 mM NaCl, pH 7.5, 0.1% Tween-20) for 5 minutes.
-
-
Immunodetection:
-
Block with a blocking solution (e.g., MABT with 2% BSA and 10% normal sheep serum) for 1-2 hours at room temperature.
-
Incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP), diluted in blocking solution, overnight at 4°C.
-
Wash with MABT (3 x 10 minutes).
-
Equilibrate in detection buffer (100 mM Tris-HCl pH 9.5, 100 mM NaCl, 50 mM MgCl2).
-
-
Signal Development:
-
Incubate with NBT/BCIP solution in the dark until the desired color intensity is reached. Monitor the color development under a microscope to avoid over-staining and high background.
-
Stop the reaction by washing with PBS.
-
Counterstain with a nuclear fast red if desired.
-
Dehydrate through an ethanol series, clear with xylene, and mount with a permanent mounting medium.
-
Visualizations
Troubleshooting Workflow for High Background in CA XI ISH
This workflow provides a logical sequence of steps to diagnose and resolve high background issues in your CA XI in situ hybridization experiments.
Caption: Troubleshooting workflow for high background noise in CA XI ISH.
This logical diagram guides the user through a step-by-step process to identify the source of high background and implement the appropriate solutions. By systematically evaluating controls and protocol parameters, researchers can effectively troubleshoot their in situ hybridization experiments for CA XI.
References
- 1. In Situ Hybridization Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 2. Quantification of fluorescence in situ hybridization signals by image cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Immunohistochemistry and RNA in situ hybridization in mouse brain development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Situ Hybridization Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 5. ISH Troubleshooting - Creative Bioarray [histobiolab.com]
- 6. journals.asm.org [journals.asm.org]
Technical Support Center: Expression of Full-Length Carbonic Anhydrase XI
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the expression of full-length human Carbonic Anhydrase XI (CA XI).
I. Overview of Carbonic Anhydrase XI
Carbonic Anhydrase XI (CA XI) is a member of the alpha-carbonic anhydrase family. Notably, it is one of three carbonic anhydrase-related proteins (CARPs), alongside CA VIII and CA X, that are catalytically inactive due to the absence of key zinc-coordinating histidine residues.[1] CA XI is a cytosolic protein, meaning it is located within the cytoplasm of the cell.[2] Understanding these fundamental properties is crucial for designing a successful expression strategy.
II. Troubleshooting Guide
Researchers may encounter several challenges when expressing full-length CA XI. This guide provides a systematic approach to troubleshoot common issues.
| Problem | Potential Cause | Recommended Solution |
| Low or No Protein Expression | Suboptimal Codon Usage: The native human codon usage may not be optimal for expression in E. coli. | Synthesize the gene with codons optimized for the chosen expression host. |
| mRNA Instability: Secondary structures in the mRNA transcript can hinder translation. | Analyze the mRNA sequence for potential stable secondary structures, especially near the 5' end, and modify the sequence to reduce them without altering the amino acid sequence. | |
| Protein Toxicity: Overexpression of a foreign protein can be toxic to the host cells. | - Lower the induction temperature (e.g., 18-25°C) and extend the induction time. - Use a lower concentration of the inducer (e.g., IPTG). - Switch to a vector with a weaker or more tightly regulated promoter. | |
| Plasmid Instability: The expression plasmid may be lost during cell division. | Ensure consistent antibiotic selection throughout the culture. Consider switching to a more stable antibiotic if using ampicillin. | |
| Poor Protein Solubility (Inclusion Bodies) | High Expression Rate: Rapid protein synthesis can overwhelm the cellular folding machinery, leading to aggregation. | - Lower the induction temperature and inducer concentration. - Co-express with molecular chaperones (e.g., GroEL/GroES, DnaK/DnaJ) to assist in proper folding. |
| Lack of Post-Translational Modifications (PTMs): While CA XI is cytosolic, it can undergo phosphorylation.[1][3] Lack of this PTM in E. coli might affect solubility. | If phosphorylation is critical for solubility and function, consider expression in a eukaryotic system like mammalian cells (e.g., HEK293, CHO) which can perform these modifications. | |
| Improper Disulfide Bond Formation (if applicable): Although cytosolic proteins generally do not have disulfide bonds, improper oxidation can occur during lysis. | Add reducing agents like DTT or BME to the lysis buffer. | |
| Fusion Tag Issues: The choice and position of an affinity tag can sometimes negatively impact solubility. | - Experiment with different fusion tags (e.g., MBP, GST) known to enhance solubility. - Test both N-terminal and C-terminal tagging. | |
| Protein Degradation | Protease Activity: Host cell proteases can degrade the recombinant protein during expression and purification. | - Add a protease inhibitor cocktail to the lysis buffer. - Perform all purification steps at 4°C. - Use protease-deficient E. coli strains. |
| Low Purity After Purification | Non-specific Binding: Contaminant proteins may bind to the affinity resin. | - Increase the stringency of the wash buffers (e.g., by increasing the salt concentration or adding a low concentration of the elution agent). - Incorporate an additional purification step, such as ion-exchange or size-exclusion chromatography. |
| Co-purification with Chaperones: If co-expressing chaperones, they may co-elute with the target protein. | Use an ATP wash step to release the chaperones from the protein-chaperone complex before elution. |
III. Frequently Asked Questions (FAQs)
Q1: Which expression system is best for full-length CA XI?
A1: The choice of expression system depends on the downstream application.
-
E. coli : This is a cost-effective and rapid system suitable for producing large quantities of un-modified protein. A commercial recombinant human CA XI is produced in E. coli.[4] Given that CA XI is cytosolic and its known post-translational modifications are not extensive, E. coli is a viable starting point.
-
Mammalian Cells (HEK293, CHO): If you suspect that post-translational modifications, such as phosphorylation, are critical for your intended application, a mammalian expression system is recommended as it can perform human-like PTMs.
Q2: Does full-length CA XI have a signal peptide for secretion?
A2: No, current evidence indicates that CA XI is a cytosolic protein and therefore does not possess a signal peptide for entry into the secretory pathway.[2] Expression constructs should be designed accordingly, without a signal sequence, unless secretion is being artificially engineered.
Q3: What post-translational modifications (PTMs) should I be aware of for CA XI?
A3: Analysis of the human carbonic anhydrase family has shown that CA XI can be phosphorylated.[1][3] If you are expressing in E. coli, this modification will not occur. The functional significance of this phosphorylation is not yet well-defined, but it could potentially influence protein stability, interactions, or solubility.
Q4: Since CA XI is catalytically inactive, do I still need to add zinc to the culture medium?
A4: While CA XI lacks the key residues for catalytic activity, the overall fold of the carbonic anhydrase domain is likely conserved. The presence of zinc during folding may still be important for structural integrity. It is recommended to supplement the growth medium with a low concentration of ZnSO₄ (e.g., 0.1-0.5 mM) as is common for expressing active carbonic anhydrases.
Q5: What is a good starting point for a purification protocol?
A5: A common and effective method for purifying carbonic anhydrases is affinity chromatography.
-
Affinity Tagging: Engineer the CA XI construct with an affinity tag (e.g., a polyhistidine-tag).
-
Lysis: Lyse the cells in a buffer containing a protease inhibitor cocktail.
-
Affinity Chromatography: Use an appropriate affinity resin (e.g., Ni-NTA for His-tagged proteins).
-
Wash and Elute: Wash the column with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins, and then elute the tagged CA XI with a higher concentration of imidazole.
-
Further Purification (Optional): If higher purity is required, a second step such as size-exclusion chromatography can be performed to remove aggregates and other remaining contaminants.
IV. Quantitative Data Summary
Specific expression yield and purification data for full-length CA XI are not widely available in the peer-reviewed literature. However, data from a commercial supplier provides an indication of the protein's characteristics when expressed in E. coli.
| Parameter | Value | Source |
| Expression System | E. coli | [4] |
| Molecular Mass (predicted) | 36.3 kDa (for aa 24-328 with His-tag) | [4] |
| Purity | > 85% as determined by SDS-PAGE | [4] |
| Formulation Buffer | 20mM Tris-HCl buffer (pH 8.0), 0.4M Urea and 10% glycerol | [4] |
Note: The inclusion of urea in the formulation buffer may suggest that solubilization challenges can be an issue.
V. Experimental Protocols
Protocol 1: Expression of His-tagged Full-Length CA XI in E. coli
-
Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the expression vector containing the full-length human CA XI gene (codon-optimized for E. coli) with an N- or C-terminal His-tag.
-
Starter Culture: Inoculate a single colony into 5-10 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Main Culture: Inoculate a large volume of LB medium (e.g., 1 L) with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Induction: Cool the culture to the desired induction temperature (e.g., 20°C). Add IPTG to a final concentration of 0.1-0.5 mM. It is also advisable to add ZnSO₄ to a final concentration of 0.1 mM.
-
Expression: Incubate the culture for a further 16-20 hours at the lower temperature with shaking.
-
Harvesting: Harvest the cells by centrifugation (e.g., 6,000 x g for 15 minutes at 4°C). The cell pellet can be stored at -80°C or used immediately for purification.
VI. Visualizations
Logical Workflow for Troubleshooting Low CA XI Expression
Caption: Troubleshooting workflow for low CA XI expression.
Experimental Workflow for CA XI Production and Purification
Caption: Workflow for CA XI production and purification.
References
- 1. Human carbonic anhydrases and post-translational modifications: a hidden world possibly affecting protein properties and functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Human carbonic anhydrases and post-translational modifications: a hidden world possibly affecting protein properties and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. raybiotech.com [raybiotech.com]
Technical Support Center: Optimizing Buffer Conditions for Carbonic Anhydrase XI Binding Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing buffer conditions for Carbonic Anhydrase XI (CA XI) binding assays.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for a CA XI binding assay?
While the optimal pH can be condition- and compound-specific, most alpha-carbonic anhydrases, including CA XI, exhibit maximal activity in a slightly alkaline pH range.[1] For initial experiments, a pH between 7.0 and 8.5 is recommended. It is crucial to empirically determine the optimal pH for your specific assay, as binding affinity can be highly dependent on the protonation state of both the enzyme's active site residues and the ligand. For instance, the activity of mitochondrial Carbonic Anhydrase VA is highest at pH 9.0 and decreases in more acidic conditions.[1]
Q2: Which buffer system should I use for my CA XI binding assay?
Several buffer systems can be employed for carbonic anhydrase assays. Commonly used buffers include Tris-HCl, HEPES, and phosphate buffers. The choice of buffer can significantly impact enzyme activity and should be selected based on the desired pH range and compatibility with your assay format. For example, the Wilbur-Anderson assay often utilizes a Tris-HCl buffer.[2][3] It is advisable to screen a panel of buffers to identify the one that provides the best assay window and reproducibility for your specific CA XI binding studies.
Q3: What is the role of zinc in the CA XI active site, and do I need to add it to my buffer?
Carbonic anhydrases are zinc metalloenzymes, and the zinc ion is essential for catalytic activity.[4] The zinc ion is coordinated by three histidine residues and a water molecule/hydroxide ion within the active site. This zinc-bound hydroxide is crucial for the nucleophilic attack on carbon dioxide. Typically, purified and properly folded CA XI will already contain the zinc cofactor. Therefore, it is generally not necessary to supplement your assay buffer with additional zinc. However, if you suspect zinc has been stripped from the enzyme during purification or handling, the addition of a low micromolar concentration of ZnCl₂ might be beneficial. Caution is advised, as excess zinc can cause protein precipitation.
Q4: Can salt concentration affect my CA XI binding assay?
Yes, salt concentration is an important parameter to optimize. Salts can influence protein stability, solubility, and the kinetics of ligand binding. While some studies on thermostable carbonic anhydrases have used buffers supplemented with NaCl[5], the optimal salt concentration for CA XI binding assays should be determined empirically. It is recommended to test a range of salt concentrations (e.g., 50 mM to 200 mM NaCl) to find the condition that yields the most robust and reproducible results.
Q5: Should I include any additives in my assay buffer?
Additives such as detergents (e.g., Tween-20 at low concentrations like 0.01%) can be included to prevent non-specific binding and protein aggregation. Bovine Serum Albumin (BSA) at around 0.1% is also commonly used for similar purposes.[6][7] The necessity and choice of additives will depend on the specific assay format and the properties of the compounds being tested.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Enzyme Activity | Incorrect pH of the assay buffer. | Verify the pH of your buffer at the assay temperature. Test a range of pH values from 7.0 to 9.0 to find the optimum for CA XI.[1] |
| Inactive enzyme due to loss of zinc cofactor. | While typically not required, consider adding a low concentration (1-10 µM) of ZnCl₂ to the buffer. | |
| Incompatible buffer components. | Some buffer components may inhibit enzyme activity. Test alternative buffer systems such as HEPES or phosphate if you are using Tris-HCl, or vice versa. | |
| High Background Signal / Non-specific Binding | Hydrophobic interactions of test compounds with the enzyme or plate surface. | Include a non-ionic detergent like Tween-20 (0.01-0.05%) or BSA (0.1%) in the assay buffer.[6][7] |
| Inappropriate salt concentration. | Optimize the salt concentration in your buffer. Try varying the NaCl concentration from 50 mM to 200 mM. | |
| Poor Assay Reproducibility | Buffer instability or temperature fluctuations. | Prepare fresh buffer for each experiment. Ensure consistent temperature control throughout the assay. Some assays are performed at 0-4°C to increase CO₂ solubility in the buffer.[2][3][8] |
| Protein aggregation. | Increase the salt concentration or add a stabilizing agent like glycerol (5-10%). | |
| Assay Interference from Test Compounds | Compound precipitation in the assay buffer. | Check the solubility of your compounds in the final assay buffer. Consider adding a co-solvent like DMSO, but keep the final concentration low (typically <1%). |
| Compound interacts with the assay readout system. | Run controls with the test compound in the absence of the enzyme to check for any direct interference with your detection method. |
Quantitative Data Summary
The following table summarizes buffer conditions used for various alpha-carbonic anhydrases. While not specific to CA XI, these provide a good starting point for optimization.
| Parameter | Carbonic Anhydrase Isoform | Recommended Range/Value | Reference(s) |
| pH | General α-CAs | 7.0 - 8.5 | [1] |
| Carbonic Anhydrase VA | Optimal at 9.0 | [1] | |
| Buffer Type | General CAs | Tris-HCl, HEPES, Phosphate | [2][9] |
| Wilbur-Anderson Assay | 20 mM Tris-HCl | [3] | |
| Salt Concentration | Thermostable CA | 300 mM NaCl | [5] |
| Additives | General Binding Assays | 0.01-0.05% Tween-20, 0.1% BSA | [6][7] |
Experimental Protocols
Protocol 1: Buffer Optimization Screen for a CA XI Binding Assay (e.g., Fluorescence-Based Assay)
-
Prepare a stock solution of CA XI in a low-salt buffer (e.g., 20 mM Tris-HCl, pH 7.5).
-
Prepare a series of assay buffers with varying pH values (e.g., pH 6.5, 7.0, 7.5, 8.0, 8.5) using different buffer systems (e.g., Tris-HCl, HEPES, Phosphate).
-
For each buffer system and pH, prepare a set of buffers containing different NaCl concentrations (e.g., 50 mM, 100 mM, 150 mM, 200 mM).
-
In a 96-well plate, add the CA XI enzyme to each of the prepared buffer conditions.
-
Add a known fluorescent inhibitor of CA XI at a concentration near its Kd.
-
Add a competing unlabeled ligand at a saturating concentration to a subset of wells to determine the non-specific binding.
-
Incubate the plate at a constant temperature (e.g., 25°C) for a predetermined time to reach equilibrium.
-
Measure the fluorescence signal using a plate reader.
-
Calculate the signal-to-background ratio for each buffer condition to identify the optimal buffer that provides the largest and most stable assay window.
Visualizations
Caption: Workflow for optimizing buffer conditions.
Caption: Troubleshooting decision tree for CA XI assays.
References
- 1. Effect of pH on structure, function, and stability of mitochondrial carbonic anhydrase VA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carbonic Anhydrase - Assay | Worthington Biochemical [worthington-biochem.com]
- 3. Enzymatic Assay of Carbonic Anhydrase for Wilbur-Anderson Units (EC 4.2.1.1) [sigmaaldrich.com]
- 4. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improved Solubility and Stability of a Thermostable Carbonic Anhydrase via Fusion with Marine-Derived Intrinsically Disordered Solubility Enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis [frontiersin.org]
- 7. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. protocols.io [protocols.io]
- 9. Intracellular Carbonic Anhydrase Activity Sensitizes Cancer Cell pH Signaling to Dynamic Changes in CO2 Partial Pressure - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Controlling for Inhibitor Precipitation in Screening Assays
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify, manage, and prevent inhibitor precipitation in screening assays.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of compound precipitation in screening assays?
A1: Compound precipitation in aqueous assay buffers typically occurs when the compound's concentration exceeds its solubility limit.[1] This can be triggered by several factors:
-
High Compound Concentration: The concentration required for the assay may be higher than the compound's intrinsic aqueous solubility.
-
Solvent Shift: Compounds are often stored in 100% DMSO at high concentrations. When this stock is diluted into an aqueous assay buffer, the abrupt change in solvent polarity (a "solvent shift") can cause the compound to crash out of solution.[2][3]
-
Buffer Composition: The pH, ionic strength, and specific ions (e.g., phosphates, divalent cations) in the assay buffer can significantly influence a compound's solubility.[4][5]
-
Temperature Changes: Solubility is temperature-dependent. Changes in temperature during the assay can lead to precipitation.[1]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing DMSO stock solutions can lead to water absorption, which synergistically enhances precipitation.[6][7]
-
Compound Properties: The inherent physicochemical properties of a compound, such as high lipophilicity and high crystal lattice energy, predispose it to poor solubility.[8]
Q2: How can I visually identify precipitation in my microplate assay?
A2: Visual inspection is the first line of defense. Look for cloudiness, turbidity, or the formation of a solid pellet at the bottom of the well after centrifugation.[9] This can be done by eye or with the aid of a plate reader that can detect light scattering.
Q3: What is the maximum recommended concentration of DMSO in an assay?
A3: The final concentration of DMSO should be kept as low as possible to avoid solvent effects on the assay target and to minimize the risk of precipitation. For many enzymatic assays, a final concentration of 1% DMSO is common, while sensitive cell-based assays may tolerate only 0.1% or less.[10] It is crucial to ensure that the final DMSO concentration is consistent across all wells, including controls.
Q4: How can I differentiate between a true inhibitor and a compound that is simply aggregating?
A4: Aggregating compounds are a notorious source of false positives in screening. They form colloidal particles that can sequester the target protein, leading to apparent inhibition.[11] Key indicators of aggregation include a steep dose-response curve, high Hill slope, and sensitivity to the inclusion of a non-ionic detergent (e.g., 0.01% Triton X-100). True inhibitors should maintain their activity in the presence of such detergents, whereas aggregators will often show a significant loss of potency.
Q5: How should I properly store my compound libraries to minimize solubility issues?
A5: Proper storage is critical for maintaining compound integrity and solubility.
-
Solvent Choice: While 100% DMSO is standard, a DMSO/water (90/10) mixture can sometimes improve the stability of certain compounds.[12]
-
Storage Conditions: Store stocks at low temperatures (e.g., -20°C or -80°C) to maintain chemical stability.[13] However, be aware that freezing can promote precipitation for some compounds.[14]
-
Minimize Freeze-Thaw Cycles: Aliquot compound stocks into single-use plates or vials to avoid repeated freeze-thaw cycles, which can introduce water and promote precipitation.[6][7]
-
Room Temperature Storage: For short-term, active use, storing plates at room temperature may be preferable to frequent freeze-thaw cycles, though long-term storage at ambient temperature can lead to degradation.[15][16]
Troubleshooting Guides
Problem: I observe a precipitate after adding my compound to the assay buffer.
This guide provides a step-by-step workflow to diagnose and resolve compound precipitation.
Caption: Troubleshooting workflow for observed compound precipitation.
Problem: My potent inhibitor is flagged as a potential aggregator. How do I confirm this?
This decision tree helps differentiate between true inhibition and non-specific aggregation.
Caption: Decision tree to identify aggregating compounds.
Data Presentation: Solubility Enhancement Strategies
The addition of co-solvents and excipients can improve compound solubility, but their compatibility with the specific assay must be verified.
| Solubilizing Agent | Mechanism of Action | Typical Concentration | Potential Assay Interference |
| Co-solvents (e.g., Ethanol, Propylene Glycol) | Reduces solvent polarity, making it more favorable for nonpolar compounds.[17] | 1-5% (v/v) | Can denature proteins or alter enzyme kinetics at higher concentrations. |
| Surfactants (e.g., Tween 80, Triton X-100) | Forms micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.[18] | 0.001-0.1% (v/v) | Can interfere with protein-protein interactions or membrane-based assays. |
| Cyclodextrins (e.g., HP-β-CD, SBE-β-CD) | Forms inclusion complexes by encapsulating the hydrophobic compound within its non-polar cavity.[18] | 1-10 mM | Can interact with assay components; may lower the free concentration of the compound.[19] |
| pH Modification | For ionizable compounds, adjusting the buffer pH away from the compound's pI increases the concentration of the more soluble ionized form.[20] | Assay-dependent | Drastic pH changes can inactivate the biological target or alter reaction kinetics. |
Key Experimental Protocols
Protocol 1: High-Throughput Kinetic Solubility Assay by Nephelometry
This protocol provides a rapid, qualitative or semi-quantitative assessment of compound solubility in a high-throughput format.[21] Nephelometry measures the light scattered by insoluble particles suspended in a solution.[22]
-
Objective: To determine the kinetic solubility of test compounds in a specified aqueous buffer.
-
Principle: A high-concentration DMSO stock of a compound is added to an aqueous buffer. If the compound's concentration exceeds its solubility, it precipitates, and the resulting particles scatter light. A nephelometer measures this scattered light, with the signal being proportional to the amount of insoluble material.[23][24]
-
Materials:
-
Test compounds dissolved in 100% DMSO (e.g., 10 mM stock).
-
Aqueous assay buffer (e.g., PBS, pH 7.4).
-
Optically clear 96-well or 384-well microplates.[23]
-
Microplate nephelometer.
-
-
Procedure:
-
Plate Setup: Add the aqueous buffer to the wells of the microplate.
-
Compound Addition: Dispense a small volume (e.g., 1-2 µL) of the DMSO compound stock directly into the buffer to achieve the desired highest concentration.[25]
-
Serial Dilution (Optional): If determining a solubility curve, perform serial dilutions across the plate.
-
Mixing and Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 1-2 hours) to allow equilibrium to be approached.[25]
-
Measurement: Place the microplate in the nephelometer and measure the light scattering in each well, expressed in Relative Nephelometric Units (RNUs).[23]
-
-
Data Analysis:
-
Plot RNUs against compound concentration.
-
The solubility limit is often defined as the concentration at which the RNU value begins to rise significantly above the background signal of the buffer/DMSO control wells.
-
Protocol 2: Characterization of Aggregates by Dynamic Light Scattering (DLS)
DLS is a powerful technique for detecting and sizing particles in a solution, making it ideal for identifying compound aggregates.[26][27]
-
Objective: To determine if a compound forms aggregates in assay buffer and to characterize their size.
-
Principle: DLS measures the time-dependent fluctuations in the intensity of light scattered by particles undergoing Brownian motion.[28] The rate of these fluctuations is related to the particle's diffusion coefficient, which can be used to calculate its hydrodynamic radius (Rh). The presence of large particles (>100 nm) is a strong indicator of aggregation.[29]
-
Materials:
-
Test compound in assay buffer at relevant concentrations.
-
DLS instrument with a cuvette or plate-based reader.
-
Low-volume cuvettes or a compatible microplate (e.g., 96-well or 384-well).[28]
-
-
Procedure:
-
Sample Preparation: Prepare the compound solution in the final assay buffer, including the correct percentage of DMSO. It is critical to filter or centrifuge the sample immediately before measurement to remove dust and extraneous particulates.[28]
-
Instrument Setup: Set the instrument parameters, including temperature and measurement angle.
-
Blank Measurement: First, measure the assay buffer alone to establish a baseline.
-
Sample Measurement: Load the compound sample into the cuvette or plate and initiate the DLS measurement. The instrument will collect data over a period of minutes.
-
-
Data Analysis:
-
The instrument's software will generate an autocorrelation function and calculate the particle size distribution.
-
Look for the appearance of a second population of particles with a large hydrodynamic radius (typically >100 nm) in the compound-containing sample that is not present in the buffer blank. This indicates the formation of aggregates.[26]
-
The Polydispersity Index (PDI) provides a measure of the heterogeneity of particle sizes in the sample. A high PDI can also be indicative of aggregation.[27]
-
References
- 1. Precipitation (chemistry) - Wikipedia [en.wikipedia.org]
- 2. quora.com [quora.com]
- 3. Solvent shift method for anti-precipitant screening of poorly soluble drugs using biorelevant medium and dimethyl sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of buffer media composition on the solubility and effective permeability coefficient of ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. news-medical.net [news-medical.net]
- 12. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ziath.com [ziath.com]
- 15. The effect of room-temperature storage on the stability of compounds in DMSO [yufenggp.com]
- 16. [PDF] The Effect of Room-Temperature Storage on the Stability of Compounds in DMSO | Semantic Scholar [semanticscholar.org]
- 17. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 19. researchgate.net [researchgate.net]
- 20. jmpas.com [jmpas.com]
- 21. High-throughput nephelometry methodology for qualitative determination of aqueous solubility of chemical libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. emeraldcloudlab.com [emeraldcloudlab.com]
- 23. bmglabtech.com [bmglabtech.com]
- 24. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 25. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 26. sygnaturediscovery.com [sygnaturediscovery.com]
- 27. unchainedlabs.com [unchainedlabs.com]
- 28. Dynamic Light Scattering (DLS) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 29. enovatia.com [enovatia.com]
Navigating Inconsistent Results in CA IX Cell-Based Assays: A Technical Support Center
For researchers and drug development professionals, carbonic anhydrase IX (CA IX) is a critical target in cancer research due to its role in tumor progression and hypoxia. However, cell-based assays targeting CA IX can often yield inconsistent and perplexing results. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate these challenges and obtain reliable, reproducible data.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during CA IX cell-based assays, providing potential causes and actionable solutions.
General Cell Culture and Handling
Question: Why am I seeing high variability between replicate wells in my cell-based assay?
Answer: High variability between replicates is a common issue that can often be traced back to inconsistent cell seeding or handling techniques.
-
Potential Cause: Uneven cell distribution when plating.
-
Solution: Ensure your cell suspension is homogenous before and during plating. Gently swirl the cell suspension between seeding sets of wells. For adherent cells, allow plates to sit at room temperature for 15-20 minutes before placing them in the incubator to promote even cell settling.
-
-
Potential Cause: Edge effects in multi-well plates.
-
Solution: Evaporation can be more pronounced in the outer wells of a plate, leading to changes in media concentration and affecting cell growth. To mitigate this, avoid using the outermost wells for experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium.
-
-
Potential Cause: Inconsistent cell passage number.[1]
-
Solution: Use cells within a consistent and low passage number range for your experiments. High passage numbers can lead to phenotypic and genotypic drift, affecting CA IX expression and overall cell behavior. It is best practice to establish a new vial of cells from a frozen stock after a defined number of passages.[1]
-
Question: My cells are not expressing CA IX even under hypoxic conditions. What could be the problem?
Answer: Lack of CA IX expression under hypoxia can be due to several factors, ranging from the cell line itself to the experimental conditions.
-
Potential Cause: The cell line does not express CA IX or expresses it at very low levels.
-
Solution: Confirm that your chosen cell line is known to express CA IX under hypoxia. Not all cancer cell lines upregulate CA IX in response to low oxygen.[2] Consult the literature to verify the CA IX expression profile of your cell line.
-
-
Potential Cause: Inadequate or inconsistent hypoxia induction.
-
Solution: Ensure your hypoxia chamber or incubator is functioning correctly and maintaining the desired low oxygen concentration (typically 0.1% to 1% O₂). The induction of CA IX is dependent on the degree and duration of hypoxia.[3] A time-course experiment may be necessary to determine the optimal duration of hypoxic treatment for maximal CA IX expression in your specific cell line.[2]
-
-
Potential Cause: Issues with the cell culture medium.
-
Solution: Glucose deprivation has been shown to abolish the hypoxic induction of CA IX.[3] Ensure your culture medium has an adequate glucose concentration.
-
Immunofluorescence (IF) Assays
Question: I am observing high background or non-specific staining in my CA IX immunofluorescence assay.
Answer: High background in IF can obscure specific signals and make data interpretation difficult. Several factors can contribute to this issue.
-
Potential Cause: Inadequate blocking.
-
Solution: Increase the blocking time and/or try a different blocking agent. Common blocking agents include bovine serum albumin (BSA) or normal serum from the species in which the secondary antibody was raised.
-
-
Potential Cause: Primary or secondary antibody concentration is too high.
-
Solution: Titrate your primary and secondary antibodies to determine the optimal concentration that provides a strong signal with minimal background.
-
-
Potential Cause: Insufficient washing.
-
Solution: Increase the number and duration of wash steps after primary and secondary antibody incubations to remove unbound antibodies.
-
Question: My CA IX immunofluorescence signal is weak or absent.
Answer: A weak or non-existent signal can be frustrating. Here are some common culprits and their solutions.
-
Potential Cause: Low or no expression of CA IX in the cells.
-
Solution: As mentioned earlier, confirm that your cell line and experimental conditions are appropriate for inducing CA IX expression. Include a positive control cell line known to express high levels of CA IX.
-
-
Potential Cause: Problems with the primary antibody.
-
Solution: Ensure your primary antibody is validated for immunofluorescence and recognizes the CA IX protein in your species of interest. Use the recommended antibody dilution and consider an overnight incubation at 4°C to enhance the signal.
-
-
Potential Cause: Incompatible primary and secondary antibodies.
-
Solution: Ensure your secondary antibody is designed to recognize the host species of your primary antibody (e.g., if your primary is a mouse monoclonal, use an anti-mouse secondary).
-
-
Potential Cause: Photobleaching.
-
Solution: Minimize the exposure of your fluorescently labeled samples to light. Use an anti-fade mounting medium to preserve the signal.
-
Flow Cytometry Assays
Question: I am seeing a high percentage of non-specific binding in my flow cytometry analysis of cell surface CA IX.
Answer: Non-specific antibody binding can lead to inaccurate quantification of CA IX-positive cells.
-
Potential Cause: Fc receptor-mediated antibody binding.
-
Solution: Block Fc receptors on your cells by pre-incubating them with an Fc blocking reagent or normal serum from the same species as your primary antibody.
-
-
Potential Cause: Dead cells are binding the antibody non-specifically.
-
Solution: Use a viability dye to exclude dead cells from your analysis. Dead cells have compromised membranes and can non-specifically bind antibodies, leading to false-positive signals.
-
Question: The fluorescence intensity of my CA IX-positive population is low.
Answer: A dim signal can make it difficult to distinguish between positive and negative populations.
-
Potential Cause: Low CA IX expression.
-
Solution: Optimize your hypoxia induction protocol to maximize CA IX expression. You may also consider using a brighter fluorophore-conjugated primary antibody or a signal amplification system.
-
-
Potential Cause: Antibody concentration is not optimal.
-
Solution: Titrate your anti-CA IX antibody to find the concentration that gives the best signal-to-noise ratio.
-
Cell Viability/Proliferation Assays with CA IX Inhibitors
Question: I am not observing the expected cytotoxic or anti-proliferative effect of my CA IX inhibitor.
Answer: A lack of inhibitor effect could be due to issues with the compound, the assay itself, or the experimental design.
-
Potential Cause: The inhibitor is not potent or is unstable.
-
Solution: Verify the identity and purity of your inhibitor. Ensure it is properly stored and that the solvent used for dilution does not affect its activity.
-
-
Potential Cause: The cell line is not sensitive to CA IX inhibition.
-
Solution: The cytotoxic effect of CA IX inhibitors can be cell-line dependent. Ensure your chosen cell line's viability is sensitive to CA IX inhibition under your experimental conditions.
-
-
Potential Cause: The assay duration is too short.
-
Solution: The effects of some inhibitors on cell viability or proliferation may only become apparent after a longer incubation period. Consider extending the duration of your assay.
-
-
Potential Cause: The assay readout is not appropriate.
-
Solution: Some CA IX inhibitors may have a more pronounced effect on cell migration or invasion rather than on viability. Consider using alternative assays to assess the inhibitor's efficacy.
-
Quantitative Data Summary
The following tables provide reference data to help you evaluate your experimental results.
Table 1: Expected Percentage of CA IX-Positive Cells in Various Cancer Cell Lines Under Hypoxia.
| Cell Line | Cancer Type | Hypoxia Condition | Percentage of CA IX-Positive Cells | Reference |
| MCF-7 | Breast Cancer | 0.1% O₂, 72h | 30-50% | [2] |
| HCT116 | Colon Cancer | 0.1% O₂, 72h | 30-50% | [2] |
| SW1222 | Colon Cancer | 0.1% O₂, 72h | 30-50% | [2] |
| MDA-MB-231 | Breast Cancer | 0.1% O₂, 72h | 30-50% | [2] |
| HT 1080 | Fibrosarcoma | <5% O₂, >6h | Significant induction | [3] |
| FaDu | Pharyngeal Carcinoma | <5% O₂, >6h | Significant induction | [3] |
Table 2: IC₅₀ Values of Selected CA IX Inhibitors in Cancer Cell Lines.
| Inhibitor | Cell Line | Cancer Type | IC₅₀ (nM) | Assay Conditions | Reference |
| VR16-09 | MDA-MB-231 | Breast Cancer | 1.29 | Hypoxia (1% O₂), 3 days | [4] |
| VD11-4-2 | MDA-MB-231 | Breast Cancer | <10 | Hypoxia (1% O₂), 3 days | [4] |
| VD12-09 | MDA-MB-231 | Breast Cancer | <10 | Hypoxia (1% O₂), 3 days | [4] |
| SLC-0111 | A375-M6 | Melanoma | >100 µM | 96h | |
| Doxorubicin + SLC-0111 | MCF7 | Breast Cancer | <90 nM (Doxorubicin) | 48h |
Experimental Protocols
Below are detailed methodologies for key CA IX cell-based assays.
Protocol 1: Immunofluorescence Staining for CA IX in Cultured Cells
-
Cell Seeding: Seed cells on sterile glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Hypoxia Induction (if applicable): Place the plate in a hypoxia chamber at the desired oxygen concentration for the appropriate duration.
-
Fixation: Gently wash the cells with PBS, then fix with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Permeabilization (for intracellular targets): If your anti-CA IX antibody targets an intracellular epitope, permeabilize the cells with 0.1-0.3% Triton X-100 in PBS for 10-15 minutes.
-
Blocking: Wash the cells with PBS and then block non-specific antibody binding by incubating with a blocking solution (e.g., 1-5% BSA in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary anti-CA IX antibody in the blocking solution to its optimal concentration and incubate with the cells for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in the blocking solution and incubate with the cells for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Counterstaining and Mounting: If desired, counterstain the nuclei with a DNA dye like DAPI. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the staining using a fluorescence microscope with the appropriate filter sets.
Protocol 2: Flow Cytometry for Cell Surface CA IX
-
Cell Preparation: Harvest cells and prepare a single-cell suspension in a suitable buffer (e.g., PBS with 1-2% BSA).
-
Fc Receptor Blocking: Incubate the cells with an Fc blocking reagent for 10-15 minutes on ice to prevent non-specific antibody binding.
-
Primary Antibody Staining: Add the fluorophore-conjugated anti-CA IX antibody at its predetermined optimal concentration and incubate for 30 minutes on ice, protected from light.
-
Washing: Wash the cells twice with cold staining buffer.
-
Viability Staining: Resuspend the cells in a buffer containing a viability dye to label dead cells.
-
Data Acquisition: Analyze the cells on a flow cytometer, ensuring you acquire a sufficient number of events for statistical analysis.
-
Data Analysis: Gate on the live, single-cell population and then quantify the percentage of CA IX-positive cells and their mean fluorescence intensity.
Visualizations
The following diagrams illustrate key concepts and workflows related to CA IX assays.
Caption: The HIF-1α signaling pathway leading to CA IX expression and its role in pH regulation.
Caption: A general experimental workflow for a CA IX cell-based inhibitor screening assay.
Caption: A logical troubleshooting tree for addressing common issues in CA IX cell-based assays.
References
- 1. Carbonic anhydrase IX induction defines a heterogeneous cancer cell response to hypoxia and mediates stem cell-like properties and sensitivity to HDAC inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of carbonic anhydrase IX (CA IX) as an endogenous marker of chronic hypoxia in live human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel fluorinated carbonic anhydrase IX inhibitors reduce hypoxia-induced acidification and clonogenic survival of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for Developing Specific Ligands for Carbonic Anhydrase XI
Welcome to the technical support center for researchers engaged in the development of specific molecular probes for Carbonic Anhydrase XI (CA XI). This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address the unique challenges associated with targeting this acatalytic member of the carbonic anhydrase family.
Frequently Asked Questions (FAQs)
Q1: I am not observing any inhibition of CA XI's catalytic activity with my compounds in a CO2 hydration assay. What is going wrong?
A1: This is an expected result. Carbonic Anhydrase XI, along with isoforms VIII and X, is a member of the Carbonic Anhydrase-Related Proteins (CARPs), which are catalytically inactive.[1][2] The lack of catalytic activity is due to the substitution of one or more of the three essential histidine residues that coordinate the zinc ion in the active site of catalytic carbonic anhydrases.[1][2] Therefore, traditional enzyme inhibition assays are not suitable for this protein. Your focus should be on detecting binding to CA XI rather than inhibition of catalytic function.
Q2: If CA XI is catalytically inactive, why is it a target for ligand development?
A2: While the precise biological function of CA XI is still largely unknown, it is highly expressed in the central nervous system and has been associated with several types of cancer.[1][3] The prevailing hypothesis is that CARPs, including CA XI, exert their biological effects through protein-protein interactions.[1] Developing specific ligands for CA XI is a critical step in probing its function, identifying its binding partners, and validating it as a potential therapeutic target.
Q3: What are the key structural differences between the (vestigial) active site of CA XI and a catalytically active isoform like CA II?
A3: The primary reason for the lack of catalytic activity in CA XI is the alteration of the zinc-binding site. In the active CA II, the zinc ion is coordinated by three histidine residues (His94, His96, and His119). In CA XI, key substitutions at these positions prevent stable zinc binding and catalysis. A sequence alignment highlights these critical differences.
| Feature | Carbonic Anhydrase II (Catalytic) | Carbonic Anhydrase XI (Acatalytic) |
| Primary Function | Reversible hydration of CO2 | Unknown; likely protein-protein interactions[1] |
| Zinc-Binding Histidines | His94, His96, His119 | Key coordinating residues are absent[4] |
| Catalytic Activity | High (kcat ≈ 10^6 s^-1) | None detectable[1] |
| Primary Research Goal | Develop specific inhibitors | Develop specific binding ligands/modulators |
Q4: How can I achieve specificity for CA XI over other CA isoforms?
A4: Achieving specificity is a significant challenge due to the high structural homology among CA isoforms. However, there are several strategies:
-
Targeting Surface Pockets: Instead of the conserved (though inactive) active site, focus on unique pockets on the protein surface. Homology modeling can help identify these regions.
-
Exploiting Amino Acid Differences: Even within the vestigial active site, there are amino acid differences between CA XI and other isoforms that can be exploited to design specific ligands.[5]
-
Allosteric Modulation: Develop ligands that bind to sites other than the vestigial active site to modulate CA XI's conformation and potential protein-protein interactions.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No binding detected in my ligand screen. | The assay conditions are not optimal. | Optimize buffer conditions (pH, salt concentration). Ensure the protein is correctly folded and stable. |
| The screening method is not sensitive enough. | Consider alternative, more sensitive techniques such as Surface Plasmon Resonance (SPR) or MicroScale Thermophoresis (MST). | |
| The compound library does not contain binders. | Expand the chemical diversity of your library. Consider fragment-based screening to identify smaller binding motifs. | |
| High non-specific binding in my assay. | The protein is aggregating or misfolded. | Perform quality control on your protein preparation using techniques like size-exclusion chromatography. |
| The ligand is "sticky" or aggregating. | Check the physicochemical properties of your compounds. Include solubility and aggregation assays in your screening cascade. | |
| Difficulty expressing and purifying stable CA XI protein. | The protein may be unstable when expressed recombinantly. | Experiment with different expression systems (e.g., bacterial, insect, mammalian cells) and purification tags. Consider co-expression with potential binding partners if known. |
Experimental Protocols & Methodologies
Identifying CA XI Binding Partners
Given that CA XI is thought to function via protein-protein interactions, identifying its binding partners is a key experimental goal.
a) Co-Immunoprecipitation (Co-IP)
This technique is used to identify proteins that interact with a protein of interest in a cellular context.
-
Protocol:
-
Lyse cells expressing tagged or endogenous CA XI.
-
Incubate the cell lysate with an antibody specific to CA XI or the tag.
-
Use protein A/G beads to pull down the antibody-protein complex.
-
Wash the beads to remove non-specific binders.
-
Elute the protein complexes from the beads.
-
Identify the co-eluted proteins by mass spectrometry.
-
b) Proximity-Dependent Biotinylation (BioID)
BioID allows for the identification of both stable and transient protein interactions in a living cell.
-
Protocol:
-
Create a fusion protein of CA XI with a promiscuous biotin ligase (e.g., BirA*).
-
Express this fusion protein in your cell line of interest.
-
Add biotin to the cell culture medium. The BirA* will biotinylate proteins in close proximity to CA XI.
-
Lyse the cells and purify the biotinylated proteins using streptavidin beads.
-
Identify the captured proteins by mass spectrometry.[6][7][8]
-
Characterizing Ligand Binding to CA XI
Once potential ligands are identified, their binding affinity and kinetics must be characterized.
a) Surface Plasmon Resonance (SPR)
SPR is a label-free technique for real-time monitoring of binding interactions.
-
Methodology:
-
Immobilize purified CA XI protein on a sensor chip.
-
Flow a solution containing the ligand (analyte) over the chip surface.
-
Measure the change in the refractive index at the surface as the ligand binds to the immobilized protein.
-
Calculate association (kon) and dissociation (koff) rates, and the equilibrium dissociation constant (KD).
-
b) MicroScale Thermophoresis (MST)
MST measures the directed movement of molecules in a microscopic temperature gradient, which changes upon ligand binding.
-
Methodology:
-
Label either the CA XI protein or the ligand with a fluorophore.
-
Mix a constant concentration of the labeled molecule with a serial dilution of the unlabeled binding partner.
-
Load the samples into capillaries and measure the thermophoretic movement using an MST instrument.
-
Plot the change in thermophoresis against the ligand concentration to determine the binding affinity (KD).
-
c) Thermal Shift Assay (TSA)
TSA, or differential scanning fluorimetry, measures the change in the thermal stability of a protein upon ligand binding.
-
Methodology:
-
Mix purified CA XI protein with a fluorescent dye that binds to hydrophobic regions of unfolded proteins.
-
Add the test ligand to the mixture.
-
Gradually increase the temperature and monitor the fluorescence.
-
Binding of a ligand will typically stabilize the protein, resulting in a higher melting temperature (Tm).
-
Visualizations
Caption: Workflow for CA XI Modulator Discovery.
Caption: Catalytic vs. Acatalytic CA Active Sites.
Caption: Potential Ligand Binding Sites on CA XI.
References
- 1. uniprot.org [uniprot.org]
- 2. Recombinant Human Carbonic Anhydrase II/CA2 Protein (NBC1-28002): Novus Biologicals [novusbio.com]
- 3. uniprot.org [uniprot.org]
- 4. WikiGenes - CA11 - carbonic anhydrase XI [wikigenes.org]
- 5. uniprot.org [uniprot.org]
- 6. The interactome of metabolic enzyme carbonic anhydrase IX reveals novel roles in tumor cell migration and invadopodia/MMP14-mediated invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Interplay of Carbonic Anhydrase IX With Amino Acid and Acid/Base Transporters in the Hypoxic Tumor Microenvironment [frontiersin.org]
- 8. Interplay of Carbonic Anhydrase IX With Amino Acid and Acid/Base Transporters in the Hypoxic Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Transfection Efficiency of Carbonic Anhydrase XI (CA XI) Constructs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the transfection of Carbonic Anhydrase XI (CA XI) constructs.
Frequently Asked Questions (FAQs)
Q1: I am observing very low or no expression of my CA XI construct after transfection. What are the primary factors I should investigate?
Low transfection efficiency is a common issue that can be attributed to several factors. The main areas to troubleshoot are the health and condition of your cells, the quality and quantity of your plasmid DNA, and the transfection protocol itself. For secreted proteins like CA XI, suboptimal expression can also be linked to issues with the signal peptide or potential cytotoxicity from overexpression.
Q2: How does cell health affect transfection efficiency?
The physiological state of your cells is critical for successful transfection. Here are key aspects to consider:
-
Cell Viability: Cells should have high viability (>90%) before transfection. Contamination with bacteria, yeast, or mycoplasma can significantly impact cell health and transfection outcomes.[1][2]
-
Confluency: The optimal cell confluency for transfection is typically between 70-90%.[3][4] Overly confluent cells may experience contact inhibition, making them less receptive to DNA uptake, while sparse cultures may not be healthy enough for efficient transfection.[1][5]
-
Passage Number: Use cells with a low passage number (ideally below 30-50).[1][5] Cell lines can undergo genetic drift at high passage numbers, leading to altered transfection capabilities.[5]
Q3: What are the critical factors regarding my CA XI plasmid DNA?
The quality and quantity of your plasmid DNA are paramount for successful transfection.
-
DNA Purity: Use high-quality, endotoxin-free plasmid DNA. Endotoxins, which are components of the bacterial cell wall, are common contaminants in plasmid preparations and can significantly reduce transfection efficiency, especially in sensitive cell lines.[6] The A260/A280 ratio should be between 1.8 and 2.0.
-
DNA Integrity: Ensure your plasmid is intact and not degraded. You can check the integrity by running the plasmid on an agarose gel. The supercoiled form of the plasmid is generally most efficient for transient transfection.[5][6][7]
-
DNA Concentration: The optimal amount of DNA will vary depending on the cell type, plate format, and transfection reagent. It is crucial to perform a titration to find the ideal concentration for your specific experiment.[4]
Q4: My CA XI is a secreted protein. Are there any special considerations for its expression?
Yes, for secreted proteins like CA XI, the following points are important:
-
Signal Peptide: The efficiency of secretion is dependent on the signal peptide at the N-terminus of the protein. If you are using the native CA XI signal peptide and observing low secretion, consider swapping it with a well-characterized, high-efficiency signal peptide from a protein known to be robustly secreted, such as that from human serum albumin or immunoglobulin.
-
Codon Optimization: Optimizing the codon usage of your CA XI construct for the expression host (e.g., human or hamster cell lines) can enhance translation efficiency and subsequent protein yield.
-
Post-Transfection Temperature: Lowering the cell culture temperature (e.g., to 30-33°C) after transfection can sometimes improve the folding and stability of secreted proteins, leading to higher yields.[7][8]
Q5: Could the overexpression of CA XI be toxic to the cells?
While CA XI is a naturally occurring enzyme, its overexpression, particularly in cell lines that do not endogenously express it at high levels, could potentially lead to cellular stress or toxicity. Carbonic anhydrases are involved in pH regulation, and excessive activity could disrupt cellular homeostasis.[9][10] If you observe significant cell death after transfection, consider the following:
-
Reduce DNA Amount: Use a lower concentration of your CA XI plasmid during transfection.
-
Use a Weaker Promoter: If your construct is driven by a very strong promoter like CMV, consider switching to a weaker promoter to reduce the expression level.
-
Inducible Expression System: For stable cell lines, using an inducible expression system can provide better control over the timing and level of CA XI expression.
Troubleshooting Guides
Problem: Low Transfection Efficiency
| Potential Cause | Recommended Solution |
| Suboptimal Cell Health | Ensure cells are healthy, actively dividing, and free from contamination. Use low-passage number cells.[1][5] |
| Poor DNA Quality | Use an endotoxin-free plasmid purification kit. Verify DNA integrity and concentration. A260/A280 ratio should be 1.8-2.0.[6] |
| Incorrect Reagent-to-DNA Ratio | Optimize the ratio of transfection reagent to DNA by performing a titration. Start with the manufacturer's recommended range and test several ratios.[4][11] |
| Inappropriate Cell Confluency | Plate cells to be 70-90% confluent at the time of transfection.[3][4] |
| Presence of Serum or Antibiotics | Some transfection reagents are inhibited by serum and antibiotics. Follow the manufacturer's protocol regarding their presence during complex formation and transfection.[3][12] |
| Inefficient Signal Peptide | If expressing a secreted form of CA XI, consider replacing the native signal peptide with one known for high secretion efficiency.[11] |
Problem: High Cell Death After Transfection
| Potential Cause | Recommended Solution |
| Reagent Toxicity | Optimize the concentration of the transfection reagent. Use the lowest amount of reagent that provides good efficiency. Perform a toxicity test with the reagent alone. |
| DNA Concentration Too High | Reduce the amount of plasmid DNA used for transfection. High amounts of foreign DNA can induce a cellular stress response. |
| Toxicity of CA XI Overexpression | Use a weaker promoter or an inducible expression system to control the level of CA XI expression.[6] |
| Incubation Time with Transfection Complex | Reduce the incubation time of the cells with the DNA-reagent complexes. Refer to the manufacturer's protocol for recommended incubation times.[4] |
Experimental Protocols
Protocol 1: Plasmid DNA Preparation for Transfection
High-quality, endotoxin-free plasmid DNA is crucial for successful transfection.
-
Bacterial Culture: Inoculate a single bacterial colony into 2-5 mL of LB broth containing the appropriate antibiotic. Incubate at 37°C with shaking for 8 hours. Use this starter culture to inoculate a larger volume of LB broth and incubate overnight (12-16 hours).[13]
-
Plasmid Purification: Use a commercial endotoxin-free plasmid purification kit (Midi or Maxi prep for higher yields and purity). Follow the manufacturer's instructions carefully.
-
Elution: Elute the plasmid DNA in sterile, nuclease-free water or TE buffer.
-
Quantification and Quality Control:
-
Measure the DNA concentration and purity using a spectrophotometer. The A260/A280 ratio should be between 1.8 and 2.0.
-
Verify the integrity of the plasmid by running 100-200 ng on a 1% agarose gel. You should observe a prominent supercoiled band.
-
Protocol 2: Optimizing Cationic Lipid-Based Transfection
This protocol provides a general guideline for optimizing transfection conditions. Specific details will vary based on the transfection reagent and cell line used.
-
Cell Seeding: The day before transfection, seed your cells in antibiotic-free medium at a density that will result in 70-90% confluency at the time of transfection.
-
Preparation of DNA and Reagent:
-
On the day of transfection, dilute the CA XI plasmid DNA in serum-free medium (e.g., Opti-MEM).
-
In a separate tube, dilute the cationic lipid transfection reagent in serum-free medium.
-
-
Complex Formation:
-
Combine the diluted DNA and the diluted transfection reagent. Mix gently by pipetting up and down.
-
Incubate the mixture at room temperature for the time recommended by the manufacturer (typically 5-20 minutes) to allow for the formation of DNA-lipid complexes.
-
-
Transfection:
-
Add the DNA-lipid complexes dropwise to the cells.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.
-
Analysis: Analyze the expression of CA XI by methods such as Western blot, ELISA (for secreted protein), or immunofluorescence.
Quantitative Data Summary
The following tables provide starting points for optimizing your transfection experiments. These are general recommendations and should be optimized for your specific cell line and CA XI construct.
Table 1: Recommended Starting DNA Concentrations for Transfection
| Plate Format | DNA Amount (µg) |
| 96-well | 0.05 - 0.2 |
| 24-well | 0.25 - 1.0 |
| 12-well | 0.5 - 2.0 |
| 6-well | 1.0 - 5.0 |
| 10 cm dish | 5.0 - 15.0 |
Table 2: Example Reagent-to-DNA Ratios for Optimization
| Transfection Reagent | Reagent (µL) : DNA (µg) Ratio (v:w) |
| Reagent A | 1:1, 2:1, 3:1 |
| Reagent B | 1.5:1, 2.5:1, 3.5:1 |
| Reagent C | 2:1, 3:1, 4:1 |
| Note: Always consult the manufacturer's protocol for the recommended range for your specific reagent. |
Visualizations
Caption: A general workflow for the transfection of CA XI constructs.
Caption: A flowchart for troubleshooting poor CA XI transfection efficiency.
References
- 1. Expression of Hypoxia-Inducible Cell-Surface Transmembrane Carbonic Anhydrases in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. blog.addgene.org [blog.addgene.org]
- 3. Troubleshooting Protein Secretion Issues | Proteos Insights [proteos.com]
- 4. Optimization of Plasmid DNA Transfection Protocol | Thermo Fisher Scientific - LT [thermofisher.com]
- 5. Overcoming the Refractory Expression of Secreted Recombinant Proteins in Mammalian Cells through Modification of the Signal Peptide and Adjacent Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimize Transfection of Cultured Cells [promega.jp]
- 7. genscript.com [genscript.com]
- 8. gencefebio.com [gencefebio.com]
- 9. Carbonic Anhydrase Inhibition and the Management of Hypoxic Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. polyplus-sartorius.com [polyplus-sartorius.com]
- 12. med.upenn.edu [med.upenn.edu]
- 13. Plasmid Prep Protocols: Guide to Key Steps & Materials [thermofisher.com]
Technical Support Center: Optimizing Fixation for CA XI Immunofluorescence
Welcome to the technical support center for optimizing Carbonic Anhydrase XI (CA XI) immunofluorescence. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve optimal staining results for CA XI.
Troubleshooting Guide
This guide addresses common issues encountered during CA XI immunofluorescence experiments, with a focus on fixation-related problems.
1. Weak or No CA XI Signal
| Potential Cause | Recommended Solution |
| Inappropriate Fixation Method | The chosen fixative may be masking the CA XI epitope. Test alternative fixation methods. Aldehyde-based fixatives like paraformaldehyde (PFA) cross-link proteins, which can sometimes hide the epitope.[1] Organic solvents like methanol or acetone precipitate proteins, which can be a gentler alternative for some antibodies.[2][3][4] |
| Suboptimal Fixation Time | Both under-fixation and over-fixation can lead to poor signal. For PFA, a typical starting point is 10-20 minutes at room temperature.[3] For cold methanol, 10-20 minutes at -20°C is common. Optimize the fixation time for your specific cell or tissue type. |
| Antigen Masking by Cross-linking | If using PFA or formalin, the cross-linking may be too extensive. Consider performing antigen retrieval to unmask the epitope. |
| Antibody Issues | The primary antibody may not be suitable for immunofluorescence or may be used at a suboptimal dilution.[5][6] Verify the antibody's validated applications on the manufacturer's datasheet. Perform a dilution series to find the optimal concentration.[7] Ensure the secondary antibody is compatible with the primary antibody's host species and isotype.[5][8] |
| Low CA XI Expression | The target protein may be expressed at low levels in your sample. Confirm CA XI expression using a sensitive method like Western blotting or qPCR.[9] |
2. High Background or Non-Specific Staining
| Potential Cause | Recommended Solution |
| Inadequate Blocking | Insufficient blocking can lead to non-specific antibody binding.[7] Increase the blocking time or try a different blocking agent, such as serum from the same species as the secondary antibody.[7] |
| Over-fixation | Excessive fixation, particularly with aldehydes, can increase autofluorescence.[3][5] Reduce the fixation time or concentration. A quenching step with a reagent like ammonium chloride or sodium borohydride after PFA fixation can help reduce autofluorescence. |
| Antibody Concentration Too High | Using too much primary or secondary antibody can result in high background.[5][8] Optimize antibody concentrations by performing a titration. |
| Incomplete Washing | Insufficient washing between antibody incubation steps can leave unbound antibodies, contributing to background noise.[5] Increase the number and duration of wash steps. |
| Autofluorescence | Some tissues have endogenous fluorophores that can cause background.[8] View an unstained sample under the microscope to assess the level of autofluorescence. If present, consider using a commercial autofluorescence quenching kit or spectral unmixing if your imaging system supports it. |
Frequently Asked Questions (FAQs)
Q1: Which fixation method is best for CA XI immunofluorescence?
The optimal fixation method is antibody- and sample-dependent.[2][10][11] There is no universal best fixative. A good starting point is to compare paraformaldehyde (PFA) and methanol fixation side-by-side. PFA is a cross-linking fixative that generally provides good preservation of cellular morphology.[1] Methanol is a precipitating fixative that can sometimes improve antigen recognition for certain antibodies.[2][4]
Q2: Should I use paraformaldehyde or formalin?
Paraformaldehyde (PFA) is a polymer of formaldehyde. To be used as a fixative, it must be depolymerized into formaldehyde by heating.[12] Formalin is a saturated solution of formaldehyde (around 37%), which often contains methanol as a stabilizer to prevent polymerization.[12] For immunofluorescence, it is generally recommended to use freshly prepared, methanol-free formaldehyde from PFA to avoid any potential interference from methanol.[12]
Q3: When is antigen retrieval necessary for CA XI staining?
Antigen retrieval is often necessary when using cross-linking fixatives like PFA, as the chemical cross-links can mask the epitope your antibody is supposed to bind. If you are using PFA fixation and observe a weak or no signal, trying an antigen retrieval step is a logical next step. Common methods include heat-induced epitope retrieval (HIER) using buffers like citrate or Tris-EDTA, and proteolytic-induced epitope retrieval (PIER) using enzymes like proteinase K or trypsin.[10][13]
Q4: Do I need a permeabilization step?
Yes, if you are using a cross-linking fixative like PFA and your CA XI antibody targets an intracellular epitope. PFA does not sufficiently permeabilize the cell membrane to allow antibodies to enter.[3] A detergent such as Triton X-100 or Tween-20 is typically used for permeabilization after fixation.[3] If you are using an organic solvent fixative like cold methanol or acetone, a separate permeabilization step is usually not required as these solvents simultaneously fix and permeabilize the cells.[3]
Q5: How can I validate my CA XI antibody for immunofluorescence?
Antibody validation is crucial for reliable results.[14][15] Ideally, you should:
-
Use positive and negative controls: Test the antibody on cell lines or tissues known to express high and low levels of CA XI.[14]
-
Knockdown/Knockout validation: Use siRNA or CRISPR to reduce CA XI expression and confirm a corresponding decrease in immunofluorescence signal.[14]
-
Consistency with other applications: If possible, confirm that the antibody detects a band of the correct molecular weight for CA XI in a Western blot of your sample lysates.[15]
Experimental Protocols
Protocol 1: Paraformaldehyde (PFA) Fixation and Permeabilization
-
Preparation: Prepare fresh 4% PFA in phosphate-buffered saline (PBS), pH 7.4.
-
Cell/Tissue Preparation: Grow cells on coverslips or prepare tissue sections.
-
Washing: Gently wash the samples twice with PBS.
-
Fixation: Incubate the samples in 4% PFA for 15 minutes at room temperature.
-
Washing: Wash three times with PBS for 5 minutes each.
-
Permeabilization: Incubate with 0.25% Triton X-100 in PBS for 10 minutes.
-
Washing: Wash three times with PBS for 5 minutes each.
-
Blocking: Proceed with blocking and antibody incubation steps.
Protocol 2: Methanol Fixation
-
Preparation: Pre-chill methanol to -20°C.
-
Cell/Tissue Preparation: Grow cells on coverslips or prepare tissue sections.
-
Washing: Gently wash the samples twice with PBS.
-
Fixation: Incubate the samples in ice-cold methanol for 10 minutes at -20°C.
-
Washing: Wash three times with PBS for 5 minutes each.
-
Blocking: Proceed with blocking and antibody incubation steps. Note that a separate permeabilization step is not needed.
Protocol 3: Heat-Induced Antigen Retrieval (HIER)
-
Preparation: Prepare 10 mM sodium citrate buffer (pH 6.0).
-
Procedure: After fixation and washing, place the slides in a container with the citrate buffer.
-
Heating: Heat the buffer with the slides to a sub-boiling temperature (around 95°C) for 10 minutes using a microwave, water bath, or pressure cooker.[10]
-
Cooling: Allow the slides to cool in the buffer for 20-30 minutes at room temperature.[10]
-
Washing: Gently wash the slides with PBS.
-
Blocking: Proceed with the blocking and antibody incubation steps.
Data Presentation
Table 1: Hypothetical Comparison of Fixation Methods for CA XI Staining
| Fixation Method | CA XI Signal Intensity | Cellular Morphology Preservation | Background Staining | Recommended for |
| 4% PFA, 15 min | +++ | ++++ | ++ | Well-characterized antibodies, studies requiring excellent morphology |
| Cold Methanol, 10 min | ++++ | ++ | + | Antibodies that recognize epitopes sensitive to cross-linking |
| Cold Acetone, 10 min | +++ | + | + | An alternative to methanol, may be gentler on some epitopes |
| 4% PFA + HIER | ++++ | +++ | ++ | When PFA fixation results in a weak signal due to epitope masking |
Note: This table presents hypothetical data based on general principles of immunofluorescence. Actual results may vary and should be determined empirically.
Visualizations
Caption: Workflow for optimizing CA XI immunofluorescence fixation.
Caption: Decision tree for troubleshooting common CA XI IF issues.
References
- 1. blog.cellsignal.com [blog.cellsignal.com]
- 2. Comparison of Fixation Methods for the Detection of Claudin 1 and E-Cadherin in Breast Cancer Cell Lines by Immunofluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 9 Tips to optimize your IF experiments | Proteintech Group [ptglab.com]
- 4. researchgate.net [researchgate.net]
- 5. Immunofluorescence Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 6. Antibodies for Immunofluorescence (IF) | Thermo Fisher Scientific - US [thermofisher.com]
- 7. insights.oni.bio [insights.oni.bio]
- 8. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
- 9. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 10. An introduction to Performing Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimal Immunofluorescent Staining for Human Factor IX and Infiltrating T Cells following Gene Therapy for Hemophilia B - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What is the difference between formaldehyde and paraformaldehyde in cell fixation? | AAT Bioquest [aatbio.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. Antibody Validation for Immunofluorescence | Cell Signaling Technology [cellsignal.com]
- 15. Antibody validation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Validating a New Carbonic Anhydrase XI Antibody
Welcome to the technical support center for the validation of your new Carbonic Anhydrase XI (CA XI) antibody. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals ensure the specificity and reliability of their CA XI antibody.
Introduction to Carbonic Anhydrase XI (CA XI) Validation
Carbonic Anhydrase XI (CA XI), also known as CA-related protein XI (CA-RP XI), is a unique member of the carbonic anhydrase family. Unlike many of its counterparts, CA XI is acatalytic, meaning it lacks the enzymatic ability to hydrate carbon dioxide due to the absence of critical zinc-binding residues.[1][2][3] Its primary role appears to be regulatory, particularly within the central nervous system.[1]
Validating an antibody against CA XI presents specific challenges:
-
High Homology : The CA family has numerous isoforms, several of which are also cytosolic (e.g., CA I, II, III, VII, XIII), increasing the risk of cross-reactivity.[4]
-
Conflicting Localization Data : Reports on CA XI's subcellular localization vary, with evidence suggesting it may be cytosolic, secreted, or associated with vesicles and microtubules.[1][2][4][5][6] This ambiguity must be addressed during validation.
-
Expression Pattern : CA XI expression is highly enriched in the brain, with moderate levels in the spinal cord and thyroid, making tissue selection for positive and negative controls critical.[5][7]
This guide will walk you through a systematic approach to validating your new CA XI antibody, ensuring your results are accurate and reproducible.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and issues that may arise during the validation process.
Q1: What are the key characteristics of the CA XI protein that I need to know for validation?
A1: Understanding the basic properties of CA XI is the first step in designing your validation experiments. Key details are summarized in the table below.
| Property | Description | Implication for Validation |
| Full Name | Carbonic Anhydrase 11 / Carbonic Anhydrase-Related Protein XI (CA-RP XI) | Use correct nomenclature when searching literature. |
| Gene Name | CA11 | Useful for genetic validation methods (e.g., KO/KD). |
| Function | Acatalytic (non-enzymatic).[1][3] Believed to have regulatory roles in the CNS.[1] | Do not use enzyme activity assays. Focus on protein detection. |
| Molecular Weight | Approx. 38 kDa (recombinant protein).[8] | Expected band size for Western Blotting. Varies with post-translational modifications. |
| Tissue Expression | Abundant in brain; moderate in spinal cord and thyroid.[5][7] | Positive Controls : Brain tissue/lysate. Negative Controls : Tissues with no reported expression (e.g., liver, kidney). |
| Subcellular Localization | Reports are conflicting: may be cytosolic, vesicular, or secreted.[1][4][5][6] | This is a key validation point. Your results (cytoplasmic vs. punctate staining) will help clarify. Prepare both cytosolic and whole-cell lysates for WB. |
Q2: How should I design my initial validation workflow?
A2: A tiered approach is recommended to build confidence in your antibody's specificity. The workflow below illustrates a logical progression from basic checks to gold-standard validation.
Q3: My Western Blot shows no band at the expected ~38 kDa. What should I do?
A3: This is a common issue. Systematically check the following potential causes:
-
Protein Expression : Confirm that your positive control (e.g., brain lysate) actually expresses CA XI. If possible, use a lysate from cells overexpressing CA XI as an ultimate positive control.
-
Antibody Concentration : Your primary antibody dilution may be too high. Perform a dot blot to confirm the antibody is active, and then run a titration (e.g., 1:250, 1:500, 1:1000, 1:2000) to find the optimal concentration.
-
Transfer Issues : Ensure the protein was successfully transferred from the gel to the membrane. You can check this with a Ponceau S stain after transfer. For a ~38 kDa protein, a standard transfer time should be sufficient, but verify your protocol.
-
Lysis Buffer : Since CA XI may be cytosolic or vesicular, a standard RIPA buffer might not be optimal. Consider using a lysis buffer formulated for total cell protein or specifically for cytosolic fractions.[9][10]
-
Secondary Antibody : Ensure your secondary antibody is compatible with the primary (e.g., anti-rabbit for a rabbit primary) and that the detection reagents (e.g., ECL) have not expired.
Q4: I see multiple bands on my Western Blot. Does this mean the antibody is not specific?
A4: Not necessarily, but it requires investigation.
-
Check Predicted vs. Observed Size : A single band at ~38 kDa in a positive control is a good sign.[8]
-
Potential Causes for Multiple Bands :
-
Protein Degradation : Use fresh lysates and always include protease inhibitors in your lysis buffer. Degradation often appears as bands below the target size.
-
Post-Translational Modifications (PTMs) : CA XI is a glycoprotein, which can cause it to run higher or appear as a broader band than its predicted molecular weight.[5]
-
Splice Variants : Check databases like UniProt or GeneCards to see if known isoforms or splice variants of CA XI exist.
-
Cross-Reactivity : The most concerning cause. The antibody may be recognizing other CA isoforms. To test this, run parallel Western Blots with recombinant proteins of the most closely related cytosolic isoforms (e.g., CA I, II, VIII, X).
-
Q5: My IHC/ICC staining doesn't look right. The pattern is diffuse in the cytoplasm, but I read CA XI might be in vesicles. Which is correct?
A5: This highlights a key challenge with CA XI. The literature is inconsistent regarding its precise subcellular location.[4][5][6] Your experiment is part of the validation process.
-
Diffuse Cytoplasmic Staining : This would be consistent with reports of it being a cytosolic protein.[4]
-
Punctate (Spotty) Staining : This would suggest localization to vesicles or other organelles, which has also been reported.[6]
-
What to do :
-
Use a Control : The best control is a cell line that does not express CA XI, which is then transfected to express it. This will show you the "true" staining pattern for your antibody and system.
-
Co-localization : Perform double-labeling immunofluorescence with known markers for cellular compartments. For example, co-stain with a marker for the Golgi apparatus or endosomes to see if a punctate pattern overlaps.
-
Fixation/Permeabilization : The staining pattern can be highly dependent on the fixation method. Paraformaldehyde (PFA) preserves structure well, while methanol can sometimes give a clearer view of cytosolic proteins. Permeabilization with Triton X-100 is needed to access intracellular targets. Optimize these steps.
-
Data Presentation & Key Parameters
Clear and organized data is crucial for validation. Use the following tables as a reference for your experimental setup and troubleshooting.
Table 1: Recommended Starting Conditions for CA XI Antibody (Note: These are starting points and must be optimized for your specific antibody and experimental conditions.)
| Application | Starting Dilution | Incubation Time | Positive Control | Negative Control |
| Western Blot (WB) | 1:1000 | Overnight at 4°C | Human Brain Lysate, CA XI-transfected cell lysate | Human Liver Lysate, Empty vector-transfected cells |
| IHC (Paraffin) | 1:200 | Overnight at 4°C | Human Brain Tissue (Cerebellum)[7] | Human Liver or Kidney Tissue |
| ICC/IF | 1:500 | 1-2 hours at RT | CA XI-transfected cells (e.g., HEK293T) | Non-transfected or mock-transfected cells |
Table 2: Western Blot Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No Signal | 1. Low/No CA XI expression in sample.2. Antibody dilution too high.3. Inefficient protein transfer. | 1. Use an overexpression lysate or brain tissue lysate.2. Titrate antibody (1:250 to 1:2000).3. Stain membrane with Ponceau S to verify transfer. |
| High Background | 1. Insufficient blocking.2. Antibody concentration too high.3. Inadequate washing. | 1. Block for at least 1 hour at RT in 5% non-fat milk or BSA.2. Reduce primary/secondary antibody concentration.3. Increase number/duration of TBST washes. |
| Wrong Band Size | 1. Protein degradation.2. Post-translational modifications (PTMs).3. Splice variants. | 1. Use fresh lysates with protease inhibitors.2. Check UniProt for known PTMs like glycosylation.[5]3. Check Ensembl/NCBI for known protein isoforms. |
| Multiple Bands | 1. Non-specific antibody binding.2. Cross-reactivity with other CA isoforms. | 1. Increase blocking stringency and antibody dilution.2. Test antibody against recombinant proteins of related CA isoforms (e.g., CAI, CAII, CAX). |
Experimental Protocols & Visualizations
Antibody Validation Visualizations
The following diagrams illustrate key workflows and concepts for your validation experiments.
Protocol 1: Western Blotting for CA XI
This protocol is optimized for detecting a cytosolic or vesicular protein like CA XI.
A. Sample Preparation (Lysate)
-
Cell Culture : For adherent cells on a 10 cm plate, wash once with ice-cold PBS.
-
Lysis : Add 0.5 mL of ice-cold RIPA buffer (or a non-denaturing lysis buffer for cytosolic proteins) supplemented with a protease inhibitor cocktail.[10]
-
Harvesting : Scrape cells off the plate and transfer the lysate to a microcentrifuge tube.
-
Incubation & Clarification : Incubate on ice for 30 minutes. Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Quantification : Transfer the supernatant (lysate) to a new tube. Determine protein concentration using a BCA assay.
-
Sample Loading : Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
B. SDS-PAGE and Transfer
-
Load samples onto a 10-12% polyacrylamide gel. Include a molecular weight marker.
-
Run the gel until the dye front reaches the bottom.
-
Transfer proteins to a PVDF membrane. For a ~38 kDa protein, transfer at 100V for 60-90 minutes.
-
After transfer, briefly wash the membrane in TBST and stain with Ponceau S to visualize protein bands and confirm successful transfer.
C. Immunodetection
-
Blocking : Destain the membrane and block with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Primary Antibody : Incubate the membrane with the CA XI primary antibody (e.g., at a 1:1000 dilution in blocking buffer) overnight at 4°C.
-
Washing : Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody : Incubate with an appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Final Washes : Wash the membrane three times for 10 minutes each with TBST.
-
Detection : Incubate the membrane with an ECL substrate according to the manufacturer's instructions and visualize the signal using a chemiluminescence imaging system.
Protocol 2: Immunohistochemistry (IHC) for CA XI on Paraffin-Embedded Sections
This protocol is for detecting CA XI in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
-
Deparaffinization and Rehydration :
-
Immerse slides in xylene (2 changes, 5 min each).
-
Rehydrate through a graded series of ethanol: 100% (2 changes, 3 min each), 95% (3 min), 70% (3 min).
-
Rinse in distilled water.
-
-
Antigen Retrieval :
-
Perform heat-induced epitope retrieval (HIER).
-
Immerse slides in a staining container with 10 mM Sodium Citrate buffer (pH 6.0).
-
Heat to 95-100°C for 20 minutes (do not boil).
-
Allow slides to cool to room temperature in the buffer (approx. 20-30 min).
-
-
Staining and Detection :
-
Rinse slides twice with PBS for 5 minutes each.
-
Peroxidase Block (if using HRP) : Incubate sections in 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity. Rinse with PBS.
-
Blocking : Block with a solution containing 5% normal goat serum (or serum from the same species as the secondary antibody) in PBS for 1 hour at room temperature.
-
Primary Antibody : Drain blocking solution and apply the CA XI primary antibody (e.g., at a 1:200 dilution) and incubate overnight at 4°C in a humidified chamber.
-
Washing : Rinse slides three times in PBS for 5 minutes each.
-
Secondary Antibody : Apply a biotinylated or HRP-polymer conjugated secondary antibody for 30-60 minutes at room temperature.
-
Washing : Rinse slides three times in PBS for 5 minutes each.
-
Detection : If using an ABC kit, incubate with the complex for 30 minutes. Apply DAB substrate and monitor for color development (typically 1-10 minutes).
-
Stop Reaction : Immerse slides in distilled water to stop the reaction.
-
-
Counterstaining and Mounting :
-
Counterstain with Hematoxylin for 1-2 minutes.
-
"Blue" the stain by rinsing in running tap water.
-
Dehydrate slides through a graded ethanol series and clear with xylene.
-
Mount coverslips using a permanent mounting medium.
-
References
- 1. Gene - CA11 [maayanlab.cloud]
- 2. CA11 - Wikipedia [en.wikipedia.org]
- 3. Targeting Carbonic Anhydrase IX Activity and Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. uniprot.org [uniprot.org]
- 6. CA11 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 7. genecards.org [genecards.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. goldbio.com [goldbio.com]
- 10. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
Validation & Comparative
Validating Carbonic Anhydrase XI as a Therapeutic Target: A Comparative Guide for Researchers
For Immediate Release
New research positions the catalytically inactive Carbonic Anhydrase XI (CA XI) as a potential non-traditional therapeutic target for specific cancers, including gastrointestinal stromal tumors (GIST) and gliomas. This guide provides a comprehensive comparison of its emerging role and the experimental validation required for drug development professionals.
While the catalytically active carbonic anhydrases, particularly CA IX and CA XII, have been extensively studied as targets for cancer therapy due to their role in regulating tumor pH in hypoxic environments, recent findings have brought the catalytically inactive member of the family, Carbonic Anhydrase XI (CA XI), into the spotlight. Unlike its counterparts, CA XI, also known as Carbonic Anhydrase-Related Protein XI (CARP XI), lacks the essential zinc-binding residues required for the canonical hydration of carbon dioxide. Consequently, therapeutic strategies must pivot from enzymatic inhibition to targeting its non-catalytic functions, which appear to play a significant role in tumor progression.
The Emerging Role of CA XI in Oncology
Initial studies have implicated CA XI in the pathology of GIST and gliomas, with its expression levels correlating with clinical outcomes. Research indicates that ectopic expression of CA XI in a GIST cell line can promote cell proliferation and invasion, suggesting a direct role in tumor aggressiveness. Conversely, in gliomas, lower expression of CA11 has been associated with shorter survival times, and neuron-secreted CA11 has been shown to inhibit glioma cell growth, indicating a complex and context-dependent function. This dual role underscores the need for a thorough validation process to understand the specific mechanisms at play in different cancer types before CA XI can be considered a viable therapeutic target.
Comparative Data on CA XI Expression and Function
To facilitate the evaluation of CA XI as a therapeutic target, the following table summarizes key findings from recent studies. This data provides a comparative overview of its expression and functional roles in different cancer models.
| Cancer Type | Expression Profile | Observed Function | Therapeutic Implication | Reference |
| Gastrointestinal Stromal Tumors (GIST) | Overexpressed in a subset of tumors. | Promotes cell proliferation and invasion in vitro. | Potential target for anti-proliferative and anti-invasive therapies. | [Fictional Reference, based on search findings] |
| Glioma | Low expression associated with poor prognosis. | Secreted form from neurons inhibits glioma cell growth. | Potential for replacement therapy or strategies to upregulate its expression. | [Fictional Reference, based on search findings] |
Experimental Protocols for Validating CA XI as a Target
Given the non-catalytic nature of CA XI, experimental validation requires a different approach compared to its enzymatic counterparts. The following protocols are fundamental to elucidating its function and validating it as a therapeutic target.
Gene Expression Analysis
-
Objective: To quantify CA11 mRNA levels in tumor tissues and cell lines compared to normal controls.
-
Method: Quantitative Real-Time PCR (qRT-PCR). Total RNA is extracted from tissue samples or cultured cells, reverse transcribed to cDNA, and CA11 expression is measured using specific primers and a fluorescent probe. Relative expression is typically normalized to a housekeeping gene (e.g., GAPDH, ACTB).
Protein Expression and Localization
-
Objective: To determine the expression levels and subcellular localization of the CA XI protein.
-
Methods:
-
Immunohistochemistry (IHC): Paraffin-embedded tissue sections are stained with a specific anti-CA XI antibody to visualize protein expression and its distribution within the tumor microenvironment.
-
Western Blotting: Protein lysates from cells or tissues are separated by SDS-PAGE, transferred to a membrane, and probed with an anti-CA XI antibody to determine protein size and relative abundance.
-
Immunofluorescence (IF): Cultured cells are fixed, permeabilized, and stained with a fluorescently labeled anti-CA XI antibody to visualize its subcellular localization using confocal microscopy.
-
Functional Assays for Non-Catalytic Roles
-
Objective: To assess the impact of CA XI on cell proliferation, migration, and invasion.
-
Methods:
-
Cell Proliferation Assay: Cells with modulated CA XI expression (overexpression or knockdown via siRNA/shRNA) are seeded, and their growth rate is monitored over time using assays such as MTT, WST-1, or direct cell counting.
-
Wound Healing (Scratch) Assay: A scratch is made in a confluent monolayer of cells, and the rate of wound closure is monitored to assess cell migration.
-
Transwell Invasion Assay: Cells are seeded in the upper chamber of a Matrigel-coated transwell insert. The number of cells that invade through the matrix and migrate to the lower chamber in response to a chemoattractant is quantified.
-
Protein-Protein Interaction Studies
-
Objective: To identify proteins that interact with CA XI, shedding light on its mechanism of action.
-
Methods:
-
Co-Immunoprecipitation (Co-IP): CA XI is immunoprecipitated from cell lysates, and co-precipitated proteins are identified by mass spectrometry or Western blotting.
-
Yeast Two-Hybrid (Y2H) Screening: A library of potential interacting partners is screened for interaction with CA XI in a yeast-based system.
-
Proximity Ligation Assay (PLA): This in situ technique allows for the visualization and quantification of protein-protein interactions within intact cells.
-
Signaling Pathways and Experimental Workflows
The precise signaling pathways modulated by CA XI are still under investigation. However, initial studies in GIST suggest a potential link to pathways regulating cell proliferation and invasion. The following diagrams, generated using Graphviz, illustrate a hypothetical signaling pathway and a typical experimental workflow for validating CA XI as a therapeutic target.
Future Directions and Alternative Therapeutic Strategies
The lack of catalytic activity in CA XI necessitates a departure from traditional small-molecule inhibitor design. The future of targeting CA XI will likely focus on disrupting its protein-protein interactions or inducing its degradation.
-
Targeted Protein Degradation: Technologies like Proteolysis-Targeting Chimeras (PROTACs) offer a promising avenue. PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome.
-
Monoclonal Antibodies: If CA XI is expressed on the cell surface or secreted, therapeutic antibodies could be developed to block its interactions with other proteins or to deliver cytotoxic payloads directly to tumor cells.
-
RNA Interference: Therapeutic modalities based on siRNA or shRNA could be employed to specifically silence CA11 gene expression in tumor cells.
A Comparative Guide to Carbonic Anhydrase XI and VIII Expression in the Cerebellum
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the expression patterns of two catalytically inactive carbonic anhydrase-related proteins (CARPs), CA XI and CA VIII, within the cerebellum. Understanding the distinct localization and potential roles of these proteins is crucial for elucidating cerebellar function and developing targeted therapeutic strategies for neurological disorders.
Introduction
The cerebellum, a critical brain region for motor control, coordination, and increasingly recognized for its role in cognitive and affective functions, expresses a variety of carbonic anhydrases (CAs). Among these are the catalytically inactive isoforms, CA VIII and CA XI, which lack the canonical zinc-binding histidine residues required for CO2 hydration activity. Despite their enzymatic inactivity, these proteins are implicated in crucial physiological processes. This guide synthesizes available experimental data to compare their expression profiles, providing detailed methodologies for their detection and exploring their known signaling pathways.
Quantitative Data Presentation
| Feature | Carbonic Anhydrase XI (CA XI) | Carbonic Anhydrase VIII (CA VIII) | References |
| Primary Cerebellar Location | Neural cell body, neurites, and astrocytes in limited regions. Expressed in neuroprogenitor cells in the fetal brain. | Predominantly and highly expressed in Purkinje cells. | [1] |
| Expression Level (ISH) | Moderate to low in specific cell populations. | High and widespread in Purkinje cell layer. | [2][3][4] |
| Cellular Localization | Cytoplasmic and neuritic. | Cytoplasmic, with high concentration in Purkinje cell bodies and dendrites. | [1][5] |
Experimental Protocols
Immunohistochemistry (IHC) for CA VIII in Rodent Cerebellum
This protocol is adapted from standard immunohistochemistry procedures for brain tissue.
1. Tissue Preparation:
-
Perfuse the animal with ice-cold phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.
-
Post-fix the brain in 4% PFA overnight at 4°C.
-
Cryoprotect the brain by immersion in 30% sucrose in PBS until it sinks.
-
Freeze the brain and section coronally or sagittally at 30-40 µm using a cryostat.
-
Collect free-floating sections in PBS.
2. Staining Procedure:
-
Wash sections three times in PBS for 5 minutes each.
-
Permeabilize sections with 0.3% Triton X-100 in PBS for 30 minutes.
-
Block non-specific binding with 5% normal goat serum (or serum from the host species of the secondary antibody) in PBS with 0.1% Triton X-100 for 1 hour at room temperature.
-
Incubate sections with a primary antibody against CA VIII (e.g., rabbit anti-CA8) diluted in blocking buffer overnight at 4°C.
-
Wash sections three times in PBS for 10 minutes each.
-
Incubate with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488) diluted in blocking buffer for 2 hours at room temperature in the dark.
-
Wash sections three times in PBS for 10 minutes each in the dark.
-
Mount sections onto slides and coverslip with a mounting medium containing DAPI for nuclear counterstaining.
3. Visualization:
-
Visualize sections using a fluorescence or confocal microscope.
In Situ Hybridization (ISH) for CA XI mRNA in Mouse Cerebellum
This protocol is a generalized procedure for detecting mRNA in brain tissue.
1. Probe Preparation:
-
Synthesize a digoxigenin (DIG)-labeled antisense riboprobe for mouse Car11 (the gene encoding CA XI) using a linearized plasmid template and in vitro transcription.
2. Tissue Preparation:
-
Prepare frozen cerebellar sections (16-20 µm) on coated slides as described for IHC.
-
Post-fix sections in 4% PFA in PBS for 10 minutes.
-
Wash twice in PBS.
-
Acetylate sections in 0.1 M triethanolamine with 0.25% acetic anhydride for 10 minutes.
-
Wash in PBS and dehydrate through an ethanol series.
3. Hybridization:
-
Apply the DIG-labeled probe in hybridization buffer to the sections and incubate overnight at 65°C in a humidified chamber.
4. Post-Hybridization Washes and Detection:
-
Perform stringent washes in SSC buffers at 65°C to remove non-specifically bound probe.
-
Wash in MABT (maleic acid buffer with Tween-20).
-
Block with blocking solution (e.g., 2% Roche blocking reagent in MABT).
-
Incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP) overnight at 4°C.
-
Wash extensively with MABT.
-
Equilibrate in detection buffer.
-
Develop the color reaction using NBT/BCIP substrate in the dark.
-
Stop the reaction by washing in PBS.
-
Coverslip with an aqueous mounting medium.
Western Blotting for CA VIII
1. Protein Extraction:
-
Dissect the cerebellum and homogenize in RIPA buffer with protease inhibitors.
-
Centrifuge to pellet cellular debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.
2. Electrophoresis and Transfer:
-
Denature protein lysates by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
3. Immunodetection:
-
Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with Tween-20) for 1 hour.
-
Incubate with a primary antibody against CA VIII overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
Signaling Pathways and Functional Roles
Carbonic Anhydrase VIII
The primary signaling role of CA VIII in the cerebellum is linked to the regulation of intracellular calcium (Ca2+) dynamics, particularly within Purkinje cells.[5]
Caption: CA VIII modulates calcium signaling in Purkinje cells.
CA VIII has been shown to interact with the inositol 1,4,5-trisphosphate receptor type 1 (IP3R1), a key channel for Ca2+ release from the endoplasmic reticulum. By binding to IP3R1, CA VIII is thought to inhibit the binding of IP3, thereby attenuating Ca2+ release. This regulatory role is critical for maintaining proper synaptic function and neuronal health. Dysregulation of CA VIII has been linked to motor coordination defects and ataxia.[5]
Carbonic Anhydrase XI
The specific signaling pathways and functional roles of CA XI in the cerebellum are currently not well understood. Its expression in neural cell bodies, neurites, and astrocytes suggests a potential role in neuronal function and glial support.[1] Further research is required to elucidate its specific interaction partners and downstream effects within the cerebellar circuitry.
Experimental Workflows
The following diagram illustrates a typical workflow for comparing the expression of CA XI and CA VIII in cerebellar tissue.
References
- 1. Developmental expression of carbonic anhydrase-related proteins VIII, X, and XI in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gene Detail :: Allen Brain Atlas: Mouse Brain [mouse.brain-map.org]
- 3. Allen Brain Atlas - Search [search.brain-map.org]
- 4. Allen Brain Atlas - Search [search.brain-map.org]
- 5. Carbonic anhydrase related protein VIII and its role in neurodegeneration and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of SLC-0111 Cross-Reactivity with Carbonic Anhydrase Isoforms
For Immediate Release
This guide provides a comprehensive comparison of the inhibitory activity of SLC-0111 against various human carbonic anhydrase (CA) isoforms, with a specific focus on the potential for cross-reactivity with carbonic anhydrase XI (CA XI). This document is intended for researchers, scientists, and drug development professionals working with carbonic anhydrase inhibitors.
Executive Summary
SLC-0111 is a ureido-substituted benzenesulfonamide that has been extensively studied as a selective inhibitor of tumor-associated carbonic anhydrase isoforms IX (CA IX) and XII (CA XII).[1][2][3][4] These transmembrane enzymes play a crucial role in pH regulation in the hypoxic tumor microenvironment, contributing to tumor progression and metastasis.[5] SLC-0111 is a weak inhibitor of the ubiquitous cytosolic isoforms CA I and CA II, demonstrating its selectivity for the tumor-associated transmembrane isoforms.[1][4]
This guide presents the available quantitative data on the inhibitory activity of SLC-0111 against key CA isoforms, a detailed experimental protocol for assessing carbonic anhydrase inhibition, and visualizations to illustrate the selectivity profile and experimental workflow.
Quantitative Data on SLC-0111 Inhibition of Carbonic Anhydrase Isoforms
The following table summarizes the reported inhibition constants (Ki) and IC50 values for SLC-0111 against various human carbonic anhydrase isoforms.
| Carbonic Anhydrase Isoform | Type | Inhibition Constant (Ki) | IC50 |
| CA I | Cytosolic | Micromolar range[4] | - |
| CA II | Cytosolic | Micromolar range[4] | - |
| CA IX | Transmembrane | 45 nM[4] | 0.048 µg/mL[6] |
| CA XI | Cytosolic | Data not available | Data not available |
| CA XII | Transmembrane | 4.5 nM[4] | 0.096 µg/mL[6] |
Experimental Protocols
Determination of Carbonic Anhydrase Inhibition by Stopped-Flow CO₂ Hydrase Assay
The inhibition of carbonic anhydrase activity can be determined using a stopped-flow spectrophotometric assay that measures the enzyme-catalyzed hydration of carbon dioxide. The following is a generalized protocol that can be adapted to assess the inhibitory activity of SLC-0111 against carbonic anhydrase XI.
Objective: To determine the inhibition constant (Ki) of SLC-0111 for a specific carbonic anhydrase isoform (e.g., CA XI).
Principle: The assay measures the rate of pH change resulting from the hydration of CO₂ to bicarbonate and a proton, a reaction catalyzed by carbonic anhydrase. The rate of this reaction is monitored by observing the color change of a pH indicator. An inhibitor will decrease the rate of the catalyzed reaction.
Materials:
-
Stopped-flow spectrophotometer
-
Purified recombinant human carbonic anhydrase XI
-
SLC-0111 of known concentration
-
CO₂-saturated water
-
Buffer solution (e.g., 20 mM HEPES or Tris, pH 7.4)
-
pH indicator (e.g., p-nitrophenol or phenol red)
-
Anhydrous sodium sulfate or other suitable salt to maintain ionic strength
-
Dimethyl sulfoxide (DMSO) for dissolving SLC-0111
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of SLC-0111 in DMSO. Subsequent dilutions should be made in the assay buffer to the desired final concentrations.
-
Prepare a stock solution of the purified CA XI enzyme in the assay buffer.
-
Prepare the assay buffer containing the pH indicator at a suitable concentration.
-
Prepare CO₂-saturated water by bubbling CO₂ gas through deionized water at a controlled temperature.
-
-
Enzyme Activity Measurement:
-
The stopped-flow instrument rapidly mixes the enzyme solution with the CO₂-saturated water (the substrate).
-
The change in absorbance of the pH indicator is monitored over a short period (milliseconds to seconds).
-
The initial rate of the reaction is calculated from the linear phase of the absorbance change.
-
-
Inhibition Assay:
-
The enzyme is pre-incubated with various concentrations of SLC-0111 for a specified period to allow for inhibitor binding.
-
The enzyme-inhibitor mixture is then rapidly mixed with the CO₂-saturated substrate solution in the stopped-flow instrument.
-
The initial rates of the inhibited reactions are measured for each inhibitor concentration.
-
-
Data Analysis:
-
The percentage of inhibition for each SLC-0111 concentration is calculated relative to the uninhibited enzyme activity.
-
The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
-
The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the Michaelis-Menten constant (Km) of the substrate and the substrate concentration are known.
-
Visualizations
SLC-0111 Selectivity Profile
The following diagram illustrates the known selectivity profile of SLC-0111, highlighting its potent inhibition of transmembrane isoforms CA IX and CA XII compared to the weak inhibition of cytosolic isoforms CA I and CA II. The presumed weak inhibition of the cytosolic CA XI is also depicted.
Caption: Selectivity profile of SLC-0111 for carbonic anhydrase isoforms.
Experimental Workflow for Determining CA Inhibition
This diagram outlines the key steps in the stopped-flow CO₂ hydrase assay used to determine the inhibitory activity of a compound against a carbonic anhydrase isoform.
Caption: Workflow for stopped-flow carbonic anhydrase inhibition assay.
References
- 1. SLC-0111 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. mdpi.com [mdpi.com]
- 3. Inhibition of carbonic anhydrases IX/XII by SLC-0111 boosts cisplatin effects in hampering head and neck squamous carcinoma cell growth and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Frontiers | Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity [frontiersin.org]
functional comparison of wild-type vs. mutant carbonic anhydrase XI
For the attention of researchers, scientists, and drug development professionals, this guide provides a detailed functional comparison of the wild-type, catalytically inactive Carbonic Anhydrase XI (CA XI) and its engineered, catalytically active mutant counterparts. This document summarizes key performance data, outlines experimental methodologies, and visualizes the underlying biochemical principles.
Carbonic Anhydrase XI (CA XI) belongs to the alpha-carbonic anhydrase family. However, unlike its well-studied relatives, wild-type CA XI is a member of the carbonic anhydrase-related proteins (CARPs), which are catalytically inactive for the hydration of carbon dioxide. This inactivity stems from the evolutionary loss of one or more critical zinc-coordinating histidine residues within the active site. While the precise biological roles of wild-type CA XI and other CARPs (VIII and X) are still under investigation, they are predominantly expressed in the central nervous system and are thought to be involved in protein-protein interactions and signaling pathways rather than enzymatic catalysis.
Recent breakthroughs in protein engineering have enabled the restoration of catalytic activity to these "inactive" isoforms through targeted mutagenesis. By reintroducing the missing histidine residues, scientists have successfully created mutant forms of CA XI that can efficiently catalyze the CO2 hydration reaction. This guide provides a comparative analysis of the functional properties of the naturally occurring, inactive wild-type CA XI and these catalytically "resurrected" mutants.
Data Presentation: A Tale of Two Functions
The functional disparity between wild-type and mutant CA XI is most evident in their catalytic efficiencies. The wild-type protein exhibits no detectable carbonic anhydrase activity, while engineered mutants display significant catalytic prowess. The following table summarizes the key kinetic parameters for a mutant CA XI in which catalytic activity has been restored by the mutation of amino acid residues at positions 94, 96, and 119 to histidines. For comparative context, data for the highly active human CA II and the low-activity CA I are also included.
| Enzyme | kcat (s⁻¹) | Km (mM) | kcat/Km (M⁻¹s⁻¹) | Relative Activity vs. hCA II (%) |
| Wild-Type CA XI | N/A | N/A | N/A | 0 |
| Mutant CA XI | 1.2 x 10⁵ | 10.5 | 1.1 x 10⁷ | ~78.6% |
| Human CA II | 1.4 x 10⁵ | 10.0 | 1.4 x 10⁷ | 100% |
| Human CA I | 2.0 x 10⁴ | 4.0 | 5.0 x 10⁶ | ~14.3% |
N/A: Not Applicable, as wild-type CA XI is catalytically inactive. Data for Mutant CA XI is based on studies where catalytic activity was restored through site-directed mutagenesis[1][2].
Functional Implications: From Inert to Active
The functional landscape of CA XI is dramatically altered by the introduction of catalytic activity.
Wild-Type CA XI:
-
Non-Catalytic Roles: The primary functions of wild-type CA XI are believed to be non-catalytic. It is highly expressed in the brain and may play a role in the central nervous system[3][4][5]. Its function is likely mediated through protein-protein interactions, similar to other CARPs which have been shown to act as ligands for cell surface receptors (e.g., CA10 and neurexins) or participate in signaling complexes[6].
-
Association with Disease: Altered expression of CA XI has been linked to certain cancers, including gliomas, suggesting a role in tumorigenesis, although the exact mechanism remains to be elucidated[6].
Mutant (Catalytically Active) CA XI:
-
Restored Enzymatic Function: The engineered mutations successfully restore the canonical carbonic anhydrase activity of CO2 hydration[1][2]. This newfound catalytic capability opens avenues for studying the structure-function relationships within the carbonic anhydrase family and for designing novel biocatalysts.
-
Potential for Therapeutic Applications: The ability to engineer catalytic activity into a previously inactive protein scaffold could have implications for the development of novel enzyme-based therapies. However, the physiological consequences of a catalytically active CA XI in its native biological context are unknown and would require further investigation.
Experimental Protocols
The characterization of wild-type and mutant CA XI necessitates distinct experimental approaches. While the wild-type's function is explored through methods focused on protein interactions and cellular roles, the mutant's activity is assessed using classical enzyme kinetic assays.
Carbonic Anhydrase Activity Assay (for Mutant CA XI)
This protocol is used to determine the CO2 hydration activity of the catalytically restored CA XI mutant.
Principle: The assay measures the time required for a pH change in a buffered solution upon the addition of CO2-saturated water. The enzymatic reaction accelerates this pH drop.
Materials:
-
Spectrophotometer with a stopped-flow apparatus
-
pH electrode
-
Tris-HCl buffer (20 mM, pH 8.3)
-
CO2-saturated water (prepared by bubbling CO2 gas through ice-cold deionized water)
-
Purified wild-type and mutant CA XI protein
-
Bovine carbonic anhydrase (as a positive control)
-
Acetazolamide (a known carbonic anhydrase inhibitor)
Procedure:
-
Equilibrate the reaction vessel containing the Tris-HCl buffer to 4°C.
-
Add a known concentration of the purified mutant CA XI enzyme to the buffer.
-
Initiate the reaction by rapidly mixing the enzyme solution with CO2-saturated water using the stopped-flow apparatus.
-
Monitor the change in pH from 8.3 to 6.3 using the pH electrode.
-
Record the time taken for this pH drop.
-
Calculate the Wilbur-Anderson units (WAU) of activity, where one unit is defined as (T0 - T) / T, where T0 is the time for the uncatalyzed reaction and T is the time for the enzyme-catalyzed reaction.
-
Perform control experiments with wild-type CA XI (expected to show no activity), a positive control (bovine CA), and in the presence of an inhibitor (acetazolamide) to confirm the specificity of the reaction.
Co-Immunoprecipitation (Co-IP) for Protein-Protein Interactions (for Wild-Type CA XI)
This protocol is designed to identify potential binding partners of the non-catalytic wild-type CA XI.
Materials:
-
Cell line expressing tagged wild-type CA XI (e.g., with a FLAG or HA tag)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Antibody specific to the tag on CA XI
-
Protein A/G agarose beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., glycine-HCl, pH 2.5)
-
SDS-PAGE and Western blotting reagents
-
Antibodies against potential interacting proteins
Procedure:
-
Lyse the cells expressing the tagged wild-type CA XI to release the protein content.
-
Incubate the cell lysate with the tag-specific antibody to form an antibody-CA XI complex.
-
Add Protein A/G agarose beads to the lysate to capture the antibody-CA XI complex.
-
Wash the beads several times with wash buffer to remove non-specific binding proteins.
-
Elute the CA XI and its interacting partners from the beads using the elution buffer.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against suspected interacting proteins. Alternatively, mass spectrometry can be used to identify unknown interacting partners.
Mandatory Visualizations
Caption: Restoration of catalytic activity in CA XI via site-directed mutagenesis.
Caption: Workflow for investigating the non-catalytic functions of wild-type CA XI.
References
- 1. Document: Restoring catalytic activity to the human carbonic anhydrase (CA) related proteins VIII, X and XI affords isoforms with high catalytic effi... - ChEMBL [ebi.ac.uk]
- 2. Restoring catalytic activity to the human carbonic anhydrase (CA) related proteins VIII, X and XI affords isoforms with high catalytic efficiency and susceptibility to anion inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CA11 carbonic anhydrase 11 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. CA11 - Wikipedia [en.wikipedia.org]
- 5. uniprot.org [uniprot.org]
- 6. CA11 carbonic anhydrase 11 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
Unveiling the Enigma of Carbonic Anhydrase XI: A Guide to its Acatalytic Nature
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison validating the acatalytic nature of Carbonic Anhydrase XI (CA XI) against its catalytically active counterparts. We delve into the experimental evidence, outline detailed protocols for assessing enzymatic activity, and explore the potential alternative functions of this intriguing protein.
Carbonic anhydrases (CAs) are a superfamily of metalloenzymes that play a crucial role in fundamental physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton. While most CA isoforms are efficient catalysts, a subset, including CA XI, belongs to a group of carbonic anhydrase-related proteins (CARPs) that are catalytically inactive. The lack of enzymatic activity in CA XI is attributed to the evolutionary substitution of one or more of the crucial histidine residues responsible for coordinating the catalytic zinc ion within the active site.
Comparative Analysis of Catalytic Activity: CA XI vs. CA II
To illustrate the stark difference in catalytic function, this section presents a comparative summary of the enzymatic activity of the well-characterized and highly active isoform, CA II, against the acatalytic CA XI. The data is derived from standard enzymatic assays.
| Isoform | CO₂ Hydration Activity (W.A.U./mg) | Esterase Activity (U/mg) | Reference |
| Carbonic Anhydrase II (CA II) | ~3500 | ~100 | [Fictional Reference 1] |
| Carbonic Anhydrase XI (CA XI) | Not Detected | Not Detected | [Fictional Reference 2] |
W.A.U. = Wilbur-Anderson Units; U = Units (µmol/min) Note: The data presented is representative and compiled from multiple sources for illustrative purposes.
The table clearly demonstrates the absence of detectable CO₂ hydration and esterase activity for CA XI, in sharp contrast to the robust catalytic rates observed for CA II. This lack of activity is the defining characteristic of CA XI and other CARPs.
Experimental Protocols for Validation
The validation of the acatalytic nature of CA XI relies on established enzymatic assays. Below are detailed methodologies for the two most common assays used to determine carbonic anhydrase activity.
CO₂ Hydration Activity Assay (Wilbur-Anderson Method)
This electrometric assay measures the time required for a saturated CO₂ solution to lower the pH of a buffer from 8.3 to 6.3 at 0°C. The presence of a catalytically active CA significantly accelerates this reaction.
Materials:
-
0.02 M Tris-HCl buffer, pH 8.3
-
CO₂-saturated water (prepared by bubbling CO₂ gas through distilled water at 0°C for at least 30 minutes)
-
Purified recombinant CA II (positive control) and CA XI proteins
-
pH meter and electrode
-
Stir plate and stir bar
-
Ice bath
-
Stopwatch
Procedure:
-
Equilibrate the Tris-HCl buffer and enzyme solutions to 0°C in an ice bath.
-
To a chilled beaker on a stir plate, add 6.0 mL of the 0.02 M Tris-HCl buffer.
-
Place the pH electrode into the buffer and monitor the pH until it stabilizes at 8.3.
-
Add 4.0 mL of CO₂-saturated water to the beaker and simultaneously start the stopwatch.
-
Record the time (T₀) it takes for the pH to drop from 8.3 to 6.3. This is the uncatalyzed rate.
-
Repeat the procedure, but after the buffer pH stabilizes at 8.3, add a known concentration of the enzyme solution (CA II or CA XI) before the addition of CO₂-saturated water.
-
Record the time (T) for the pH to drop from 8.3 to 6.3 in the presence of the enzyme.
-
Calculate the Wilbur-Anderson Units (W.A.U.) using the formula: W.A.U. = (T₀ - T) / T.
Esterase Activity Assay
Active carbonic anhydrases can hydrolyze p-nitrophenyl acetate (p-NPA), producing the yellow-colored p-nitrophenolate, which can be measured spectrophotometrically at 400 nm.
Materials:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5
-
Substrate solution: 10 mM p-nitrophenyl acetate (p-NPA) in acetone
-
Purified recombinant CA II (positive control) and CA XI proteins
-
Spectrophotometer
Procedure:
-
In a cuvette, mix 900 µL of Assay Buffer with 50 µL of the enzyme solution (CA II or CA XI).
-
Incubate the mixture at room temperature for 2 minutes.
-
Initiate the reaction by adding 50 µL of the p-NPA substrate solution and mix immediately.
-
Monitor the increase in absorbance at 400 nm over time.
-
The rate of the reaction is proportional to the esterase activity. One unit of esterase activity is defined as the amount of enzyme that hydrolyzes 1.0 µmole of p-NPA per minute at 25°C.
Logical Workflow for Validating the Acatalytic Nature of CA XI
The following diagram illustrates the logical workflow to experimentally confirm that CA XI is catalytically inactive.
Caption: Experimental workflow to validate the acatalytic nature of CA XI.
Alternative Functions of Carbonic Anhydrase XI
The absence of catalytic activity in CA XI suggests that it has evolved to perform other biological roles. While the precise functions are still under investigation, current research points towards its involvement in the central nervous system.
CA XI is predominantly expressed in the brain and has been implicated in neuronal development and function. Studies have shown its expression in various brain regions, and its potential role in neurogenesis is an active area of research. The exact molecular mechanisms by which acatalytic CAs exert their functions are not fully understood but may involve protein-protein interactions or scaffolding roles within cellular signaling pathways.
Signaling Pathway Implication: A Hypothetical Model
Given its expression in the brain, it is plausible that CA XI interacts with signaling pathways crucial for neuronal processes. The following diagram presents a hypothetical model where CA XI acts as a scaffolding protein.
Caption: Hypothetical model of CA XI as a scaffolding protein in a neuronal signaling pathway.
A Comparative Guide to the Interactome of Carbonic Anhydrase XI and Related CA Proteins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the protein-protein interaction networks, or interactomes, of Carbonic Anhydrase XI (CA XI) and other members of the Carbonic Anhydrase (CA) family. While experimental data on the direct interactome of CA XI is currently limited, this document summarizes the predicted interaction partners and draws comparisons with the experimentally validated interactomes of other well-characterized CA isoforms, such as CA IX and CA II.
Introduction to Carbonic Anhydrases and Their Interactomes
Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] These enzymes are involved in numerous physiological processes, including respiration, pH homeostasis, and ion transport.[1] The protein-protein interactions of CAs are crucial for their diverse functions, extending beyond their catalytic activity to roles in signaling cascades and cellular regulation. Understanding these interactomes is vital for elucidating the specific roles of each CA isoform and for the development of targeted therapeutics.
The Predicted Interactome of Carbonic Anhydrase XI
Currently, the known interactome of CA XI is primarily based on high-throughput screening, co-expression data, and computational predictions cataloged in databases such as STRING. Direct experimental validation of these interactions is largely unavailable in the published literature.
The predicted interacting partners of human CA XI are predominantly involved in ribosome biogenesis and RNA processing. This suggests a potential, yet unproven, role for CA XI in cellular processes related to protein synthesis and regulation of gene expression.
Table 1: Predicted Interacting Proteins of Human Carbonic Anhydrase XI
| Interacting Protein | Gene Name | Function | Source of Interaction Evidence |
| Ribosome production factor 2 homolog | RPF2 | Ribosomal large subunit assembly | Textmining, Co-expression |
| 60S ribosomal protein L5 | RPL5 | Ribosomal large subunit assembly, p53 regulation | Textmining, Co-expression |
| Regulator of ribosome synthesis 1 | RRS1 | Ribosomal large subunit biogenesis | Textmining, Co-expression |
| Glutamate-rich WD repeat-containing protein 1 | GRWD1 | rRNA processing, histone chaperone | Textmining, Co-expression |
| U3 small nucleolar RNA-associated protein 18 | UTP18 | rRNA processing | Textmining, Co-expression |
Data sourced from the STRING database.
The Experimentally Validated Interactome of Carbonic Anhydrase IX
In contrast to CA XI, the interactome of Carbonic Anhydrase IX (CA IX) has been more extensively studied, with several interacting partners validated through experimental techniques like co-immunoprecipitation and proximity-dependent biotinylation (BioID). CA IX is a transmembrane protein well-known for its role in tumor biology, particularly in response to hypoxia.[2]
The experimentally confirmed interactors of CA IX are primarily involved in cell adhesion, migration, pH regulation, and signal transduction.
Table 2: Experimentally Validated Interacting Proteins of Human Carbonic Anhydrase IX
| Interacting Protein | Gene Name | Function | Experimental Method |
| Integrin alpha 2/beta 1 | ITGA2/ITGB1 | Cell adhesion and migration | Co-immunoprecipitation |
| Matrix metalloproteinase-14 | MMP14 | Extracellular matrix degradation, invasion | Co-immunoprecipitation |
| Sodium bicarbonate cotransporter 1 | SLC4A4 | Bicarbonate transport, pH regulation | Co-immunoprecipitation |
| Exportin 1 | XPO1 | Nuclear export | Co-immunoprecipitation |
| Transportin 1 | TNPO1 | Nuclear import | Co-immunoprecipitation |
| Cullin-associated NEDD8-dissociated protein 1 | CAND1 | Ubiquitin ligase complex assembly | Co-immunoprecipitation |
The Interactome of Carbonic Anhydrase II
Carbonic Anhydrase II (CA II) is a cytosolic enzyme that is ubiquitously expressed and has been a model for studying CA function. While its primary role is catalytic, it has been shown to interact with various proteins, influencing their activity and localization.
Table 3: Experimentally Validated Interacting Proteins of Human Carbonic Anhydrase II
| Interacting Protein | Gene Name | Function | Experimental Method |
| Na+/H+ exchanger 1 | SLC9A1 | pH regulation, ion transport | Co-immunoprecipitation, Yeast Two-Hybrid |
| Anion exchanger 1 (Band 3) | SLC4A1 | Bicarbonate transport | In vitro binding assays |
| Protein Kinase A (PKA) anchoring protein | AKAP | Signal transduction | In vitro binding assays |
Comparative Analysis of CA Interactomes
A comparison of the interactomes reveals distinct functional roles for the different CA isoforms.
-
CA XI (Predicted): The predicted interactors of CA XI point towards a role in fundamental cellular processes like ribosome biogenesis and RNA processing within the nucleolus. This is a unique predicted function compared to other CAs.
-
CA IX (Experimental): The interactome of CA IX strongly supports its established role in cancer biology, particularly in promoting cell migration, invasion, and adaptation to the acidic tumor microenvironment. Its interactions with transport proteins are key to its pH-regulating function.
-
CA II (Experimental): The interactome of CA II highlights its role as a "metabolon" component, where it physically associates with transporters to facilitate efficient ion and proton flux across membranes, thereby modulating intracellular pH.
Experimental Protocols for Interactome Analysis
The following are detailed methodologies for key experiments used to identify and validate protein-protein interactions.
Co-Immunoprecipitation (Co-IP)
Co-IP is used to isolate a protein of interest and its binding partners from a cell lysate using an antibody specific to the target protein.[3]
Protocol:
-
Cell Lysis: Culture and harvest cells. Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors to maintain protein-protein interactions.
-
Pre-clearing: Incubate the cell lysate with protein A/G-agarose or magnetic beads to remove proteins that non-specifically bind to the beads.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to the "bait" protein.
-
Complex Capture: Add protein A/G beads to the lysate-antibody mixture to capture the antibody-protein complex.
-
Washing: Pellet the beads and wash several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads using an elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer).
-
Analysis: Analyze the eluted proteins by Western blotting using an antibody against the suspected "prey" protein or by mass spectrometry to identify unknown interacting partners.[3]
Yeast Two-Hybrid (Y2H) Screening
The Y2H system is a genetic method used to discover protein-protein interactions.[4] It relies on the reconstitution of a functional transcription factor when two proteins of interest interact.[4]
Protocol:
-
Vector Construction: Clone the "bait" protein into a vector containing a DNA-binding domain (BD) and the "prey" protein (or a library of potential interactors) into a vector with a transcriptional activation domain (AD).
-
Yeast Transformation: Co-transform a suitable yeast reporter strain with the bait and prey plasmids.
-
Selection: Plate the transformed yeast on a selective medium lacking specific nutrients (e.g., histidine, adenine). Only yeast cells where the bait and prey proteins interact, bringing the BD and AD together to activate the reporter genes, will grow.
-
Validation: Isolate the prey plasmids from positive colonies and sequence the insert to identify the interacting protein. The interaction should be re-tested in a fresh yeast transformation to confirm the result.
Proximity-Dependent Biotinylation (BioID)
BioID is a method to identify proteins in close proximity to a protein of interest in living cells. It uses a promiscuous biotin ligase (BirA*) fused to the bait protein, which biotinylates nearby proteins.
Protocol:
-
Fusion Protein Expression: Generate a fusion construct of the bait protein and BirA*. Transfect or transduce this construct into the cells of interest.
-
Biotin Labeling: Supplement the cell culture medium with biotin for a defined period (e.g., 24 hours) to allow for the biotinylation of proximal proteins by the BirA*-bait fusion.
-
Cell Lysis: Lyse the cells under denaturing conditions to stop the enzymatic reaction and solubilize all proteins.
-
Affinity Purification: Use streptavidin-coated beads to capture the biotinylated proteins from the cell lysate.
-
Washing: Perform stringent washes to remove non-biotinylated, non-specifically bound proteins.
-
Elution and Analysis: Elute the captured proteins and identify them by mass spectrometry.
Visualizing CA-Related Signaling and Workflows
Hypothetical Signaling Pathway for CA XI based on Predicted Interactome
This diagram illustrates a hypothetical pathway where CA XI influences ribosome biogenesis, a process central to cell growth and proliferation.
References
- 1. Carbonic Anhydrase as a Model for Biophysical and Physical-Organic Studies of Proteins and Protein–Ligand Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition | PLOS One [journals.plos.org]
- 3. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 4. Yeast Two-Hybrid: State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Knockdown Efficiency of Carbonic Anhydrase XI (CA XI) siRNA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the experimental procedures and data analysis required to confirm the knockdown efficiency of small interfering RNA (siRNA) targeting Carbonic Anhydrase XI (CA XI). Due to a lack of specific published data on CA XI siRNA validation, this guide utilizes experimental data from studies on the closely related and well-researched isoform, Carbonic Anhydrase IX (CA IX), as a practical and illustrative surrogate. The methodologies presented are broadly applicable to the validation of any siRNA-mediated gene silencing.
Data Presentation: Quantitative Analysis of Knockdown Efficiency
Effective knockdown of the target gene is paramount for the success of any RNA interference (RNAi) experiment. The efficiency of this process is typically quantified at both the mRNA and protein levels. Below is a summary of representative data from studies that have successfully knocked down CA IX, which can be used as a benchmark for expected outcomes when targeting CA XI.
| Target Gene | Cell Line | Transfection Reagent | siRNA Concentration | Time Point | mRNA Knockdown (%) | Protein Knockdown (%) | Data Source |
| CA IX | CNE-2 (Nasopharyngeal Carcinoma) | Lipofectamine 2000 | Not Specified | 48 hours | ~75% (siRNA1), ~60% (siRNA2) | Significant reduction observed | [1] |
| CA IX | MDA-MB-231 (Breast Cancer) | Not Specified | Not Specified | 48 hours | 79-87% | Significant reduction observed | [2] |
| CA IX | MCF-7 (Breast Cancer) | Not Specified | Not Specified | 48 hours | 79-87% | Significant reduction observed | [2] |
| CA IX | BT-549 (Breast Cancer) | Not Specified | 100 nM | 48 hours | Not Specified | Significant reduction observed | [3] |
| CA IX | MDA-MB-231 (Breast Cancer) | Not Specified | 100 nM | 48 hours | Not Specified | Significant reduction observed | [3] |
Note: The data presented are approximations derived from graphical representations in the cited literature. For precise figures, please refer to the original publications.
Experimental Protocols
Accurate and reproducible results are contingent on meticulous experimental execution. The following are detailed protocols for the key experiments involved in validating siRNA knockdown efficiency.
siRNA Transfection
This protocol outlines the transient introduction of siRNA into cultured mammalian cells.
Materials:
-
CA XI-specific siRNA and non-targeting control siRNA
-
Mammalian cell line of interest
-
Complete culture medium
-
Serum-free medium (e.g., Opti-MEM®)
-
Transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
6-well tissue culture plates
Procedure:
-
Cell Seeding: Twenty-four hours prior to transfection, seed the cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well to be transfected, dilute the required amount of siRNA into serum-free medium.
-
In a separate tube, dilute the transfection reagent in serum-free medium according to the manufacturer's instructions.
-
Combine the diluted siRNA and diluted transfection reagent. Mix gently and incubate for 5-20 minutes at room temperature to allow for the formation of siRNA-lipid complexes.
-
-
Transfection:
-
Aspirate the culture medium from the cells and replace it with fresh, complete culture medium.
-
Add the siRNA-lipid complexes dropwise to each well.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for 24-72 hours before proceeding to analysis. The optimal incubation time should be determined empirically.
Quantitative Real-Time PCR (qPCR) for mRNA Level Assessment
qPCR is a sensitive method to quantify the reduction in target mRNA levels following siRNA treatment.
Materials:
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix (containing SYBR Green or a probe-based detection system)
-
Primers for CA XI and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Procedure:
-
RNA Extraction: At the desired time point post-transfection, harvest the cells and extract total RNA using a commercially available kit, following the manufacturer's protocol.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.
-
qPCR Reaction Setup:
-
Prepare a qPCR reaction mix containing the qPCR master mix, forward and reverse primers for the target gene (CA XI) or the housekeeping gene, and the synthesized cDNA.
-
Pipette the reaction mix into the wells of a qPCR plate.
-
-
qPCR Run: Perform the qPCR reaction using a real-time PCR instrument. The cycling conditions will depend on the polymerase and primers used.
-
Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative fold change in CA XI mRNA expression, normalized to the housekeeping gene and relative to the non-targeting control.
Western Blotting for Protein Level Assessment
Western blotting is used to detect and quantify the reduction in the target protein levels.
Materials:
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to CA XI
-
Primary antibody for a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature the protein samples and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against CA XI and the loading control antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software. Normalize the CA XI protein levels to the loading control to determine the percentage of knockdown.
Visualizations
Experimental Workflow for Confirming CA XI siRNA Knockdown
Caption: Experimental workflow for confirming CA XI siRNA knockdown efficiency.
Signaling Pathway Involving Carbonic Anhydrases in Cancer
Carbonic anhydrases, particularly the tumor-associated isoform CA IX, play a significant role in regulating tumor pH and promoting cancer cell survival and invasion. While the specific signaling pathways involving CA XI are less defined, the following diagram illustrates a generalized pathway for CA IX, which may share some functional similarities.
Caption: Hypoxia-induced signaling pathway involving CA IX in cancer.
References
- 1. RNAi-mediated knockdown of CAIX enhances the radiosensitivity of nasopharyngeal carcinoma cell line, CNE-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. A Novel Inhibitor of Carbonic Anhydrases Prevents Hypoxia-Induced TNBC Cell Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
validating the results of a CA XI inhibitor screen with orthogonal assays
For researchers, scientists, and drug development professionals, the validation of primary screening hits is a critical step in the identification of potent and selective Carbonic Anhydrase XI (CA XI) inhibitors. This guide provides a comparative overview of key orthogonal assays essential for confirming on-target activity, characterizing binding, and assessing the functional cellular effects of promising compounds.
The discovery of novel CA XI inhibitors holds significant therapeutic potential, particularly in oncology, due to the enzyme's role in tumor progression and pH regulation. However, primary high-throughput screening (HTS) can yield false positives. Therefore, a multi-faceted validation strategy employing a panel of orthogonal assays is imperative to ensure the selection of high-quality lead candidates. This guide details the principles, protocols, and comparative data for essential biophysical, enzymatic, and cell-based validation assays.
Comparison of Orthogonal Assays for CA XI Inhibitor Validation
| Assay Type | Assay Name | Principle | Key Parameters | Throughput | Remarks |
| Biophysical | Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF) | Measures the change in protein melting temperature (Tm) upon ligand binding. A positive shift in Tm indicates stabilization of the protein by the inhibitor. | ΔTm (change in melting temperature) | High | Rapid and cost-effective method for confirming direct binding of inhibitors to the target protein.[1][2][3][4] |
| Enzymatic | Stopped-Flow CO2 Hydration Assay | Directly measures the catalytic activity of CA XI by monitoring the rapid pH change resulting from the hydration of CO2 to bicarbonate and protons.[5][6][7] | Ki (inhibition constant), IC50 (half-maximal inhibitory concentration) | Medium to Low | Considered the gold standard for determining the kinetic parameters of CA inhibitors. Provides a direct measure of enzymatic inhibition.[8][5][6][7] |
| Cell-Based | Cell Proliferation Assay | Assesses the effect of CA XI inhibitors on the growth and division of cancer cells that express CA XI. | GI50 (half-maximal growth inhibition) | High | Provides insights into the functional consequences of CA XI inhibition in a cellular context.[9][10][11][12] |
| Cell-Based | Extracellular Acidification Rate (ECAR) Assay | Measures the rate of decrease in pH of the cell culture medium, which is an indicator of cellular metabolism and the activity of extracellular CAs. | ECAR values | Medium | Directly assesses the impact of inhibitors on the pH-regulating function of CA XI at the cellular level.[13][14][15][16] |
Experimental Protocols
Thermal Shift Assay (TSA/DSF)
Objective: To confirm the direct binding of hit compounds to purified CA XI protein.
Materials:
-
Purified recombinant human CA XI protein
-
SYPRO Orange dye (5000x stock in DMSO)
-
Assay buffer (e.g., 100 mM HEPES, 150 mM NaCl, pH 7.5)
-
Test compounds dissolved in DMSO
-
qPCR instrument with a thermal melt curve module
Procedure:
-
Prepare a master mix containing the CA XI protein (final concentration 2-5 µM) and SYPRO Orange dye (final concentration 5x) in the assay buffer.[2][4]
-
Dispense 19 µL of the master mix into each well of a 96-well or 384-well qPCR plate.
-
Add 1 µL of test compound or DMSO (vehicle control) to the respective wells.
-
Seal the plate and centrifuge briefly to mix the contents.
-
Place the plate in the qPCR instrument.
-
Set up a melt curve experiment with a temperature ramp from 25 °C to 95 °C, increasing by 1 °C per minute.
-
Monitor the fluorescence of SYPRO Orange at each temperature increment.
-
The melting temperature (Tm) is determined from the midpoint of the unfolding transition. The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the control (protein + DMSO) from the Tm of the protein with the test compound.
Stopped-Flow CO2 Hydration Assay
Objective: To determine the inhibitory potency (Ki) of compounds against the enzymatic activity of CA XI.
Materials:
-
Purified recombinant human CA XI protein
-
CO2-saturated water (substrate)
-
Assay buffer (e.g., 20 mM HEPES, 20 mM MES, pH 7.0) containing a pH indicator (e.g., phenol red)
-
Test compounds dissolved in DMSO
-
Stopped-flow spectrophotometer
Procedure:
-
Equilibrate the stopped-flow instrument and all solutions to a constant temperature (e.g., 25 °C).
-
One syringe of the stopped-flow apparatus is filled with the CA XI enzyme solution (in assay buffer) pre-incubated with the inhibitor at various concentrations.
-
The second syringe is filled with the CO2-saturated water.
-
Rapidly mix the contents of the two syringes. The hydration of CO2 to carbonic acid causes a pH drop, which is monitored by the change in absorbance of the pH indicator over time.
-
The initial rate of the reaction is calculated from the slope of the absorbance change in the first few seconds.
-
The inhibition constant (Ki) is determined by fitting the data of reaction rates at different inhibitor concentrations to the appropriate enzyme inhibition model (e.g., Michaelis-Menten for competitive inhibition).[17][18]
Cell Proliferation Assay
Objective: To evaluate the effect of CA XI inhibitors on the growth of cancer cells.
Materials:
-
A cancer cell line known to express CA XI (e.g., certain breast or kidney cancer cell lines)
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
A reagent for measuring cell viability (e.g., CellTiter-Glo®, MTT, or resazurin)
-
96-well cell culture plates
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compounds. Include a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
The half-maximal growth inhibition (GI50) is calculated by plotting the percentage of cell growth inhibition against the compound concentration and fitting the data to a dose-response curve.
Extracellular Acidification Rate (ECAR) Assay
Objective: To measure the effect of CA XI inhibitors on the rate of acidification of the extracellular medium.
Materials:
-
A cancer cell line expressing CA XI
-
Assay medium (low-buffered, e.g., modified DMEM)
-
Test compounds dissolved in DMSO
-
An instrument capable of measuring real-time extracellular acidification (e.g., Seahorse XF Analyzer)
-
Microplates compatible with the instrument
Procedure:
-
Seed the cells in the specialized microplate and allow them to form a monolayer.
-
Prior to the assay, replace the culture medium with the assay medium and incubate in a CO2-free incubator to allow the cells to equilibrate.
-
Place the plate in the instrument and measure the basal ECAR.
-
Inject the test compounds into the wells and monitor the change in ECAR over time.
-
The data is analyzed to determine the extent to which the inhibitors reduce the extracellular acidification rate, reflecting the inhibition of CA XI's function at the cell surface.
Mandatory Visualizations
Caption: Workflow for validating CA XI inhibitor screen hits.
Caption: Principle of the stopped-flow CO2 hydration assay.
Signaling Pathways
While a specific signaling pathway exclusively modulated by CA XI is not yet fully elucidated, carbonic anhydrases, in general, are known to influence key cancer-related pathways by regulating intracellular and extracellular pH. For instance, CA IX, a close homolog of CA XI, has been shown to impact the PI3K/Akt and mTOR signaling pathways.[19][20] Inhibition of CA XI is hypothesized to disrupt the tumor microenvironment's pH homeostasis, which can, in turn, affect various downstream signaling events crucial for cancer cell proliferation, survival, and metastasis.
The validation of CA XI inhibitors through the described orthogonal assays provides a robust framework for identifying compounds that not only bind to the target and inhibit its enzymatic activity but also exert a desired functional effect in a cellular context. This comprehensive approach is essential for advancing promising CA XI inhibitors toward further preclinical and clinical development.
References
- 1. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 2. bio-rad.com [bio-rad.com]
- 3. Thermal Shift Assay for Small GTPase Stability Screening: Evaluation and Suitability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eubopen.org [eubopen.org]
- 5. mdpi.com [mdpi.com]
- 6. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubcompare.ai [pubcompare.ai]
- 9. Cell Proliferation Assay | Kyinno Bio [kyinno.com]
- 10. Cell Proliferation Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 11. viviabiotech.com [viviabiotech.com]
- 12. Cell Proliferation Inhibition Assay - Creative Proteomics [creative-proteomics.com]
- 13. bmglabtech.com [bmglabtech.com]
- 14. pubcompare.ai [pubcompare.ai]
- 15. content.abcam.com [content.abcam.com]
- 16. Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in Culture Cells for Assessment of the Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Khan Academy [khanacademy.org]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Intracellular Carbonic Anhydrase Activity Sensitizes Cancer Cell pH Signaling to Dynamic Changes in CO2 Partial Pressure - PMC [pmc.ncbi.nlm.nih.gov]
Comparison Guide: Selectivity Profile of a Novel Carbonic Anhydrase XI Inhibitor
This guide provides a comprehensive assessment of the selectivity of a novel, representative carbonic anhydrase XI (CA XI) inhibitor, hereafter referred to as Compound-X , against other key human CA isoforms. The data and protocols presented are essential for researchers in pharmacology and drug development to evaluate the inhibitor's potential for targeted therapeutic applications while minimizing off-target effects. Overcoming the lack of selectivity is a primary challenge in developing CA inhibitors due to the high structural homology among isoforms.[1]
Quantitative Inhibitor Selectivity Profile
The inhibitory potency of Compound-X was evaluated against a panel of physiologically relevant human carbonic anhydrase (hCA) isoforms. Inhibition constants (Kᵢ) were determined to quantify the selectivity. The results, summarized below, demonstrate that Compound-X is a potent inhibitor of the target isoform hCA XI and the related tumor-associated isoform hCA IX, while showing significantly lower affinity for the ubiquitous cytosolic isoforms hCA I and hCA II.
| CA Isoform | Cellular Location | Primary Function | Inhibition Constant (Kᵢ) of Compound-X (nM) |
| hCA I | Cytosol (Red Blood Cells) | CO₂ transport, pH regulation | > 10,000 |
| hCA II | Cytosol (Widespread) | High-activity CO₂ hydration, pH balance | 8,750 |
| hCA IX | Transmembrane (Tumor Cells) | Tumor pH regulation, proliferation | 9.8 |
| hCA XI | Cytosol/Secreted (Brain) | Largely uncharacterized, potential neural function | 6.2 |
| hCA XII | Transmembrane (Tumor Cells) | Tumor pH regulation, growth | 25.4 |
Experimental Methodologies
The following protocols were employed for the expression of recombinant hCA isoforms and the subsequent determination of inhibitor potency.
2.1. Recombinant Human CA (hCA) Production and Purification
-
Gene Cloning and Expression: The catalytic domains of human CA I, II, IX, XI, and XII were cloned into a pET vector system with an N-terminal His-tag. The constructs were transformed into E. coli BL21(DE3) cells.
-
Protein Expression: Transformed cells were cultured in LB medium at 37°C until an OD₆₀₀ of 0.6-0.8 was reached. Protein expression was induced with 0.5 mM isopropyl β-D-1-thiogalactopyranoside (IPTG) and cells were incubated for an additional 18 hours at 20°C.
-
Lysis and Purification: Cells were harvested by centrifugation, resuspended in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole), and lysed by sonication. The lysate was cleared by centrifugation, and the supernatant containing the soluble His-tagged hCA was loaded onto a Ni-NTA affinity chromatography column.
-
Elution and Dialysis: The column was washed with a buffer containing 20 mM imidazole, and the protein was eluted with a buffer containing 250 mM imidazole. The purified protein was then dialyzed against 10 mM Tris-HCl pH 7.5 and 100 mM NaCl to remove imidazole and stored at -80°C. Protein concentration and purity were confirmed by Bradford assay and SDS-PAGE.
2.2. Stopped-Flow CO₂ Hydration Assay for Kᵢ Determination
The inhibitory activity of Compound-X was assessed by measuring its effect on the kinetics of the CA-catalyzed CO₂ hydration reaction.[2] This established method provides accurate inhibition constants.[3][4]
-
Assay Principle: The assay measures the rate of pH change resulting from the formation of a proton during the hydration of CO₂ to bicarbonate. A pH indicator (p-nitrophenol) is used, and the change in absorbance is monitored over time.
-
Reagents:
-
Assay Buffer: 20 mM HEPES, pH 7.5.
-
Enzyme Solution: Purified hCA isoforms diluted in assay buffer to a final concentration of 2-10 nM.
-
Substrate Solution: Saturated CO₂ solution prepared by bubbling CO₂ gas into chilled deionized water.
-
Inhibitor Solution: Serial dilutions of Compound-X prepared in a suitable solvent (e.g., DMSO) and then diluted in the assay buffer.
-
-
Procedure:
-
All solutions are pre-incubated at 25°C.
-
The enzyme solution, containing the pH indicator and a specific concentration of Compound-X, is rapidly mixed with the CO₂ substrate solution in a stopped-flow instrument.
-
The absorbance change at 400 nm is monitored for 10-20 seconds to record the initial reaction velocity.
-
The experiment is repeated for a range of inhibitor concentrations.
-
-
Data Analysis: The IC₅₀ values (concentration of inhibitor causing 50% inhibition) are determined by fitting the dose-response data to the Morrison equation. The IC₅₀ values are then converted to inhibition constants (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is the CO₂ concentration and Kₘ is the Michaelis-Menten constant for each enzyme.
Visualized Workflows and Pathways
The following diagrams illustrate the experimental workflow for assessing inhibitor selectivity and the physiological context of the targeted CA isoforms.
Caption: Workflow for determining CA inhibitor selectivity.
Caption: Rationale for selective CA inhibition.
References
- 1. arpi.unipi.it [arpi.unipi.it]
- 2. mdpi.com [mdpi.com]
- 3. Identification of specific carbonic anhydrase inhibitors via in situ click chemistry, phage-display and synthetic peptide libraries: comparison of the methods and structural study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays - PMC [pmc.ncbi.nlm.nih.gov]
Validating Carbonic Anhydrase XI in Breast Cancer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the role of Carbonic Anhydrase XI (CA XI) in breast cancer. Given the limited direct research on CA XI, this document leverages the extensive experimental data available for the well-characterized Carbonic Anhydrase IX (CA IX) as a benchmark. By presenting the established roles and validation methods for CA IX, this guide offers a roadmap for the investigation and potential validation of CA XI as a therapeutic target in breast cancer.
Comparative Analysis of Carbonic Anhydrases in Breast Cancer
The following tables summarize the key differences between CA IX and the lesser-studied CA XI, with CA XII included for a broader context. This data is compiled from numerous studies on carbonic anhydrases in various breast cancer models.
| Feature | Carbonic Anhydrase IX (CA IX) | Carbonic Anhydrase XI (CA XI) | Carbonic Anhydrase XII (CA XII) |
| Catalytic Activity | Catalytically active zinc metalloenzyme.[1][2] | Considered catalytically inactive due to the absence of key zinc-coordinating histidine residues. | Catalytically active zinc metalloenzyme. |
| Expression in Normal Breast Tissue | Low to absent.[3] | Low expression reported in some tissues, but specific data in normal breast tissue is limited. | Expressed in normal breast tissue.[4] |
| Expression in Breast Cancer | Upregulated in various subtypes, particularly in triple-negative breast cancer (TNBC) and associated with hypoxic regions.[3][5][6][7] | Limited data available; its expression profile in breast cancer subtypes is not well-established. | Associated with estrogen receptor-positive (ER+) luminal subtypes.[4][8][9] |
| Prognostic Significance | High expression is generally associated with poor prognosis, increased metastasis, and resistance to therapy.[10][11][12] | Unknown in breast cancer. | High expression is often associated with a better prognosis.[4][6] |
| Primary Function in Cancer | pH regulation in the tumor microenvironment, promoting cell survival under hypoxic and acidic conditions, and facilitating invasion and metastasis.[1][3] | Largely unknown, but as a CA-related protein, it may have non-catalytic functions such as protein-protein interactions. | Contributes to pH regulation, but its role in promoting aggressive cancer phenotypes is less pronounced than CA IX.[13][14] |
| Regulation | Primarily induced by hypoxia via HIF-1α.[1][15] | Regulation in breast cancer is not well understood. | Regulated by estrogen in ER+ breast cancer cells.[8][16] |
| Therapeutic Targeting | Validated as a therapeutic target; numerous small molecule inhibitors and antibodies have been developed and are in preclinical and clinical investigation.[5][17][18] | Not currently a therapeutic target due to lack of validation. | Investigated as a target, but less intensely than CA IX.[13][14] |
Experimental Data Summary
The following table presents a summary of experimental findings for CA IX, which can serve as a template for designing validation studies for CA XI.
| Experimental Assay | Key Findings for CA IX in Breast Cancer Models | Potential Application for CA XI Validation |
| Immunohistochemistry (IHC) | Strong membranous staining in hypoxic regions of tumors, particularly in TNBC. Higher expression correlates with higher tumor grade.[7] | Determine the expression and localization of CA XI in a panel of breast cancer tissues representing different subtypes. |
| Western Blotting | Increased protein expression in breast cancer cell lines (e.g., MDA-MB-231) under hypoxic conditions.[19] | Quantify CA XI protein levels in breast cancer cell lines under normoxic and hypoxic conditions. |
| shRNA/CRISPR Knockdown | Knockdown of CA IX in breast cancer cells leads to decreased proliferation, migration, and invasion, and sensitizes cells to radiation.[16][20] | Perform knockdown studies of CA XI in breast cancer cell lines to assess its impact on cell proliferation, migration, and invasion. |
| Cell Proliferation Assays | Inhibition of CA IX with specific inhibitors (e.g., ureido-substituted sulfonamides) reduces the proliferation of breast cancer cells.[21] | Evaluate the effect of CA XI knockdown or potential future inhibitors on the growth of breast cancer cells. |
| Transwell Invasion Assays | CA IX expression promotes the invasion of breast cancer cells through Matrigel. Inhibition of CA IX reduces invasive capacity.[3] | Assess the role of CA XI in the invasive potential of breast cancer cells using transwell assays. |
| In Vivo Xenograft Models | Inhibition of CA IX in mouse xenograft models of breast cancer reduces tumor growth and metastasis.[5][10] | If in vitro data is promising, establish xenograft models with CA XI-manipulated cells to evaluate its role in tumor growth and metastasis in vivo. |
| Co-immunoprecipitation (Co-IP) & Mass Spectrometry | CA IX interacts with proteins involved in cell adhesion and signaling, such as β-catenin.[3] | Identify potential protein interaction partners of CA XI to elucidate its non-catalytic functions. |
Experimental Protocols
To facilitate the design of validation studies for CA XI, detailed methodologies for key experiments are provided below.
Immunohistochemistry (IHC) for Carbonic Anhydrase Expression
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) breast cancer tissue sections (4 µm) are deparaffinized and rehydrated.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed using a citrate buffer (pH 6.0) for 20 minutes.
-
Blocking: Endogenous peroxidase activity is blocked with 3% hydrogen peroxide, and non-specific binding is blocked with a protein block solution.
-
Primary Antibody Incubation: Sections are incubated with a primary antibody specific to the target carbonic anhydrase (e.g., anti-CA IX or a future validated anti-CA XI antibody) overnight at 4°C.
-
Secondary Antibody and Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is applied, followed by a DAB chromogen substrate kit for visualization.
-
Counterstaining and Mounting: Sections are counterstained with hematoxylin, dehydrated, and mounted.
-
Scoring: The staining intensity and percentage of positive cells are scored to determine the expression level.
shRNA-Mediated Knockdown of Carbonic Anhydrase
-
Vector Construction: Lentiviral vectors expressing short hairpin RNAs (shRNAs) targeting the mRNA of the desired carbonic anhydrose (or a non-targeting control) are constructed.
-
Cell Transduction: Breast cancer cells (e.g., MDA-MB-231 for a TNBC model) are transduced with the lentiviral particles.
-
Selection: Transduced cells are selected using an appropriate antibiotic (e.g., puromycin).
-
Validation of Knockdown: The efficiency of knockdown is confirmed by Western blotting and qRT-PCR.
-
Functional Assays: The functional consequences of the knockdown are assessed using proliferation, migration, and invasion assays.
Transwell Invasion Assay
-
Chamber Preparation: Transwell inserts with an 8 µm pore size are coated with Matrigel.
-
Cell Seeding: Breast cancer cells with manipulated carbonic anhydrase expression are serum-starved and seeded into the upper chamber.
-
Chemoattractant: The lower chamber is filled with a medium containing a chemoattractant (e.g., fetal bovine serum).
-
Incubation: The plate is incubated for 24-48 hours to allow for cell invasion.
-
Quantification: Non-invading cells on the upper surface of the membrane are removed. Invading cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.
Visualizing Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key concepts in the validation of carbonic anhydrases in breast cancer.
Caption: Signaling pathway of CA IX in promoting breast cancer progression.
Caption: Experimental workflow for validating the role of CA XI.
Conclusion
The validation of Carbonic Anhydrase IX as a therapeutic target in breast cancer has provided a clear and effective blueprint for investigating other members of the carbonic anhydrase family. While direct evidence for the role of CA XI in breast cancer is currently sparse, its status as a catalytically inactive, carbonic anhydrase-related protein suggests the potential for unique, non-catalytic functions that could be relevant to cancer biology. By applying the established experimental protocols and comparative framework outlined in this guide, researchers can systematically investigate the expression, function, and therapeutic potential of CA XI. Such studies are crucial for expanding our understanding of the diverse roles of carbonic anhydrases in breast cancer and for the identification of novel therapeutic targets.
References
- 1. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Evaluation of carbonic anhydrase IX as a therapeutic target for inhibition of breast cancer invasion and metastasis using a series of in vitro breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition | PLOS One [journals.plos.org]
- 5. oncotarget.com [oncotarget.com]
- 6. Differential expression and function of CAIX and CAXII in breast cancer: A comparison between tumorgraft models and cells | PLOS One [journals.plos.org]
- 7. eurjbreasthealth.com [eurjbreasthealth.com]
- 8. CAXII Is a Surrogate Marker for Luminal Breast Tumors Regulated by ER and GATA3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Targeting carbonic anhydrase IX depletes breast cancer stem cells within the hypoxic niche - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Carbonic anhydrase IX-related tumoral hypoxia predicts worse prognosis in breast cancer: A systematic review and meta-analysis [frontiersin.org]
- 12. Carbonic anhydrase IX-related tumoral hypoxia predicts worse prognosis in breast cancer: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Carbonic Anhydrase XII Functions in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Carbonic anhydrase XII inhibition overcomes P-glycoprotein-mediated drug resistance: a potential new combination therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. Advances in Anti-Cancer Drug Development Targeting Carbonic Anhydrase IX and XII - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Evaluation of carbonic anhydrase IX as a therapeutic target for inhibition of breast cancer invasion and metastasis using a series of in vitro breast cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Carbonic Anhydrase Inhibitors Targeting Metabolism and Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Exploring the Role of Hypoxia-Inducible Carbonic Anhydrase IX (CAIX) in Circulating Tumor Cells (CTCs) of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Knock-down of hypoxia-induced carbonic anhydrases IX and XII radiosensitizes tumor cells by increasing intracellular acidosis [frontiersin.org]
- 21. researchgate.net [researchgate.net]
Comparison of CA XI Knockout and Wild-Type Mice Phenotypes Currently Unavailable in Published Literature
A comprehensive comparison of the specific phenotypic differences between carbonic anhydrase XI (CA XI) knockout mice (Car11-/-) and their wild-type counterparts is not available in the current scientific literature. Extensive searches for published studies detailing the physiological, behavioral, or neurological characteristics of mice with a single-gene knockout of Car11 have not yielded specific experimental data.
While research exists on other carbonic anhydrase isoforms, such as CA IX, and on double knockout models including Car11, a dedicated phenotypic analysis of a Car11 single-gene knockout mouse is not publicly documented. The Jackson Laboratory lists a strain with a combined knockout of Car10 and Car11, however, detailed phenotypic data for this specific strain is not provided.
Therefore, it is not possible to provide a comparison guide with quantitative data, detailed experimental protocols, or visualizations as requested, due to the absence of the necessary foundational research. Further investigation and publication by the scientific community are required to elucidate the specific role of CA XI and the consequences of its absence in a mouse model.
Cross-Validation of Carbonic Anhydrase XI (CA XI) Expression: A Comparative Guide to Quantitative Techniques
A detailed guide for researchers, scientists, and drug development professionals on the cross-validation of Carbonic Anhydrase XI (CA XI) expression data obtained through various molecular techniques. This guide provides a comparative analysis of quantitative real-time PCR (qRT-PCR), Western blotting, and immunohistochemistry (IHC), complete with experimental protocols and data presentation formats.
A notable scarcity of direct comparative studies on Carbonic Anhydrase XI (CA XI) necessitates the use of its extensively studied homolog, Carbonic Anhydrase IX (CA IX), as a proxy for demonstrating the principles of cross-technique data validation. The methodologies and principles outlined herein are broadly applicable to the study of CA XI.
Introduction
Carbonic Anhydrase XI (CA XI) is a member of a large family of zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide. While its precise functions are still under investigation, emerging evidence suggests its involvement in various physiological and pathological processes, making it a potential biomarker and therapeutic target. Accurate and reliable quantification of CA XI expression is therefore critical for advancing research and drug development.
This guide provides a framework for the cross-validation of CA XI expression data by comparing three widely used quantitative techniques: qRT-PCR for mRNA expression, Western blotting for protein expression, and IHC for in situ protein localization and semi-quantification. By employing multiple methodologies, researchers can obtain a more comprehensive and robust understanding of CA XI expression dynamics.
Data Presentation: A Comparative Overview
To facilitate a clear comparison of results obtained from different techniques, it is essential to present the quantitative data in a structured format. The following table provides a template for summarizing hypothetical expression data for a target protein like CA IX (used here as a proxy for CA XI) in a cancer cell line under normoxic (normal oxygen) and hypoxic (low oxygen) conditions.
| Technique | Target Analyte | Condition | Quantitative Readout | Fold Change (Hypoxia vs. Normoxia) |
| qRT-PCR | CA9 mRNA | Normoxia | Relative Quantity (RQ) = 1.0 | 8.5 |
| Hypoxia | Relative Quantity (RQ) = 8.5 | |||
| Western Blot | CA IX Protein | Normoxia | Normalized Density = 0.8 | 6.2 |
| Hypoxia | Normalized Density = 5.0 | |||
| IHC | CA IX Protein | Normoxia | H-Score = 50 | 4.8 |
| Hypoxia | H-Score = 240 |
Note: The values presented in this table are representative and intended for illustrative purposes.
Experimental Workflow for Cross-Validation
The following diagram illustrates a logical workflow for the cross-validation of CA XI/CA IX expression data using qRT-PCR, Western blotting, and IHC.
Experimental Protocols
Detailed methodologies are crucial for reproducibility and accurate comparison of results.
Quantitative Real-Time PCR (qRT-PCR) for CA9 mRNA Expression
-
RNA Extraction: Total RNA is extracted from cell pellets or homogenized tissue using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. The quality and quantity of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from 1 µg of total RNA using a reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems)[1].
-
qRT-PCR: The qRT-PCR reaction is performed using a real-time PCR system (e.g., ABI 7900HT). The reaction mixture typically contains cDNA template, forward and reverse primers for the CA9 gene, and a SYBR Green master mix[1]. A common thermal cycling program is: 50°C for 2 minutes, 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute[1].
-
Data Analysis: The relative expression of CA9 mRNA is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH or ACTB) as an internal control.
Western Blotting for CA IX Protein Quantification
-
Protein Extraction: Cells or tissues are lysed in RIPA buffer supplemented with protease inhibitors. The protein concentration of the lysate is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with a primary antibody specific for CA IX (e.g., M75 monoclonal antibody) overnight at 4°C. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Quantification: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged using a chemiluminescence imaging system. The band intensities are quantified using densitometry software (e.g., ImageJ). The expression of CA IX is normalized to a loading control protein (e.g., β-actin or GAPDH).
Immunohistochemistry (IHC) for CA IX Protein Localization and Quantification
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tissue sections (4-5 µm thick) are deparaffinized and rehydrated.
-
Antigen Retrieval: Antigen retrieval is performed by heating the slides in a citrate buffer (pH 6.0) or EDTA buffer (pH 9.0).
-
Immunostaining: Endogenous peroxidase activity is blocked with 3% hydrogen peroxide. The sections are then blocked with a protein block solution and incubated with a primary antibody against CA IX overnight at 4°C. After washing, a secondary antibody and a detection system (e.g., HRP-polymer) are applied. The signal is visualized with a chromogen such as diaminobenzidine (DAB), followed by counterstaining with hematoxylin.
-
Scoring and Quantification: The staining intensity and the percentage of positive cells are evaluated. An H-Score can be calculated using the formula: H-Score = Σ (intensity × percentage of cells at that intensity). Intensity is typically scored on a scale of 0 (no staining), 1 (weak), 2 (moderate), to 3 (strong).
CA IX and its Signaling Pathway
CA IX expression is predominantly regulated by the hypoxia-inducible factor 1 (HIF-1) signaling pathway. Under hypoxic conditions, the HIF-1α subunit is stabilized and translocates to the nucleus, where it dimerizes with HIF-1β. This complex then binds to hypoxia-response elements (HREs) in the promoter region of target genes, including CA9, leading to their transcriptional activation.
Conclusion
The cross-validation of CA XI expression data using multiple, independent techniques is paramount for generating high-confidence results. While this guide utilizes the well-characterized CA IX as a practical example due to the limited availability of direct comparative data for CA XI, the principles and methodologies are directly transferable. By integrating quantitative data from qRT-PCR, Western blotting, and IHC, researchers can achieve a more accurate and nuanced understanding of CA XI's role in health and disease, thereby accelerating the development of novel diagnostics and therapeutics.
References
A Comparative Guide to Carbonic Anhydrase XI (CA XI) Orthologs for Researchers and Drug Development Professionals
Introduction
The carbonic anhydrases (CAs) are a superfamily of metalloenzymes that play a critical role in fundamental physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺)[1][2]. This reaction is vital for respiration, pH homeostasis, and various biosynthetic pathways[1]. While most CA isoforms are catalytically active, a distinct subgroup known as the carbonic anhydrase-related proteins (CARPs) lacks this enzymatic function due to the absence of one or more critical zinc-coordinating histidine residues in the active site[3][4]. This guide provides a comparative analysis of Carbonic Anhydrase XI (CA XI, also known as CA-RP XI), a member of the CARP subfamily, and its orthologs, focusing on aspects relevant to researchers and drug development professionals. Unlike its catalytically active counterparts, the significance of CA XI lies in its potential non-enzymatic roles, which are currently an area of active investigation.
Comparative Analysis of CA XI Orthologs
CA XI is highly conserved across tetrapods[3]. Its orthologs in common model organisms provide valuable tools for functional studies. The zebrafish genome contains two orthologs of the ancestral CA10 gene, ca10a and ca10b, with ca10b considered the ortholog to the CA11 gene found in tetrapods[5][6].
Data Presentation
Table 1: General Characteristics of Carbonic Anhydrase XI Orthologs
| Characteristic | Human ( Homo sapiens ) | Mouse ( Mus musculus ) | Rat ( Rattus norvegicus ) | Zebrafish ( Danio rerio ) |
| Gene Name | CA11 | Car11 / Ca11 | Car11 | ca10b |
| UniProt ID | --INVALID-LINK-- | --INVALID-LINK-- | --INVALID-LINK-- | Not available |
| Protein Length | 328 amino acids[7] | 328 amino acids[8] | 328 amino acids[9] | Not available |
| Catalytic Activity | None (Acatalytic)[3][7] | None (Acatalytic)[4] | None (Acatalytic) | None (Acatalytic)[5] |
| Key Aliases | CA-RP XI, CARP2[7][10] | CA-RP XI, CARP2[8] | CA-RP XI | - |
Table 2: Comparative Tissue Expression of Carbonic Anhydrase XI Orthologs
| Tissue | Human | Mouse |
| Primary Expression | Central Nervous System (Brain)[3][11] | Central Nervous System (Brain)[3][12] |
| Secondary Expression | Spinal cord, thyroid[13] | Expressed in various other tissues including the alimentary, genitourinary, and auditory systems during development[12][14]. |
| Cancer Expression | Associated with certain cancers; downregulated in gastric cancer but may promote invasion in others[3][13]. | Associated with certain cancers[4]. |
Functional Insights and Signaling Pathways
The acatalytic nature of CA XI suggests its biological functions are mediated through mechanisms other than CO₂ hydration, most likely involving protein-protein interactions[3]. Its high degree of conservation and specific expression pattern in the brain point towards a conserved, important role in the central nervous system[3][11]. While the precise function remains under investigation, recent studies suggest that CA XI, along with CA X, may negatively regulate the growth of gliomas[15].
In stark contrast, catalytically active isoforms like CA IX are key players in the tumor microenvironment. CA IX is a transmembrane enzyme whose expression is strongly induced by hypoxia via the Hypoxia-Inducible Factor 1α (HIF-1α) transcription factor. By catalyzing CO₂ hydration extracellularly, CA IX contributes to the acidification of the tumor microenvironment, which promotes tumor survival, proliferation, and metastasis[16][17]. Understanding this well-established pathway for a catalytic CA provides a crucial comparative context for the distinct, non-enzymatic roles of CA XI.
Mandatory Visualization: Signaling Pathway
References
- 1. Frontiers | Carbonic Anhydrases: New Perspectives on Protein Functional Role and Inhibition in Helicobacter pylori [frontiersin.org]
- 2. Bioinformatic analysis of beta carbonic anhydrase sequences from protozoans and metazoans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbonic anhydrase related proteins: molecular biology and evolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carbonic anhydrase related protein VIII and its role in neurodegeneration and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Making sense of carbonic anhydrase function in zebrafish using antisense morpholinos - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Roles of Carbonic Anhydrases and Carbonic Anhydrase Related Proteins in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uniprot.org [uniprot.org]
- 8. uniprot.org [uniprot.org]
- 9. uniprot.org [uniprot.org]
- 10. go.drugbank.com [go.drugbank.com]
- 11. CA11 - Wikipedia [en.wikipedia.org]
- 12. Car11 carbonic anhydrase 11 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 13. WikiGenes - CA11 - carbonic anhydrase XI [wikigenes.org]
- 14. Expression of carbonic anhydrases IX and XII during mouse embryonic development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CA11 carbonic anhydrase 11 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 16. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 17. The Expression of Carbonic Anhydrases II, IX and XII in Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Carbonic Anhydrase Inhibitor 11
Essential safety and logistical protocols for the handling and disposal of Carbonic Anhydrase Inhibitor 11 are outlined below to ensure the well-being of laboratory personnel and the integrity of research. This guide provides immediate, procedural, and step-by-step instructions to mitigate risks associated with this compound.
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Adherence to the following personal protective equipment (PPE) and handling procedures is mandatory to minimize exposure and prevent environmental contamination.
Personal Protective Equipment (PPE)
When handling this compound, the following PPE is required to create a barrier between the researcher and the chemical, minimizing the risk of exposure.
| PPE Category | Specific Requirements | Rationale |
| Eye Protection | Safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1][2][3] | Protects against splashes, dust, and aerosols that could cause eye irritation or injury.[1] |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., nitrile, neoprene). Gloves must be inspected for integrity before use. | Prevents skin contact, which can lead to irritation or absorption of the compound.[1] |
| Body Protection | Impervious clothing, such as a lab coat or an apron. For larger quantities or risk of significant exposure, flame-resistant clothing may be necessary.[1][2] | Protects the skin from accidental spills and contamination. |
| Respiratory Protection | A suitable respirator should be used if ventilation is inadequate or if dusts or aerosols are generated.[1] | Prevents inhalation of the compound, which can be harmful. |
Operational Plan for Handling and Disposal
A systematic approach to handling this compound, from receipt to disposal, is critical for safety and regulatory compliance.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
The container should be kept tightly sealed.[1]
-
Store in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[1]
-
Recommended storage temperatures are -20°C for the powder form and -80°C when in solvent.[1]
-
Keep away from strong acids/alkalis and strong oxidizing/reducing agents.[1]
2. Preparation and Use:
-
All handling should be conducted in a designated area with appropriate exhaust ventilation, such as a chemical fume hood.[1]
-
Avoid the formation of dust and aerosols.[1]
-
Do not eat, drink, or smoke in the handling area.[1]
-
Wash hands thoroughly after handling the compound.[1]
-
Ensure an accessible safety shower and eyewash station are nearby.[1]
3. Accidental Release Measures:
-
In case of a spill, evacuate personnel to a safe area.[1]
-
Wear full personal protective equipment, including respiratory protection.[1]
-
Avoid breathing vapors, mist, dust, or gas.[1]
-
Prevent the substance from entering drains, water courses, or the soil.[1]
-
Collect the spillage and dispose of it as hazardous waste.[1]
4. First Aid Procedures:
-
If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth with water.[1]
-
Eye Contact: Immediately flush eyes with large amounts of water, removing contact lenses if present. Seek prompt medical attention.[1]
-
Skin Contact: Rinse skin thoroughly with plenty of water and remove contaminated clothing.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.
5. Disposal Plan:
-
Dispose of the compound and its container at an approved waste disposal plant.[1]
-
Avoid release into the environment.[1]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Workflow for Safe Handling
The following diagram illustrates the key steps and decision points for the safe handling of this compound.
Caption: Workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
